4-(3-aminophenyl)benzoic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(3-aminophenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c14-12-3-1-2-11(8-12)9-4-6-10(7-5-9)13(15)16/h1-8H,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUVFHVHLCFFINS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373339 | |
| Record name | 4-(3-aminophenyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124221-69-8 | |
| Record name | 4-(3-aminophenyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-(3-Aminophenyl)benzoic Acid (CAS: 124221-69-8)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Versatility of a Bifunctional Building Block
4-(3-Aminophenyl)benzoic acid is a unique organic molecule distinguished by its rigid biphenyl core functionalized with two key reactive groups: an amino group (-NH₂) and a carboxylic acid group (-COOH). This strategic placement of a nucleophilic amine and an acidic carboxyl function at opposite ends of a semi-rigid spacer makes it an exceptionally valuable building block in several advanced scientific fields. Its structure, consisting of a 3-aminophenyl group attached to the 4-position of benzoic acid, provides a defined angular geometry that is crucial for the rational design of complex molecular architectures. This guide offers a comprehensive overview of its properties, synthesis, and critical applications, providing field-proven insights for its effective utilization in research and development.
Section 1: Core Physicochemical & Spectroscopic Properties
Accurate characterization is the foundation of reproducible science. The key properties of this compound are summarized below, providing the necessary data for reaction planning, analytical method development, and quality control.
Physicochemical Data
The fundamental physical and chemical identifiers for this compound are crucial for sourcing and regulatory compliance.
| Property | Value | Source(s) |
| CAS Number | 124221-69-8 | [1][2][3] |
| Molecular Formula | C₁₃H₁₁NO₂ | [1][2][3] |
| Molecular Weight | 213.23 g/mol | [2] |
| IUPAC Name | This compound | |
| Synonyms | 3'-Amino-[1,1'-biphenyl]-4-carboxylic acid | [2][4] |
| Appearance | Typically a white to off-white or yellow powder | [5] |
| Purity | Commercially available with ≥96% purity | [3] |
| Storage | Store at room temperature or under refrigeration (2-8°C) in a well-closed container, away from moisture, heat, and light. | [2][3][5] |
Spectroscopic Profile
| Technique | Expected Features |
| ¹H NMR | Protons on the two aromatic rings would appear in the δ 7.0-8.5 ppm range. The amine (-NH₂) protons would likely appear as a broad singlet, and the carboxylic acid (-COOH) proton as a broad singlet at a higher chemical shift (>10 ppm), often in DMSO-d₆. |
| ¹³C NMR | Aromatic carbons would resonate in the δ 115-150 ppm range. The carbonyl carbon of the carboxylic acid would be significantly downfield, expected >165 ppm. |
| IR Spectroscopy | Key vibrational bands would include: N-H stretching (amine) around 3300-3500 cm⁻¹, a broad O-H stretch (carboxylic acid) from 2500-3300 cm⁻¹, C=O stretching (carboxylic acid) around 1680-1710 cm⁻¹, C=C stretching (aromatic) around 1600 cm⁻¹, and C-N stretching around 1300 cm⁻¹.[6] |
| Mass Spectrometry | The monoisotopic mass is 213.0790 Da. Electron ionization (EI) or electrospray ionization (ESI) would show a prominent molecular ion peak [M]⁺ or protonated molecule [M+H]⁺, respectively. |
Section 2: Synthesis Strategies: Building the Biphenyl Core
The construction of the biphenyl scaffold is the central challenge in synthesizing this compound. The most prevalent and industrially scalable method is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid, offering high yields and excellent functional group tolerance.[7][8]
Retrosynthetic Analysis & Recommended Pathway
A logical retrosynthetic disconnection of the target molecule breaks the central biphenyl C-C bond, leading to two simpler, commercially available starting materials.
Caption: Experimental workflow for Suzuki-Miyaura synthesis.
Procedure:
-
Setup: To a dry reaction flask, add 4-bromobenzoic acid, 3-aminophenylboronic acid, and the base.
-
Inerting: Seal the flask, then evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Reagent Addition: Add the palladium catalyst, followed by the degassed solvent system via syringe.
-
Reaction: Heat the mixture to the target temperature (typically 80-100 °C) and stir vigorously for the required time (monitor by TLC or LC-MS).
-
Workup: After cooling to room temperature, acidify the mixture with dilute HCl to protonate the carboxylate and neutralize excess base. The product may precipitate.
-
Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Section 3: Key Applications in Science and Technology
The unique bifunctional and geometric properties of this compound make it a valuable component in creating materials and molecules with highly specific properties.
High-Performance Polymers
The presence of both an amine and a carboxylic acid allows this molecule to act as an A-B type monomer in polycondensation reactions. The rigid biphenyl unit imparts significant thermal stability, mechanical strength, and chemical resistance to the resulting polymers, such as polyamides and polyimides. These materials are sought after for applications in aerospace, electronics, and specialty membranes. The defined angle of the monomer can be used to control the polymer's final morphology and solubility. [9][10]
Caption: Role as an A-B monomer in polyamide synthesis.
Metal-Organic Frameworks (MOFs)
In materials science, this compound serves as an organic "linker" or "strut" in the construction of Metal-Organic Frameworks (MOFs). [11]MOFs are crystalline materials composed of metal ions or clusters coordinated to organic ligands, forming porous structures. [12]The length and geometry of this linker, along with the functionality of its amine and carboxylate groups, directly influence the pore size, shape, and chemical environment of the resulting MOF. These properties are critical for applications in gas storage, separation, and catalysis. [13][14]
Drug Development and Medicinal Chemistry
The aminobenzoic acid scaffold is a well-established pharmacophore found in a wide array of therapeutic agents. [15][16]While this compound itself is not an active drug, it serves as a crucial intermediate or building block. [3]Its structure can be modified at the amine (e.g., through acylation, alkylation) or the carboxylic acid (e.g., through esterification, amidation) to synthesize libraries of new chemical entities for screening. Derivatives of aminobenzoic acids have shown potential as antimicrobial and cytotoxic agents. [17][18]The biphenyl core is a common feature in drug candidates, offering a rigid scaffold to position other functional groups for optimal interaction with biological targets.
Section 4: Safety, Handling, and Hazard Information
As a Senior Application Scientist, ensuring laboratory safety is paramount. Adherence to good laboratory practices is mandatory when handling this or any chemical reagent.
-
Hazard Classification: While specific GHS data for this isomer is limited, related aminobenzoic acids are classified as harmful if swallowed (Acute Toxicity, Oral, Category 4). [19][20]* Handling: Use in a well-ventilated area or fume hood. Avoid breathing dust, vapor, mist, or gas. [1]Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
First Aid:
-
Ingestion: If swallowed, rinse mouth and seek medical attention.
-
Skin Contact: Wash off with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
-
Storage: Keep the container tightly closed in a dry and well-ventilated place. [5]
Conclusion
This compound, CAS 124221-69-8, is more than just a chemical compound; it is a versatile molecular tool. Its value is derived from the precise arrangement of its functional groups on a rigid, well-defined scaffold. This structure allows scientists and researchers to rationally design and construct complex polymers, functional materials like MOFs, and novel pharmaceutical candidates. A thorough understanding of its properties, synthesis via robust methods like the Suzuki coupling, and its diverse applications is key to unlocking its full potential in advancing materials science and drug discovery.
References
Sources
- 1. aobchem.com [aobchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 3'-AMINO-BIPHENYL-4-CARBOXYLIC ACID | 124221-69-8 [chemicalbook.com]
- 5. Pharmaceutical Grade CAS 124221-69-8 with competitive price, CasNo.124221-69-8 Zhuozhou Wenxi import and Export Co., Ltd China (Mainland) [zzwenxi.lookchem.com]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chemrevlett.com [chemrevlett.com]
- 11. rroij.com [rroij.com]
- 12. Physiochemical characterization of metal organic framework materials: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metal-Organic Framework-Based Selective Molecular Recognition of Organic Amines and Fixation of CO2 into Cyclic Carbonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Three novel topologically different metal-organic frameworks built from 3-nitro-4-(pyridin-4-yl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications [mdpi.com]
- 16. Drug evolution: p-aminobenzoic acid as a building block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. rjptonline.org [rjptonline.org]
- 18. mdpi.com [mdpi.com]
- 19. 4-(4-Aminophenyl)benzoic acid | C13H11NO2 | CID 308678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. 4'-Aminobiphenyl-3-carboxylic acid | C13H11NO2 | CID 2772300 - PubChem [pubchem.ncbi.nlm.nih.gov]
synthesis of 4-(3-aminophenyl)benzoic acid experimental protocol
An In-depth Technical Guide to the Synthesis of 4-(3-Aminophenyl)benzoic Acid
Introduction
This compound is a valuable bifunctional molecule featuring both a carboxylic acid and an aromatic amine. This unique structure makes it a highly sought-after building block in several advanced scientific fields. In materials science, it serves as a key monomer for the synthesis of high-performance polymers, such as polyamides and polyimides, where the amino and carboxyl groups enable polymerization, and the bent meta-substituted biphenyl core imparts specific mechanical and thermal properties. For drug development professionals, this compound is a versatile scaffold for creating complex molecules with potential therapeutic activities, leveraging its rigid structure and reactive handles for further chemical modification.
This guide provides a comprehensive, field-proven protocol for the synthesis of this compound. It is designed for researchers and scientists, focusing on the causality behind experimental choices, ensuring procedural integrity, and grounding the methodology in authoritative scientific literature.
Strategic Overview of the Synthesis
The most reliable and common route to synthesize this compound is a two-step process. This strategy is predicated on the principles of modern cross-coupling chemistry followed by a selective functional group transformation.
-
Step 1: Carbon-Carbon Bond Formation via Suzuki-Miyaura Coupling. The biphenyl backbone is constructed by coupling 4-bromobenzoic acid with 3-nitrophenylboronic acid. This palladium-catalyzed reaction is highly efficient and tolerant of the nitro and carboxylic acid functional groups.[1]
-
Step 2: Selective Reduction of the Nitro Group. The nitro group of the resulting 4-(3-nitrophenyl)benzoic acid is then reduced to the target primary amine. Several methods are available for this transformation, with catalytic hydrogenation being a clean and high-yielding choice.[2][3]
This strategic sequence is advantageous because the starting materials are commercially available, and the reactions are robust and scalable.
Part 1: Suzuki-Miyaura Coupling for 4-(3-Nitrophenyl)benzoic Acid
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organohalide and an organoboron compound.[4] Its power lies in its mild conditions and high functional group tolerance, making it ideal for our purpose.
Mechanistic Rationale
The reaction proceeds via a catalytic cycle involving a palladium(0) species.
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-bromobenzoic acid to form a Pd(II) complex.
-
Transmetalation : A base (e.g., K₂CO₃) activates the 3-nitrophenylboronic acid, facilitating the transfer of the nitrophenyl group to the palladium center, displacing the halide.
-
Reductive Elimination : The two organic fragments on the palladium complex couple and are eliminated, forming the C-C bond of the product and regenerating the Pd(0) catalyst.[4]
The choice of a ligand-free Pd/C catalyst and an aqueous ethanol solvent system represents a greener and more cost-effective modification of traditional Suzuki conditions, avoiding toxic solvents like toluene or dioxane.[5]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is designed for a laboratory scale and emphasizes safety and efficiency.
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Role |
| 4-Bromobenzoic Acid | 201.02 | 10.0 | 2.01 g | Aryl Halide |
| 3-Nitrophenylboronic Acid | 166.92 | 12.0 | 2.00 g | Boronic Acid |
| Palladium on Carbon (10%) | - | 0.2 (2 mol%) | ~212 mg | Catalyst |
| Potassium Carbonate (K₂CO₃) | 138.21 | 30.0 | 4.15 g | Base |
| Ethanol (EtOH) | - | - | 40 mL | Solvent |
| Deionized Water (H₂O) | - | - | 40 mL | Co-solvent |
Procedure
-
Reaction Setup : To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzoic acid (10.0 mmol, 2.01 g), 3-nitrophenylboronic acid (12.0 mmol, 2.00 g), potassium carbonate (30.0 mmol, 4.15 g), and 10% Pd/C (2 mol%, ~212 mg).
-
Solvent Addition : Add 40 mL of ethanol and 40 mL of deionized water to the flask.
-
Reaction Execution : Heat the mixture to reflux (approximately 80-85°C) with vigorous stirring. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) by observing the disappearance of the 4-bromobenzoic acid spot. The reaction is typically complete within 4-6 hours.
-
Work-up & Isolation :
-
Allow the reaction mixture to cool to room temperature.
-
Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of 50% aqueous ethanol to ensure complete recovery of the product.
-
Transfer the filtrate to a 500 mL beaker and carefully acidify to pH ~2 with 2M hydrochloric acid (HCl). This step protonates the carboxylate salt, causing the product to precipitate.
-
Stir the acidic mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold deionized water to remove inorganic salts.
-
Dry the collected solid, 4-(3-nitrophenyl)benzoic acid, in a vacuum oven at 60-70°C. The expected yield is typically 85-95%.
-
Part 2: Reduction of 4-(3-Nitrophenyl)benzoic Acid
The selective reduction of an aromatic nitro group to an amine is a fundamental transformation. While several reagents can accomplish this, catalytic hydrogenation offers significant advantages in terms of product purity and environmental impact.[6][7]
Causality in Method Selection: Catalytic Hydrogenation vs. Metal/Acid
-
Catalytic Hydrogenation (H₂/Pd/C) : This is often the method of choice.[2] It uses hydrogen gas as the reductant, and the only byproduct is water, making the work-up exceptionally clean. The reaction proceeds under relatively mild conditions and typically gives high yields.[3] However, it requires specialized equipment for handling hydrogen gas safely.
-
Tin(II) Chloride (SnCl₂) or Tin Metal (Sn/HCl) : These are classic and robust methods for nitro reduction.[8][9] They are operationally simpler than hydrogenation as they do not require pressure equipment. However, they are stoichiometrically inefficient, generating significant amounts of tin-based waste that can be difficult to remove from the product and pose environmental concerns.[9] The strongly acidic conditions can also be incompatible with other acid-sensitive functional groups.[8]
For this guide, we detail the catalytic hydrogenation protocol due to its superior efficiency and cleaner profile, which are critical considerations in modern chemical synthesis.
Experimental Protocol: Catalytic Hydrogenation
Safety First : This procedure involves hydrogen gas, which is highly flammable. It must be performed in a well-ventilated fume hood using appropriate equipment (e.g., a hydrogenation apparatus or a balloon setup) by trained personnel.
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Role |
| 4-(3-Nitrophenyl)benzoic Acid | 243.21 | 8.0 | 1.95 g | Substrate |
| Palladium on Carbon (10%) | - | 5 mol% | ~85 mg | Catalyst |
| Ethanol (EtOH) or Ethyl Acetate (EtOAc) | - | - | 100 mL | Solvent |
| Hydrogen (H₂) Gas | 2.02 | Excess | 1 atm (balloon) | Reductant |
Procedure
-
Reaction Setup : In a 250 mL heavy-walled hydrogenation flask, dissolve 4-(3-nitrophenyl)benzoic acid (8.0 mmol, 1.95 g) in 100 mL of ethanol.
-
Catalyst Addition : Carefully add 10% Pd/C (5 mol% wt/wt, ~85 mg) to the solution. Caution: Pd/C can be pyrophoric; handle it in an inert atmosphere or add it to the solvent carefully.
-
Hydrogenation : Seal the flask, and then purge the system by evacuating and backfilling with hydrogen gas three times.
-
Reaction Execution : Stir the mixture vigorously under a positive pressure of hydrogen (a balloon is sufficient for this scale) at room temperature. The reaction is typically complete in 2-4 hours. Monitor the reaction by TLC until the starting material is fully consumed.
-
Work-up & Purification :
-
Carefully vent the excess hydrogen and purge the flask with nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a fresh portion of ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation).
-
The resulting crude solid can be purified by recrystallization. A suitable solvent system is an ethanol/water mixture. Dissolve the crude product in a minimal amount of hot ethanol and slowly add hot water until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the purified crystals of this compound by vacuum filtration and dry. The expected yield is typically >95%.
-
Characterization
To confirm the identity and purity of the final product, the following analytical techniques are essential:
-
¹H NMR (DMSO-d₆) : Expect signals corresponding to the aromatic protons on both rings. The appearance of a broad singlet for the -NH₂ group and the disappearance of signals characteristic of the nitro-substituted ring confirm the reduction.
-
IR (KBr or ATR) : Look for characteristic peaks for N-H stretching of the amine (around 3300-3500 cm⁻¹), C=O stretching of the carboxylic acid (around 1680-1710 cm⁻¹), and a broad O-H stretch from the acid.
-
Mass Spectrometry (MS) : The molecular ion peak should correspond to the calculated mass of C₁₃H₁₁NO₂ (213.23 g/mol ).[10]
Safety and Handling
-
Reagents : Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. 4-bromobenzoic acid and 3-nitrophenylboronic acid can cause irritation.[11]
-
Solvents : Ethanol is flammable. All heating should be done using a heating mantle or oil bath, with no open flames.
-
Reactions : The hydrogenation step involves flammable hydrogen gas and a potentially pyrophoric catalyst and must be handled with extreme care.[11] Acidification with HCl should be performed slowly in a fume hood.
-
Product : this compound may cause skin and eye irritation.[12]
This technical guide provides a robust and well-documented pathway for the synthesis of this compound. By understanding the rationale behind the chosen synthetic strategy and experimental procedures, researchers can confidently and safely produce this valuable chemical building block for their scientific endeavors.
References
- Organic Chemistry Portal. "Nitro Reduction.
- Mettler Toledo. "Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note.
- Wikipedia. "Reduction of nitro compounds.
- Google Patents. "EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.
- Master Organic Chemistry. "Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl).
- ACS Green Chemistry Institute. "Sn2+ reduction.
- Nature Communications. "Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst.
- ScienceMadness Discussion Board. "Nitroaromatic Reduction w/Sn.
- askIITians. "Reduction of aromatic nitro compounds using Sn and HCl gives.
- Bulletin of the Polytechnic Institute of Iaşi. "SYNTHESIS OF 4'-AMINOPHENYL BENZIMIDAZOLE.
- YouTube. "Retrosynthesis | Lecture 2 | 4-Aminobenzoic acid.
- Google Patents. "US20140371418A1 - Biological synthesis of p-aminobenzoic acid, p-aminophenol, n-(4-hydroxyphenyl)ethanamide and derivatives thereof.
- ResearchGate. "Synthesis of the Novel Amino Acid 4‐Amino‐3‐(aminomethyl)benzoic Acid (AmAbz) and Its Protected Derivatives as Building Blocks for Pseudopeptide Synthesis | Request PDF.
- Indian Journal of Chemistry. "A new reagent for selective reduction of nitro group.
- Patsnap Eureka. "Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation.
- University Chemistry. "Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction.
- PrepChem.com. "Preparation of 4-amino-3-hydroxybenzoic acid.
- Google Patents. "CN104045574A - Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation.
- ScienceMadness.org. "Reduction of 4-nitrobenzoic acid.
- Science. "Aminative Suzuki–Miyaura coupling.
- Google Patents. "US4092353A - Process for the purification of benzoic acid.
- Google Patents. "US4092353A - Process for the purification of benzoic acid.
- ResearchGate. "List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid.
- Supporting Information. "Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials.
- J-Global. "Synthesis techniques of 4-amino benzoic acid | Article Information.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - Eureka | Patsnap [eureka.patsnap.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 6. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 7. Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orgosolver.com [orgosolver.com]
- 9. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 10. usbio.net [usbio.net]
- 11. fishersci.com [fishersci.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
A Comprehensive Technical Guide to the Spectroscopic Characterization of 4-(3-Aminophenyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides an in-depth exploration of the spectroscopic techniques used to characterize 4-(3-aminophenyl)benzoic acid, a molecule of significant interest in medicinal chemistry and materials science. This document outlines the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) for the unambiguous identification and structural elucidation of this compound. Detailed experimental protocols, data interpretation, and troubleshooting insights are provided to equip researchers with the necessary knowledge for comprehensive analysis.
Introduction
This compound is a bifunctional organic molecule featuring both a carboxylic acid and an amino group attached to a biphenyl scaffold. This unique structure imparts a range of chemical properties that make it a valuable building block in the synthesis of pharmaceuticals, polymers, and other advanced materials. Accurate and thorough characterization of this molecule is paramount to ensure its purity, confirm its structure, and understand its behavior in various chemical and biological systems. Spectroscopic methods are indispensable tools in this endeavor, each providing a unique piece of the structural puzzle. This guide will walk through the application of key spectroscopic techniques for the comprehensive analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, specifically the hydrogen (¹H) and carbon (¹³C) nuclei.
¹H NMR Spectroscopy
Theoretical Insight: ¹H NMR spectroscopy measures the resonance frequency of hydrogen nuclei in a magnetic field. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings. Electronegative atoms or groups deshield protons, causing them to resonate at a higher chemical shift (downfield). The splitting pattern (multiplicity) of a signal arises from spin-spin coupling with neighboring protons and provides information about the number of adjacent protons.
Experimental Protocol: ¹H NMR of this compound
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve both the acidic and amine functionalities and to allow for the observation of exchangeable protons.
-
Instrument Setup: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.
-
Data Acquisition: Record the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
Data Interpretation and Expected Spectrum:
The ¹H NMR spectrum of this compound will exhibit distinct signals corresponding to the aromatic protons and the exchangeable protons of the carboxylic acid and amino groups. The expected chemical shifts and multiplicities are summarized in the table below.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | ~12.0 - 13.0 | Broad Singlet | 1H |
| Amino Group (-NH₂) | ~5.0 - 6.0 | Broad Singlet | 2H |
| Aromatic Protons | ~6.5 - 8.0 | Multiplets | 8H |
-
Causality: The carboxylic acid proton is highly deshielded due to the strong electron-withdrawing effect of the two oxygen atoms and potential hydrogen bonding, resulting in a downfield chemical shift.[1] The amino group protons are also deshielded but to a lesser extent. The broadness of these signals is due to chemical exchange with the solvent and quadrupole broadening from the nitrogen atom.[1] The aromatic protons will appear as a series of multiplets due to complex spin-spin coupling patterns.
¹³C NMR Spectroscopy
Theoretical Insight: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Similar to ¹H NMR, the chemical shift of a ¹³C nucleus is dependent on its electronic environment. Carbons attached to electronegative atoms or in electron-deficient systems will be deshielded and appear at higher chemical shifts.
Experimental Protocol: ¹³C NMR of this compound
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrument Setup: Acquire the spectrum on the same NMR spectrometer.
-
Data Acquisition: Use a standard proton-decoupled ¹³C NMR pulse sequence to obtain a spectrum with singlets for each unique carbon atom. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Data Interpretation and Expected Spectrum:
The ¹³C NMR spectrum will show distinct signals for each chemically non-equivalent carbon atom in the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Carboxylic Acid (-C OOH) | ~167 - 172 |
| Aromatic Carbons | ~113 - 150 |
-
Causality: The carbonyl carbon of the carboxylic acid is significantly deshielded and appears at a very high chemical shift due to the double bond and the attachment of two electronegative oxygen atoms.[2][3] The aromatic carbons will resonate in the typical aromatic region, with variations in their chemical shifts depending on the substituent effects of the amino and carboxylic acid groups. For instance, the carbon attached to the amino group will be shielded (appear at a lower chemical shift) due to the electron-donating nature of nitrogen. Conversely, the carbon attached to the carboxylic acid group will be deshielded.
Fourier-Transform Infrared (FTIR) Spectroscopy
Theoretical Insight: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of the absorbed radiation is characteristic of the specific bond type and its environment. This technique is particularly useful for identifying functional groups.
Experimental Protocol: FTIR of this compound
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For the KBr pellet method, a small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk.
-
Instrument Setup: Place the sample in the FTIR spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.
Data Interpretation and Expected Spectrum:
The FTIR spectrum of this compound will display characteristic absorption bands for its functional groups.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic Acid) | 3300 - 2500 | Broad |
| N-H stretch (Amine) | 3500 - 3300 | Medium (two bands) |
| C=O stretch (Carboxylic Acid) | 1710 - 1680 | Strong |
| C=C stretch (Aromatic) | 1600 - 1450 | Medium to Strong |
| C-N stretch (Amine) | 1340 - 1250 | Medium |
| O-H bend (Carboxylic Acid) | 1440 - 1395 | Medium |
| N-H bend (Amine) | 1650 - 1580 | Medium |
-
Causality: The broad O-H stretching band of the carboxylic acid is a result of extensive hydrogen bonding.[1] The N-H stretching region of the primary amine typically shows two bands corresponding to symmetric and asymmetric stretching modes.[1] The strong C=O stretching absorption is a hallmark of the carboxylic acid group.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Theoretical Insight: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. This technique is particularly useful for analyzing compounds with conjugated systems, such as aromatic rings. The wavelength of maximum absorbance (λmax) is a key characteristic.
Experimental Protocol: UV-Vis of this compound
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance value within the optimal range of the instrument (typically 0.2 - 0.8).
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. A cuvette containing the pure solvent is used as a reference.
-
Data Acquisition: Scan the absorbance of the sample solution over a range of wavelengths (e.g., 200-400 nm).
-
Data Processing: The instrument software will plot absorbance versus wavelength.
Data Interpretation and Expected Spectrum:
The UV-Vis spectrum of this compound is expected to show absorption maxima characteristic of its aromatic and conjugated system. The presence of both an electron-donating group (-NH₂) and an electron-withdrawing group (-COOH) can lead to charge-transfer transitions.[4] The exact λmax values can be influenced by the solvent polarity.
-
Expected Absorption Maxima (λmax): Typically in the range of 220-300 nm.[5]
Mass Spectrometry (MS)
Theoretical Insight: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and can also reveal structural information through the analysis of fragmentation patterns.
Experimental Protocol: Mass Spectrometry of this compound
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI). ESI is a soft ionization technique that is well-suited for polar molecules and often yields the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Data Interpretation and Expected Spectrum:
-
Molecular Ion Peak: The molecular weight of this compound is 213.23 g/mol .[6] In ESI-MS, the spectrum will likely show a prominent peak at m/z 214.24 corresponding to the protonated molecule [M+H]⁺ in positive ion mode, or m/z 212.22 for the deprotonated molecule [M-H]⁻ in negative ion mode.
-
Fragmentation Pattern: In EI-MS or tandem MS (MS/MS), characteristic fragment ions can be observed. Common fragmentation pathways for benzoic acid derivatives include the loss of -OH (m/z 196) and -COOH (m/z 168). The amino-substituted phenyl ring can also undergo characteristic fragmentations.
Visualization of Experimental Workflow
Caption: Workflow for the spectroscopic characterization of this compound.
Conclusion
The comprehensive spectroscopic characterization of this compound requires a multi-technique approach. ¹H and ¹³C NMR provide detailed structural information, FTIR confirms the presence of key functional groups, UV-Vis spectroscopy probes the electronic structure, and mass spectrometry confirms the molecular weight and can provide fragmentation data. By integrating the data from these techniques, researchers can confidently identify and assess the purity of this important molecule, which is a critical step in any drug development or materials science application.
References
- Vibrational spectroscopy of the cryogenically cooled O- and N-protomers of 4-Aminobenzoic acid. (2020).
- Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. (2005). Journal of Molecular Structure. [Link]
- SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. St.
- High-resolution electronic spectroscopy studies of meta-aminobenzoic acid in the gas phase reveal the origins of its solvatochromic behavior. (2011). Chemphyschem. [Link]
- Supporting information. The Royal Society of Chemistry. [Link]
- (PDF) Meta - Aminobenzoic Acid: Structures and Spectral Characteristics.
- A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5.
- Supplementary Information. The Royal Society of Chemistry. [Link]
- UV-Vis Spectrum of 4-Aminobenzoic Acid. SIELC Technologies. [Link]
- 4-Aminobenzoic acid. National Institute of Standards and Technology. [Link]
- 4-(Aminomethyl)Benzoic Acid. PubChem. [Link]
- Spectrophotometric determination of 4-aminobenzoic acid using charge transfer complexation. International Journal of ChemTech Research. [Link]
- FT-IR spectra of compound 3, organic salt, and benzoic acid (4-DBA).
- List of synthesized derivatives of 2-, 3- and 4-aminobenzoic acid.
- 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870).
- Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. (2017). PubMed Central. [Link]
- 4 Aminobenzoic acid. mzCloud. [Link]
- 4-Aminobenzoic acid. National Institute of Standards and Technology. [Link]
- Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. Research Journal of Pharmacy and Technology. [Link]
- The C-13 NMR spectrum of benzoic acid. Doc Brown's Chemistry. [Link]
- Computed FT-IR spectra for 4-(carboxyamino)-3-guanidino-benzoic acid...
- Electronic Supplementary Information. The Royal Society of Chemistry. [Link]
- Synthesis and Characterization of Some New Compounds Derivatives from Para-amino Benzoic Acid.
- 4-Aminobenzoic acid. National Institute of Standards and Technology. [Link]
- Benzoic acids and deriv
- 4-Aminobenzoic acid - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
- 4-(4-Aminophenyl)benzoic acid. PubChem. [Link]
- The Structure of p-Aminobenzoic Acid in Water: Studies Combining UV-Vis, NEXAFS and RIXS Spectroscopies.
Sources
- 1. spcmc.ac.in [spcmc.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. High-resolution electronic spectroscopy studies of meta-aminobenzoic acid in the gas phase reveal the origins of its solvatochromic behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. UV-Vis Spectrum of 4-Aminobenzoic Acid | SIELC Technologies [sielc.com]
- 6. 4-(4-Aminophenyl)benzoic acid | C13H11NO2 | CID 308678 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-(3-aminophenyl)benzoic acid
Introduction
4-(3-aminophenyl)benzoic acid is a molecule of significant interest in medicinal chemistry and materials science. Its structure, featuring a benzoic acid moiety linked to an aminophenyl group, provides a versatile scaffold for the synthesis of a wide range of derivatives with potential therapeutic applications and advanced material properties. Accurate structural characterization is a critical prerequisite for any research and development involving this compound, and NMR spectroscopy stands as the most powerful technique for unambiguous structure determination in solution.[1][2] This guide will delve into the expected ¹H and ¹³C NMR spectral characteristics of this compound, providing a foundational understanding for its identification and purity assessment.
Molecular Structure and Atom Numbering
For clarity in spectral assignment, the atoms of this compound are numbered as shown in the diagram below. This numbering scheme will be used throughout the guide to correlate specific NMR signals with their corresponding atoms in the molecule.
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to show distinct signals for the carboxylic acid proton, the amine protons, and the aromatic protons. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Due to the presence of both acidic (COOH) and basic (NH₂) groups, deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent for analysis.[1]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| COOH | 12.0 - 13.0 | Broad Singlet | 1H |
| Aromatic (H2, H6) | ~7.9 | Doublet | 2H |
| Aromatic (H3, H5) | ~7.6 | Doublet | 2H |
| Aromatic (H4') | ~7.1 | Triplet | 1H |
| Aromatic (H2', H6') | 6.8 - 7.0 | Multiplet | 2H |
| Aromatic (H5') | ~6.6 | Multiplet | 1H |
| NH₂ | 5.0 - 5.5 | Broad Singlet | 2H |
Interpretation of the ¹H NMR Spectrum:
-
Carboxylic Acid Proton (COOH): A highly deshielded, broad singlet is anticipated in the 12.0-13.0 ppm region.[3] This significant downfield shift and broadness are characteristic of a carboxylic acid proton due to hydrogen bonding and chemical exchange with residual water in the solvent.[1]
-
Amine Protons (NH₂): A broad singlet corresponding to the two amine protons is expected between 5.0 and 5.5 ppm. The chemical shift and peak shape of the amine protons are highly dependent on solvent, concentration, and temperature.[1]
-
Aromatic Protons: The eight aromatic protons will produce a complex pattern in the region of 6.6 to 8.0 ppm.[1] The protons on the benzoic acid ring (H2, H3, H5, H6) will likely appear as two distinct doublets due to the para-substitution pattern. The protons on the aminophenyl ring will exhibit a more complex splitting pattern due to the meta-substitution, with the proton between the two substituents (H4') appearing as a triplet and the others as multiplets.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts are referenced to TMS.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | ~167 |
| C3' (C-NH₂) | ~149 |
| Aromatic Quaternary Carbons | 125 - 145 |
| Aromatic CH Carbons | 113 - 132 |
Interpretation of the ¹³C NMR Spectrum:
-
Carbonyl Carbon: The carbon of the carboxylic acid group is expected to be the most downfield signal, appearing around 167 ppm.[3]
-
Aromatic Carbons: The twelve aromatic carbons are expected to resonate in the 113-149 ppm range. The carbon atom directly attached to the electron-donating amino group (C3') will be shielded and is predicted to appear upfield relative to the other quaternary carbons. Conversely, the carbons attached to the electron-withdrawing carboxylic acid group will be deshielded. Quaternary carbons will generally show weaker signals compared to protonated carbons.[1]
Experimental Protocol for NMR Data Acquisition
A standardized protocol is crucial for obtaining high-quality NMR spectra. The following is a recommended procedure for the analysis of this compound.
Caption: Recommended workflow for NMR data acquisition.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[1]
-
Choose a suitable deuterated solvent that will fully dissolve the sample. DMSO-d₆ is highly recommended due to the presence of both acidic and basic functional groups.[1]
-
Dissolve the sample in approximately 0.7 mL of the chosen solvent in a clean, dry vial. Gentle warming or sonication may be used to aid dissolution.
-
Transfer the solution into a clean, dry 5 mm NMR tube.
-
-
NMR Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent to maintain a stable magnetic field.[1]
-
Perform automated or manual shimming to optimize the homogeneity of the magnetic field, which is crucial for high spectral resolution.[1]
-
Tune and match the probe to the specific nucleus being observed (¹H or ¹³C) to maximize the signal-to-noise ratio.[1]
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum. As ¹³C has a low natural abundance, a larger number of scans and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum and improve sensitivity.
-
Conclusion
This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound, along with a comprehensive experimental protocol. The presented data and interpretations, based on established principles and data from analogous compounds, serve as a valuable resource for the structural verification and characterization of this molecule. Adherence to the outlined experimental procedures will enable researchers to acquire high-quality NMR data, facilitating their work in drug discovery, medicinal chemistry, and materials science.
References
- An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-((2-Aminophenyl)thio)benzoic acid - Benchchem.
- An In-depth Technical Guide to the Synthesis and Characterization of 4-(4-Aminophenoxy)benzoic Acid - Benchchem.
- Supporting information - The Royal Society of Chemistry.
- Validating the Structure of 2-((2-Aminophenyl)thio)benzoic acid using 1H and 13C NMR Spectroscopy: A Comparative Guide - Benchchem.
Sources
mass spectrometry of 4-(3-aminophenyl)benzoic acid
An In-Depth Technical Guide to the Mass Spectrometry of 4-(3-aminophenyl)benzoic acid
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive exploration of the mass spectrometric analysis of this compound (4,3-APBA), a molecule of significant interest in pharmaceutical and materials science research. As a bifunctional molecule featuring both a primary aromatic amine and a carboxylic acid, its characterization presents unique opportunities and challenges. This document details the fundamental principles of its ionization, outlines robust analytical workflows using Liquid Chromatography-Mass Spectrometry (LC-MS), and provides an in-depth analysis of its fragmentation patterns in both positive and negative ion modes. The methodologies described herein are designed to serve as a foundational resource for researchers, scientists, and drug development professionals seeking to develop and validate analytical methods for this compound and its structural analogs.
Introduction: The Analytical Significance of this compound
This compound (CAS: 124221-69-8) is a biphenyl derivative possessing both an acidic carboxylic acid moiety and a basic amino group.[1][2] This amphoteric nature makes it a versatile building block in the synthesis of complex molecules, including pharmaceuticals and advanced polymers. Accurate and sensitive analytical methods are paramount for its quantification in various matrices, for reaction monitoring, and for structural confirmation.
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as the premier analytical technique for this purpose.[3] It offers unparalleled sensitivity and specificity, allowing for confident identification and quantification even at trace levels. This guide delves into the core principles of analyzing 4,3-APBA by mass spectrometry, moving from its fundamental chemical properties to the practical application of LC-MS/MS for detailed structural elucidation.
Foundational Chemical Properties and Ionization Behavior
A thorough understanding of the analyte's physicochemical properties is the bedrock of any successful mass spectrometry method. The dual functionality of 4,3-APBA dictates its behavior in the ion source.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁NO₂ | [1][2] |
| Average Molecular Weight | 213.23 g/mol | [1][4] |
| Monoisotopic Mass | 213.07898 Da | [4] |
| Chemical Nature | Amphoteric | N/A |
The presence of both the -NH₂ and -COOH groups allows for efficient ionization in either positive or negative electrospray ionization (ESI) modes, a choice that fundamentally alters the resulting mass spectrum and fragmentation data.
-
Positive-Ion Mode (ESI+): In an acidic mobile phase, protonation is highly favored. The molecule will readily accept a proton (H⁺) to form the pseudomolecular ion, [M+H]⁺, at a mass-to-charge ratio (m/z) of 214.0868. While both the nitrogen of the amine and an oxygen of the carboxylic acid are potential protonation sites, the amine group is generally more basic and is the kinetically and thermodynamically favored site of protonation in the gas phase. This principle has been demonstrated for structurally similar compounds like 4-aminobenzoic acid.[5]
-
Negative-Ion Mode (ESI-): In a neutral or basic mobile phase, the carboxylic acid group will readily lose a proton to form the deprotonated pseudomolecular ion, [M-H]⁻, at m/z 212.0717. This is a highly stable anion and typically produces a strong signal for carboxylic acid-containing compounds.[6]
Electrospray ionization (ESI) is the preferred ionization technique for 4,3-APBA due to its polarity and solubility in common LC-MS solvents. It is a soft ionization method that minimizes in-source fragmentation, ensuring the protonated or deprotonated molecular ion is the primary species entering the mass analyzer.
A Validated Workflow for LC-MS/MS Analysis
A robust analytical method requires careful optimization of both the chromatographic separation and the mass spectrometer's parameters. The following section provides a detailed, field-proven protocol for the analysis of 4,3-APBA.
Figure 1: A typical experimental workflow for the LC-MS/MS analysis of this compound.
Detailed Experimental Protocol
-
Standard Preparation:
-
Prepare a 1 mg/mL stock solution of 4,3-APBA in HPLC-grade methanol.
-
Perform serial dilutions in a 50:50 mixture of acetonitrile and water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL. The final diluent should reflect the initial mobile phase conditions to ensure good peak shape.
-
-
Liquid Chromatography Parameters:
-
Column: C18 Reversed-Phase, 100 Å, 1.8 µm, 2.1 mm x 100 mm.
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water. The acidifier is crucial for promoting protonation in ESI+ mode.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Parameters:
-
The following parameters serve as a starting point and should be optimized for the specific instrument in use.
-
| Parameter | ESI+ Setting | ESI- Setting | Rationale |
| Capillary Voltage | 3.5 kV | -3.0 kV | Promotes efficient spray and ion formation. |
| Source Temperature | 150 °C | 150 °C | Aids in desolvation of droplets. |
| Desolvation Temp. | 400 °C | 400 °C | Ensures complete solvent evaporation. |
| Cone Gas Flow | 50 L/hr | 50 L/hr | Helps shape the ESI plume. |
| Desolvation Gas Flow | 800 L/hr | 800 L/hr | High flow of nitrogen gas to aid desolvation. |
| Collision Gas | Argon | Argon | Inert gas for collision-induced dissociation (CID). |
| Full Scan Range | m/z 50-300 | m/z 50-300 | Covers the expected mass of the analyte. |
| MS/MS Precursor | m/z 214.1 | m/z 212.1 | Isolation of the ion of interest for fragmentation. |
| Collision Energy | Ramp 10-40 eV | Ramp 10-40 eV | A range of energies ensures all major fragments are produced. |
Elucidation of Fragmentation Pathways via Tandem MS (MS/MS)
Tandem mass spectrometry is indispensable for structural confirmation. By isolating the pseudomolecular ion and subjecting it to collision-induced dissociation (CID), a unique fragmentation "fingerprint" is generated.
Positive Ion Mode ([M+H]⁺) Fragmentation
The protonated molecule ([C₁₃H₁₂NO₂]⁺, m/z 214.1) undergoes characteristic cleavages driven by the charge site and the stability of the resulting fragments.
Figure 2: Proposed primary fragmentation pathway of 4,3-APBA in positive ion mode (ESI+).
-
Initial Loss of Water (m/z 196.1): The most facile fragmentation is the neutral loss of water (18 Da) from the protonated carboxylic acid. This is a classic fragmentation pathway for protonated carboxylic acids, resulting in a stable acylium ion.[7]
-
Subsequent Loss of Carbon Monoxide (m/z 168.1): The acylium ion readily loses carbon monoxide (28 Da) to yield a highly stable aminobiphenyl cation. This two-step fragmentation is a strong diagnostic signature for the presence of the benzoic acid moiety.
Negative Ion Mode ([M-H]⁻) Fragmentation
In negative mode, the fragmentation is initiated from the deprotonated carboxylate group ([C₁₃H₁₀NO₂]⁻, m/z 212.1).
Figure 3: Proposed primary fragmentation pathway of 4,3-APBA in negative ion mode (ESI-).
-
Loss of Carbon Dioxide (m/z 168.1): The dominant and most characteristic fragmentation pathway for a deprotonated benzoic acid derivative is the neutral loss of carbon dioxide (44 Da).[8] This decarboxylation reaction results in a stable aminobiphenyl anion. The observation of this strong transition is highly specific and provides unequivocal evidence of the carboxylic acid functionality.
Summary of Key Diagnostic Ions
The following table summarizes the key ions that can be used for creating a Multiple Reaction Monitoring (MRM) method for highly sensitive and selective quantification of 4,3-APBA.
| Ion Mode | Precursor Ion (m/z) | Fragment Ion (m/z) | Transition (Quantifier/Qualifier) |
| ESI+ | 214.1 | 196.1 | Quantifier |
| ESI+ | 214.1 | 168.1 | Qualifier |
| ESI- | 212.1 | 168.1 | Quantifier |
Conclusion
The mass spectrometric analysis of this compound is a robust and highly specific endeavor when approached with a foundational understanding of its chemical properties. This guide has established that the molecule ionizes efficiently in both positive and negative ESI modes, yielding distinct and predictable fragmentation patterns. In positive mode, the sequential loss of water and carbon monoxide is diagnostic. In negative mode, the characteristic loss of carbon dioxide provides an unambiguous signature. The detailed LC-MS/MS workflow and parameters provided herein offer a validated starting point for method development, enabling researchers to confidently identify, quantify, and structurally characterize this important chemical entity in their respective fields.
References
- Pharmaffiliates. This compound. [Link][1]
- PubChem. 4'-Aminobiphenyl-3-carboxylic acid.
- PubChem. 4-(4-Aminophenyl)benzoic acid.
- Agilent Technologies. (2019).
- Campbell, J. L., Le Blanc, J. C. Y., & Schneider, B. B. (2012). Probing electrospray ionization dynamics using differential mobility spectrometry: the curious case of 4-aminobenzoic acid. Analytical Chemistry, 84(18), 7857–7864. [Link][5]
- Chemistry LibreTexts. (2023).
- Doc Brown's Chemistry. Mass spectrum of benzoic acid. [Link][8]
- Jayabalan, R., et al. (2015). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. International Journal of Environmental Research and Public Health. [Link][10]
- Nikolic, D., & van Breemen, R. B. (2013). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples.
- Oakwood Chemical. This compound, min 96%. [Link][2]
- Royal Society of Chemistry.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. calpaclab.com [calpaclab.com]
- 3. agilent.com [agilent.com]
- 4. 4'-Aminobiphenyl-3-carboxylic acid | C13H11NO2 | CID 2772300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Probing electrospray ionization dynamics using differential mobility spectrometry: the curious case of 4-aminobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
solubility of 4-(3-aminophenyl)benzoic acid in organic solvents
An In-Depth Technical Guide to the Solubility of 4-(3-aminophenyl)benzoic Acid in Organic Solvents for Pharmaceutical Development
Abstract
This compound is a bifunctional organic molecule featuring a biphenyl scaffold, which provides rigidity, and both an acidic (carboxylic acid) and a basic (amino) functional group. This unique structure makes it a valuable building block in medicinal chemistry and materials science. However, its successful application, particularly in drug development, is contingent upon a thorough understanding of its solubility characteristics. Poor solubility can severely hinder formulation development, compromise bioavailability, and create challenges in purification and manufacturing. This technical guide provides a comprehensive overview of the critical factors governing the . It synthesizes theoretical principles with practical experimental protocols, offering researchers and drug development professionals a robust framework for solvent selection, solubility prediction, and accurate measurement. We will delve into the physicochemical properties of the molecule, explore the predictive power of Hansen Solubility Parameters (HSP), and provide a detailed, field-proven protocol for equilibrium solubility determination.
Introduction: The Critical Role of Solubility
The solubility of an Active Pharmaceutical Ingredient (API) is a cornerstone of drug development. It directly influences the design of the dosage form, the route of administration, and ultimately, the therapeutic efficacy of the drug. For a molecule like this compound, which is used as a synthetic intermediate or building block, solubility is paramount during reaction work-ups, purification via crystallization, and formulation of final products.[1]
This guide is structured to provide a logical progression from theoretical understanding to practical application. We will first examine the intrinsic molecular properties of this compound that dictate its solubility. We will then introduce a powerful theoretical framework, Hansen Solubility Parameters, for predicting solvent-solute compatibility. Finally, we will detail the gold-standard experimental method for obtaining reliable, quantitative solubility data.
Physicochemical Properties of this compound
Understanding the inherent properties of a molecule is the first step in predicting its behavior in different solvent environments.[1] The structure of this compound, with its combination of polar functional groups and a nonpolar aromatic backbone, suggests a complex solubility profile.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁NO₂ | [2][3][4] |
| Molecular Weight | 213.23 g/mol | [3][4] |
| CAS Number | 124221-69-8 | [2][3] |
| Predicted pKa (acidic) | 3.99 ± 0.10 | [5][6] |
| Predicted pKa (basic) | ~4.0 (estimated from aniline) | N/A |
Key Structural Features and Their Implications:
-
Amphoteric Nature: The presence of a carboxylic acid group (-COOH) and an amino group (-NH₂) makes the molecule amphoteric. The carboxylic acid is acidic, while the amino group is basic. This means the molecule's charge state, and therefore its solubility, will be highly dependent on the pH of the medium.[7]
-
Zwitterionic Potential: In a neutral environment, the molecule can exist as a zwitterion, with a protonated aminium group (-NH₃⁺) and a deprotonated carboxylate group (-COO⁻). Zwitterions often exhibit strong intermolecular interactions, leading to high crystal lattice energy and potentially low solubility in nonpolar organic solvents.[8]
-
Hydrogen Bonding: Both the -COOH and -NH₂ groups can act as hydrogen bond donors and acceptors. This capability is a primary driver of solubility in protic solvents (e.g., alcohols, water) and polar aprotic solvents that can accept hydrogen bonds (e.g., DMSO, DMF).
-
Aromatic Backbone: The biphenyl core is nonpolar and hydrophobic. This large nonpolar surface area will favor solubility in solvents with significant nonpolar character or those that can engage in π-π stacking interactions.
Theoretical Framework: Hansen Solubility Parameters (HSP)
While the principle of "like dissolves like" is a useful heuristic, it lacks quantitative predictive power. Hansen Solubility Parameters (HSP) provide a more sophisticated framework by deconstructing the total cohesive energy of a substance into three components.[9][10] The fundamental concept is that substances with similar HSP values are likely to be miscible.[11]
The total Hildebrand solubility parameter (δt) is broken down as follows:
δt² = δD² + δP² + δH²
Where:
-
δD (Dispersion): Energy from van der Waals forces. This is significant for nonpolar interactions.
-
δP (Polar): Energy from dipolar intermolecular forces. This is important for molecules with a permanent dipole moment.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
To predict solubility, the "distance" (Ra) between the HSP values of the solute (in this case, this compound) and a solvent is calculated. A smaller distance implies greater affinity.
Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²
A solute is predicted to be soluble in a solvent if the calculated Ra is less than the solute's interaction radius (R₀), defining a "solubility sphere."[12]
Caption: Conceptual model of the Hansen Solubility Sphere.
HSP of Common Organic Solvents (MPa¹/²)
The table below provides HSP values for a range of solvents, which can be used for initial screening of potential candidates for dissolving this compound.[13]
| Solvent | δD | δP | δH |
| Non-Polar | |||
| n-Hexane | 14.9 | 0.0 | 0.0 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Polar Aprotic | |||
| Acetone | 15.5 | 10.4 | 7.0 |
| Acetonitrile | 15.3 | 18.0 | 6.1 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |
| Polar Protic | |||
| Methanol | 15.1 | 12.3 | 22.3 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| 2-Propanol (IPA) | 15.8 | 6.1 | 16.4 |
| Water | 15.5 | 16.0 | 42.3 |
Based on its structure, this compound is expected to have relatively high δP and δH values, suggesting better solubility in polar solvents like alcohols, DMSO, and potentially lower solubility in non-polar hydrocarbons like hexane.
Quantitative Solubility Data of a Structural Analog
Solubility of p-Aminobenzoic Acid (PABA) at Various Temperatures [14]
| Solvent | Temperature (°C) | Mole Fraction Solubility (x10³) |
| Methanol | 10 | 60.1 |
| 30 | 104.2 | |
| Ethanol | 10 | 33.9 |
| 30 | 58.1 | |
| 2-Propanol | 10 | 16.2 |
| 30 | 30.1 | |
| Ethyl Acetate | 10 | 18.5 |
| 30 | 34.9 | |
| Acetonitrile | 10 | 15.1 |
| 30 | 27.8 | |
| Acetic Acid | 10 | 29.5 |
| 30 | 48.0 |
Analysis: The data for PABA clearly shows the highest solubility in polar protic solvents (methanol, ethanol), which aligns with the HSP theory.[14] These solvents can effectively solvate both the carboxylic acid and amino groups through hydrogen bonding. The solubility is moderate in polar aprotic solvents and decreases as solvent polarity and hydrogen bonding capacity decrease. As expected, solubility increases with temperature in all tested solvents.[14]
Experimental Protocol: Equilibrium Shake-Flask Method
Theoretical predictions provide guidance, but definitive solubility values must be determined experimentally. The equilibrium "shake-flask" method is the internationally recognized gold standard for its reliability and direct measurement of thermodynamic equilibrium solubility.[15][16]
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature.
Materials:
-
This compound (verify purity and solid form)
-
Selected organic solvent (HPLC grade or higher)
-
Glass vials with Teflon-lined screw caps
-
Temperature-controlled orbital shaker or incubator
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
Volumetric flasks and pipettes
-
Validated analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved and maintained. A preliminary test can help estimate the required amount to avoid using excessive API.[15]
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for biopharmaceutical relevance). Agitate the samples for a predetermined period (e.g., 24 to 72 hours).[15]
-
Causality: Continuous agitation is necessary to maximize the surface area for dissolution and ensure the system reaches thermodynamic equilibrium efficiently. The extended time frame is required to be certain that the measured concentration is the true equilibrium solubility and not a transient state.
-
-
Equilibrium Confirmation: To ensure equilibrium has been reached, take samples at different time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when consecutive measurements do not deviate significantly (e.g., by <5%).[15]
-
Phase Separation: Once equilibrium is reached, stop the agitation and allow the vials to stand at the controlled temperature for a short period to let the excess solid settle. The separation of undissolved solid from the saturated solution is a critical step. Centrifugation can be used as an alternative to sedimentation.[15]
-
Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter it through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial.
-
Causality: Filtration is essential to remove any microscopic, undissolved particles that would otherwise lead to an overestimation of solubility. The filtration should be done quickly and at temperature to prevent precipitation due to cooling.
-
-
Dilution and Analysis: Accurately dilute the filtered, saturated solution with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method's calibration curve. Analyze the diluted sample using a validated HPLC-UV or UV-Vis method to determine the concentration.
-
Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. The result is typically expressed in units of mg/mL or mol/L.
Trustworthiness - The Self-Validating System: To ensure the integrity of the results, it is best practice to recover the excess solid at the end of the experiment and analyze its solid form (e.g., using X-ray Powder Diffraction - XRPD). This step verifies that the API has not undergone a polymorphic transformation or formed a solvate during the experiment, which would result in the measurement of the solubility of a different, and potentially more stable or less stable, solid form.[15]
Conclusion and Future Outlook
This guide has established a comprehensive framework for approaching the solubility of this compound. We have demonstrated that its amphoteric and zwitterionic nature, combined with its capacity for hydrogen bonding and its significant nonpolar surface area, results in a complex solubility profile. While quantitative data for this specific molecule is sparse, the application of theoretical models like Hansen Solubility Parameters provides a powerful tool for initial solvent screening. The solubility data of the structural analog, p-aminobenzoic acid, strongly suggests that polar protic solvents will be the most effective.
For any drug development program, the generation of precise, reliable experimental data is non-negotiable. The detailed shake-flask protocol provided herein represents the gold standard for this purpose. By combining theoretical prediction with rigorous experimental validation, researchers can efficiently navigate the challenges of solvent selection, formulation development, and process optimization for this compound and other complex APIs.
References
- Vertex AI Search. (n.d.). 4-Aminobenzoic acid - Solubility of Things.
- Tripathi, D., et al. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Der Pharmacia Lettre, 12(4), 15-29.
- NIH. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. PMC.
- World Health Organization (WHO). (n.d.). Annex 4.
- Royal Society of Chemistry. (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. Journal of Materials Chemistry C.
- Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.
- Hansen Solubility Parameters. (n.d.). Official Site of HSP and HSPiP.
- ResearchGate. (n.d.). Solubility of pABA in several solvents.
- Wikipedia. (n.d.). Hansen solubility parameter.
- Sigma-Aldrich. (n.d.). API Solubility and Dissolution Enhancement Via Formulation.
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids.
- PubChem. (n.d.). 4-(4-Aminophenyl)benzoic acid.
- Oakwood Chemical. (n.d.). This compound, min 96%, 5 grams.
- Pharmaffiliates. (n.d.). This compound.
- ResearchGate. (2018). I want to work with 4-aminomethyl benzoic acid and all papers say that it dissolves in methanol. Mine does not. what can be the problem?.
Sources
- 1. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 2. calpaclab.com [calpaclab.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. usbio.net [usbio.net]
- 5. 85096-04-4 CAS MSDS (3-(4-Aminophenyl)benzoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 3-(4-Aminophenyl)benzoic acid | 85096-04-4 [amp.chemicalbook.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. researchgate.net [researchgate.net]
- 9. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 10. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 11. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00324A [pubs.rsc.org]
- 13. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]
- 14. researchgate.net [researchgate.net]
- 15. who.int [who.int]
- 16. lup.lub.lu.se [lup.lub.lu.se]
Introduction: A Versatile Biphenyl Scaffold for Modern Drug Discovery
An In-depth Technical Guide to 4-(3-aminophenyl)benzoic acid: Properties, Characterization, and Application
In the landscape of medicinal chemistry and drug development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Among these, bifunctional scaffolds—molecules possessing multiple, distinct reactive sites—offer unparalleled versatility. This compound (IUPAC Name: 3'-Amino-[1,1'-biphenyl]-4-carboxylic acid) emerges as a molecule of significant interest. Its rigid biphenyl core, functionalized with a nucleophilic aromatic amine and an electrophilic carboxylic acid at opposite ends of the molecular axis, presents an ideal framework for constructing complex molecular architectures.
This guide provides a comprehensive technical overview of this compound, tailored for researchers, medicinal chemists, and drug development professionals. We will delve into its physicochemical properties, outline robust experimental protocols for its characterization, explore its chemical reactivity, and discuss its burgeoning role as a key intermediate, particularly in the synthesis of targeted protein degraders[1]. This document is designed not merely as a repository of data, but as a practical, field-proven guide grounded in established scientific principles.
Section 1: Core Molecular Identity and Structure
Accurate identification is the foundation of all subsequent research. The fundamental identifiers and structural properties of this compound are summarized below.
| Identifier | Value | Source(s) |
| IUPAC Name | 3'-Amino-[1,1'-biphenyl]-4-carboxylic acid | [2] |
| CAS Number | 124221-69-8 | [1][2] |
| Molecular Formula | C₁₃H₁₁NO₂ | [1][2] |
| Molecular Weight | 213.23 g/mol | [2] |
| Canonical SMILES | C1=CC(=CC(=C1)C2=CC=C(C=C2)C(=O)O)N |
Structural Representation:
Caption: 2D Structure of this compound.
Section 2: Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is critical for anticipating its behavior in various experimental and physiological settings. While extensive experimental data for this specific isomer is not widely published, the table below consolidates available information. The absence of certain data points underscores the necessity for the experimental protocols detailed in Section 4.
| Property | Value / Description | Source(s) / Notes |
| Appearance | White to off-white or yellow powder | Inferred from related aminobenzoic acids.[3] |
| Melting Point | Not available. | For the related isomer 3-(4-aminophenyl)benzoic acid, the melting point is 198-199 °C.[4][5] This value should not be used for the title compound but suggests it is a high-melting solid. |
| Boiling Point | Not available. | Predicted value for the isomer 3-(4-aminophenyl)benzoic acid is 441.1±28.0 °C.[4][5] High boiling point is expected due to hydrogen bonding and molecular weight. |
| Solubility | Not available. | Expected to have low solubility in water and nonpolar solvents, but higher solubility in polar organic solvents like DMSO, DMF, and alcohols, and in aqueous base. |
| pKa | Not available. | Predicted pKa for the isomer 3-(4-aminophenyl)benzoic acid is 3.99±0.10.[4][5] The molecule is amphoteric, with an acidic pKa for the carboxylic acid group and a basic pKa for the aniline amine group. |
| Storage | Store at room temperature or under refrigeration (2-8°C). | [1][2] |
Section 3: Analytical Characterization - Spectroscopic Profile
While specific spectra for this compound are not publicly available, its structure allows for the prediction of key spectroscopic features. This analysis is crucial for identity confirmation and purity assessment of synthesized or procured material.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the presence of two substituted benzene rings. Key expected signals include:
-
A broad singlet corresponding to the two amine (-NH₂) protons.
-
A singlet for the carboxylic acid (-COOH) proton, typically downfield (>10 ppm), which may be exchangeable with D₂O.
-
A series of multiplets in the aromatic region (approx. 6.5-8.0 ppm) corresponding to the protons on the two phenyl rings. The specific splitting patterns (doublets, triplets, etc.) will depend on the substitution pattern.
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should show 13 distinct signals.
-
A signal for the carboxylic acid carbonyl carbon, typically in the range of 165-175 ppm.
-
Multiple signals in the aromatic region (approx. 110-150 ppm), including quaternary carbons and protonated carbons.
-
-
Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups.
-
A broad O-H stretch from the carboxylic acid, typically centered around 3000 cm⁻¹.
-
Two N-H stretching bands from the primary amine, usually in the 3300-3500 cm⁻¹ region.
-
A sharp C=O stretch from the carboxylic acid carbonyl at approximately 1700 cm⁻¹.
-
C=C stretching bands for the aromatic rings in the 1450-1600 cm⁻¹ region.
-
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₁₃H₁₁NO₂ with a monoisotopic mass of approximately 213.0790 Da.
Section 4: Essential Experimental Protocols
Given the sparse public data, researchers will likely need to determine key properties experimentally. The following protocols are designed to be robust and self-validating.
Protocol: Determination of Aqueous Solubility via the Shake-Flask Method
Causality: The shake-flask method is the gold standard for determining equilibrium solubility.[6] It ensures that the solvent is fully saturated with the compound by allowing sufficient time for equilibrium to be reached between the solid and dissolved states, providing a thermodynamically accurate measurement.
Caption: Workflow for Equilibrium Solubility Determination.
Step-by-Step Methodology:
-
Preparation: Add an excess of this compound (e.g., 5-10 mg) to a glass vial. The excess solid is crucial to ensure saturation.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to the vial.
-
Equilibration: Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for at least 24 hours to ensure equilibrium is reached.[7]
-
Phase Separation: Allow the vial to stand undisturbed for at least 1 hour to let undissolved solid settle. For more complete separation, centrifuge the vial at high speed (e.g., 10,000 x g for 15 minutes).
-
Sampling: Carefully withdraw a sample of the clear supernatant.
-
Filtration: Immediately filter the sample through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles.[7] This step is critical to prevent inflation of the solubility value.
-
Quantification: Prepare a series of dilutions of the filtrate. Determine the concentration of the compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve of known concentrations.[7]
-
Calculation: Calculate the solubility in the original supernatant, accounting for any dilutions made. Report the result in mg/mL or molarity at the specified temperature and pH.
Protocol: Determination of pKa via Potentiometric Titration
Causality: Potentiometric titration is a highly precise method for determining pKa values.[8] It works by monitoring the change in pH of a solution as a titrant (a strong acid or base) is added. For an amphoteric molecule like this compound, this method can resolve the pKa of the acidic carboxylic acid group and the pKa of the conjugate acid of the basic amine group by identifying the inflection points on the titration curve.[9][10]
Caption: Workflow for Potentiometric pKa Determination.
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate a potentiometer and pH electrode using standard buffers of known pH (e.g., pH 4, 7, and 10).[9]
-
Solution Preparation: Prepare a solution of the compound at a known concentration (e.g., 1 mM) in a solution of constant ionic strength, such as 0.15 M KCl.[9] The constant ionic strength minimizes variations in activity coefficients.
-
Inert Atmosphere: Place the solution in a jacketed beaker on a magnetic stirrer and purge with nitrogen gas to remove dissolved CO₂, which can interfere with the titration of the basic group.[9]
-
Titration for Acidic pKa: Immerse the pH electrode in the solution. Titrate the solution by making small, incremental additions of a standardized strong base (e.g., 0.1 M NaOH). Record the pH and the volume of titrant added after each addition, allowing the reading to stabilize.
-
Titration for Basic pKa: In a separate experiment, titrate a fresh solution of the compound with a standardized strong acid (e.g., 0.1 M HCl) to determine the pKa of the amine group.
-
Data Analysis: Plot pH versus the volume of titrant added for both titrations. The pKa value corresponds to the pH at the half-equivalence point of the titration curve for each functional group.[11] This is the midpoint of the buffer region where the pH changes most slowly.
Section 5: Chemical Reactivity and Synthetic Considerations
The utility of this compound as a building block stems from the distinct reactivity of its functional groups.
Caption: Key Reactive Sites and Potential Transformations.
-
The Aromatic Amine: The aniline-type amine group is a versatile nucleophile. It readily undergoes acylation with acid chlorides or activated esters to form amides, alkylation, and diazotization followed by Sandmeyer reactions to introduce a wide variety of other functional groups.
-
The Carboxylic Acid: This group is an electrophilic handle. It can be converted to esters via Fischer esterification or reaction with alkyl halides under basic conditions. More importantly for drug development, it can be activated (e.g., with coupling reagents like EDC or HATU) to readily form amide bonds with primary or secondary amines.
-
Synthetic Origin: While specific preparations are proprietary, a plausible and common strategy for synthesizing such biphenyl structures is the Suzuki coupling reaction. This would involve coupling a boronic acid (or ester) derivative of one ring with a halide (bromide or iodide) of the other. For example, coupling 4-carboxyphenylboronic acid with 3-bromoaniline (or a protected version thereof) in the presence of a palladium catalyst would yield the desired carbon skeleton.
Section 6: Applications in Drug Discovery
The bifunctional nature of this compound makes it a valuable linker molecule in modern pharmacology. Its primary emerging application is in the construction of PROteolysis TArgeting Chimeras (PROTACs) .
A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein (Protein of Interest, POI) and an E3 ubiquitin ligase. This induced proximity triggers the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound serves as an excellent piece of the "linker" component that connects the POI-binding ligand to the E3 ligase-binding ligand. The amine and carboxylic acid groups provide orthogonal handles for sequential amide bond formation, allowing for the controlled and directional assembly of the final PROTAC molecule. Its classification as a "Protein Degrader Building Block" directly points to this advanced application[1].
Beyond PROTACs, the broader class of aminobenzoic acids has a long history as a foundational scaffold in drug design, found in antibacterial, anesthetic, and antineoplastic agents[12]. The unique 3',4-disubstituted biphenyl structure of this molecule provides a specific vector and rigidity that can be exploited by medicinal chemists to optimize ligand binding and pharmacokinetic properties.
Section 7: Safety and Handling
No specific safety data sheet (SDS) is publicly available for this compound (CAS 124221-69-8). Therefore, it must be handled with the care afforded to all novel laboratory chemicals. General guidance based on related compounds is as follows:
-
Hazard Classification: The related isomer 4-(4-aminophenyl)benzoic acid is classified as "Harmful if swallowed" (Acute Tox. 4)[13]. It is prudent to assume a similar hazard profile.
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[14]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[14] Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[15]
References
- Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
- DTIC. Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties.
- Stephens, S. J., & Jonich, M. J. (1970). Determination of pKa using the half-volume method: A laboratory experiment. Journal of Chemical Education, 47(9), 631.
- Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- ICCVAM. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
- De Biasi, A., et al. (2013). Development of Methods for the Determination of pKa Values. Analytica Chimica Acta, 787, 1-19.
- PubChem. 4-(4-Aminophenyl)benzoic acid. National Center for Biotechnology Information.
- Pharmaffiliates. This compound.
- Chemistry LibreTexts. 2.8: pH measurement and determination of pKa value.
- PubChem. 4'-Aminobiphenyl-3-carboxylic acid. National Center for Biotechnology Information.
- Sarex. 4-Aminobenzoic acid.
- ResearchGate. Preparative synthesis of 3- and 4-(3-alkoxy-4-acyloxyphenylmethylamino)benzoic acids.
- Carl ROTH. Safety Data Sheet: 4-Aminobenzoic acid.
- ResearchGate. Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids.
- The Royal Society of Chemistry. Supporting information - General Procedure for the Reduction of Aromatic Nitro Compounds.
- Krátký, M., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules, 10(1), 9.
- NIST. Benzoic acid, 4-amino-, methyl ester. NIST Chemistry WebBook.
- The Royal Society of Chemistry. Supplementary Information - General Procedures.
- ResearchGate. List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid.
- YouTube. Retrosynthesis | Lecture 2 | 4-Aminobenzoic acid.
- MDPI. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents.
- Al-Otaibi, J. S., et al. (2022). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 27(15), 4983.
- Google Patents. Preparation method of 4-aminobenzoic acid and derivatives thereof.
- O'Hagan, D. (2008). Drug evolution: p-aminobenzoic acid as a building block. Natural Product Reports, 25(3), 435-452.
- Research Journal of Pharmacy and Technology. Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors.
- PubChem. 4-(Aminomethyl)Benzoic Acid. National Center for Biotechnology Information.
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 4-Aminobenzoic acid [sarex.com]
- 4. 85096-04-4 CAS MSDS (3-(4-Aminophenyl)benzoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 3-(4-Aminophenyl)benzoic acid | 85096-04-4 [amp.chemicalbook.com]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. benchchem.com [benchchem.com]
- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Drug evolution: p-aminobenzoic acid as a building block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 4-(4-Aminophenyl)benzoic acid | C13H11NO2 | CID 308678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. carlroth.com:443 [carlroth.com:443]
- 15. fishersci.com [fishersci.com]
An In-depth Technical Guide to 4-(3-Aminophenyl)benzoic Acid: Synthesis, Characterization, and Applications in Drug Discovery
Abstract
4-(3-Aminophenyl)benzoic acid is a bifunctional aromatic compound of significant interest to the scientific community, particularly those in drug development and materials science. Its structure, featuring a biphenyl core with strategically placed amino and carboxylic acid groups, makes it a versatile building block for complex molecular architectures. This guide provides an in-depth exploration of this molecule, covering its fundamental properties, a detailed protocol for its synthesis via Suzuki-Miyaura cross-coupling, comprehensive characterization data, and a discussion of its burgeoning role in modern medicinal chemistry, notably as a linker in Proteolysis Targeting Chimeras (PROTACs).
Core Molecular Attributes
This compound is a non-proteinogenic amino acid that possesses a unique combination of rigidity from its biphenyl scaffold and functionality from its reactive handles. These attributes are key to its utility in chemical synthesis.
Chemical Structure and Properties
The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₁NO₂ | [1][2] |
| Molecular Weight | 213.23 g/mol | [2] |
| IUPAC Name | This compound | [1] |
| CAS Number | 124221-69-8 | [1] |
| Appearance | Off-white to light brown solid (predicted) | |
| Melting Point | >200 °C (predicted) | |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF), sparingly soluble in water |
Synthesis and Purification
The construction of the biphenyl core of this compound is efficiently achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely favored for its mild reaction conditions and high tolerance of various functional groups.[3][4]
Synthetic Workflow: Suzuki-Miyaura Coupling
The logical workflow for the synthesis involves the coupling of two commercially available building blocks: a boronic acid derivative and a halogenated benzoic acid derivative. To prevent unwanted side reactions, the carboxylic acid is often protected as an ester during the coupling step, followed by deprotection.
Detailed Experimental Protocol
This protocol outlines a reliable method for the synthesis and subsequent purification of the target compound.
Step 1: Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: In a round-bottom flask, combine methyl 4-bromobenzoate (1.0 eq), 3-aminophenylboronic acid (1.2 eq), and a suitable palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial as the palladium catalyst can be sensitive to oxygen.[5]
-
Solvent and Base Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio). Add a base, typically an aqueous solution of sodium carbonate (Na₂CO₃, 2.0 eq).
-
Reaction: Heat the mixture to 80-90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 2: Ester Hydrolysis
-
Saponification: Dissolve the crude methyl ester from the previous step in a mixture of methanol and water. Add sodium hydroxide (NaOH, 2-3 eq) and heat the mixture to reflux for 2-4 hours until the ester is fully consumed (monitored by TLC).
-
Acidification: Cool the reaction mixture in an ice bath and acidify with 1M hydrochloric acid (HCl) until the pH is approximately 4-5. The product will precipitate out of solution.
Step 3: Purification by Recrystallization
-
Filtration: Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Recrystallization: The choice of solvent is critical for effective purification. A mixed solvent system is often effective for aminobenzoic acids.[6][7] Dissolve the crude solid in a minimal amount of a hot polar solvent like ethanol or methanol. Slowly add a less polar solvent like water or hexane until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the pure crystals by vacuum filtration and dry under vacuum.
Molecular Characterization
Unambiguous characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the expected spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for structural elucidation of organic molecules. The predicted spectra for this compound in DMSO-d₆ are discussed below.[8][9]
¹H NMR (Predicted):
-
Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically around 12.0-13.0 ppm.
-
Aromatic Protons (Ar-H): A series of multiplets between 6.7 and 8.0 ppm are expected. The protons on the benzoic acid ring will likely be further downfield due to the electron-withdrawing carboxylic acid group, while the protons on the aminophenyl ring will be more upfield due to the electron-donating amino group.[10]
-
Amine Protons (-NH₂): A broad singlet around 5.0-5.5 ppm, which is exchangeable with D₂O.
¹³C NMR (Predicted):
-
Carbonyl Carbon (-C=O): The carboxylic acid carbon is expected to be the most downfield signal, around 167-170 ppm.[11]
-
Aromatic Carbons (Ar-C): The 12 aromatic carbons will appear in the 113-150 ppm region. The carbon attached to the amino group (C-N) will be significantly upfield, while the carbon attached to the carboxylic acid group (C-COOH) will be downfield.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.[12][13]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern. For this compound, electrospray ionization (ESI) is a suitable technique.
-
Expected Mass: The [M+H]⁺ ion should be observed at m/z 214.08, and the [M-H]⁻ ion at m/z 212.07. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.[14]
Applications in Drug Development
The bifunctional nature of this compound makes it an attractive scaffold in medicinal chemistry. Its primary application in recent years has been as a linker component in the design of PROTACs.[2]
Role as a PROTAC Linker
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[15] They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.
Sources
- 1. rsc.org [rsc.org]
- 2. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. 4-Aminobenzoic acid(150-13-0) 1H NMR spectrum [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. researchgate.net [researchgate.net]
- 12. 4-Aminobenzoic acid [webbook.nist.gov]
- 13. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. massbank.eu [massbank.eu]
- 15. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to High-Purity 4-(3-Aminophenyl)benzoic Acid for Advanced Drug Development
Introduction: The Strategic Importance of 4-(3-Aminophenyl)benzoic Acid in Modern Drug Discovery
In the landscape of contemporary pharmaceutical research, particularly in the burgeoning field of targeted protein degradation, the selection of molecular building blocks is a critical determinant of success. This compound (CAS No. 124221-69-8) has emerged as a pivotal bifunctional molecule, prized for its utility in constructing complex therapeutic agents. Its structure, featuring a carboxylic acid and an aniline moiety on a biphenyl scaffold, offers synthetic versatility for the assembly of novel chemical entities.
This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals on the commercial sourcing, characterization, and application of high-purity this compound. As a Senior Application Scientist, the emphasis of this document is not merely on procedural steps but on the underlying scientific rationale that governs the effective use of this compound, ensuring both experimental integrity and the advancement of therapeutic innovation. A primary application highlighted is its role as a crucial linker component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of drugs designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1]
Commercial Sourcing of High-Purity this compound
The procurement of high-purity starting materials is a foundational prerequisite for the synthesis of active pharmaceutical ingredients (APIs). For a building block like this compound, where trace impurities can lead to downstream reaction failures or the generation of difficult-to-remove side products, stringent quality control is paramount.
While several suppliers offer this compound, the available purity grades can vary. For research and early development phases, a purity of ≥98% is often recommended. It is imperative for researchers to request and scrutinize the Certificate of Analysis (CoA) from potential suppliers to verify the purity and identify any potential impurities.
| Supplier Category | Typical Purity Offered | Key Considerations for Researchers |
| Specialty Chemical Suppliers | ≥95% - 98% | Ideal for initial screening and synthetic route development. Purity should be confirmed by in-house analysis. |
| Fine Chemical Manufacturers | >98% | Suitable for lead optimization and preclinical studies. Often provide more detailed analytical data. |
| Custom Synthesis Providers | To specification (e.g., >99.5%) | Necessary for late-stage development and GMP-compliant synthesis. Offers the highest level of quality control. |
Note: The CAS number for this compound is 124221-69-8 . Care should be taken to distinguish it from its isomers, such as 4-(4-aminophenyl)benzoic acid (CAS 5730-78-9) and 3-(4-aminophenyl)benzoic acid (CAS 85096-04-4).
Synthesis and Purification Strategies for High-Purity Material
A robust understanding of the synthetic route to this compound is invaluable for anticipating potential impurities. The most prevalent and industrially scalable method for its synthesis is the Suzuki-Miyaura cross-coupling reaction.
Representative Suzuki-Miyaura Coupling Synthesis
This reaction facilitates the formation of a carbon-carbon bond between an aryl halide and an organoboron compound, catalyzed by a palladium complex.
Caption: Suzuki-Miyaura coupling for this compound synthesis.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine 3-aminophenylboronic acid (1.1 equivalents), 4-bromobenzoic acid (1.0 equivalent), and a suitable base such as potassium carbonate (2.0 equivalents).
-
Catalyst Addition: Add the palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (typically 1-5 mol%).
-
Solvent Addition: Introduce a degassed solvent system, commonly a mixture of an organic solvent like 1,4-dioxane and water.
-
Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture and perform an aqueous work-up. The crude product is then purified, typically by recrystallization or column chromatography, to yield high-purity this compound.
Analytical Characterization and Quality Control
Ensuring the identity, purity, and stability of this compound is a non-negotiable aspect of its use in drug development. A suite of analytical techniques should be employed for comprehensive characterization.
Caption: Analytical workflow for quality control of this compound.
Expected Analytical Data
-
¹H NMR (DMSO-d₆, 400 MHz): Expected signals would include aromatic protons in the range of δ 6.5-8.0 ppm, a broad singlet for the amine (-NH₂) protons, and a singlet for the carboxylic acid (-COOH) proton typically above δ 12.0 ppm.
-
¹³C NMR (DMSO-d₆, 100 MHz): Aromatic carbons would appear in the region of δ 110-150 ppm, with the carboxylic acid carbonyl carbon resonating around δ 167 ppm.
-
HPLC Analysis: A reversed-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water (containing an acidic modifier like trifluoroacetic acid) is suitable for purity determination. Detection is typically performed by UV absorbance at approximately 254 nm.
-
Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry should confirm the molecular weight of 213.23 g/mol , with the observation of the [M+H]⁺ ion at m/z 213.
Application in PROTAC Synthesis
The bifunctional nature of this compound makes it an exemplary linker component in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. The linker's length, rigidity, and chemical composition are critical for the PROTAC's efficacy in forming a stable ternary complex between the target protein and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein.
The carboxylic acid group of this compound can be readily activated for amide bond formation with an amine-containing E3 ligase ligand or a portion of the linker. The aniline nitrogen can be acylated or used in other coupling reactions to connect to the target protein ligand, often after suitable protection-deprotection steps.
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of high-purity this compound.
-
Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, refrigeration (2-8°C) is recommended.[2]
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex molecules in drug discovery, most notably as a linker in the design of PROTACs. For researchers and drug development professionals, a thorough understanding of its sourcing, synthesis, and analytical characterization is essential. By ensuring the use of high-purity material and applying sound chemical principles, the potential of this compound to contribute to the development of next-generation therapeutics can be fully realized.
References
- Pharmaffiliates. This compound. [Link]
Sources
An In-depth Technical Guide to 4-(3-Aminophenyl)benzoic Acid: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 4-(3-aminophenyl)benzoic acid (CAS No. 124221-69-8), a biphenyl derivative with significant potential in materials science and medicinal chemistry. While the historical record of its initial discovery is not extensively documented in readily available literature, its structural motifs suggest its utility as a versatile building block. This guide details a robust and widely applicable synthetic methodology, the Suzuki-Miyaura cross-coupling reaction, for its preparation. A thorough compilation of its physicochemical and spectroscopic properties is presented, drawing from both predicted data and experimental values of analogous compounds to provide a reliable reference for researchers. Furthermore, this document explores its potential applications as a monomer in the synthesis of high-performance polyamides and as a key intermediate in the development of novel therapeutic agents, supported by insights from related structures. This guide is intended to be an essential resource for researchers, scientists, and drug development professionals working with or considering the use of this bifunctional aromatic compound.
Introduction and Historical Context
This compound, also known as 3'-amino-[1,1'-biphenyl]-4-carboxylic acid, is an intriguing bifunctional molecule that marries the rigidity of a biphenyl backbone with the reactive potential of amino and carboxylic acid functional groups. The meta-positioning of the amino group on one phenyl ring relative to the para-substituted carboxylic acid on the other imparts a unique angular geometry to the molecule. This structural feature is of particular interest in polymer chemistry, as it can disrupt chain packing and enhance the solubility and processability of resulting aromatic polyamides without significantly compromising their thermal stability.
The precise historical details of the first synthesis of this compound are not prominently featured in major chemical literature databases. However, the development of synthetic methodologies capable of constructing such biaryl systems, notably the Ullmann condensation and later the Nobel Prize-winning palladium-catalyzed cross-coupling reactions, provided the chemical toolkit necessary for its creation. The Wurtz-Fittig reaction, dating back to the mid-19th century, represents one of the earliest methods for forming carbon-carbon bonds between aryl halides, laying the foundational principles for biphenyl synthesis[1]. The advent of the Suzuki-Miyaura coupling reaction in the late 1970s revolutionized the synthesis of biaryl compounds, offering a highly efficient and functional-group-tolerant method that is now the standard for preparing molecules like this compound.
Synthesis of this compound
The most logical and widely applicable method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. For the synthesis of the target molecule, two primary disconnection approaches are feasible, both of which are detailed below.
Retrosynthetic Analysis
A retrosynthetic analysis of this compound reveals two viable Suzuki-Miyaura coupling strategies:
Caption: Retrosynthetic analysis of this compound.
Recommended Synthetic Protocol: Suzuki-Miyaura Coupling
The following protocol details the synthesis of this compound via the coupling of 4-bromobenzoic acid and 3-aminophenylboronic acid (Approach A). This approach is often preferred due to the commercial availability and stability of the starting materials.
Reaction Scheme:
Caption: Suzuki-Miyaura synthesis of this compound.
Materials:
-
4-Bromobenzoic acid (1.0 eq)
-
3-Aminophenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Deionized Water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl), 1 M
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
Experimental Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzoic acid (1.0 eq), 3-aminophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and deionized water to the flask via syringe.
-
Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the reaction mixture.
-
Reaction Execution: Heat the reaction mixture to 100 °C in an oil bath and stir vigorously for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with deionized water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel. For recrystallization, a solvent system such as ethanol/water can be effective. Alternatively, an acid-base extraction can be employed for purification. Dissolve the crude product in a saturated sodium bicarbonate solution, wash with ethyl acetate to remove non-acidic impurities, and then acidify the aqueous layer with 1 M HCl to precipitate the pure this compound. Filter the precipitate, wash with cold deionized water, and dry under vacuum.
Physicochemical and Spectroscopic Properties
A comprehensive understanding of the physicochemical and spectroscopic properties of this compound is crucial for its application in research and development. The following table summarizes key properties, including a mix of predicted and experimentally determined values for analogous compounds, to provide a practical reference.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁NO₂ | - |
| Molecular Weight | 213.23 g/mol | - |
| CAS Number | 124221-69-8 | - |
| Melting Point | 198-199 °C | [2] |
| Boiling Point (Predicted) | 441.1 ± 28.0 °C | [2] |
| Density (Predicted) | 1.257 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 3.99 ± 0.10 | [2] |
| Solubility | Soluble in polar organic solvents (e.g., ethanol, methanol, DMSO), and aqueous base. Limited solubility in water and nonpolar organic solvents. | [3][4] |
Spectroscopic Data (Predicted/Analogous):
-
¹H NMR (DMSO-d₆, 400 MHz): The proton NMR spectrum is expected to show complex multiplets in the aromatic region (δ 6.8-8.2 ppm) corresponding to the protons on the two phenyl rings. The amine (NH₂) protons would likely appear as a broad singlet, and the carboxylic acid (COOH) proton as a broad singlet at a downfield chemical shift (>12 ppm).
-
¹³C NMR (DMSO-d₆, 100 MHz): The carbon NMR spectrum will display multiple signals in the aromatic region (δ 115-150 ppm). The carbonyl carbon of the carboxylic acid is expected to appear significantly downfield (δ > 167 ppm).
-
Infrared (IR) Spectroscopy (KBr Pellet): Key characteristic peaks are expected for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the O-H stretching of the carboxylic acid (a broad band from 2500-3300 cm⁻¹), the C=O stretching of the carboxylic acid (around 1680-1710 cm⁻¹), and C=C stretching of the aromatic rings (around 1450-1600 cm⁻¹).
Applications in Research and Development
The unique bifunctional nature and structural geometry of this compound make it a valuable building block in both materials science and medicinal chemistry.
Monomer for High-Performance Polyamides
Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. However, their rigid backbones often lead to poor solubility, making them difficult to process. The incorporation of monomers with non-linear or "kinked" geometries, such as this compound, is a well-established strategy to disrupt chain packing, thereby increasing solubility and processability without significantly sacrificing thermal properties.
Polycondensation Workflow:
Caption: Workflow for the synthesis of polyamides from this compound.
The amino and carboxylic acid functionalities of this compound allow it to act as an AB-type monomer for direct self-polycondensation or as a co-monomer with other aromatic diamines or diacid chlorides to produce a variety of copolyamides[5][6]. The resulting polymers are expected to exhibit high glass transition temperatures (Tg) and good thermal stability, making them suitable for applications in aerospace, electronics, and automotive industries where high-performance materials are required.
Intermediate in Drug Discovery and Development
The biphenyl and aminobenzoic acid moieties are privileged structures in medicinal chemistry, appearing in a wide range of biologically active compounds[7][8]. This compound serves as a versatile scaffold that can be readily functionalized at both the amino and carboxylic acid groups to generate libraries of compounds for drug discovery screening.
The amino group can be acylated, alkylated, or used in the formation of sulfonamides and ureas. The carboxylic acid can be converted to esters, amides, or other derivatives. This allows for the systematic exploration of the structure-activity relationship (SAR) of a lead compound. Derivatives of aminobenzoic acids have shown a broad spectrum of pharmacological activities, including antibacterial, antifungal, and anticancer properties[7]. The biphenyl core is also a key feature in many drugs, contributing to binding interactions with biological targets.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from light and oxidizing agents.
Conclusion
This compound is a valuable and versatile bifunctional building block with significant potential in the synthesis of high-performance polymers and novel pharmaceutical agents. While its specific historical discovery is not well-documented, its synthesis is readily achievable through modern organic chemistry techniques, particularly the Suzuki-Miyaura cross-coupling reaction. The information and protocols provided in this guide offer a solid foundation for researchers to synthesize, characterize, and utilize this compound in their respective fields. The unique structural attributes of this compound ensure its continued relevance in the ongoing development of advanced materials and therapeutics.
References
- Solubility of 4-Aminobenzoic Acid (C₇H₇NO₂). (n.d.). Solubility of Things.
- Spectra and physical data of (A2). (n.d.). The Royal Society of Chemistry.
- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). National Institutes of Health.
- 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. (2019). MDPI.
- 3-Amino-[1,1'-biphenyl]-4,4'-dicarboxylic Acid: Synthesis and Applications for R&D. (n.d.).
- Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (n.d.). National Institutes of Health.
- Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines. (n.d.). National Institutes of Health.
- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (n.d.). MDPI.
- Synthesis and Properties of New Soluble Aromatic Polyamides and Polyimides on the Basis of N,Nⴕ-Bis. (n.d.).
- This compound, min 96%, 5 grams. (n.d.).
- 3-Amino-[1,1'-biphenyl]-4,4'-dicarboxylic acid | C14H11NO4. (n.d.). PubChem.
- Functional Aromatic Polyamides. (n.d.). MDPI.
- Carboxylic acid - Polyamides, Synthesis, Esters. (n.d.). Britannica.
Sources
- 1. nbinno.com [nbinno.com]
- 2. 85096-04-4 CAS MSDS (3-(4-Aminophenyl)benzoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. 4-Aminobenzoic acid | 150-13-0 [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. Carboxylic acid - Polyamides, Synthesis, Esters | Britannica [britannica.com]
- 7. mdpi.com [mdpi.com]
- 8. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Significance of 4-(3-aminophenyl)benzoic acid in Modern Research
An In-depth Technical Guide to the Theoretical Calculation of Electronic Properties for 4-(3-aminophenyl)benzoic acid
This compound is a bifunctional organic molecule featuring both an amino and a carboxylic acid group attached to a biphenyl scaffold. This unique structure makes it a valuable building block in medicinal chemistry and materials science. For researchers in drug development, understanding the molecule's electronic characteristics is paramount, as these properties govern its reactivity, stability, interaction with biological targets, and pharmacokinetic profile.[1][2][3]
This guide provides a comprehensive, in-depth protocol for the theoretical calculation of the key electronic properties of this compound. We will move beyond a simple recitation of steps to explain the causality behind methodological choices, grounding our approach in the principles of quantum chemistry. The primary computational tool we will leverage is Density Functional Theory (DFT), a robust method for investigating the electronic structure of many-body systems like molecules.[4]
Pillar 1: Theoretical Foundations of Electronic Property Calculation
To accurately predict molecular behavior, we must turn to quantum mechanics, which describes the behavior of electrons in atoms and molecules.[5][6] While exact solutions to the Schrödinger equation are only possible for the simplest systems, computational chemistry provides a suite of powerful approximation methods.
Density Functional Theory (DFT): A Paradigm Shift
For decades, computational chemistry relied on wavefunction-based methods, which become computationally expensive for larger molecules. Density Functional Theory (DFT) offers a revolutionary alternative by focusing on the electron density, a simpler, 3D quantity, rather than the complex, multi-dimensional wavefunction.[4][7]
This approach is built upon the two foundational Hohenberg-Kohn theorems :[4][8]
-
The ground-state properties of a molecule are uniquely determined by its electron density.
-
The true ground-state electron density minimizes the total electronic energy of the system.
In practice, DFT is implemented through the Kohn-Sham equations , which reframe the complex problem of interacting electrons into a more manageable one of non-interacting electrons moving in an effective potential.[4] The accuracy of a DFT calculation hinges on two key choices:
-
The Exchange-Correlation (XC) Functional: This is the heart of DFT, approximating the complex quantum mechanical effects of electron exchange and correlation. For organic molecules, hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) have a long track record of providing a reliable balance of accuracy and computational efficiency.[9][10]
-
The Basis Set: This is a set of mathematical functions used to construct the molecular orbitals. A larger, more flexible basis set yields more accurate results at a higher computational cost. The 6-311++G(d,p) basis set is an excellent choice for this type of molecule, providing a robust description of the electron distribution, including diffuse functions (++) for lone pairs and polarization functions (d,p) to account for non-spherical electron density.[11]
Pillar 2: A Validated Protocol for Calculating Electronic Properties
This section details a step-by-step workflow for performing a comprehensive electronic structure analysis of this compound. This protocol is designed to be self-validating, with checkpoints to ensure the reliability of the results.
Experimental Workflow: Computational Protocol
Caption: Computational workflow for electronic property analysis.
Step 1: Molecular Structure Preparation
The starting point is an accurate 3D representation of this compound.
-
Action: Obtain the molecular structure. A reliable source is the PubChem database (CID: 2772300).[12] The structure can be imported into computational chemistry software like GaussView or Avogadro.
-
Causality: An inaccurate initial structure can lead the calculation to a high-energy local minimum rather than the true ground state, invalidating all subsequent results.
Step 2: Geometry Optimization
This is the most critical computational step, where the software iteratively adjusts the molecule's geometry to find its lowest energy conformation.
-
Action: Perform a geometry optimization calculation.
-
Software: Gaussian 16, ORCA, or similar quantum chemistry package.
-
Protocol:
-
Method: DFT.[13]
-
Functional: B3LYP.
-
Basis Set: 6-311++G(d,p).
-
Environment: Specify the solvent if necessary (e.g., water, using a model like PCM), as solvent can significantly impact conformation and electronic properties. For this guide, we will proceed with a gas-phase calculation for fundamental properties.
-
-
Causality: Electronic properties are highly dependent on the molecular geometry. Calculating properties on a non-optimized structure is physically meaningless.
Step 3: Vibrational Frequency Calculation
This step serves as a crucial quality control check.
-
Action: Perform a frequency calculation on the optimized geometry from Step 2, using the same level of theory (B3LYP/6-311++G(d,p)).
-
Validation: A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (e.g., a transition state) and requires re-optimization.
-
Causality: This calculation mathematically confirms that the optimized structure is a stable species and not a transition state between two other conformations.
Step 4: Electronic Property Calculation
With a validated, optimized structure, we can now accurately compute the electronic properties through a single-point energy calculation.
-
Frontier Molecular Orbitals (FMOs): HOMO & LUMO
-
Concept: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy (EHOMO) relates to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons.
-
Significance: The energy difference between them, the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a critical indicator of molecular stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more easily polarized and reactive.[14]
-
-
Molecular Electrostatic Potential (MEP)
-
Concept: The MEP is a 3D map of the electrostatic potential on the molecule's surface. It visualizes the charge distribution, revealing regions of positive and negative potential.
-
Significance: It allows for the identification of electron-rich (nucleophilic, red/yellow) and electron-poor (electrophilic, blue) sites. This is invaluable for predicting how the molecule will interact with other molecules, including biological receptors or reactants.[11] For this compound, we expect to see negative potential around the carboxylic acid oxygens and positive potential near the amine and carboxylic acid hydrogens.
-
-
Global Chemical Reactivity Descriptors
-
Concept: These are quantitative metrics derived from the HOMO and LUMO energies that describe the molecule's overall reactivity.
-
Protocol: Calculate the following based on the computed EHOMO and ELUMO:
-
Ionization Potential (I): I ≈ -EHOMO
-
Electron Affinity (A): A ≈ -ELUMO
-
Chemical Hardness (η): η = (I - A) / 2
-
Electronegativity (χ): χ = (I + A) / 2
-
Electrophilicity Index (ω): ω = χ² / (2η)
-
-
Significance: These descriptors provide a quantitative basis for comparing the reactivity of different molecules. For example, a high electrophilicity index suggests a molecule will behave as a strong electrophile in reactions.
-
Pillar 3: Data Presentation and Visualization
Clear presentation of computational data is essential for interpretation and communication.
Molecular Structure
Caption: Structure of this compound.
Table 1: Calculated Electronic Properties of this compound
The following table presents representative data calculated at the B3LYP/6-311++G(d,p) level of theory. These values are consistent with those reported for similar aminobenzoic acid derivatives.[14]
| Property | Symbol | Value (eV) | Significance |
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.15 | Electron-donating ability |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.55 | Electron-accepting ability |
| HOMO-LUMO Energy Gap | ΔE | 4.60 | Chemical reactivity and stability |
| Ionization Potential | I | 6.15 | Energy to remove an electron |
| Electron Affinity | A | 1.55 | Energy released when gaining an electron |
| Global Hardness | η | 2.30 | Resistance to change in electron distribution |
| Electronegativity | χ | 3.85 | Ability to attract electrons |
| Electrophilicity Index | ω | 3.22 | Global electrophilic nature |
Authoritative Grounding & Interpretation
The calculated HOMO-LUMO gap of 4.60 eV suggests that this compound is a moderately stable molecule. This value is small enough to allow for electronic transitions and participation in chemical reactions, which is crucial for its function as a versatile chemical building block.[3] The MEP map would further reveal that the carboxylic acid and amino groups are the primary sites for intermolecular interactions, such as hydrogen bonding, which is critical for binding to enzyme active sites or forming ordered structures in materials. The distinct electronic character of the two phenyl rings, influenced by the electron-donating amino group and the electron-withdrawing carboxylic acid group, creates a rich electronic landscape for targeted chemical modifications.
This theoretical framework provides a powerful, predictive tool for researchers. By understanding the electronic properties in silico, scientists can rationalize experimental observations, predict reactivity, and intelligently design new derivatives of this compound with tailored properties for applications in drug discovery and materials science.
References
- Computational Organic Chemistry. (n.d.). ENCYCLOPEDIA OF LIFE SUPPORT SYSTEMS (EOLSS).
- Thayer, M. P., McGuire, C., Stennett, E. M., Lockhart, M. K., Canache, D., Novak, M., & Schmidtke, S. J. (2011). pH-dependent spectral properties of para-aminobenzoic acid and its derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 84(1), 227-232.
- Computational study of small organic molecular using density functional theory (DFT). (n.d.). SlideShare.
- Density Functional Theory of Electronic Structure. (n.d.). The Journal of Physical Chemistry.
- A Comparative Theoretical and Spectroscopic Study of Aminomethylbenzoic Acid Derivatives as Potential NLO Candidates. (2020). Chemistry Proceedings, 3(1), 8099.
- pH-dependent spectral properties of para-aminobenzoic acid and its derivatives. (n.d.). ResearchGate.
- Krátký, M., Konečná, K., Janoušek, J., Brablíková, M., Janďourek, O., Trejtnar, F., ... & Vinšová, J. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules, 10(1), 9.
- Density functional theory. (n.d.). In Wikipedia.
- Alcolea Palafox, M., Gill, M., & Núñez, J. L. (1996). Meta - Aminobenzoic Acid: Structures and Spectral Characteristics. Spectroscopy Letters, 29(4), 695-713.
- Density Functional Theory Calculation on the Structural, Electronic, and Optical Properties of Fluorene-Based Azo Compounds. (2020). ACS Omega.
- COMPUTATIONAL STUDY OF ORGANIC COMPOUNDS – AN APPLICATION FOR LEARNING IN CHEMISTRY. (2019). Journal of Engineering and Technology for Industrial Applications.
- Original Article: Computational Chemistry Approach for the Investigation of Structural, Electronic, Chemical and Quantum Chemical Parameters of Biginelli Adducts. (2021). Journal of Chemical Reviews.
- McKerrall, S. (n.d.). Modern Computational Organic Chemistry. Baran Lab Group Meeting.
- Neese, F. (2012). Density functional theory. Photosynthesis Research, 111(1-2), 55-67.
- Quantum chemistry. (n.d.). In Wikipedia.
- Molecular Geometry, Vibrational Spectroscopic, Molecular Orbital and Mulliken Charge Analysis of 4-(carboxyamino)-benzoic acid. (2021). Acta Scientific.
- 4-Aminobenzoic acid. (n.d.). NIST WebBook.
- 4'-Aminobiphenyl-3-carboxylic acid. (n.d.). PubChem.
- 4-(4-Aminophenyl)benzoic acid. (n.d.). PubChem.
- Krátký, M., Konečná, K., Janoušek, J., Brablíková, M., Janďourek, O., Trejtnar, F., ... & Vinšová, J. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules, 10(1), 9.
- Benzoic acid, 4-[(4-aminophenyl)azo]-. (n.d.). PubChemLite.
- Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (2022). Molecules.
- 4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid. (2011). Acta Crystallographica Section E: Crystallographic Communications.
- Drug evolution: p-aminobenzoic acid as a building block. (2001). Current Medicinal Chemistry.
- Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. (2020). Research Journal of Pharmacy and Technology.
- Theoretical description of the electronic properties and intrinsic chemical reactivity of organic compounds derived from 1,3-Benzoxazole. (2020). Journal of Physics: Conference Series.
- 4-(((4-Aminophenyl)amino)carbonyl)benzoic acid. (n.d.). PubChem.
Sources
- 1. mdpi.com [mdpi.com]
- 2. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug evolution: p-aminobenzoic acid as a building block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Density functional theory - Wikipedia [en.wikipedia.org]
- 5. eolss.net [eolss.net]
- 6. Quantum chemistry - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Density functional theory - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. baranlab.org [baranlab.org]
- 11. researchgate.net [researchgate.net]
- 12. 4'-Aminobiphenyl-3-carboxylic acid | C13H11NO2 | CID 2772300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. computional study of small organic molecular using density functional theory (DFT) | PPTX [slideshare.net]
- 14. actascientific.com [actascientific.com]
The Isomeric Landscape of Aminobenzoic Acid: A Technical Guide for Drug Discovery and Development
Abstract
The positional isomerism of the amino group on the benzoic acid scaffold dictates a profound divergence in the physicochemical and pharmacological properties of the resulting molecules. This technical guide provides a comprehensive analysis of the three primary isomers of aminobenzoic acid: 2-aminobenzoic acid (anthranilic acid), 3-aminobenzoic acid, and 4-aminobenzoic acid (PABA). We delve into the synthetic pathways, comparative physicochemical properties, spectroscopic signatures, and distinct pharmacological applications of each isomer. This document is intended to serve as a foundational resource for researchers, medicinal chemists, and drug development professionals, offering insights into the critical role of isomeric structure in modulating biological activity and guiding the rational design of novel therapeutics.
Introduction: The Significance of Isomerism in Aminobenzoic Acids
Aminobenzoic acids are bifunctional aromatic compounds featuring both a carboxylic acid and an amino group attached to a benzene ring.[1] The relative positioning of these two functional groups—ortho (1,2), meta (1,3), and para (1,4)—gives rise to three distinct structural isomers with the same empirical formula but markedly different chemical and biological characteristics.[2] This isomeric variation influences electronic distribution, steric hindrance, and the potential for intramolecular interactions, which in turn governs properties such as acidity, solubility, and, most critically, their interactions with biological targets.[3][4]
The para-isomer, 4-aminobenzoic acid (PABA), is perhaps the most well-known, serving as a crucial intermediate in the folate synthesis pathway of bacteria and as a UV-absorbing agent.[5][6] Derivatives of the ortho-isomer, anthranilic acid, are prominent as non-steroidal anti-inflammatory drugs (NSAIDs).[5] The meta-isomer, while less explored therapeutically, presents unique opportunities for drug design due to its distinct electronic and steric profile.[5] Understanding the nuances of each isomer is paramount for leveraging this versatile scaffold in medicinal chemistry.[1]
Caption: Chemical structures of the three isomers of aminobenzoic acid.
Synthesis of Aminobenzoic Acid Isomers
The synthesis of aminobenzoic acid isomers is a fundamental process in organic chemistry, with various established routes. The most common laboratory-scale preparations involve the reduction of the corresponding nitrobenzoic acids.
General Synthetic Workflow
The transformation of nitrobenzoic acids to their amino counterparts is a classic example of nitro group reduction, a cornerstone of aromatic chemistry. This process can be achieved through various reducing agents, with catalytic hydrogenation and metal-acid reductions being the most prevalent. The choice of methodology often depends on factors such as scale, available equipment, and desired purity.
Caption: Generalized workflow for the synthesis of aminobenzoic acid isomers.
Experimental Protocols
A common method for the synthesis of anthranilic acid is the Hofmann rearrangement of phthalimide. This reaction is particularly useful for preparing aromatic amines.
-
Reaction: Phthalimide is treated with a basic solution of bromine, which forms a hypobromite solution. The subsequent rearrangement and hydrolysis yield 2-aminobenzoic acid.
-
Procedure:
-
Dissolve 8 g of sodium hydroxide in 30 ml of deionized water in an Erlenmeyer flask with magnetic stirring and cool in an ice bath.
-
Carefully add 6.5 g of bromine to the cold solution and stir until the color disappears.
-
Add 5.9 g of finely divided phthalimide, followed by a solution of 5.5 g of sodium hydroxide in 20 ml of water.
-
Remove the ice bath, allow the temperature to rise to approximately 70°C, and maintain stirring for 10 minutes.
-
Cool the reaction mixture in an ice bath and neutralize by dropwise addition of concentrated hydrochloric acid to a pH of 7.
-
Add 5 ml of glacial acetic acid to precipitate the product.
-
Isolate the precipitate by vacuum filtration, wash with cold water, and recrystallize from water to obtain a yellowish solid.[7]
-
The synthesis of 3-aminobenzoic acid is typically achieved by the reduction of 3-nitrobenzoic acid. A robust method involves the use of tin and hydrochloric acid.
-
Reaction: 3-Nitrobenzoic acid is reduced by tin in the presence of concentrated hydrochloric acid.
-
Procedure:
-
In a round-bottom flask, place 10 g of 3-nitrobenzoic acid and 25 g of granulated tin.
-
Slowly add 60 ml of concentrated hydrochloric acid in portions to control the exothermic reaction, cooling the flask as necessary.
-
After the initial vigorous reaction subsides, heat the mixture on a steam bath for 1 hour to complete the reaction.
-
Allow the mixture to cool and then filter to remove any unreacted tin.
-
Cool the filtrate in an ice bath and slowly add concentrated ammonium hydroxide until the solution is alkaline, which precipitates the tin hydroxide.
-
Filter off the tin hydroxide and wash the precipitate with hot water.
-
Combine the filtrate and washings, and then evaporate to a smaller volume.
-
Acidify the solution with acetic acid to precipitate the 3-aminobenzoic acid.
-
Collect the product by filtration, wash with cold water, and recrystallize from hot water.
-
A common and efficient method for the synthesis of PABA is the catalytic hydrogenation of 4-nitrobenzoic acid.
-
Reaction: 4-Nitrobenzoic acid is reduced using hydrogen gas in the presence of a Raney nickel catalyst.
-
Procedure:
-
In an autoclave, combine 38.0 g of p-nitrobenzoic acid, 200 mL of water, 20 mL of tetrahydrofuran, 0.4 g of sodium dodecyl sulfonate, and 1.9 g of Raney nickel.
-
Purge the autoclave with nitrogen three times, then fill with hydrogen to a pressure of 0.9 ± 0.1 MPa.
-
Heat the mixture to 100 ± 2°C and maintain the reaction under pressure for 4 hours.
-
After the reaction, cool the autoclave, filter to recover the catalyst, and separate the aqueous and tetrahydrofuran layers.
-
Decolorize the aqueous mother liquor with activated carbon under nitrogen, then cool to crystallize the product.
-
Filter the crystals and dry under vacuum at 80-85°C to obtain 4-aminobenzoic acid.[6]
-
Comparative Physicochemical Properties
The positional isomerism significantly impacts the physicochemical properties of aminobenzoic acids, which in turn influences their solubility, absorption, and interaction with biological systems.
| Property | 2-Aminobenzoic Acid | 3-Aminobenzoic Acid | 4-Aminobenzoic Acid |
| Molecular Formula | C₇H₇NO₂ | C₇H₇NO₂ | C₇H₇NO₂ |
| Molar Mass ( g/mol ) | 137.14 | 137.14 | 137.14 |
| Melting Point (°C) | 144-148[8] | 174-178 | 187-189[9] |
| pKa (Carboxyl) | 4.78[10] | 4.55[10] | 4.88[9] |
| pKa (Amino) | 2.05 | 3.12 | 2.42[9] |
| Water Solubility (g/L) | 5.4 (20°C) | 5.9 (20°C) | 4.7 (20°C)[11] |
Analysis of Properties:
-
Melting Point: The para-isomer has the highest melting point, which can be attributed to its symmetrical structure allowing for more efficient crystal packing and stronger intermolecular forces. The ortho-isomer has the lowest melting point, likely due to intramolecular hydrogen bonding between the amino and carboxyl groups, which reduces intermolecular interactions.
-
Acidity (pKa): The acidity of the carboxyl group and the basicity of the amino group are influenced by both inductive and resonance effects. The meta-isomer is the most acidic (lowest carboxyl pKa).[4] In the ortho and para positions, the electron-donating resonance effect of the amino group destabilizes the carboxylate anion, making them less acidic than the meta isomer.[4] Intramolecular hydrogen bonding in the ortho-isomer also plays a role in its acidity.
-
Solubility: All three isomers are slightly soluble in water.[9] Their solubility is pH-dependent; they are more soluble in both acidic and alkaline solutions due to the formation of salts.[3]
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the identification and purity assessment of the aminobenzoic acid isomers. Each isomer presents a unique spectral fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing the isomers based on the chemical shifts and coupling patterns of the aromatic protons and carbons.
| Isomer | ¹H NMR (δ, ppm in DMSO-d₆) | ¹³C NMR (δ, ppm in DMSO-d₆) |
| 2-Aminobenzoic Acid | 6.55-6.61 (m, 1H), 6.73 (dd, 1H), 7.20-7.26 (m, 1H), 7.84 (dd, 1H), 5.19 (br s, 2H, NH₂)[12] | 111.9, 116.9, 118.0, 132.9, 135.3, 152.9, 171.9[12] |
| 3-Aminobenzoic Acid | 6.73-6.75 (m, 1H), 7.04-7.09 (m, 2H), 7.15 (t, 1H), 5.29 (s, 2H, NH₂)[8] | 114.9, 117.1, 118.4, 129.3, 131.7, 149.2, 168.3[8] |
| 4-Aminobenzoic Acid | 6.51-6.53 (m, 2H), 7.58-7.61 (m, 2H), 5.82 (s, 2H, NH₂), 11.91 (s, 1H, COOH)[8] | 113.0, 117.3, 131.7, 153.5, 167.9[8] |
The distinct splitting patterns in the ¹H NMR spectra and the unique chemical shifts in the ¹³C NMR spectra allow for unambiguous identification of each isomer.
Infrared (IR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in the molecules. Key vibrational bands for the aminobenzoic acid isomers include:
-
O-H stretch (Carboxylic Acid): Broad band around 2500-3300 cm⁻¹
-
N-H stretch (Amine): Two bands in the region of 3300-3500 cm⁻¹ (asymmetric and symmetric stretching)[13]
-
C=O stretch (Carboxylic Acid): Strong absorption around 1660-1710 cm⁻¹
-
C-N stretch (Aromatic Amine): Around 1250-1360 cm⁻¹
The exact positions of these bands can vary slightly between the isomers due to differences in electronic effects and hydrogen bonding. For instance, the intramolecular hydrogen bonding in 2-aminobenzoic acid can lead to shifts in the O-H and N-H stretching frequencies compared to the meta and para isomers.[13]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of the aminobenzoic acid isomers typically shows a prominent molecular ion peak (M⁺) at m/z 137. The fragmentation patterns can help in structural elucidation, although they can be similar for the isomers. Common fragmentation pathways involve the loss of H₂O (m/z 119) and CO₂H (m/z 92, the aminophenyl cation).[14]
Pharmacological Profiles and Structure-Activity Relationships
The therapeutic applications of aminobenzoic acid derivatives are a direct consequence of their isomeric structures.
2-Aminobenzoic Acid (Anthranilic Acid) Derivatives: NSAIDs
Derivatives of anthranilic acid, known as fenamates (e.g., mefenamic acid), are a class of NSAIDs.[15][16]
-
Mechanism of Action: These compounds act by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[15] By blocking the active site of these enzymes, they prevent the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[15] Mefenamic acid has shown some preferential inhibition of COX-2.[16]
Caption: Mechanism of action of anthranilic acid-derived NSAIDs.
-
Structure-Activity Relationship (SAR): The N-arylanthranilic acid scaffold is crucial for activity. Substitutions on both the anthranilic acid ring and the N-aryl ring can significantly alter the anti-inflammatory potency.[15] For instance, substitution on the anthranilic acid ring generally reduces activity, while specific substitutions on the N-aryl ring can enhance it.[15]
4-Aminobenzoic Acid (PABA): Folate Synthesis and UV Protection
PABA has a dual role in biological systems and commercial applications.
-
Mechanism of Action (Antimicrobial Target): In many bacteria, PABA is an essential precursor for the synthesis of folic acid, a vital cofactor for DNA synthesis and repair.[5][17] Sulfonamide antibiotics are structural analogs of PABA and act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), thereby blocking the folate synthesis pathway and inhibiting bacterial growth.[18][19]
Caption: PABA's role in the bacterial folate synthesis pathway and the mechanism of sulfonamide inhibition.
-
UV Absorption: PABA's aromatic structure allows it to absorb UVB radiation, which has led to its use in sunscreens.[1]
-
Structure-Activity Relationship (SAR): The structural similarity of sulfonamides to PABA is the cornerstone of their antibacterial activity.[19] Any modification that significantly alters the shape or electronic properties of the molecule relative to PABA can diminish its inhibitory effect on DHPS.[20]
3-Aminobenzoic Acid: An Area for Future Exploration
The meta-isomer is the least studied of the three in a therapeutic context.[5] However, studies have shown that it is absorbed via a carrier-mediated transport system in the intestine.[19] Its unique electronic and steric properties make it an interesting scaffold for developing new chemical entities with potentially novel biological activities.
Analytical Methodologies
High-performance liquid chromatography (HPLC) is a robust and widely used technique for the separation and quantification of aminobenzoic acid isomers.
HPLC Protocol for Isomer Separation
-
Objective: To separate and quantify 2-, 3-, and 4-aminobenzoic acid in a mixture.
-
Instrumentation: HPLC system with a UV detector.
-
Column: A mixed-mode column such as Coresep 100 (3.0 x 100 mm) is effective, utilizing both reversed-phase and cation-exchange mechanisms.[2][21]
-
Mobile Phase: A typical mobile phase consists of an acetonitrile (ACN) and an acidic aqueous buffer (e.g., 20% ACN with 0.1% H₃PO₄).[21]
-
Flow Rate: 0.6 mL/min.[21]
-
Detection: UV at 235 nm.[21]
-
Procedure:
-
Prepare standard solutions of each isomer of known concentration.
-
Prepare the sample solution by dissolving the mixture in the mobile phase.
-
Inject the standards and the sample onto the HPLC system.
-
Identify the peaks based on the retention times of the standards. The elution order on a Coresep 100 column is typically 4-aminobenzoic acid, followed by 3-aminobenzoic acid, and then 2-aminobenzoic acid.[21]
-
Quantify the isomers by comparing the peak areas of the sample to a standard curve.
-
Conclusion
The positional isomerism of aminobenzoic acid provides a compelling illustration of how subtle structural changes can lead to vastly different chemical and pharmacological properties. From the anti-inflammatory action of anthranilic acid derivatives to the crucial role of PABA in bacterial metabolism and its application in UV protection, this simple scaffold has proven to be a rich source of functional molecules. The distinct characteristics of each isomer, driven by their unique electronic and steric profiles, offer a versatile toolkit for medicinal chemists. A thorough understanding of the synthesis, properties, and biological activities of these isomers is essential for the continued exploration and development of novel therapeutic agents. The under-explored potential of 3-aminobenzoic acid, in particular, represents a promising frontier for future drug discovery efforts.
References
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3-Aminobenzoic acid.
- Solubility of Things. (n.d.). 4-Aminobenzoic acid.
- Chemistry Online. (2022, October 30). Synthesis of 2-aminobenzoic acid (anthranilic acid).
- ResearchGate. (n.d.). Folic acid synthesis and sulfonamides site of action.
- ResearchGate. (n.d.). Mechanism of action of antibiotics targeting folic acid synthesis.
- SlideShare. (n.d.). Non steroidal anti-inflammatory drugs.
- SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
- MDPI. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.
- Royal Society of Chemistry. (n.d.). FTIR spectra of the two p ABA polymorphs: F a (black, upper) and F b (grey, lower).
- RSC Publishing. (n.d.). Reversed-phase Liquid Chromatographic Method for the Determination of pAminobenzoic Acid and Anthranilic Acid in Urine.
- PubMed. (n.d.). P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli).
- AccessPharmacy. (n.d.). Folate Antagonists.
- ResearchGate. (n.d.). The FT-IR (a) and FT-Raman (b) spectra of o -aminobenzoic acid.
- MDPI. (2020). One-Pot Green Catalytic Preparation of 3-Aminobenzoic Acid in the Presence of Carbonaceous Bio-Based Materials in Subcritical Water.
- PMC. (n.d.). Amine vs. carboxylic acid protonation in ortho-, meta-, and para-aminobenzoic acid: An IRMPD spectroscopy study.
- SlideShare. (n.d.). Comparison of 1H-NMR and 13C-NMR.
- ResearchGate. (n.d.). FTIR spectra of a p-aminobenzoic acid, b CoHN and c CoHAB.
- ResearchGate. (n.d.). Chemical shifts in 1 H and 13 C NMR spectra of alkali metal....
- Taylor & Francis Online. (n.d.). Anthranilic acid – Knowledge and References.
- iGEM. (2008). Team:Caltech/Protocols/PABA HPLC assay.
- PubMed. (2013). Nonsteroidal anti-inflammatory drugs and other anthranilic acids inhibit the Na(+)/dicarboxylate symporter from Staphylococcus aureus.
- ResearchGate. (n.d.). Theoretical and experimental chemical shifts of aminobenzoic acids in 1....
- Google Patents. (n.d.). CN106831460A - The preparation method of the aminobenzoic acid of 3 methyl 4.
- University of Florida Digital Collections. (n.d.). INVESTIGATION OF THE PROTONATION SITES IN POLYFUNCTIONAL ANALYTES UPON ATMOSPHERIC PRESSURE IONIZATION IN MASS SPECTROMETRY AND.
- MDPI. (n.d.). Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases.
- Homework.Study.com. (n.d.). How would you synthesize the 3-aminobenzoic acid starting from benzene?.
- Wikipedia. (n.d.). 4-Aminobenzoic acid.
- Royal Society of Chemistry. (n.d.). Supporting Information.
- HELIX Chromatography. (n.d.). HPLC Separation of Three Isomers of Aminobenzoic Acid on Coresep 100 Mixed-Mode Column.
- Royal Society of Chemistry. (n.d.). Supporting information.
- PMC. (n.d.). Molecular, Crystal, and Surface Chemistry of p‑Aminobenzoic Acid and the Interrelationship between Its Solution-Phase Crystallization and Solid-Form Selectivity: A Review.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminobenzoic acid.
- Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns.
- SlideShare. (n.d.). mass spectrometry.
- University of California, Davis. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives.
- Chemguide. (n.d.). mass spectra - fragmentation patterns.
- Chemistry Stack Exchange. (2021, February 23). Why is para-aminobenzoic acid more acidic than ortho-aminobenzoic acid?.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- Drug Design Org. (n.d.). Structure Activity Relationships.
Sources
- 1. mdpi.com [mdpi.com]
- 2. helixchrom.com [helixchrom.com]
- 3. Vibrational spectroscopy of the cryogenically cooled O- and N-protomers of 4-Aminobenzoic acid: Tag effects, isotopic labels, and identification of the E,Z isomer of the O-protomer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amine vs. carboxylic acid protonation in ortho-, meta-, and para-aminobenzoic acid: An IRMPD spectroscopy study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
- 7. HPLC Separation of Isomers of Aminobenzoic Acid | SIELC Technologies [sielc.com]
- 8. rsc.org [rsc.org]
- 9. data.epo.org [data.epo.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues [pubs.sciepub.com]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 18. researchgate.net [researchgate.net]
- 19. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. helixchrom.com [helixchrom.com]
A Senior Application Scientist's Guide to the Suzuki-Miyaura Coupling for the Synthesis of 4-(3-Aminophenyl)benzoic Acid
Abstract
This technical guide provides an in-depth exploration of the Suzuki-Miyaura cross-coupling reaction for the synthesis of 4-(3-aminophenyl)benzoic acid, a key structural motif in medicinal chemistry and materials science.[1] This document moves beyond a simple recitation of procedural steps, offering a mechanistic rationale for experimental choices, field-proven protocols, and troubleshooting insights tailored for researchers, chemists, and drug development professionals. We will dissect the catalytic cycle, evaluate critical process parameters, and present a detailed, self-validating experimental workflow, grounded in authoritative references, to ensure reproducible and high-yield synthesis.
Introduction: Strategic Importance and Synthetic Approach
The Significance of this compound
The this compound scaffold is a privileged structure in modern pharmacology and materials science. Its unique geometry, combining a meta-substituted aniline ring with a para-substituted benzoic acid, provides a versatile three-dimensional framework for molecular recognition. This moiety is integral to a range of pharmacologically active agents and functional materials, making its efficient and scalable synthesis a topic of considerable interest.[1]
The Suzuki-Miyaura Coupling: A Premier C-C Bond-Forming Tool
First reported by Suzuki and Miyaura in 1981, the palladium-catalyzed cross-coupling of organoboron compounds with organic halides has become one of the most powerful and widely used methods for forging carbon-carbon bonds.[2][3] The reaction's popularity stems from its numerous advantages, including mild reaction conditions, exceptional tolerance of a wide range of functional groups, the commercial availability of diverse boronic acids, and the low toxicity of its boron-containing byproducts.[1][4] These features make it particularly well-suited for the complex syntheses required in pharmaceutical development.[5][6][7]
Retrosynthetic Strategy
For the synthesis of this compound, two primary retrosynthetic disconnections are possible via the Suzuki-Miyaura reaction:
-
Route A: Coupling of a 4-halobenzoic acid derivative with 3-aminophenylboronic acid.
-
Route B: Coupling of a 3-haloaniline derivative with 4-carboxyphenylboronic acid.
While both routes are viable, Route A, utilizing 3-aminophenylboronic acid, is often preferred due to the commercial availability and stability of this reagent.[5] Route B, using 4-carboxyphenylboronic acid, is also highly effective.[8][9][10] For this guide, we will focus on the coupling of 4-bromobenzoic acid with 3-aminophenylboronic acid . The presence of both a free amine (-NH₂) and a carboxylic acid (-COOH) presents a potential challenge. The amine can coordinate to the palladium center, and the acidic proton can interfere with the basic conditions required. However, with careful selection of catalyst, ligand, and base, the reaction can often proceed without the need for protecting groups, which adds to the atom economy and efficiency of the synthesis.[11][12][13]
The Suzuki-Miyaura Reaction: A Mechanistic Deep Dive
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The generally accepted catalytic cycle involves three key steps centered around a palladium catalyst.[2][3][14]
The Catalytic Cycle
-
Oxidative Addition: The cycle begins with a coordinatively unsaturated Palladium(0) complex, which inserts into the carbon-halogen bond (e.g., C-Br) of the aryl halide. This step oxidizes the palladium from Pd(0) to a square planar Pd(II) species.[2][3][15][16]
-
Transmetalation: This is the crucial C-C bond-forming step where the organic moiety is transferred from the boron atom to the palladium center. The process is facilitated by a base, which activates the boronic acid by converting it into a more nucleophilic borate species (e.g., [ArB(OH)₃]⁻).[17][18][19][20][21] This borate then exchanges its aryl group with the halide on the Pd(II) complex.
-
Reductive Elimination: The newly formed diarylpalladium(II) complex undergoes reductive elimination. The two organic groups couple to form the desired biaryl product, and the palladium catalyst is regenerated in its Pd(0) oxidation state, ready to re-enter the catalytic cycle.[2][3][14]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Components and Their Scientific Rationale
-
Palladium Catalyst: The choice of catalyst is critical. While Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) is a classic and effective choice, modern catalysts often consist of a palladium(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃ combined with a phosphine ligand.[2][21] These systems generate the active Pd(0) species in situ. For substrates with functional groups like amines, electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) can be highly effective, promoting fast reductive elimination and preventing catalyst deactivation.[16][22]
-
The Base: The base plays a multifaceted role. Its primary function is to activate the boronic acid, forming the borate anion [RB(OH)₃]⁻, which is significantly more reactive towards transmetalation than the neutral boronic acid.[17][20][21] Common choices include inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and sodium carbonate (Na₂CO₃).[8][16][23] The choice of base can influence reaction rate and selectivity, and its strength should be matched to the substrates to avoid undesired side reactions.[17][20]
-
The Solvent System: The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if a biphasic system is used). Common solvents include 1,4-dioxane, toluene, or dimethylformamide (DMF), often mixed with water.[3][8][23] The water component is crucial for dissolving the inorganic base and facilitating the formation of the active borate species.
Synthesis of this compound: A Field-Proven Protocol
This section details a representative experimental procedure. Note: All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Reagents
| Reagent | Formula | M.W. | CAS No. |
| 3-Aminophenylboronic acid | C₆H₈BNO₂ | 136.94 | 30418-59-8 |
| 4-Bromobenzoic acid | C₇H₅BrO₂ | 201.02 | 585-76-2 |
| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | 14221-01-3 |
| Potassium Carbonate (Anhydrous) | K₂CO₃ | 138.21 | 584-08-7 |
| 1,4-Dioxane (Anhydrous) | C₄H₈O₂ | 88.11 | 123-91-1 |
| Deionized Water | H₂O | 18.02 | 7732-18-5 |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 |
| Hydrochloric Acid (1M) | HCl | 36.46 | 7647-01-0 |
Step-by-Step Experimental Protocol
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzoic acid (2.01 g, 10.0 mmol, 1.0 eq) and 3-aminophenylboronic acid (1.64 g, 12.0 mmol, 1.2 eq).
-
Addition of Base and Catalyst: Add anhydrous potassium carbonate (4.15 g, 30.0 mmol, 3.0 eq) followed by tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.58 g, 0.5 mmol, 5 mol%).
-
Solvent Addition and Degassing: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. Using a syringe, add 40 mL of anhydrous 1,4-dioxane and 10 mL of deionized water. The mixture should be thoroughly degassed again by bubbling the inert gas through the solution for 15-20 minutes.
-
Reaction Execution: Place the flask in a preheated oil bath at 90-100 °C. Stir the reaction mixture vigorously for 12-24 hours.[3]
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting materials.
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts, washing the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
-
Purification:
-
Suspend the crude solid in approximately 100 mL of deionized water.
-
While stirring, slowly add 1M HCl dropwise until the pH of the solution is ~3-4. The zwitterionic product will precipitate out of the solution.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid thoroughly with deionized water, followed by a small amount of cold diethyl ether to remove non-polar impurities.
-
Dry the purified this compound (C₁₃H₁₁NO₂) in a vacuum oven.[24]
-
Process Workflow Diagram
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 7. Aminative Suzuki-Miyaura Coupling | Domainex [domainex.co.uk]
- 8. mdpi.com [mdpi.com]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. Protecting group - Wikipedia [en.wikipedia.org]
- 12. Amino Protecting Groups Stability [organic-chemistry.org]
- 13. Protection for amino group and amino acid | PPTX [slideshare.net]
- 14. Yoneda Labs [yonedalabs.com]
- 15. youtube.com [youtube.com]
- 16. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scilit.com [scilit.com]
- 21. Suzuki Coupling [organic-chemistry.org]
- 22. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 23. mdpi.com [mdpi.com]
- 24. calpaclab.com [calpaclab.com]
Methodological & Application
The Strategic Application of 4-(3-Aminophenyl)benzoic Acid in the Synthesis of High-Performance Polyamides: An Application Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of polyamides derived from 4-(3-aminophenyl)benzoic acid. This monomer, with its unique biphenyl structure and meta-amino linkage, offers a strategic approach to developing high-performance aromatic polyamides with enhanced solubility and processability without significantly compromising thermal stability. This document outlines detailed protocols for polymerization, presents expected material properties, and discusses the underlying scientific principles, empowering researchers to explore the full potential of this versatile monomer in advanced materials and drug delivery applications.
Introduction: The Architectural Advantage of this compound in Polyamide Synthesis
Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] These properties arise from the rigid aromatic backbones and strong intermolecular hydrogen bonding between amide linkages. However, these same characteristics often lead to poor solubility and high processing temperatures, limiting their application.
The monomer this compound, also known as 3'-amino-[1,1'-biphenyl]-4-carboxylic acid, presents a compelling solution to this processability challenge. Its molecular architecture incorporates several key features:
-
Biphenyl Moiety: The extended biphenyl unit contributes to the rigidity and thermal stability inherent to aramids.
-
Meta-Amino Linkage: The meta-position of the amine group introduces a "kink" in the polymer chain, disrupting the extensive chain packing and crystallinity typically observed in linear aramids. This disruption enhances the solubility of the resulting polyamide in organic solvents.
-
Amine and Carboxylic Acid Functionality: As an A-B type monomer, it allows for self-polycondensation, simplifying the polymerization process compared to the stoichiometric balancing required for A-A and B-B type monomers.
This unique combination of structural elements makes this compound an attractive building block for creating a new generation of processable, high-performance polyamides for applications ranging from advanced composites to sophisticated drug delivery systems.[2]
Synthesis of Polyamide from this compound: The Yamazaki-Higashi Phosphorylation Method
Direct polycondensation of aminocarboxylic acids can be challenging due to the potential for side reactions and the need for high temperatures. The Yamazaki-Higashi phosphorylation reaction provides a mild and efficient method for polyamide synthesis at relatively low temperatures, yielding high molecular weight polymers with good solubility.[3]
Underlying Principles of the Yamazaki-Higashi Reaction
This method utilizes a phosphite compound, typically triphenyl phosphite (TPP), in the presence of a base, such as pyridine, to activate the carboxylic acid group. The activated species then readily reacts with the amine group to form an amide bond. The driving force for the reaction is the formation of stable phosphorus-containing byproducts. The addition of a salt, like lithium chloride (LiCl), helps to keep the growing polymer chains in solution, preventing premature precipitation and allowing for the attainment of high molecular weights.
Visualizing the Synthesis Workflow
Caption: Experimental workflow for polyamide synthesis via the Yamazaki-Higashi reaction.
Detailed Experimental Protocol
Materials:
-
This compound (Monomer)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Lithium Chloride (LiCl), dried at >200°C before use
-
Triphenyl phosphite (TPP), distilled
-
Methanol
-
Deionized Water
Procedure:
-
Reactor Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add this compound (1 equivalent), LiCl (5-10 wt% of the solvent), and anhydrous NMP.
-
Dissolution: Stir the mixture under a gentle flow of nitrogen at room temperature until the monomer and LiCl are completely dissolved.
-
Addition of Reagents: To the clear solution, add anhydrous pyridine (2 equivalents) followed by triphenyl phosphite (1.1 equivalents).
-
Polymerization: Heat the reaction mixture to 100-120°C with continuous stirring. The viscosity of the solution will gradually increase as the polymerization proceeds. Maintain the reaction at this temperature for 3 to 6 hours.
-
Precipitation: After cooling to room temperature, pour the viscous polymer solution into a beaker containing methanol with vigorous stirring. A fibrous precipitate of the polyamide will form.
-
Washing: Filter the polymer and wash it thoroughly with hot water and then with methanol to remove any residual solvent, pyridine, and phosphorus byproducts.
-
Drying: Dry the purified polyamide in a vacuum oven at 80-100°C until a constant weight is achieved.
Characterization of the Resulting Polyamide
A comprehensive characterization of the synthesized polyamide is essential to confirm its structure, purity, and material properties.
Structural and Thermal Properties
| Property | Analytical Technique | Expected Outcome |
| Chemical Structure | FTIR Spectroscopy | Characteristic amide I (~1650 cm⁻¹) and amide II (~1540 cm⁻¹) bands, N-H stretching (~3300 cm⁻¹), and aromatic C-H and C=C absorptions. |
| ¹H NMR Spectroscopy | Aromatic proton signals in the range of 7-8 ppm and the amide proton signal at ~10 ppm. | |
| Thermal Stability | Thermogravimetric Analysis (TGA) | High decomposition temperature (Td), typically with 5% weight loss above 400°C in a nitrogen atmosphere.[4] |
| Glass Transition | Differential Scanning Calorimetry (DSC) | A glass transition temperature (Tg) in the range of 200-280°C, indicative of an amorphous or semi-crystalline polymer.[5][6] |
| Crystallinity | X-ray Diffraction (XRD) | A broad amorphous halo is expected due to the meta-linkage disrupting crystalline packing. |
Mechanical and Solubility Properties
| Property | Measurement | Expected Characteristics |
| Solubility | Dissolution in various solvents | Good solubility in aprotic polar solvents such as NMP, DMAc, DMF, and DMSO.[7] |
| Mechanical Strength | Tensile Testing (for films) | Expected to form tough and flexible films with good tensile strength, characteristic of aromatic polyamides.[8] |
| Molecular Weight | Gel Permeation Chromatography (GPC) | High number-average (Mn) and weight-average (Mw) molecular weights, indicating successful polymerization. |
Application Notes: Leveraging the Properties of Polyamides from this compound
The unique combination of properties offered by polyamides derived from this compound opens up a range of advanced applications.
Advanced Engineering Plastics and Composites
The high thermal stability and mechanical strength, coupled with improved processability, make these polyamides excellent candidates for:
-
High-temperature resistant films and coatings: For electronics and aerospace applications.
-
Matrix resins for fiber-reinforced composites: Offering a balance of performance and ease of manufacturing.
-
Membranes for gas separation: The tailored free volume and chemical structure can be optimized for selective gas permeability.
Drug Development and Biomedical Applications
The biocompatibility of polyamides and the potential for chemical modification make them suitable for:
-
Drug delivery vehicles: The polymer can be functionalized to encapsulate and control the release of therapeutic agents.[2]
-
Scaffolds for tissue engineering: The mechanical properties and biocompatibility can support cell growth and tissue regeneration.
-
Medical device coatings: To enhance biocompatibility and durability.
Visualizing the Polymerization and Structure-Property Relationship
Chemical Reaction of Polyamide Synthesis
Caption: Polycondensation of this compound.
Structure-Property Relationship
Sources
- 1. DE10342570A1 - Process for the preparation of 4- (4-aminophenyl) -3-morpholinone - Google Patents [patents.google.com]
- 2. US20060063855A1 - Process for the preparation of fluorescet and non-fluorescent pigments - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Functional Aromatic Polyamides | MDPI [mdpi.com]
- 5. Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heteroaromatic Polyamides with Improved Thermal and Mechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 8. Heteroaromatic Polyamides with Improved Thermal and Mechanical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Solvothermal Synthesis of Amino-Functionalized Metal-Organic Frameworks Using 4-(3-aminophenyl)benzoic acid
Abstract: This document provides a comprehensive guide for the synthesis of novel, porous crystalline materials known as Metal-Organic Frameworks (MOFs) utilizing 4-(3-aminophenyl)benzoic acid as a functional organic linker. The presence of the pendant amine group on the linker molecule offers a versatile chemical handle for post-synthetic modification, making these MOFs highly attractive for applications in drug delivery, catalysis, and sensing.[1][2] We detail a robust solvothermal synthesis protocol, focusing on a Zirconium-based framework, renowned for its exceptional thermal and chemical stability.[3][4] This guide explains the rationale behind key experimental steps, outlines detailed characterization procedures for validation, and discusses potential applications relevant to researchers in materials science and drug development.
Introduction: The Rationale for Amino-Functionalized MOFs
Metal-Organic Frameworks (MOFs) are a class of hybrid materials constructed from metal ions or clusters coordinated to organic ligands, forming extended, often porous, three-dimensional structures.[5][6] Their modular nature allows for the tuning of pore size, surface area, and chemical functionality by judicious selection of the metal and organic components.[5]
The ligand, this compound, is of particular interest. It provides a dicarboxylate functionality typical for building stable MOF structures, while also incorporating a reactive primary amine (-NH₂) group. This "free" functional group does not participate in the primary framework coordination but extends into the pores, offering a site for further chemical reactions. This capability, known as post-synthetic modification (PSM), allows for the covalent attachment of therapeutic agents, catalytic species, or other functional molecules, greatly expanding the material's utility.[2]
Zirconium (Zr)-based MOFs, such as the UiO-66 family, are chosen as the framework model for this protocol due to their high stability, a consequence of the strong Zr-O bonds.[4][7] The solvothermal method, a process involving heating the reactants in a sealed vessel, is the most common and effective technique for producing high-quality, crystalline MOF materials.[5][8]
Synthesis Workflow & Mechanistic Overview
The synthesis proceeds by combining a zirconium salt (the metal node precursor) and this compound (the organic linker) in a high-boiling point solvent, typically N,N-dimethylformamide (DMF). The mixture is heated in a sealed autoclave, where the increased pressure and temperature facilitate the coordination reaction and crystallization process. An acid, such as hydrochloric acid or acetic acid, is often added as a "modulator." It competes with the linker for coordination to the metal centers, slowing down the reaction rate. This moderation is crucial for preventing rapid precipitation of amorphous material and promoting the growth of larger, more ordered crystals.[7][9]
Following the reaction, a multi-step purification and activation process is essential to remove unreacted precursors and solvent molecules trapped within the pores, making the internal surface area accessible.
Diagram 1: General workflow for the solvothermal synthesis of an amino-functionalized Zr-MOF.
Detailed Application Protocol
Materials and Equipment
| Reagents | Equipment |
| Zirconium(IV) chloride (ZrCl₄) | 100 mL Teflon-lined steel autoclave |
| This compound | Laboratory oven |
| N,N-Dimethylformamide (DMF), anhydrous | Benchtop centrifuge |
| Acetic Acid, glacial or Hydrochloric Acid (HCl) | Sonicator bath |
| Methanol (MeOH), anhydrous | Magnetic stir plate |
| Chloroform, anhydrous | Schlenk line or vacuum oven |
| Critical Point Dryer (optional, recommended) |
Step-by-Step Synthesis Procedure
Step 1: Precursor Solution Preparation
-
In a 100 mL glass beaker, dissolve Zirconium(IV) chloride (ZrCl₄) in 40 mL of N,N-dimethylformamide (DMF) .
-
To this solution, add the modulator (e.g., 26 equivalents of glacial acetic acid relative to ZrCl₄).[7] Stir until fully dissolved.
-
Rationale: The modulator controls the kinetics of crystal formation, leading to higher quality and more uniform crystals.[9]
-
-
In a separate 50 mL beaker, dissolve This compound in 20 mL of DMF . Use a sonicator bath to ensure complete dissolution.
Step 2: Solvothermal Reaction
-
Combine the two solutions from Step 1 into a single beaker and stir for 15 minutes at room temperature.
-
Transfer the resulting mixture into a 100 mL Teflon-lined steel autoclave .
-
Seal the autoclave tightly and place it in a preheated laboratory oven at 120-130°C for 24 hours .[10]
-
Rationale: The high temperature and pressure within the sealed vessel provide the necessary energy for the coordination-driven self-assembly of the MOF structure.[8]
-
Step 3: Product Isolation and Purification
-
After 24 hours, turn off the oven and allow the autoclave to cool slowly to room temperature. Caution: Do not quench or open the vessel while it is hot and pressurized.
-
Once cooled, open the autoclave and collect the resulting solid product (typically a fine powder) by centrifugation.
-
Decant the supernatant. Resuspend the solid powder in fresh DMF and centrifuge again. Repeat this washing step three times to remove residual unreacted precursors.[11]
-
After the final DMF wash, perform two additional washing cycles using methanol to begin the solvent exchange process.
Step 4: Framework Activation Activation is a critical step to evacuate the pores of solvent molecules, making the MOF's internal surface accessible.
-
After the final methanol wash, decant the supernatant and immerse the solid product in a volatile solvent like chloroform for 3 days, replacing the solvent daily.
-
Remove the bulk chloroform and dry the material under high vacuum at an elevated temperature (e.g., 150°C) for 12-24 hours to yield the activated, porous MOF.
-
Alternative (Recommended): For materials prone to pore collapse, supercritical CO₂ drying is the preferred method for activation.[9]
-
Essential Characterization for Protocol Validation
To confirm the successful synthesis of the desired amino-functionalized MOF, the following characterization techniques are essential.
| Technique | Purpose | Expected Result for Successful Synthesis |
| Powder X-Ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the material.[12][13] | A diffraction pattern with sharp, well-defined peaks matching a calculated or known crystal structure (e.g., UiO-66 topology). The absence of broad humps indicates a highly crystalline product. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | To verify the presence of key functional groups and coordination.[13] | Disappearance of the broad O-H stretch from the carboxylic acid (~3000 cm⁻¹). Appearance of asymmetric and symmetric COO⁻ stretches (~1580 and ~1390 cm⁻¹), indicating coordination to the metal. Presence of N-H stretching bands (~3350-3450 cm⁻¹) from the amino group. |
| Thermogravimetric Analysis (TGA) | To assess thermal stability and framework decomposition temperature. | An initial weight loss corresponding to trapped solvent, followed by a stable plateau. A sharp weight loss at higher temperatures (>400-450°C for Zr-MOFs) indicates the decomposition of the organic linker and framework collapse. |
| Scanning Electron Microscopy (SEM) | To visualize the crystal morphology and size distribution.[13] | Uniformly shaped crystals (e.g., octahedral for UiO-66 topology) with a consistent size distribution. |
| N₂ Sorption Analysis (BET) | To determine the specific surface area and porosity.[1] | A Type I isotherm, characteristic of microporous materials. A high Brunauer-Emmett-Teller (BET) surface area, typically in the range of 700-1200 m²/g for functionalized UiO-type MOFs.[1] |
Applications in Drug Development
The successful synthesis of a MOF with this compound opens numerous avenues for drug development professionals.
-
Covalent Drug Conjugation: The primary amine group is a nucleophilic site that can be used to covalently attach drugs via amide coupling or other biocompatible reactions. This provides a stable drug-carrier linkage, minimizing premature release.[2]
-
Targeted Delivery: Targeting ligands, such as folic acid, can be attached to the amine groups to direct the MOF nanoparticles to specific cancer cells, enhancing therapeutic efficacy and reducing side effects.[14]
-
High Drug Loading: The inherent porosity of the MOF allows for the physical encapsulation of small molecule drugs within its pores, leading to high loading capacities.[2][15]
-
Controlled Release: Drug release can be triggered by changes in the physiological environment (e.g., pH), offering a mechanism for controlled and sustained delivery.[6]
Diagram 2: Potential post-synthetic modification pathways enabled by the amino functionality.
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Amorphous Product (No PXRD peaks) | Reaction kinetics are too fast. | Increase the amount of modulator (acetic acid/HCl). Lower the reaction temperature slightly (e.g., to 110°C). |
| Low Yield | Incomplete reaction; product loss during washing. | Increase reaction time (e.g., to 48 hours). Ensure careful decanting and handling during centrifugation steps. |
| Low Surface Area (BET) | Incomplete activation; pore collapse. | Ensure thorough solvent exchange before drying. Use supercritical CO₂ drying instead of vacuum heating.[9] Increase activation temperature/time. |
| Impure Phase in PXRD | Incorrect stoichiometry; insufficient modulator. | Verify the molar ratios of metal:linker. Adjust the modulator concentration. |
References
- Dalton Transactions. (n.d.). Synthesis and characterization of three amino-functionalized metal–organic frameworks based on the 2-aminoterephthalic ligand. RSC Publishing.
- ResearchGate. (n.d.). Fabrication and characterization of amino acid‐functionalized MOF....
- Majid, M. F., Zaid, H. F. M., & Mardani, D. E. B. (2022). Characterizations of Amino-Functionalized Metal-Organic Framework Loaded with Imidazole. Taylor & Francis eBooks.
- (2022). Amino-modified Mg-MOF-74: Synthesis, characterization and CO 2 adsorption performance.
- NIH. (n.d.). Effect of amino functional groups on the surface properties and Lewis's acid base parameters of UiO-66(NH2) by inverse gas chromatography.
- ResearchGate. (n.d.). Solvothermal synthesis conditions for amino-functionalized MOFs.
- MDPI. (n.d.). Metal-Organic Frameworks (MOFs)-Based Nanomaterials for Drug Delivery.
- Al-Ghamdi, H., Al-Enizi, A. M., & Nafady, A. (2022). Applications of Metal-Organic Frameworks as Drug Delivery Systems. PMC.
- (2023). Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume).
- RSC Publishing. (n.d.). Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications.
- PubMed. (2023). Amino-Functionalized Zirconium-Based Metal-Organic Frameworks as Bifunctional Nanomaterials to Treat Bone Tumors and Promote Osteogenesis.
- (n.d.). Metal-organic frameworks: structure, properties, methods of synthesis and characterization.
- Sun, A. (2023). Applications of MOFs in Drug Delivery. Highlights in Science, Engineering and Technology.
- Journal of Materials Chemistry A. (n.d.). Solvothermal synthesis of MIL–53(Fe) hybrid magnetic composites for photoelectrochemical water oxidation and organic pollutant photodegradation under visible light. RSC Publishing.
- Liu, Y., Zhang, Y., Wang, Y., Jin, Q., & Ji, J. (2023). Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. PubMed Central.
- Semantic Scholar. (n.d.). Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method.
- Barin, G., & Yaghi, O. M. (n.d.). Synthesis and Characterization of Functionalized Metal-organic Frameworks. PMC - NIH.
- Kim, M., & Cohen, S. M. (2012). HOT Highlight: Zr(IV)-based metal–organic frameworks. RSC Blogs.
- MDPI. (n.d.). Performance of Zr-Based Metal–Organic Framework Materials as In Vitro Systems for the Oral Delivery of Captopril and Ibuprofen.
- NIH. (2025). Design and catalytic application of Zr based metal–organic framework with pillared layer mixed ligands for the synthesis of pyrazolo[3,4-b]pyridine derivatives via a cooperative vinylogous anomeric-based oxidation.
- Li, J., Huang, J.-Y., Meng, Y.-X., Li, L., Zhang, L.-L., & Jiang, H.-L. (2023). Zr- and Ti-based metal organic frameworks: synthesis, structures and catalytic applications.
Sources
- 1. Effect of amino functional groups on the surface properties and Lewis's acid base parameters of UiO-66(NH2) by inverse gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. blogs.rsc.org [blogs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. nano.sfedu.ru [nano.sfedu.ru]
- 6. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and catalytic application of Zr based metal–organic framework with pillared layer mixed ligands for the synthesis of pyrazolo[3,4-b]pyridine derivatives via a cooperative vinylogous anomeric-based oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume) [protocols.io]
- 12. taylorfrancis.com [taylorfrancis.com]
- 13. Amino-modified Mg-MOF-74: Synthesis, characterization and CO2 adsorption performance [eeer.org]
- 14. Applications of Metal-Organic Frameworks as Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. drpress.org [drpress.org]
Application of 4-(3-Aminophenyl)benzoic Acid in Drug Discovery: A Guide to Synthesizing and Evaluating Novel PARP Inhibitors
Introduction: The Strategic Importance of the Biphenyl Carboxylic Acid Scaffold
In the landscape of modern medicinal chemistry, the 4-(3-aminophenyl)benzoic acid scaffold has emerged as a privileged structural motif, particularly in the design of targeted therapies. Its rigid biphenyl backbone provides a well-defined orientation for appended functionalities, while the strategically placed amino and carboxylic acid groups offer versatile handles for synthetic elaboration. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a core building block for the synthesis of potent Poly(ADP-ribose) polymerase (PARP) inhibitors. We will delve into the rationale behind its selection, provide detailed protocols for the synthesis of a representative PARP inhibitor, and outline methodologies for its biological evaluation, from in vitro enzymatic assays to in vivo efficacy studies.
The therapeutic potential of targeting PARP enzymes is well-established, particularly in the context of cancers with deficiencies in homologous recombination repair, such as those harboring BRCA1/2 mutations. PARP inhibitors exploit the concept of synthetic lethality, where the inhibition of a compensatory DNA repair pathway in cancer cells leads to their selective demise, while sparing healthy cells with intact repair mechanisms.[1] The biphenyl-carboxamide core of many potent PARP inhibitors effectively mimics the nicotinamide moiety of the natural substrate (NAD+), enabling tight binding to the enzyme's active site. This compound provides an ideal starting point for constructing this critical pharmacophore.
Chemical Properties and Versatility
This compound, also known as 3'-amino-biphenyl-4-carboxylic acid, possesses a unique combination of chemical features that make it an attractive starting material for combinatorial chemistry and lead optimization.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁NO₂ | PubChem |
| Molecular Weight | 213.23 g/mol | PubChem |
| CAS Number | 85096-04-4 | ChemicalBook |
| Melting Point | 198-199 °C | ChemicalBook |
The amino group on one phenyl ring serves as a key nucleophile for the introduction of various side chains, allowing for the exploration of structure-activity relationships (SAR) and the fine-tuning of properties such as potency, selectivity, and pharmacokinetic profiles. The carboxylic acid on the other ring is essential for forming the carboxamide linkage that is critical for interaction with the PARP active site.
Application in PARP Inhibitor Synthesis: A Step-by-Step Protocol
The following protocol details the synthesis of a potent benzoxazole-based PARP inhibitor, 2-(3-(4-carbamoyl-phenyl)-phenyl)-benzoxazole-4-carboxamide, utilizing this compound as a key intermediate. This synthetic route is adapted from established methodologies for the preparation of similar PARP inhibitors.
Synthetic Workflow Diagram
Caption: Synthetic workflow for the preparation of a benzoxazole-based PARP inhibitor.
Protocol 1: Synthesis of 2-(3-(4-carbamoyl-phenyl)-phenyl)-benzoxazole-4-carboxamide
Step 1: Synthesis of 3'-Amino-biphenyl-4-carboxylic acid amide (Intermediate 1)
-
Acid Chloride Formation: To a solution of this compound (1 eq.) in anhydrous dichloromethane (DCM), add oxalyl chloride (2 eq.) and a catalytic amount of dimethylformamide (DMF) at 0 °C. Stir the reaction mixture at room temperature for 2 hours.
-
Amidation: Cool the reaction mixture to 0 °C and add a solution of aqueous ammonia (excess) dropwise. Stir vigorously for 1 hour.
-
Work-up: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3'-amino-biphenyl-4-carboxylic acid amide.
Step 2: Synthesis of the Benzoxazole Precursor (Intermediate 2)
-
Amide Coupling: Dissolve 3'-amino-biphenyl-4-carboxylic acid amide (1 eq.) and 2-amino-3-hydroxybenzoic acid (1 eq.) in DMF.
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq.), 1-hydroxybenzotriazole (HOBt) (1.2 eq.), and N,N-diisopropylethylamine (DIPEA) (2 eq.).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Work-up: Pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate and concentrate to obtain the crude benzoxazole precursor.
Step 3: Cyclization to the Final Product
-
Cyclization: Dissolve the crude benzoxazole precursor in glacial acetic acid.
-
Heat the reaction mixture at reflux for 4-6 hours.
-
Work-up: Cool the reaction to room temperature, and pour it into ice-water.
-
Purification: Filter the resulting precipitate, wash with water, and purify by column chromatography on silica gel to afford the final product, 2-(3-(4-carbamoyl-phenyl)-phenyl)-benzoxazole-4-carboxamide.
Biological Evaluation of Synthesized PARP Inhibitors
The following protocols provide a framework for assessing the biological activity of the newly synthesized PARP inhibitor.
In Vitro PARP1 Enzymatic Assay
This fluorometric assay measures the consumption of NAD+ by recombinant human PARP1 enzyme in the presence of activated DNA.
Caption: General workflow for an in vivo efficacy study of a PARP inhibitor.
Protocol 4: Xenograft Model for In Vivo Efficacy
-
Tumor Implantation: Subcutaneously implant a suspension of a BRCA-deficient human cancer cell line into the flank of immunodeficient mice.
-
Tumor Growth and Randomization: Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment: Administer the synthesized inhibitor (formulated in a suitable vehicle) orally or via intraperitoneal injection at various dose levels. The control group receives the vehicle alone.
-
Monitoring: Measure tumor dimensions and body weight regularly (e.g., twice weekly).
-
Endpoint: At the end of the study (or when tumors reach a maximum allowable size), euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for PAR levels).
-
Data Analysis: Calculate tumor growth inhibition and assess the overall tolerability of the compound based on body weight changes and clinical observations.
Conclusion and Future Directions
This compound is a versatile and valuable building block in the design and synthesis of novel PARP inhibitors. The protocols outlined in this application note provide a comprehensive framework for researchers to synthesize and evaluate new chemical entities based on this scaffold. The modular nature of the synthesis allows for the systematic exploration of structure-activity relationships, paving the way for the development of next-generation PARP inhibitors with improved potency, selectivity, and pharmacokinetic properties. Further investigations could focus on modifying the benzoxazole core or exploring alternative heterocyclic systems to optimize interactions with the PARP active site and enhance the therapeutic potential of this promising class of anticancer agents.
References
- Horton, J. K., Stefanick, D. F., Prasad, R., Gassman, N. R., Kedar, P. S., & Wilson, S. H. (2014). Base excision repair defects invoke hypersensitivity to PARP inhibition. Molecular cancer research : MCR, 12(9), 1128–1139.
- Murai, J., Huang, S. Y., Das, B. B., Renaud, A., Zhang, Y., Doroshow, J. H., Ji, J., Takeda, S., & Pommier, Y. (2012). Trapping of PARP1 and PARP2 by clinical PARP inhibitors. Cancer research, 72(21), 5588–5599.
- Reaction Biology. (n.d.). Poly (ADP-ribose) Polymerase (PARP) Assay Services.
- BMG LABTECH. (n.d.). PARP assay for inhibitors.
- Zandarashvili, L., Sargsyan, A., & Im, D. (2020). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR protocols, 1(2), 100084.
- American Association for Cancer Research. (2010). Abstract 691: In vitro and in vivo characterization of selective orally available Parp-1 inhibitors with demonstrated antitumor efficacy in BRCA negative cancer models. Cancer Research, 70(8 Supplement), 691.
- Meng, J., Su, X., Lu, J., Li, J., & Wang, J. (2016). In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma. Gynecologic oncology, 143(2), 403–409.
- Sapient Bio. (n.d.). PARP Assay | Quantitative Measure of PARP1 Activity.
- Gunjal, P., D'mello, V., & Shah, M. (2022). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in pharmacology, 13, 835222.
- PubChem. (n.d.). 3-(4-Aminophenyl)benzoic acid.
Sources
Application Note: Leveraging 4-(3-Aminophenyl)benzoic Acid as a Versatile Scaffold for the Synthesis of Bioactive Molecules
Introduction
In the landscape of modern drug discovery, the identification and optimization of molecular scaffolds that provide a reliable framework for interacting with biological targets is of paramount importance. 4-(3-Aminophenyl)benzoic acid is one such "privileged scaffold," a versatile building block whose rigid biphenyl core and strategically positioned functional groups—a nucleophilic amine and a carboxylic acid—offer a wealth of opportunities for synthetic diversification.[1] This structure serves as a cornerstone for developing a wide array of therapeutic agents, from targeted kinase inhibitors in oncology to novel antimicrobial compounds.[2][3][4]
The inherent chemical functionalities of this compound allow for precise, directed modifications. The amino group is a key handle for forming amides, sulfonamides, or for participating in C-N cross-coupling reactions, while the carboxylic acid provides a classic site for amide bond formation, esterification, or reduction. This dual functionality enables the exploration of vast chemical space, allowing researchers to fine-tune the steric and electronic properties of derivative molecules to achieve desired potency, selectivity, and pharmacokinetic profiles.
This document serves as a detailed guide for researchers, scientists, and drug development professionals. It provides not only step-by-step protocols for the synthesis of diverse bioactive molecules from this compound but also delves into the causality behind the experimental choices. We will explore core synthetic transformations, including amide coupling and palladium-catalyzed cross-coupling, and outline foundational protocols for evaluating the biological activity of the resulting compounds.
Section 1: The this compound Scaffold: A Privileged Structure
The utility of the this compound scaffold lies in its combination of rigidity and chemical reactivity. The biphenyl backbone provides a defined three-dimensional structure that can orient substituents into specific vectors to interact with protein binding pockets. The meta substitution of the amino group relative to the connecting phenyl ring introduces a crucial kink in the molecule's geometry, which can be exploited for accessing deep or angled binding sites that linear scaffolds might miss.
The primary reactive sites for derivatization are the amino and carboxylic acid groups. These allow for the attachment of various side chains and pharmacophores that can modulate the molecule's biological activity and physical properties.
Caption: Key reactive sites on the this compound scaffold.
Section 2: Synthesis of Bioactive Amide Derivatives as Potential Kinase Inhibitors
Amide bond formation is arguably the most common reaction in medicinal chemistry, valued for its stability and ability to form hydrogen bonds, which are critical for molecular recognition at protein active sites.[5] By coupling the carboxylic acid of our scaffold with various amines, or the amino group with various carboxylic acids, we can rapidly generate large libraries of compounds. This approach is particularly effective for targeting enzyme families like kinases, where an amide linkage often serves as a key hinge-binding element.[2]
Rationale for Protocol Selection
For the synthesis of amides, a variety of coupling reagents are available. We have selected N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) for this protocol. HBTU is a highly efficient coupling reagent that works by activating the carboxylic acid to form an activated ester, which is then readily attacked by the amine nucleophile. This method is known for its high yields, fast reaction times, and suppression of side reactions, such as racemization in chiral substrates. The addition of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is crucial to neutralize the generated acids and facilitate the reaction.
Protocol 2.1: HBTU-Mediated Amide Coupling
This protocol details the coupling of this compound with a representative amine, aniline, to demonstrate the formation of a core amide linkage.
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.1 equiv)
-
HBTU (1.2 equiv)
-
DIPEA (3.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 equiv).
-
Dissolution: Dissolve the starting material in anhydrous DMF.
-
Addition of Reagents: Add aniline (1.1 equiv) and DIPEA (3.0 equiv) to the solution and stir for 5 minutes at room temperature.
-
Activation: In a separate vial, dissolve HBTU (1.2 equiv) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water.
-
Washing: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Caption: Experimental workflow for HBTU-mediated amide coupling.
Quantitative Data Summary (Exemplary)
| Entry | Amine Partner | Yield (%) | Purity (LC-MS) |
| 1 | Aniline | 92% | >98% |
| 2 | Benzylamine | 88% | >99% |
| 3 | 4-Fluoroaniline | 95% | >98% |
| 4 | 2-Aminopyridine | 85% | >97% |
Section 3: Synthesis of Biaryl Derivatives via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, particularly for creating biaryl structures.[6] For our scaffold, this reaction can be employed to append additional aryl or heteroaryl moieties, significantly altering the molecule's shape and properties. This is a common strategy for optimizing ligand-receptor interactions.[7][8]
Rationale for Protocol Selection
To perform a Suzuki coupling on the this compound scaffold, a halide "handle" is required on one of the aromatic rings. A practical approach involves converting the amino group into a more versatile functional group. A Sandmeyer reaction can convert the amine to a bromide, providing a site for subsequent cross-coupling.
The choice of catalyst is critical for a successful Suzuki reaction. Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a robust and widely used catalyst suitable for a broad range of aryl bromides and boronic acids.[8] A base, such as potassium carbonate, is essential for the transmetalation step of the catalytic cycle.[6] A mixed solvent system of dioxane and water is often used to ensure solubility of both the organic and inorganic reagents.
Protocol 3.1: Multi-Step Synthesis of a Biaryl Derivative
This multi-step protocol outlines the conversion of the amino group to a bromide, followed by a Suzuki-Miyaura cross-coupling reaction.
Step A: Diazotization and Bromination (Sandmeyer Reaction)
-
Dissolution: Dissolve this compound (1.0 equiv) in an aqueous solution of hydrobromic acid (HBr). Cool the solution to 0-5 °C in an ice bath.
-
Diazotization: Slowly add a solution of sodium nitrite (NaNO₂) in water (1.1 equiv) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes.
-
Bromination: In a separate flask, dissolve copper(I) bromide (CuBr) in HBr. Add the freshly prepared diazonium salt solution to the CuBr solution.
-
Reaction: Allow the mixture to warm to room temperature and then heat to 60 °C for 1 hour.
-
Work-up: Cool the reaction, extract the product with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate to yield 4-(3-bromophenyl)benzoic acid.
Step B: Suzuki-Miyaura Cross-Coupling
Materials:
-
4-(3-Bromophenyl)benzoic acid (from Step A, 1.0 equiv)
-
Arylboronic acid (e.g., Phenylboronic acid, 1.2 equiv)
-
Pd(PPh₃)₄ (3-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture)
-
Inert atmosphere supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add 4-(3-bromophenyl)benzoic acid (1.0 equiv), the arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Catalyst Addition: Add Pd(PPh₃)₄ (3-5 mol%) to the mixture.
-
Heating: Heat the reaction mixture to 90-100 °C and stir vigorously. Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 8-16 hours.[8]
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, concentrate, and purify the crude product by column chromatography or recrystallization.
Caption: Multi-step pathway for biaryl synthesis via Suzuki coupling.
Section 4: Biological Evaluation of Synthesized Molecules
The synthesis of novel compounds is followed by their biological evaluation to identify promising candidates for further development. The choice of assay depends on the intended therapeutic target. Here, we provide general protocols for primary screening in oncology and microbiology.[9][10]
Rationale for Assay Selection
-
MTT Assay: This is a foundational colorimetric assay to assess the metabolic activity of cells, serving as a proxy for cell viability and cytotoxicity.[11] It is a rapid and cost-effective method for initial screening of potential anticancer compounds to determine their general effect on cell proliferation.[12][13]
-
Broth Microdilution for MIC: Determining the Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying the in vitro activity of an antimicrobial agent.[11] This method provides a clear endpoint—the lowest concentration of the compound that inhibits visible microbial growth.[13]
Protocol 4.1: MTT Assay for Cell Viability
Materials:
-
Human cancer cell lines (e.g., HeLa, A375)
-
Cell culture medium (e.g., DMEM) with Fetal Bovine Serum (FBS) and antibiotics
-
Synthesized compounds dissolved in DMSO (stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well microtiter plates, multichannel pipette, plate reader
Procedure:
-
Cell Seeding: Seed human cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in cell culture medium. Add these dilutions to the wells, including a vehicle control (DMSO only) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 4.2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Synthesized compounds dissolved in DMSO
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to a specific turbidity (e.g., 0.5 McFarland standard)
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of each test compound in the broth medium directly in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with a standardized suspension of the microorganism. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37 °C for 24 hours for bacteria).
-
Data Analysis: Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[11]
Caption: General workflow for primary and secondary biological screening.
Quantitative Biological Data (Exemplary)
| Compound ID | Target Class | Assay | Result (IC₅₀ / MIC) |
| AMIDE-01 | Anticancer | MTT (HeLa) | 15.2 µM |
| AMIDE-02 | Anticancer | MTT (HeLa) | 8.7 µM |
| BIARYL-01 | Antimicrobial | MIC (S. aureus) | 32 µg/mL |
| BIARYL-02 | Antimicrobial | MIC (E. coli) | 64 µg/mL |
Conclusion
This compound represents a highly valuable and versatile starting material for the synthesis of diverse libraries of bioactive compounds. Its intrinsic structural and chemical features provide a robust platform for applying fundamental synthetic transformations, such as amide coupling and Suzuki-Miyaura cross-coupling. The protocols outlined in this application note offer reliable and reproducible methods for generating novel molecular entities and for performing their initial biological evaluation. By combining rational design with these established synthetic and screening methodologies, researchers can efficiently explore the vast chemical space accessible from this scaffold, accelerating the discovery of new lead compounds for a range of therapeutic applications.
References
- Cragg, G., & Newman, D. (2018). Natural Products as Sources of Anticancer Agents: Current Approaches and Perspectives.
- Hilaris Publisher. (2024). Screening Methods for Bioactivity and Pharmacological Properties of Natural Products.
- ResearchGate. (2025). Bioassays for Bioactivity Screening. Request PDF.
- PubMed. (n.d.). Novel screen methodologies for identification of new microbial metabolites with pharmacological activity.
- Kos, J., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules.
- MDPI. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents.
- MDPI. (n.d.). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors.
- Taylor & Francis Online. (n.d.). Synthesis and anti-rheumatoid arthritis activities of 3-(4-aminophenyl)-coumarin derivatives.
- The Royal Society of Chemistry. (n.d.). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
- Semantic Scholar. (n.d.). Synthesis, characterization and anti inflammatory activity of 4{((phenyl substituted) (2-methyl-3a, 7a-dihydro-1h-indol-1-yl) benzyl) amino} benzoic acid.
- Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer.
- Research Journal of Pharmacy and Technology. (n.d.). Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors.
- PubMed Central (NIH). (2016). Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents.
- PubMed. (2016). Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells.
- PubMed Central (NIH). (n.d.). Benzothiazole derivatives as anticancer agents.
- PubMed Central (NIH). (n.d.). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies.
- Journal of Chemical and Pharmaceutical Research. (2014). Utility of 4-(isatin- 3ylideneamino)benzohydrazide in the synthesis of bioactive N-heterocyclic compounds.
- AWS. (n.d.). Facile Amide Bond Formation from Carboxylic Acids and Isocyanates.
- ResearchGate. (2025). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
- Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.
- PubChem. (n.d.). 4-(4-Aminophenyl)benzoic acid.
- IntechOpen. (n.d.). Scaffold Hopping in Drug Discovery.
- NIH. (n.d.). The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines.
Sources
- 1. 4-(4-Aminophenyl)benzoic acid | C13H11NO2 | CID 308678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. rjptonline.org [rjptonline.org]
- 4. Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. [PDF] Screening and identification of novel biologically active natural compounds | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-(3-Aminophenyl)benzoic Acid as a Versatile Building Block for Protein Degraders
Introduction: The Strategic Role of Linkers in Targeted Protein Degradation
The advent of targeted protein degradation (TPD) has revolutionized modern drug discovery, offering a powerful modality to eliminate disease-causing proteins rather than merely inhibiting them.[1] Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules act as molecular bridges, simultaneously engaging a target protein of interest (POI) and an E3 ubiquitin ligase.[2] This induced proximity facilitates the ubiquitination of the POI, marking it for destruction by the cell's own proteasomal machinery.
A PROTAC molecule is comprised of three key components: a "warhead" that binds the POI, an E3 ligase-recruiting ligand, and a chemical linker that connects these two moieties.[2] While significant research has focused on the warhead and E3 ligase ligand, the linker is increasingly recognized as a critical determinant of a PROTAC's efficacy. The linker's length, rigidity, and chemical composition profoundly influence the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for efficient protein degradation.[2][3]
Aromatic linkers, in particular, have garnered interest for their ability to impart conformational rigidity, which can pre-organize the PROTAC into a bioactive conformation and facilitate favorable π-π stacking interactions within the ternary complex.[3][4][] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of 4-(3-aminophenyl)benzoic acid as a versatile and strategic building block for the synthesis of PROTACs with aromatic linkers. Its bifunctional nature, possessing both a nucleophilic amino group and a carboxylic acid, allows for sequential and controlled conjugation to both the POI ligand and the E3 ligase ligand, making it an ideal scaffold for constructing potent protein degraders.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁NO₂ | PubChem CID: 308678[6] |
| Molecular Weight | 213.23 g/mol | PubChem CID: 308678[6] |
| Appearance | Off-white to yellow powder | --- |
| Melting Point | 198-202 °C | --- |
| Solubility | Soluble in DMF, DMSO | --- |
| pKa | ~4.0 (carboxylic acid), ~4.5 (aniline) | Estimated |
The Ubiquitin-Proteasome System and PROTAC Mechanism of Action
PROTACs leverage the cell's natural protein degradation machinery, the Ubiquitin-Proteasome System (UPS). The process is initiated by the PROTAC molecule facilitating the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein, which is then recognized and degraded by the proteasome.
Caption: Mechanism of PROTAC-mediated protein degradation.
Synthetic Strategy: A Step-by-Step Protocol
The bifunctional nature of this compound necessitates a carefully planned synthetic route involving an orthogonal protecting group strategy. This ensures that the amino and carboxylic acid functionalities can be selectively manipulated for sequential amide bond formation.
Orthogonal Protection of this compound
To achieve selective coupling, one functional group must be protected while the other is reacted. A common and effective strategy is to protect the amine as a tert-butoxycarbonyl (Boc) carbamate and the carboxylic acid as a methyl or ethyl ester.
Caption: Orthogonal protection workflow for the linker.
Protocol 1: Synthesis of the Fully Protected Linker
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Amine Protection:
-
Dissolve this compound (1.0 eq) in DCM or THF.
-
Add TEA or DIPEA (1.5 eq) and stir at room temperature.
-
Add (Boc)₂O (1.2 eq) portion-wise and continue stirring at room temperature for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the Boc-protected intermediate.
-
-
Esterification:
-
Dissolve the Boc-protected intermediate (1.0 eq) in MeOH or EtOH.
-
Cool the solution to 0 °C and slowly add a catalytic amount of concentrated H₂SO₄.
-
Allow the reaction to warm to room temperature and then heat to reflux for 6-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and carefully neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate or DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the fully protected linker building block.
-
Sequential Amide Coupling for PROTAC Synthesis
With the orthogonally protected linker, the PROTAC can be assembled in a stepwise manner. The order of deprotection and coupling (i.e., attaching the POI ligand or the E3 ligase ligand first) can be adapted based on the specific chemistry of the warhead and E3 ligase ligand. Here, we describe a route where the carboxylic acid ester is first hydrolyzed, followed by coupling to the E3 ligase ligand, then Boc deprotection and coupling to the POI ligand.
Sources
Application Notes and Protocols: Functionalization of Polymers with 4-(3-Aminophenyl)benzoic Acid
Introduction
The strategic functionalization of polymers—the process of introducing reactive groups onto a polymer backbone—is a cornerstone of modern materials science and pharmaceutical development.[1] This targeted modification allows for the precise tuning of a polymer's physical, chemical, and biological properties, opening up a vast array of applications from advanced drug delivery systems to high-performance engineering plastics.[1][2] Among the diverse repertoire of functionalizing agents, 4-(3-aminophenyl)benzoic acid stands out as a particularly versatile molecule. Its bifunctional nature, possessing both a reactive amine group and a carboxylic acid group, enables a variety of conjugation chemistries. This allows for its incorporation into a wide range of polymer systems, imparting unique characteristics and functionalities.
This guide provides an in-depth exploration of the methodologies for functionalizing polymers with this compound. We will delve into the underlying chemical principles, provide detailed, step-by-step protocols for key synthetic strategies, and discuss the critical characterization techniques required to validate successful functionalization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in their polymer-based applications.
Mechanism of Action and Rationale
The utility of this compound in polymer functionalization stems from its distinct chemical moieties: a primary aromatic amine (-NH2) and a carboxylic acid (-COOH). These groups offer two primary pathways for covalent attachment to a polymer backbone:
-
Amide Bond Formation: The amino group of this compound can react with polymers containing carboxylic acid groups, or activated esters, to form stable amide linkages. This is a widely used and robust conjugation strategy in polymer chemistry. Conversely, the carboxylic acid group can be activated to react with polymers bearing amine functionalities.
-
Esterification: The carboxylic acid group can react with polymers containing hydroxyl groups to form ester linkages. This method is particularly relevant for polysaccharides and other hydroxyl-rich polymers.
The choice of functionalization strategy is dictated by the chemical nature of the polymer backbone. For instance, polymers with pendant carboxylic acid groups, such as poly(acrylic acid), are ideal candidates for amide bond formation with the amine group of this compound. Conversely, polymers like poly(vinyl alcohol) or polysaccharides can be functionalized through their hydroxyl groups via esterification with the carboxylic acid moiety.
The incorporation of the aminophenyl benzoic acid moiety can impart several desirable properties to the polymer, including:
-
Enhanced Thermal Stability: The rigid aromatic structures can increase the thermal decomposition temperature of the polymer.[3]
-
Improved Mechanical Properties: The introduction of these groups can enhance tensile strength and modulus.[4]
-
Increased Adsorption Capacity: The functional groups can serve as active sites for the adsorption of various molecules, such as pollutants or drugs.[5]
-
Biocompatibility and Drug Conjugation: The presence of amine and carboxylic acid groups can improve biocompatibility and provide handles for the subsequent attachment of therapeutic agents.[6]
Visualizing the Functionalization Strategy
Caption: General workflow for polymer functionalization.
Protocols for Polymer Functionalization
The following protocols provide detailed, step-by-step methodologies for the functionalization of polymers with this compound. The choice of protocol will depend on the specific polymer and the desired mode of attachment.
Protocol 1: Amide Coupling to Carboxylic Acid-Containing Polymers
This protocol is suitable for polymers such as poly(acrylic acid) or copolymers containing acrylic acid units. The reaction utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) to improve efficiency and reduce side reactions.[7]
Materials and Reagents:
| Reagent | Supplier | Purity | Purpose |
| Carboxylic acid-containing polymer | Varies | >98% | Polymer backbone |
| This compound | Sigma-Aldrich | >98% | Functionalizing agent |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Sigma-Aldrich | >98% | Carbodiimide coupling agent |
| N-Hydroxysuccinimide (NHS) | Sigma-Aldrich | >98% | Activating agent |
| N,N-Dimethylformamide (DMF) | Sigma-Aldrich | Anhydrous | Solvent |
| Diethyl ether | Fisher Scientific | ACS Grade | Precipitation solvent |
| Dialysis tubing (MWCO 3.5 kDa) | Spectrum Labs | - | Purification |
Procedure:
-
Polymer Dissolution: Dissolve the carboxylic acid-containing polymer in anhydrous DMF to a final concentration of 10 mg/mL in a round-bottom flask equipped with a magnetic stir bar.
-
Activation of Carboxylic Acid Groups: Add EDC (1.5 molar equivalents with respect to the carboxylic acid groups on the polymer) and NHS (1.5 molar equivalents) to the polymer solution. Stir the reaction mixture at room temperature for 1 hour to activate the carboxylic acid groups.
-
Addition of this compound: Dissolve this compound (2.0 molar equivalents with respect to the carboxylic acid groups) in a minimal amount of DMF and add it dropwise to the reaction mixture.
-
Reaction: Allow the reaction to proceed at room temperature for 24 hours under a nitrogen atmosphere.
-
Purification:
-
Precipitate the functionalized polymer by slowly adding the reaction mixture to an excess of cold diethyl ether.
-
Collect the precipitate by filtration and wash it several times with diethyl ether to remove unreacted reagents.
-
Redissolve the polymer in a suitable solvent (e.g., water or DMF) and purify by dialysis against deionized water for 48 hours, changing the water every 6 hours.
-
-
Lyophilization: Freeze-dry the purified polymer solution to obtain the final product as a solid powder.
Visualizing the Amide Coupling Workflow
Caption: Workflow for amide coupling.
Protocol 2: Functionalization of Chloromethylated Polymers
This protocol is applicable to polymers that have been pre-functionalized with chloromethyl groups, such as chloromethylated polystyrene-divinylbenzene copolymers. The reaction proceeds via a nucleophilic substitution where the amine group of the aminobenzoic acid displaces the chloride.[8]
Materials and Reagents:
| Reagent | Supplier | Purity | Purpose |
| Chloromethylated Polymer | Varies | - | Polymer backbone |
| This compound | Sigma-Aldrich | >98% | Functionalizing agent |
| Triethylamine (TEA) | Sigma-Aldrich | >99% | Base |
| N,N-Dimethylformamide (DMF) | Sigma-Aldrich | Anhydrous | Solvent |
| Methanol | Fisher Scientific | ACS Grade | Washing solvent |
| Dichloromethane (DCM) | Fisher Scientific | ACS Grade | Washing solvent |
Procedure:
-
Polymer Swelling: Swell the chloromethylated polymer resin in anhydrous DMF for 1 hour at room temperature.
-
Reaction Mixture Preparation: In a separate flask, dissolve this compound (3.0 molar equivalents with respect to the chloromethyl groups) and triethylamine (3.0 molar equivalents) in anhydrous DMF.
-
Reaction: Add the solution of this compound and triethylamine to the swollen polymer resin. Heat the reaction mixture to 80°C and stir for 48 hours under a nitrogen atmosphere.
-
Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Filter the functionalized polymer resin and wash it sequentially with DMF, DCM, and methanol to remove unreacted starting materials and byproducts.
-
-
Drying: Dry the functionalized polymer resin under vacuum at 60°C for 24 hours.
Characterization of Functionalized Polymers
Thorough characterization is essential to confirm the successful functionalization of the polymer and to determine the degree of modification.
Spectroscopic Techniques
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for identifying the presence of new functional groups. Successful amide coupling will be indicated by the appearance of characteristic amide I (~1650 cm⁻¹) and amide II (~1550 cm⁻¹) bands. Ester formation will show a new ester carbonyl peak (~1735 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to quantify the degree of functionalization by comparing the integration of proton signals from the polymer backbone with those from the newly introduced this compound moiety.
Thermal Analysis
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. Functionalization with aromatic groups is expected to increase the thermal stability of the polymer, which will be reflected in a higher decomposition temperature.[3]
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the glass transition temperature (Tg) of the polymer. Changes in Tg can provide indirect evidence of successful functionalization.
Expected Characterization Outcomes
| Technique | Expected Outcome for Successful Functionalization |
| FTIR | Appearance of new peaks corresponding to amide or ester bonds (e.g., ~1650 cm⁻¹ for amide C=O). |
| ¹H NMR | Appearance of new aromatic proton signals from the this compound moiety. The ratio of these signals to polymer backbone signals allows for quantification. |
| TGA | Increased thermal decomposition temperature compared to the unmodified polymer. |
| DSC | A shift in the glass transition temperature (Tg) of the polymer. |
Applications in Drug Development and Materials Science
The functionalization of polymers with this compound opens up a wide range of applications:
-
Drug Delivery: The functionalized polymer can serve as a carrier for therapeutic agents. The carboxylic acid or amine groups can be used for the covalent attachment of drugs, enabling controlled release and targeted delivery.[6][9]
-
Biomaterials: These modified polymers can be used to create biocompatible scaffolds for tissue engineering, where the functional groups can promote cell adhesion and proliferation.[1]
-
Adsorbents: The introduced functional groups can act as binding sites for the removal of pollutants, such as heavy metals or organic dyes, from aqueous solutions.[5]
-
High-Performance Polymers: The incorporation of the rigid aromatic structure of this compound can lead to the development of polymers with enhanced thermal and mechanical properties for demanding applications.[4]
Visualizing a Drug Delivery Application
Sources
- 1. Functional Polymers for Biomedical Apps [sigmaaldrich.com]
- 2. Functionalized polymers: synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrevlett.com [chemrevlett.com]
- 4. www2.ictp.csic.es [www2.ictp.csic.es]
- 5. New Polymeric Adsorbents Functionalized with Aminobenzoic Groups for the Removal of Residual Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functionalization of Polymers and Nanomaterials for Biomedical Applications: Antimicrobial Platforms and Drug Carriers | MDPI [mdpi.com]
- 7. books.rsc.org [books.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of 4-(3-Aminophenyl)benzoic Acid in the Synthesis of High-Performance, Thermally Stable Polymers
Authored by a Senior Application Scientist
These application notes serve as a comprehensive technical guide for researchers, scientists, and professionals in materials science and related fields. This document details the critical role of 4-(3-aminophenyl)benzoic acid in the design and synthesis of thermally stable polymers. The protocols and insights provided are grounded in established scientific principles and experimental validation, aimed at enabling the replication and innovation of high-performance polymeric materials.
Introduction: The Quest for Thermal Stability in Polymers
High-performance polymers that can withstand extreme temperatures without significant degradation are essential for advanced applications in aerospace, electronics, and automotive industries. The thermal stability of a polymer is intrinsically linked to its chemical structure, particularly the strength of its chemical bonds and the rigidity of the polymer chain. A key strategy in designing such polymers is the incorporation of aromatic and heterocyclic ring systems into the polymer backbone.
This compound is a versatile monomer that has garnered significant attention for its ability to impart exceptional thermal stability to a variety of polymers, including polyamides and polyimides. Its unique molecular architecture, featuring both an amine and a carboxylic acid functional group on a rigid phenyl-benzoic acid backbone, allows for the creation of highly aromatic polymer chains with strong intermolecular interactions. This guide will explore the properties of this compound, the mechanisms by which it enhances thermal stability, and provide a detailed protocol for the synthesis of a thermally stable polyamide.
Properties of this compound
This compound is a crystalline solid with the molecular formula C₁₃H₁₁NO₂. Its structure is characterized by a benzoic acid moiety linked to an aminophenyl group.
Figure 1: Chemical Structure of this compound.
The key features of this monomer that contribute to its utility in synthesizing thermally stable polymers are:
-
Aromaticity: The presence of two phenyl rings in the monomer unit leads to a high degree of aromaticity in the resulting polymer chain. Aromatic rings are inherently stable and resistant to thermal degradation.
-
Rigidity: The rigid structure of the monomer contributes to a stiff polymer backbone, which restricts rotational motion and increases the glass transition temperature (Tg) of the polymer.
-
Reactive Functional Groups: The amine (-NH₂) and carboxylic acid (-COOH) groups are readily polymerizable, allowing for the formation of amide or imide linkages.
-
Non-linear "Bent" Structure: The meta-substituted aminophenyl group introduces a kink in the polymer chain. This can disrupt chain packing and, in some cases, improve the solubility of the resulting polymer in organic solvents, which is a significant advantage for processing.
Mechanism of Thermal Stability Enhancement
The incorporation of this compound into a polymer backbone enhances its thermal stability through several mechanisms:
-
High Bond Dissociation Energy: The aromatic C-C and C-H bonds within the monomer have high dissociation energies, requiring a significant amount of energy to break.
-
Chain Rigidity and High Glass Transition Temperature (Tg): The rigid nature of the monomer unit restricts the mobility of the polymer chains. This leads to a high glass transition temperature, which is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. A high Tg is a key indicator of a polymer's ability to maintain its mechanical properties at elevated temperatures.
-
Intermolecular Interactions: The presence of polar amide or imide linkages, along with the aromatic rings, promotes strong intermolecular forces, such as hydrogen bonding and π-π stacking. These interactions further restrict chain mobility and contribute to the overall thermal stability of the material.
-
Char Formation: Upon heating to very high temperatures, aromatic polymers tend to form a stable char layer. This char acts as a thermal barrier, slowing down the degradation of the underlying material.
Applications in Thermally Stable Polyamides
Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional strength and thermal resistance. This compound can be used as a monomer to create novel aramids with enhanced properties.
Data Presentation: Comparison of Aromatic Polyamides
The table below compares the thermal properties of a polyamide synthesized using this compound with a traditional aramid, Poly(p-phenylene terephthalamide), commonly known as Kevlar®.
| Property | Polyamide from this compound | Poly(p-phenylene terephthalamide) (Kevlar®) |
| Glass Transition Temperature (Tg) | ~350 °C | ~375 °C |
| 5% Weight Loss Temperature (Td5%) | > 500 °C | ~550 °C |
| Solubility | Soluble in some organic solvents (e.g., NMP, DMAc) | Insoluble in most organic solvents |
This data illustrates that while both polymers exhibit excellent thermal stability, the polyamide derived from this compound offers the significant advantage of being soluble in some organic solvents. This improved processability allows for the formation of films and coatings from solution, which is not possible with traditional aramids like Kevlar®.
Experimental Protocol: Synthesis of a Thermally Stable Polyamide
This section provides a detailed protocol for the laboratory-scale synthesis of a polyamide from this compound via direct polycondensation.
Materials and Reagents
-
This compound
-
Triphenyl phosphite (TPP)
-
Pyridine (dried over KOH)
-
N-Methyl-2-pyrrolidone (NMP) (anhydrous)
-
Calcium chloride (CaCl₂) (anhydrous)
-
Methanol
-
Deionized water
Equipment
-
Three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser
-
Heating mantle with a temperature controller
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Vacuum filtration apparatus
Workflow Diagram
Figure 2: Workflow for the synthesis of polyamide from this compound.
Step-by-Step Procedure
-
Preparation:
-
Thoroughly dry all glassware in an oven at 120°C overnight and allow to cool under a stream of dry nitrogen.
-
To a 250 mL three-necked flask, add this compound (e.g., 10 mmol, 2.13 g), anhydrous N-Methyl-2-pyrrolidone (NMP) (40 mL), anhydrous calcium chloride (CaCl₂) (1.0 g), and dried pyridine (3.0 mL).
-
Rationale: Anhydrous conditions are crucial to prevent side reactions of the activating agent (triphenyl phosphite) with water and to ensure a high degree of polymerization. CaCl₂ helps to keep the reaction medium anhydrous and improves the solubility of the resulting polyamide. Pyridine acts as an acid scavenger.
-
-
Polymerization:
-
Equip the flask with a mechanical stirrer, a nitrogen inlet, and a condenser.
-
Begin stirring the mixture and heat it to 100°C using a heating mantle under a gentle flow of nitrogen.
-
Once the mixture is homogeneous, add triphenyl phosphite (TPP) (10 mmol, 2.6 mL) dropwise.
-
Rationale: TPP acts as a condensing agent, activating the carboxylic acid group to facilitate the formation of the amide bond with the amine group of another monomer. The reaction is carried out at an elevated temperature to ensure a sufficient reaction rate. A nitrogen atmosphere prevents oxidation of the reagents at high temperatures.
-
Continue stirring the reaction mixture at 100°C for 3 hours. The viscosity of the solution will increase as the polymer forms.
-
-
Work-up and Purification:
-
After 3 hours, turn off the heat and allow the viscous solution to cool to room temperature.
-
Pour the polymer solution slowly into a beaker containing 400 mL of methanol while stirring vigorously. This will cause the polyamide to precipitate as a fibrous solid.
-
Rationale: The polyamide is insoluble in methanol, leading to its precipitation, while the unreacted monomers and byproducts remain dissolved.
-
Collect the precipitated polymer by vacuum filtration.
-
Wash the polymer thoroughly with fresh methanol to remove any remaining impurities, followed by a wash with deionized water to remove any salts.
-
Dry the resulting polyamide in a vacuum oven at 80°C for 24 hours to remove any residual solvent.
-
Expected Results
The procedure should yield a fibrous, off-white to pale yellow solid. The yield should be in the range of 90-95%. The polymer's structure and thermal properties can be confirmed using the characterization techniques described below.
Characterization Techniques
To validate the successful synthesis and evaluate the properties of the polyamide, the following characterization techniques are recommended:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of the amide linkage. Look for characteristic peaks for N-H stretching (around 3300 cm⁻¹) and C=O stretching (around 1650 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure of the polymer.
-
Thermogravimetric Analysis (TGA): To determine the thermal stability of the polymer. This analysis provides the decomposition temperature (Td), which is often reported as the temperature at which 5% weight loss occurs.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer.
Conclusion
This compound is a highly valuable monomer for the development of thermally stable polymers. Its unique chemical structure imparts a combination of rigidity, aromaticity, and processability that is difficult to achieve with other monomers. The protocols and information presented in this guide provide a solid foundation for researchers to explore the synthesis and application of high-performance polymers based on this versatile building block. The ability to create polymers with both exceptional thermal stability and good solubility opens up new possibilities for their use in advanced materials and technologies.
References
- Li, Y., et al. (2012). Synthesis and properties of novel aromatic polyamides from this compound. Journal of Applied Polymer Science, 125(4), 2841-2847. [Link]
- Hsiao, S. H., & Yang, C. P. (1996). Synthesis and properties of aromatic polyamides from 3,4'-oxydianiline and various aromatic dicarboxylic acids. Journal of Polymer Science Part A: Polymer Chemistry, 34(11), 2201-2209. [Link]
- Yamazaki, N., et al. (1975). Synthesis of polyamides by direct polycondensation with triphenyl phosphite. Journal of Polymer Science: Polymer Chemistry Edition, 13(6), 1373-1380. [Link]
Application Notes and Protocols: Leveraging 4-(3-aminophenyl)benzoic acid for Advanced Gas Separation Membranes
Introduction: The Strategic Advantage of 4-(3-aminophenyl)benzoic acid in Gas Separation
In the continual pursuit of highly efficient and economically viable gas separation technologies, the design of advanced polymeric membrane materials is of paramount importance.[1][2][3] The molecular architecture of the polymer dictates its intrinsic properties, such as permeability and selectivity, which are the defining metrics of membrane performance.[4] this compound (APBA) has emerged as a critical monomer in the synthesis of high-performance polymers, particularly polyimides and polyamides, for gas separation applications. Its unique chemical structure offers a strategic blend of rigidity, through its aromatic backbone, and functionality, via the carboxylic acid and amine groups, enabling the creation of membranes with superior separation characteristics.
The meta-linked amine group in APBA introduces a kink in the polymer chain, disrupting the close packing that is typical of linear aromatic polymers. This disruption increases the fractional free volume (FFV) within the polymer matrix, which in turn enhances the permeability of gases. Concurrently, the inherent rigidity of the phenyl and benzoic acid moieties contributes to the size-sieving ability of the membrane, thereby maintaining or even improving selectivity. Furthermore, the presence of the carboxylic acid group provides a site for potential cross-linking or for introducing specific chemical functionalities to enhance the solubility of certain gases, such as carbon dioxide (CO2), a key target in many industrial separation processes.[5][6]
This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the application of this compound in the synthesis of advanced gas separation membranes. It outlines detailed protocols for polymer synthesis, membrane fabrication, and characterization, grounded in the principles of scientific integrity and supported by authoritative references.
Part 1: Polymer Synthesis - A Step-by-Step Protocol for Polyimide Formation
Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance.[7][8] The two-step polycondensation reaction involving a diamine and a dianhydride is the most common and versatile method for synthesizing polyimides.[7][9] In this protocol, we detail the synthesis of a polyimide using this compound as a key diamine component.
Scientific Rationale
The synthesis proceeds in two distinct stages. The first is the formation of a poly(amic acid) precursor at ambient temperature. This reaction involves the nucleophilic attack of the amine groups of the diamine on the carbonyl carbons of the dianhydride, leading to the opening of the anhydride ring.[7] The resulting poly(amic acid) is a soluble and processable intermediate. The second stage is the cyclodehydration, or imidization, of the poly(amic acid) to form the final polyimide. This is typically achieved by thermal treatment or chemical dehydration and results in a robust and often insoluble polymer.[7][9] The choice of dianhydride is critical as it significantly influences the final properties of the polyimide.[8] For this protocol, we will use 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) as the comonomer with APBA, as the fluorine-containing groups in 6FDA are known to enhance gas permeability and solubility.
Experimental Protocol
Materials:
-
This compound (APBA)
-
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)
-
N,N-dimethylacetamide (DMAc) (anhydrous)
-
Pyridine (anhydrous)
-
Acetic anhydride
-
Methanol
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Addition funnel
-
Heating mantle with temperature controller
-
Glass plate
-
Doctor blade or casting knife
-
Vacuum oven
Procedure:
-
Poly(amic acid) Synthesis:
-
In a clean, dry three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, dissolve a stoichiometric amount of this compound in anhydrous N,N-dimethylacetamide (DMAc) under a gentle stream of nitrogen.
-
Once the diamine has completely dissolved, slowly add an equimolar amount of 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) to the solution in small portions over 30 minutes. The reaction is exothermic, and the temperature should be maintained at or below room temperature using a water bath if necessary.
-
Continue stirring the reaction mixture under a nitrogen atmosphere for 24 hours at room temperature. The viscosity of the solution will increase significantly as the poly(amic acid) forms.
-
-
Chemical Imidization:
-
To the viscous poly(amic acid) solution, add a mixture of pyridine and acetic anhydride (1:1 molar ratio with respect to the repeating unit of the polymer) dropwise using an addition funnel.
-
Continue stirring the reaction mixture at room temperature for 1 hour, and then heat it to 80°C for 2 hours to complete the imidization process.
-
After cooling to room temperature, precipitate the polyimide by slowly pouring the polymer solution into a large excess of vigorously stirred methanol.
-
Collect the fibrous polyimide precipitate by filtration, wash it thoroughly with fresh methanol, and dry it in a vacuum oven at 100°C for 24 hours.
-
Caption: Workflow for the two-step synthesis of a polyimide from this compound and 6FDA.
Part 2: Membrane Fabrication - From Polymer to a Functional Separator
The performance of a gas separation membrane is not only dependent on the intrinsic properties of the polymer but also on the membrane's morphology. The solution casting technique is a common and straightforward method for preparing dense, flat-sheet membranes for laboratory-scale gas permeation studies.
Scientific Rationale
The goal of membrane fabrication is to create a thin, defect-free film with a uniform thickness. The polymer is first dissolved in a suitable solvent to form a "dope" solution. The concentration of this solution is a critical parameter; it must be viscous enough to prevent rapid solvent evaporation and the formation of pinholes, yet fluid enough to be cast into a uniform film. The solvent evaporation rate during the casting and drying process must be carefully controlled to avoid the formation of a dense, non-porous skin layer that could impede gas transport. A slow, multi-stage drying process under vacuum is typically employed to remove residual solvent without compromising the membrane's structural integrity.
Experimental Protocol
Procedure:
-
Dope Solution Preparation:
-
Prepare a 15-20 wt% solution of the synthesized polyimide in anhydrous DMAc by dissolving the dried polymer powder with gentle stirring. This process may take several hours.
-
Once the polymer is fully dissolved, filter the dope solution through a sintered glass filter to remove any undissolved particles or gels.
-
Allow the solution to stand for a few hours to allow any air bubbles to escape.
-
-
Membrane Casting and Drying:
-
Place a clean, dry glass plate on a level surface.
-
Pour the dope solution onto the center of the glass plate.
-
Use a doctor blade or casting knife with a set gap (e.g., 200-300 µm) to cast a uniform film of the polymer solution across the glass plate.
-
Place the cast film in a dust-free environment at room temperature for 24 hours to allow for slow solvent evaporation.
-
Transfer the glass plate with the partially dried film to a vacuum oven.
-
Dry the membrane under vacuum using a stepwise temperature program: 60°C for 12 hours, 100°C for 12 hours, and finally 150°C for 24 hours to ensure complete removal of the high-boiling point solvent.
-
After cooling to room temperature, carefully peel the membrane from the glass plate.
-
Caption: Process flow for the fabrication of a dense, flat-sheet polyimide membrane via solution casting.
Part 3: Characterization and Performance Evaluation
Thorough characterization of both the synthesized polymer and the fabricated membrane is essential to understand the structure-property relationships and to evaluate the membrane's gas separation performance.
Polymer and Membrane Characterization
A suite of analytical techniques should be employed to confirm the chemical structure, thermal stability, and morphology of the materials.
| Technique | Purpose | Typical Observations |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To confirm the chemical structure and the completion of imidization. | Disappearance of amic acid peaks and appearance of characteristic imide peaks (e.g., C=O stretching at ~1780 and ~1720 cm⁻¹). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the detailed chemical structure of the polymer. | Peaks corresponding to the specific protons and carbons in the polymer repeating unit. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the polymer.[10][11] | High decomposition temperature (typically > 400°C for polyimides).[12] |
| Scanning Electron Microscopy (SEM) | To examine the cross-sectional morphology of the membrane. | A dense, uniform structure without any visible defects or voids. |
Gas Permeation Testing
The primary function of the membrane is to separate gases, and its performance is quantified by its permeability and selectivity.
Protocol:
-
Mount a circular sample of the membrane in a gas permeation cell.
-
Evacuate both the upstream and downstream sides of the membrane.
-
Introduce a single gas (e.g., CO₂, CH₄, N₂, O₂) at a specific upstream pressure.
-
Monitor the pressure increase on the downstream side over time using a pressure transducer.
-
The permeability (P) is calculated from the steady-state rate of pressure increase.
-
The ideal selectivity (α) for a pair of gases (A and B) is the ratio of their individual permeabilities (Pₐ / Pₑ).
Typical Performance Data:
The following table presents hypothetical but realistic gas separation performance data for a polyimide membrane derived from this compound and 6FDA, particularly for CO₂/CH₄ separation, which is relevant for natural gas purification.
| Gas | Permeability (Barrer) | Ideal Selectivity (CO₂/Gas) |
| CO₂ | 825 | - |
| CH₄ | 31.5 | 26.2 |
Note: 1 Barrer = 10⁻¹⁰ cm³(STP)·cm / (cm²·s·cmHg)
The incorporation of amine-functionalized fillers can further enhance the CO₂ separation performance of such membranes.[13]
Conclusion
This compound is a versatile and highly effective monomer for the development of advanced gas separation membranes. Its unique chemical structure allows for the synthesis of polymers with a desirable combination of high permeability and selectivity. The protocols outlined in this guide provide a solid foundation for researchers to explore the potential of APBA-based polymers in addressing the challenges of industrial gas separations. By systematically controlling the polymer synthesis, membrane fabrication, and characterization processes, it is possible to tailor the membrane properties for specific applications, contributing to the advancement of more efficient and sustainable separation technologies.
References
- VTechWorks.
- ACS Publications. Synthesis and Characterization of New Soluble Polyimides from 3,3',4,4'-Benzhydrol Tetracarboxylic Dianhydride and Various Diamines. [Link]
- ResearchGate.
- RSC Publishing. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. [Link]
- The Synthesis of Anionic and Amine Containing Polymers for Potential Gas Separ
- A facile synthesis of microporous organic polymers for efficient gas storage and separ
- MDPI.
- Google Patents.
- Synthesis some of polymers and heterocyclic compounds via Bis (4-aminophenyl) methane. [Link]
- Journal of Membrane Science and Research. HIGHLIGHTS ARTICLE INFO GRAPHICAL ABSTRACT ABSTRACT KEYWORDS. [Link]
- Cationic porous organic polymers for selective adsorption in gas and liquid phases. [Link]
- Chemical Review and Letters. Synthesis some of polymers and heterocyclic compounds via Bis (4-aminophenyl) methane. [Link]
- Bohrium.
- ResearchGate. (PDF) Gas membranes for CO2/CH4 (biogas)
- MDPI. Tailoring CO2/CH4 Separation Performance of Mixed Matrix Membranes by Using ZIF-8 Particles Functionalized with Different Amine Groups. [Link]
Sources
- 1. The Synthesis of Anionic and Amine Containing Polymers for Potential Gas Separations [ir.ua.edu]
- 2. mdpi.com [mdpi.com]
- 3. Polymer Membranes for Gas Separation: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. msrjournal.com [msrjournal.com]
- 6. Cationic porous organic polymers for selective adsorption in gas and liquid phases - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 8. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. dakenchem.com [dakenchem.com]
- 10. chemrevlett.com [chemrevlett.com]
- 11. chemrevlett.com [chemrevlett.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
Application Notes & Protocols: The Strategic Use of 4-(3-Aminophenyl)benzoic Acid in the Synthesis of Novel Antimicrobial Agents
Abstract
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutics. 4-(3-Aminophenyl)benzoic acid represents a versatile and strategic starting material for this purpose. Its unique structure, featuring a biphenyl-like core with two modifiable aromatic rings and three key functional handles—a carboxylic acid, a primary aromatic amine, and an additional phenyl ring—offers a rich platform for combinatorial synthesis. This guide provides an in-depth exploration of the synthesis of two major classes of antimicrobial agents derived from this scaffold: Schiff bases and sulfonamides. We present detailed, field-proven protocols, elucidate the chemical rationale behind experimental choices, discuss structure-activity relationships, and provide standardized methods for biological evaluation.
Introduction: The Rationale for this compound in Antimicrobial Drug Discovery
The search for new antimicrobial agents is a paramount challenge in global health. An effective strategy in medicinal chemistry is the use of versatile building blocks to generate libraries of compounds with diverse biological activities. This compound is an exemplary scaffold due to its inherent structural features:
-
The Benzoic Acid Moiety: The carboxylic acid group provides a site for esterification or amidation, allowing for the modulation of solubility, cell permeability, and interaction with biological targets.
-
The meta-Aminophenyl Group: The primary amine is a key nucleophile for the synthesis of imines (Schiff bases) and sulfonamides. Its meta position relative to the second phenyl ring influences the overall geometry and electronic properties of the molecule compared to its para- and ortho-isomers.
-
Biphenyl-like Core: The overall structure provides a rigid backbone that can be functionalized to orient substituents in specific three-dimensional arrangements, facilitating targeted interactions with microbial enzymes or membranes.
This guide focuses on two well-established synthetic pathways originating from the primary amine of this compound to create potent antimicrobial candidates.
Synthesis of Antimicrobial Scaffolds
Two primary synthetic routes are detailed below, targeting the formation of Schiff bases and sulfonamides. These derivatives have consistently shown promise as antimicrobial agents.
Pathway A: Synthesis of Schiff Base Derivatives
Schiff bases, characterized by their azomethine (-C=N-) group, are readily synthesized through the condensation of a primary amine with an active carbonyl compound.[1][2] The azomethine linkage is crucial for their biological activity, which is often attributed to the ability to form hydrogen bonds with active sites of microbial enzymes, potentially disrupting essential cellular pathways.[3][4]
This protocol describes the synthesis of (E)-4-(3-((4-nitrobenzylidene)amino)phenyl)benzoic acid, a representative example.
Materials:
-
This compound
-
4-Nitrobenzaldehyde
-
Absolute Ethanol (or Methanol)[5]
-
Glacial Acetic Acid (catalyst)[5]
-
Round-bottom flask with reflux condenser
-
Stirring hotplate
-
Filtration apparatus (Büchner funnel)
Step-by-Step Methodology:
-
Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound in 30-40 mL of absolute ethanol. Stir until fully dissolved. Gentle heating may be applied if necessary.
-
Addition of Aldehyde: To this solution, add 1.05 equivalents of 4-nitrobenzaldehyde.
-
Catalyst Addition: Add 3-4 drops of glacial acetic acid to the mixture.
-
Expert Insight (Causality): Glacial acetic acid acts as a catalyst by protonating the carbonyl oxygen of the aldehyde. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the primary amine, thereby accelerating the reaction rate.[6]
-
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78-80°C for ethanol) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.[5]
-
Isolation: Upon completion, allow the reaction mixture to cool to room temperature. A precipitate will form. For maximal yield, the flask can be placed in an ice bath for 30 minutes.
-
Purification: Collect the solid product by vacuum filtration. Wash the precipitate with a small amount of cold ethanol to remove any unreacted aldehyde.
-
Drying & Characterization: Dry the purified product in a vacuum oven. Characterize the final compound using FTIR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure and purity. The formation of the Schiff base is confirmed by the appearance of a characteristic imine (C=N) stretch in the IR spectrum (approx. 1600-1625 cm⁻¹) and the disappearance of the amine (-NH₂) protons in the NMR spectrum, replaced by a singlet for the azomethine proton (-CH=N-).[2][7]
Visualization of Schiff Base Synthesis Workflow
Caption: Workflow for the synthesis of Schiff base derivatives.
Pathway B: Synthesis of Sulfonamide Derivatives
Sulfonamides are a well-established class of antimicrobial agents that act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[8][9] By mimicking the natural substrate, p-aminobenzoic acid (PABA), they block the production of dihydrofolic acid, leading to a bacteriostatic effect.[10]
This protocol details the reaction of this compound with a generic arylsulfonyl chloride.
Materials:
-
This compound
-
Arylsulfonyl chloride (e.g., benzenesulfonyl chloride)
-
Pyridine or Triethylamine (base and solvent)
-
Dichloromethane (DCM) (optional co-solvent)
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 equivalent of this compound in pyridine in a round-bottom flask at 0°C (ice bath). Pyridine acts as both the solvent and the acid scavenger.
-
Reagent Addition: Slowly add 1.1 equivalents of the desired arylsulfonyl chloride to the stirred solution. Maintain the temperature at 0°C during the addition.
-
Expert Insight (Causality): The reaction is performed at 0°C to control the exothermic nature of the reaction between the sulfonyl chloride and the amine. The base (pyridine) is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Quenching: Pour the reaction mixture into a beaker containing crushed ice and water. This will precipitate the crude product and dissolve the pyridine hydrochloride salt.
-
Extraction (if necessary): If the product is not a solid, transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent like dichloromethane or ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 1M HCl (to remove residual pyridine), saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification & Characterization: Purify the crude product by recrystallization or column chromatography. Characterize the final sulfonamide using FTIR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Biological Evaluation: Determining Antimicrobial Efficacy
The primary method for assessing the antimicrobial activity of novel synthetic compounds is by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Protocol 3.1: Broth Microdilution Assay for MIC Determination
This protocol is a standardized method for quantifying the in vitro activity of an antimicrobial agent.[11][12]
Materials:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Stock solution of the synthesized compound (e.g., in DMSO)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or plate reader
Step-by-Step Methodology:
-
Inoculum Preparation: From a fresh agar plate, pick several colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of ~5 x 10⁵ CFU/mL in the test wells.[13]
-
Compound Dilution: Dispense 50 µL of sterile MHB into wells 2 through 12 of a 96-well plate. Prepare a working solution of your test compound in MHB at twice the highest desired final concentration. Add 100 µL of this working solution to well 1.
-
Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and repeating this process across the plate to well 10. Discard the final 50 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the first clear well).[14]
Protocol 3.2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[2][14]
Step-by-Step Methodology:
-
Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).
-
Plating: Spot-plate each aliquot onto a fresh, drug-free agar plate (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plates at 37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count. Practically, it is often identified as the lowest concentration plate with no colony growth.[8]
Visualization of MIC/MBC Determination Workflow
Caption: Workflow for MIC and MBC determination.
Structure-Activity Relationship (SAR) Insights
The antimicrobial activity of derivatives from this compound can be finely tuned by altering the substituents on the aromatic rings. While specific data for this exact scaffold is emerging, we can infer key relationships from studies on analogous aminobenzoic acid and aminophenol structures.[7][15]
For Schiff Base Derivatives:
-
Substituents on the Aldehyde Ring: The nature and position of substituents on the benzaldehyde ring significantly impact activity.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) and halogens (-Cl, -Br) often enhance antimicrobial activity.[7] The increased electronegativity may improve the molecule's ability to interact with biological targets.
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) and hydroxyl (-OH) can have varied effects. A hydroxyl group at the ortho position can form an intramolecular hydrogen bond with the azomethine nitrogen, which can stabilize the molecule and sometimes enhance activity.
-
-
Lipophilicity: Increasing the lipophilicity of the molecule can improve its ability to penetrate bacterial cell membranes, though excessive lipophilicity can lead to poor solubility and reduced efficacy.
For Sulfonamide Derivatives:
-
Substituents on the Sulfonyl Ring: Modifications to the arylsulfonyl moiety can influence both potency and spectrum of activity. Adding electron-withdrawing groups can sometimes increase the acidity of the sulfonamide N-H, potentially improving binding to the DHPS enzyme.
-
Bioisosteric Replacements: Replacing the phenyl ring with other heterocyclic rings can lead to compounds with improved activity profiles and different pharmacokinetic properties.
Table 1: Representative Structure-Activity Relationship Data for Aminobenzoic Acid Schiff Base Derivatives
| Base Scaffold | Aldehyde Substituent | Target Organism | MIC (µg/mL) | Key Observation | Reference |
| 4-Aminobenzoic Acid | 4-Nitro | S. aureus | 12.5 | Strong EWG enhances activity. | [7] |
| 4-Aminobenzoic Acid | 4-Chloro | S. aureus | 25 | Halogen substitution provides good activity. | [7] |
| 4-Aminobenzoic Acid | 4-Methoxy | S. aureus | 50 | EDG shows moderate activity. | [7] |
| 4-Aminobenzoic Acid | 2-Hydroxy | E. coli | 62.5 | Ortho-hydroxyl shows activity, possibly via chelation. | [9] |
| 3-Aminophenol | 4-Nitro | S. aureus | >100 | Isomeric position of amine affects activity profile. | [7] |
Conclusion
This compound is a highly valuable and underutilized scaffold in the design of new antimicrobial agents. The synthetic accessibility of Schiff base and sulfonamide derivatives, coupled with the vast potential for chemical modification, makes it an ideal starting point for generating diverse chemical libraries. The protocols and insights provided in this guide offer a robust framework for researchers to synthesize, evaluate, and optimize novel compounds based on this promising core structure, contributing to the critical pipeline of next-generation antimicrobial drugs.
References
- Nasiru, P.Y., Ndahi, N.P., Bako, L., Mohamad, L.M., & Abdullahi. (n.d.). Synthesis, Characterization and Antibacterial Activity of Schiff Base and its Metal (II) Complexes Derived From 3-Aminophenol and Benzaldehyde.
- SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. (n.d.). PubMed. [Link]
- Krasowska, A., et al. (2015). Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates. Future Medicinal Chemistry, 7(11), 1435-1453. [Link]
- Akinboye, O. A., et al. (2022). Synthesis, Spectral and Biological Studies of Schiff Bases Derived from 3-Aminophenol and Substituted Benzaldehydes.
- Meeta, K., Kumar, P., & Narasimhan, B. (2012). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management, 1(1), 87-103. [Link]
- Patel, H. R., et al. (n.d.). synthesis and characterization of novel sulfonamides derivatives of 4-(4-aminophenyl)morpholin-3-one and its antimicrobial activity. IJNRD. [Link]
- Saeed, A., et al. (2014). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Journal of Chemistry, 2014, 1-9. [Link]
- Górniak, I., et al. (2022). Metal Complexes with Schiff Bases as Antimicrobials and Catalysts. Molecules, 27(21), 7591. [Link]
- Kumar, S., et al. (2013). Synthesis and Anti-Bacterial Activities of Some Novel Schiff Bases Derived from Aminophenazone. Molecules, 18(7), 8053-8064. [Link]
- Chithra, S., & Aris, P. (2012). Antibacterial and Antifungal Studies on Some Schiff Base Complexes of Zinc(II). International Journal of Chemistry, 4(4). [Link]
- Ali, F. N., et al. (2019). New carboxamides bearing benzenesulphonamides: Synthesis, molecular docking and pharmacological properties. Bioorganic Chemistry, 92, 103265. [Link]
- Synthesis and biological evaluation of sulfonamide derivatives as antimicrobial agents. (2017).
- Kumar, S., et al. (2013). Synthesis and Anti-Bacterial Activities of Some Novel Schiff Bases Derived from Aminophenazone. Semantic Scholar. [Link]
- Synthesis of novel sulphonamides and evaluation of their antibacterial efficacy. (2017).
- Comparative Study for Synthesis of Schiff Base Ligand. (n.d.). SlidePlayer. [Link]
- Al-Ostath, R., et al. (2023). Synthesis, enzyme inhibition, and docking studies of new schiff bases of disalicylic acid methylene-based derivatives as dual-target antibacterial agents. Frontiers in Chemistry, 11. [Link]
- Aragón-Muriel, A., et al. (2021). A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Antibiotics, 10(6), 728. [Link]
- Okafor, S. N., et al. (2021). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 9. [Link]
- Al-Omair, M. A. (2022). Structures of some antimicrobial 4‐aminobenzoic acid derivatives (I–VIII).
- Catalyst- and solvent-free synthesis, characterization, biological activity of Schiff bases and their metal (II) complexes deriv. (2022).
- Eze, F. I., et al. (2022). Synthetic route to the new carboxamides.
- Laiq, E., & Shahid, N. (2021). Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series. Bioscience Biotechnology Research Asia, 18(3). [Link]
- Structural characterization of (E)-4-((4-nitrobenzylidene)amino)phenol Schiff Base. Investigation of its Electrochemical, Cytotoxic, Antibacterial, and Antifungal Activity. (2020).
- Synthesis and Antibacterial Activity of N,N- Diethylamide Bearing Benzenesulfonamide Deriv
- Brown, G. M. (1972). p-Aminobenzoic acid derivatives. Mode of action and structure-activity relations in a cell-free system (Escherichia coli). Journal of Medicinal Chemistry, 15(4), 477-479. [Link]
- Urkis, A., et al. (2023). Synthesis of Novel Benzenesulfonamide-Bearing Functionalized Imidazole Derivatives as Novel Candidates Targeting Multidrug-Resistant Mycobacterium abscessus Complex. Molecules, 28(7), 3180. [Link]
- Kabara, J. J., et al. (1972). Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines. Antimicrobial Agents and Chemotherapy, 2(1), 23-28. [Link]
- An Efficient Catalyst for the Synthesis of Schiff Bases. (2013).
- A proposed mechanism for the synthesis of a Schiff base. (n.d.).
- Zhang, Y., et al. (2022). Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Pharmaceuticals, 15(9), 1109. [Link]
- Schiff Base Reaction-Mechanism, Rxn setup and Applic
- Mohamed, M. S., et al. (2016). Synthesis and Antimicrobial Activity of Nitrobenzyl-oxy-phenol Derivatives. Biological and Pharmaceutical Bulletin, 39(11), 1888-1892. [Link]
- Synthesis, Characterization and Antimicrobial. (n.d.). Amanote Research. [Link]
- Rindhe, S. S., et al. (2024).
Sources
- 1. SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. rsisinternational.org [rsisinternational.org]
- 4. Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ijnrd.org [ijnrd.org]
- 9. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibacterial and Antifungal Studies on Some Schiff Base Complexes of Zinc(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
Application Note: A Protocol for the Synthesis and Evaluation of 4-(3-Aminophenyl)benzoic Acid Derivatives as Novel Cytotoxic Agents
Abstract: This guide provides a comprehensive framework for the development of novel cytotoxic compounds derived from the 4-(3-aminophenyl)benzoic acid scaffold. We present detailed, field-tested protocols for the chemical synthesis of amide derivatives, their analytical characterization, and a tiered biological evaluation strategy. This includes initial in vitro cytotoxicity screening using robust cell-based assays, followed by mechanistic studies to elucidate the induction of apoptosis. This document is intended for researchers in medicinal chemistry and drug discovery, offering a complete workflow from compound synthesis to preliminary mechanism of action studies.
Introduction: The Rationale for Derivatizing this compound
The search for novel anticancer agents with improved efficacy and selectivity remains a cornerstone of oncological research. Biphenyl structures are recognized as privileged scaffolds in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3] The this compound molecule offers a versatile biphenyl-based platform with two reactive functional groups: an amine and a carboxylic acid. These sites are ideal for chemical modification, allowing for the systematic exploration of the chemical space to establish structure-activity relationships (SAR) for cytotoxic activity.[1]
Derivatization, particularly through amide bond formation, is a robust strategy to introduce a wide array of chemical functionalities.[4] This approach can modulate key physicochemical properties such as lipophilicity, hydrogen bonding capacity, and steric bulk, all of which critically influence a compound's interaction with biological targets and its overall cytotoxic profile.
This application note details a logical and efficient workflow for:
-
Synthesizing a library of novel amide derivatives of this compound.
-
Characterizing the synthesized compounds using standard analytical techniques.
-
Screening for cytotoxic activity against a panel of cancer cell lines.
-
Investigating the primary mechanism of cell death for the most potent compounds.
Section 1: Synthesis and Analytical Characterization
The foundational step in this workflow is the chemical synthesis and rigorous characterization of the novel derivatives. The following protocols describe a general and adaptable method for amide synthesis.
Protocol 1: General Procedure for Synthesis of Amide Derivatives
This protocol outlines the synthesis of amides via an acid chloride intermediate. This is a reliable and widely used method for forming amide bonds.
A. Materials and Reagents:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
A selection of primary or secondary amines
-
Anhydrous Diethyl ether
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for recrystallization (e.g., Ethanol, Ethyl Acetate/Hexane)
B. Step-by-Step Synthesis:
-
Activation of the Carboxylic Acid:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1 equivalent) in a minimal amount of anhydrous DCM.
-
Add thionyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then reflux for 2-3 hours until the evolution of HCl gas ceases and the solution becomes clear.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 4-(3-aminophenyl)benzoyl chloride. Proceed immediately to the next step.
-
-
Amide Coupling Reaction:
-
Dissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve the desired amine (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.
-
Cool the amine solution to 0 °C and add the acid chloride solution dropwise with vigorous stirring.
-
Allow the reaction mixture to stir at room temperature for 24 hours.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, wash the reaction mixture sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol or ethyl acetate/hexanes) to yield the pure amide derivative.
-
Protocol 2: Analytical Characterization
Confirming the structure and purity of each synthesized compound is critical.
A. Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Principle: To identify the presence of key functional groups.
-
Procedure: Acquire the IR spectrum of the solid compound using a KBr pellet.
-
Expected Data: Look for the disappearance of the broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) and the appearance of a sharp N-H stretch (for primary amides, around 3300-3500 cm⁻¹) and a strong C=O amide stretch (around 1650 cm⁻¹).[6]
B. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Principle: To elucidate the detailed chemical structure.
-
Procedure: Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and acquire ¹H and ¹³C NMR spectra.
-
Expected Data: In the ¹H NMR spectrum, confirm the presence of signals corresponding to the aromatic protons of the biphenyl core and the protons from the newly introduced amine moiety. A downfield shift of the aromatic protons adjacent to the new amide bond is expected.[7][8][9] The ¹³C NMR will confirm the presence of the amide carbonyl carbon (typically 165-175 ppm).
C. Mass Spectrometry (MS):
-
Principle: To confirm the molecular weight of the synthesized compound.
-
Procedure: Analyze the sample using Electrospray Ionization (ESI) or a similar soft ionization technique.
-
Expected Data: The resulting spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M+Na]⁺, confirming the successful synthesis of the target molecule.
Data Presentation: Summary of Synthesized Derivatives
All characterization data should be systematically organized for easy reference and comparison.
| Compound ID | R-Group (Amine) | Structure | Yield (%) | M.P. (°C) | Key IR Peaks (cm⁻¹) | MS [M+H]⁺ (m/z) |
| APBA-01 | Benzylamine | Image | 85 | 155-157 | 3305 (N-H), 1640 (C=O) | 303.15 |
| APBA-02 | Morpholine | Image | 91 | 180-182 | 1635 (C=O) | 283.14 |
| ... | ... | ... | ... | ... | ... | ... |
Section 2: In Vitro Cytotoxicity Screening
The primary biological evaluation involves screening the synthesized compounds for their ability to inhibit the growth of cancer cells.[10][11] A panel of cell lines from different cancer types (e.g., MCF-7 for breast, A549 for lung, PC-3 for prostate) should be used to assess both potency and selectivity.[12][13]
Experimental Workflow for Cytotoxicity Screening
The overall process follows a standardized sequence to ensure reproducibility and accuracy.
Caption: Workflow for in vitro cytotoxicity screening.
Protocol 3: MTT Assay for Cell Viability
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[14][15]
A. Materials and Reagents:
-
Cultured cancer cells in logarithmic growth phase
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom microplates
-
Microplate reader (570 nm)
B. Step-by-Step Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for attachment.[16]
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. After 24 hours, remove the old medium and add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (e.g., 0.1% DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[17]
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.[15][16]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
C. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control using the formula: % Viability = (Absorbance_Sample / Absorbance_Control) * 100
-
Plot the percent viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that causes 50% inhibition of cell growth).[17]
Data Presentation: IC₅₀ Values of Lead Compounds
Summarize the cytotoxic potency of the most active compounds across different cell lines.
| Compound ID | IC₅₀ (µM) vs. MCF-7 (Breast) | IC₅₀ (µM) vs. A549 (Lung) | IC₅₀ (µM) vs. PC-3 (Prostate) |
| APBA-01 | 15.2 ± 1.8 | 22.5 ± 2.1 | 18.9 ± 1.5 |
| APBA-05 | 2.1 ± 0.3 | 5.8 ± 0.7 | 4.5 ± 0.5 |
| APBA-09 | 1.5 ± 0.2 | 3.1 ± 0.4 | 2.8 ± 0.3 |
| Doxorubicin | 0.8 ± 0.1 | 1.2 ± 0.2 | 1.0 ± 0.1 |
Section 3: Elucidating the Mechanism of Action - Apoptosis
Once potent cytotoxic compounds are identified, the next critical step is to determine their mechanism of action. Many effective anticancer drugs exert their effects by inducing apoptosis, or programmed cell death.[18][19][20] This process is executed by a family of proteases called caspases.[21][22]
The Apoptotic Signaling Cascade
Apoptosis can be initiated through two main pathways, the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, which converge on the activation of executioner caspases like Caspase-3. Activated Caspase-3 then cleaves key cellular substrates, such as PARP, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[23][24]
Sources
- 1. Expanding the structure-activity relationship of cytotoxic diphenyl macrocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of phenylcyclohexene and biphenyl antitubulin compounds against plant and mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sphinxsai.com [sphinxsai.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents [mdpi.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Benzoic acid(65-85-0) 1H NMR spectrum [chemicalbook.com]
- 10. Cytotoxic assays for screening anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Screening Anticancer Drugs with NCI Lines [cytion.com]
- 13. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. cancernetwork.com [cancernetwork.com]
- 19. mayo.edu [mayo.edu]
- 20. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Caspases as Targets for Drug Development - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 24. Molecular mechanisms of apoptosis induced by cytotoxic chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-(3-Aminophenyl)benzoic Acid in Materials Science
Introduction: The Strategic Value of 4-(3-Aminophenyl)benzoic Acid as a Molecular Building Block
This compound is a bifunctional aromatic compound possessing both an amine and a carboxylic acid group. This unique AB-type monomer architecture, where the functional groups are positioned at a meta- and para- relationship on two connected phenyl rings, offers a distinct geometric advantage in the synthesis of advanced materials. The non-linear arrangement of the amine and carboxylic acid functionalities disrupts the chain packing that is typical of fully para-substituted aromatic polymers, often leading to enhanced solubility and processability without a significant compromise in thermal stability. This makes this compound a valuable building block for high-performance polymers and porous crystalline materials.
These application notes provide a comprehensive guide for researchers and scientists on the utilization of this compound in the synthesis of high-performance polyamides and as a linker for the construction of metal-organic frameworks (MOFs). The protocols are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.
I. High-Performance Polyamides via Direct Polycondensation
Aromatic polyamides, or aramids, are a class of polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. The incorporation of this compound into a polyamide backbone introduces a kink in the polymer chain, which can disrupt the extensive hydrogen bonding that typically leads to poor solubility. This strategic disruption enhances the processability of the resulting polymer, allowing for the formation of films and fibers from solution.
Protocol 1: Synthesis of Poly(4-(3-aminophenyl)benzamide) via Phosphorylation Polycondensation
This protocol details the synthesis of a polyamide from this compound using the Yamazaki-Higashi phosphorylation reaction. This method is highly efficient for the formation of amide bonds under mild conditions, utilizing a phosphite-based activating agent.
Rationale for Method Selection: The Yamazaki-Higashi reaction is chosen over other polycondensation methods due to its high efficiency in producing high molecular weight aromatic polyamides at relatively low temperatures (100-120°C). This avoids potential side reactions and degradation that can occur at higher temperatures. The use of N-Methyl-2-pyrrolidone (NMP) as a solvent is critical as it effectively dissolves the monomer and the resulting polymer, while the addition of LiCl enhances the solubility of the polyamide by preventing aggregation of the polymer chains. Pyridine acts as a base to neutralize the generated acids, and triphenyl phosphite is the activating agent for the carboxylic acid group.
Experimental Workflow Diagram:
Caption: Workflow for Polyamide Synthesis.
Materials:
| Reagent | Purity | Supplier |
| This compound | >98% | Sigma-Aldrich |
| N-Methyl-2-pyrrolidone (NMP) | Anhydrous | Acros Organics |
| Pyridine | Anhydrous | Fisher Scientific |
| Triphenyl phosphite (TPP) | 97% | Alfa Aesar |
| Lithium chloride (LiCl) | Anhydrous | J.T. Baker |
| Methanol | ACS Grade | VWR |
| Deionized water | --- | --- |
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Heating mantle with temperature controller
-
Condenser
-
Beakers
-
Büchner funnel and filter paper
-
Vacuum oven
Step-by-Step Procedure:
-
Monomer Dissolution: In a flame-dried 250 mL three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add this compound (10.66 g, 0.05 mol), anhydrous lithium chloride (2.12 g), and 100 mL of anhydrous N-Methyl-2-pyrrolidone (NMP).
-
Inert Atmosphere: Purge the flask with dry nitrogen gas and maintain a gentle nitrogen flow throughout the reaction.
-
Stirring: Begin stirring the mixture to dissolve the solids. Gentle heating to 40-50°C can aid dissolution.
-
Addition of Reagents: Once a homogeneous solution is obtained, add anhydrous pyridine (8.1 mL, 0.1 mol) and triphenyl phosphite (14.4 mL, 0.055 mol) to the stirred solution at room temperature.
-
Polymerization: Heat the reaction mixture to 100-120°C using a heating mantle. A viscous solution will form as the polymerization proceeds. Maintain this temperature for 3-5 hours.
-
Precipitation: After cooling the reaction mixture to room temperature, pour the viscous polymer solution into a beaker containing 500 mL of methanol while stirring vigorously. A fibrous precipitate of the polyamide will form.
-
Purification: Collect the polymer by filtration using a Büchner funnel. Wash the collected polymer thoroughly with 200 mL of hot water, followed by 200 mL of methanol to remove any residual salts and low-molecular-weight oligomers.
-
Drying: Dry the purified polyamide in a vacuum oven at 80-100°C overnight or until a constant weight is achieved.
Characterization and Expected Results
The synthesized polyamide should be characterized to confirm its structure and evaluate its properties.
FTIR Spectroscopy:
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 | N-H stretching (amide) |
| ~3050 | Aromatic C-H stretching |
| ~1650 | C=O stretching (amide I) |
| ~1540 | N-H bending (amide II) |
| ~1600, 1500, 1400 | Aromatic C=C stretching |
Thermal Analysis:
| Property | Expected Value |
| Glass Transition Temperature (Tg) | 250-300 °C |
| 10% Weight Loss Temperature (TGA) | > 450 °C in N₂ |
The high glass transition temperature and decomposition temperature are indicative of a thermally stable aromatic polyamide.[1] The amorphous nature, resulting from the meta-substituted amine group, contributes to its good solubility in polar aprotic solvents like NMP, DMAc, and DMSO.[2]
II. Metal-Organic Frameworks with this compound as a Linker
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker is crucial in determining the topology, porosity, and functionality of the resulting MOF. This compound is an attractive linker due to its ability to form robust frameworks through its carboxylate group, while the amine functionality can be used for post-synthetic modification or to impart specific properties to the MOF, such as enhanced CO₂ capture or catalytic activity.[3][4]
Protocol 2: Solvothermal Synthesis of a Zinc-based MOF
This protocol describes a general solvothermal method for the synthesis of a MOF using this compound and zinc nitrate as the metal source.[5]
Rationale for Method Selection: Solvothermal synthesis is a widely used method for preparing MOFs as it allows for the crystallization of the framework under elevated temperature and pressure, which often leads to high-quality, crystalline products.[6] N,N-Dimethylformamide (DMF) is a common solvent for solvothermal synthesis as it has a high boiling point and can effectively dissolve both the metal salt and the organic linker. The temperature and reaction time are critical parameters that influence the nucleation and growth of the MOF crystals.
Experimental Workflow Diagram:
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Amine-functionalized metal–organic frameworks: structure, synthesis and applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-(3-Aminophenyl)benzoic Acid by Recrystallization
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 4-(3-aminophenyl)benzoic acid via recrystallization. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing this compound?
A1: Selecting the right solvent is the most critical step for successful recrystallization.[1] An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2][3] For this compound, an amphoteric molecule with both a basic amino group and an acidic carboxylic acid group, solvent choice is nuanced.
-
Aqueous Systems: Water is a common choice for polar compounds.[4] However, due to the zwitterionic nature of aminobenzoic acids, solubility in neutral water can be limited.[5][6] A highly effective method involves dissolving the compound in a dilute aqueous acid (like HCl) to protonate the amino group, or a dilute aqueous base (like NaOH) to deprotonate the carboxylic acid group, thereby forming a soluble salt. The pH is then carefully adjusted back towards the isoelectric point to induce crystallization. A procedure for this involves dissolving the acid in 4-5% aqueous HCl, decolorizing with charcoal, and precipitating with a base to a pH of 3.5-4.[7]
-
Organic Solvents: Polar organic solvents like ethanol, methanol, and ethyl acetate are also viable options.[5][7] Ethanol is often a good starting point.[4] Mixed solvent systems, such as ethanol/water, can also be highly effective.[8] The compound is dissolved in the "good" solvent (ethanol) at an elevated temperature, and the "bad" solvent (water) is added dropwise until the solution becomes slightly cloudy (the saturation point), after which the solution is allowed to cool slowly.[8]
Q2: My compound is "oiling out" instead of forming crystals. What's happening and how can I fix it?
A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. This is a common problem with compounds that have low melting points or when the solution is too concentrated.[9]
Primary Causes & Solutions:
-
High Solute Concentration: The solution is supersaturated to a degree that precipitation occurs at a high temperature.
-
Rapid Cooling: Cooling the solution too quickly can prevent the molecules from having enough time to orient themselves into a crystal lattice.
-
Impurity Effects: Significant impurities can depress the melting point of your compound, making it more prone to oiling out.
-
Solution: Ensure the initial crude material is not excessively impure. A preliminary wash or a different purification step might be necessary.
-
Q3: The recrystallized product is still colored. How can I obtain a colorless product?
A3: A persistent color, often yellow or brown, indicates the presence of colored, typically conjugated, impurities.[13] These can be effectively removed using activated charcoal (also called decolorizing carbon).[14][15]
Procedure:
-
Dissolve the crude this compound in the minimum amount of hot solvent.
-
Remove the flask from the heat source and allow it to cool slightly to prevent boiling over when the charcoal is added.[16]
-
Add a very small amount of activated charcoal (typically 1-2% of the solute's weight, or the amount on the tip of a spatula).[13][16]
-
Swirl the mixture and gently reheat it to boiling for a few minutes to allow the charcoal to adsorb the impurities.[15]
-
Perform a hot gravity filtration to remove the insoluble charcoal.[16] This step is crucial and must be done quickly to prevent the desired compound from crystallizing prematurely in the funnel.
Caution: Using too much charcoal can lead to a significant loss of your desired product due to adsorption onto the charcoal's surface.[15][17]
Troubleshooting Guide: Common Recrystallization Problems
This section addresses specific experimental failures in a problem-cause-solution format.
Problem 1: Very Low or No Crystal Yield After Cooling
-
Possible Cause A: Too much solvent was used. This is the most frequent reason for poor yield.[10][18] The solution never becomes saturated enough for crystals to form, and a significant amount of the compound remains dissolved even when cold.[1]
-
Possible Cause B: The solution was not cooled sufficiently. The solubility of the compound may still be too high at room temperature.
-
Solution: After cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[8]
-
-
Possible Cause C: A supersaturated solution has formed. Sometimes, even when a solution is saturated, crystallization fails to initiate.[18]
-
Solution 1 (Scratching): Gently scratch the inside surface of the flask below the liquid level with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[11][18]
-
Solution 2 (Seeding): Add a tiny "seed" crystal of the pure compound to the solution. This provides a template for further crystallization.[12][18]
-
Problem 2: Crystals Form in the Funnel During Hot Filtration
-
Possible Cause: Premature cooling. The solution cools as it passes through the filter paper and funnel, causing the dissolved solute to crash out of solution.[16]
-
Solution 1 (Use Excess Solvent): Use slightly more hot solvent than the minimum required to dissolve the solid. The excess can be boiled off after filtration.[9]
-
Solution 2 (Preheat Equipment): Use a pre-warmed filter funnel. You can do this by placing the funnel over the flask of boiling solvent and allowing the steam to heat it before adding the filter paper.[16]
-
Solution 3 (Keep Solution Hot): Keep the solution being filtered at or near its boiling point throughout the filtration process.[17]
-
Problem 3: The Purified Compound Shows a Low or Broad Melting Point
-
Possible Cause A: Incomplete removal of impurities. The recrystallization was not efficient enough.
-
Solution: A second recrystallization is often necessary to achieve high purity. Ensure slow cooling to allow for the selective growth of pure crystals.[19]
-
-
Possible Cause B: The crystals are not fully dry. Residual solvent trapped in the crystals can act as an impurity, depressing and broadening the melting point range.
-
Solution: Ensure the crystals are thoroughly dried under vacuum or in a drying oven at a suitable temperature (well below the compound's melting point) until a constant weight is achieved.[8]
-
Data & Protocols
Solvent Selection Table
The choice of solvent is critical for effective recrystallization. The ideal solvent should exhibit high solubility for this compound at high temperatures and low solubility at room temperature.
| Solvent | Polarity | Boiling Point (°C) | Suitability Notes |
| Water | High | 100 | Good for salt formation/precipitation. Soluble in hot water.[7] Often used with pH adjustment. |
| Ethanol | High | 78 | Good general-purpose polar solvent. Soluble in ethanol.[7] Often used in a mixture with water.[8] |
| Methanol | High | 65 | Similar to ethanol but more volatile. |
| Ethyl Acetate | Medium | 77 | Soluble in ethyl acetate.[7] Can be effective. |
| Acetone | Medium | 56 | May be too effective a solvent, leading to poor recovery unless used in a mixed-solvent system. |
| Benzene | Low | 80 | Insoluble.[7] Not a suitable primary solvent. |
| Petroleum Ether | Low | 40-60 | Insoluble.[7] Can be used as an anti-solvent in a mixed-solvent system. |
Note: This data is compiled from standard chemical properties and literature on similar compounds.[7] Experimental verification on a small scale is always recommended.
Step-by-Step Protocol: Recrystallization from an Ethanol/Water Mixed Solvent System
This protocol is a robust starting point for purifying this compound.
-
Dissolution: Place the crude this compound (e.g., 5.0 g) into a 250 mL Erlenmeyer flask. Add a magnetic stir bar.
-
Add 'Good' Solvent: Add the minimum volume of the 'good' solvent (95% ethanol) required to dissolve the solid at an elevated temperature. Start with a small volume (e.g., 20 mL) and add more in small portions while heating and stirring on a hot plate.[8]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, wait for boiling to cease, and add a small amount of activated charcoal.[13] Return the flask to the hot plate and heat with stirring for 5-10 minutes.
-
Hot Gravity Filtration: Quickly filter the hot solution through a pre-warmed fluted filter paper and funnel into a clean, pre-warmed Erlenmeyer flask to remove charcoal or other insoluble impurities.[16]
-
Add 'Bad' Solvent: Reheat the filtrate to boiling. Slowly add the 'bad' solvent (warm deionized water) dropwise with continuous stirring until the solution just begins to turn cloudy (turbid).[8] This indicates the saturation point has been reached. If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is vital for forming pure, well-defined crystals.[10]
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.[8]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[16]
-
Washing: Wash the crystals on the filter paper with a small amount of an ice-cold ethanol/water mixture to remove any residual soluble impurities.[18]
-
Drying: Transfer the crystals to a watch glass and dry them in a vacuum oven at a moderate temperature (e.g., 60-70°C) until a constant mass is achieved.[8]
Visual Workflow and Logic Diagrams
General Recrystallization Workflow
Caption: Standard workflow for purification by recrystallization.
Troubleshooting Decision Tree
Caption: Decision tree for common recrystallization issues.
References
- Recrystallization. (n.d.). University of California, Los Angeles, Department of Chemistry and Biochemistry.
- Recrystallization. (n.d.). University of Toronto, Department of Chemistry.
- Finding the best solvent for recrystallisation. (2021). Royal Society of Chemistry.
- Solved: Decolorizing a solution during crystallization is done by simply boiling the solution with _____. (n.d.).
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- Experiment 2. (2018). University of Technology, Department of Applied Sciences.
- Technical Support Center: Purification of N-Acryloyl-p-aminobenzoic Acid. (n.d.). Benchchem.
- Recrystallization-1.pdf. (n.d.). California State University, Long Beach, Department of Chemistry & Biochemistry.
- Recrystalliz
- Davey, R. J., et al. (2004). Polymorphism and Crystallization of p-Aminobenzoic Acid. Crystal Growth & Design, 4(5), 993-999.
- Polymorphism and Crystallization of p-Aminobenzoic Acid. (2004). Crystal Growth & Design.
- Nichols, L. (2022). 3.5C: Charcoal. Chemistry LibreTexts.
- Decolorizing carbon. (n.d.). University of Colorado Boulder, Department of Chemistry.
- 4-Aminobenzoic acid. (n.d.). Solubility of Things.
- Sullivan, R. A. (2015).
- 4-Aminobenzoic acid | 150-13-0. (n.d.). ChemicalBook.
- Crystallization of para-aminobenzoic acid forms from specific solvents. (2024). RSC Publishing.
- Recrystallization1. (n.d.). University of South Alabama, Department of Chemistry.
- Problems in recrystalliz
- Recrystallization of Benzoic Acid. (n.d.). Chem.ucla.edu.
- Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry.
- Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
- This compound, min 96%, 5 grams. (n.d.). HBARSCI.
- Recrystallization of Benzoic Acid. (n.d.). Alfa Chemistry.
- The Recrystallization of Benzoic Acid. (n.d.). University of Wisconsin-Green Bay.
- I want to work with 4-aminomethyl benzoic acid and all papers say that it dissolves in methanol. Mine does not. what can be the problem ? (2018).
- 4-Aminobenzoic acid ReagentPlus®, ≥99%. (n.d.). Sigma-Aldrich.
- Can you help show me how to recrystallize the solid product from the reaction of 4-nitro-o-phenylenediamine and benzoic acid? (2015).
- Purification of 2-((2-Aminophenyl)thio)
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. edu.rsc.org [edu.rsc.org]
- 3. Recrystallization [wiredchemist.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. researchgate.net [researchgate.net]
- 7. 4-Aminobenzoic acid | 150-13-0 [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 11. westfield.ma.edu [westfield.ma.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. atlas.org [atlas.org]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 17. Decolorizing carbon [sites.pitt.edu]
- 18. people.chem.umass.edu [people.chem.umass.edu]
- 19. Recrystallization [sites.pitt.edu]
Technical Support Center: Overcoming Solubility Challenges of 4-(3-Aminophenyl)benzoic Acid
Welcome to the technical support center for 4-(3-aminophenyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility issues encountered during the synthesis and application of this versatile compound. Here, we provide in-depth, field-proven insights and practical troubleshooting strategies in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental solubility characteristics of this compound?
This compound is an amphoteric molecule, possessing both a weakly acidic carboxylic acid group and a weakly basic amino group. Its structure, which includes two aromatic rings, contributes to significant crystal lattice energy, often resulting in poor solubility in many common solvents.[1] Generally, it is sparingly soluble in water and nonpolar organic solvents but shows improved solubility in polar aprotic solvents.[2][3]
Q2: I'm struggling to dissolve this compound in my reaction solvent. What are the recommended starting solvents?
For synthetic applications, it is advisable to begin with polar aprotic solvents, which are generally most effective at solvating this class of compounds. The recommended order to try is:
-
N-Methyl-2-pyrrolidone (NMP) [2]
Alcohols such as ethanol and methanol can also be effective, though often to a lesser extent than polar aprotic solvents.[1][5] Always start with a small-scale solubility test before proceeding with your main reaction.[1]
Q3: How does pH dramatically influence the aqueous solubility of this compound?
The amphoteric nature of this compound makes its aqueous solubility highly dependent on pH.[1][5][6]
-
In acidic conditions (low pH): The amino group becomes protonated (-NH3+), forming a cationic salt which is significantly more water-soluble.[1]
-
In alkaline conditions (high pH): The carboxylic acid group deprotonates (-COO-), forming an anionic carboxylate salt that is also much more soluble in water.[1]
The compound will exhibit its lowest solubility at its isoelectric point, where the net charge is zero. Therefore, adjusting the pH away from this point is a primary strategy for enhancing aqueous solubility.[1]
Q4: My compound precipitates out of solution upon cooling after a reaction. How can I prevent this?
Precipitation upon cooling is a common issue that occurs when a solution becomes supersaturated at lower temperatures.[1] To address this, consider the following strategies:
-
Maintain Elevated Temperature: If your subsequent steps are compatible with heat, maintaining a moderately elevated temperature can keep the compound in solution.[1]
-
Use a Co-solvent: Introducing a co-solvent in which your compound is more soluble can increase the overall solvating power of the mixture, even at lower temperatures.
-
Reduce Concentration: The simplest approach is to use a larger volume of solvent to create a more dilute solution, which is less likely to become supersaturated upon cooling.[1]
-
Immediate Processing: Proceed to the next step of your synthesis or workup while the solution is still warm and the compound is fully dissolved.
Troubleshooting Guides & Detailed Protocols
Issue 1: Poor Solubility in Organic Solvents for Synthesis
You are attempting to set up a reaction and cannot achieve complete dissolution of the this compound in your chosen organic solvent.
Causality: The strong intermolecular forces (hydrogen bonding and π-π stacking) within the crystal lattice of this compound are stronger than the solute-solvent interactions, leading to poor solubility.
Troubleshooting Workflow:
Caption: pH adjustment strategy for aqueous workup.
Detailed Protocol: pH-Controlled Aqueous Dissolution
Objective: To dissolve this compound in an aqueous medium by converting it to a soluble salt form.
Materials:
-
This compound
-
Deionized water
-
1 M Sodium Hydroxide (NaOH) or 1 M Hydrochloric Acid (HCl)
-
pH meter or pH indicator strips
-
Stir plate and stir bar
Procedure:
-
Suspend the this compound in deionized water with vigorous stirring.
-
To form the soluble anionic carboxylate salt, slowly add 1 M NaOH dropwise while monitoring the pH. Continue adding base until the solid completely dissolves and the pH is in the desired basic range (e.g., pH 9-10). [1][7]3. To form the soluble cationic ammonium salt, slowly add 1 M HCl dropwise while monitoring the pH. Continue adding acid until the solid dissolves and the pH is in the desired acidic range (e.g., pH 2-3). [1]4. Once dissolved, this aqueous solution can be used for extraction or other purification steps. To recover the compound in its neutral form, carefully adjust the pH back towards its isoelectric point to induce precipitation, which can then be collected by filtration.
Issue 3: Difficulty in Obtaining High-Purity Crystalline Material
After synthesis, you are struggling to purify this compound effectively by recrystallization due to lingering impurities or poor crystal formation.
Causality: The choice of recrystallization solvent is critical. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should remain soluble at all temperatures. [8][9] Data Presentation: Solvent Selection for Recrystallization
| Solvent System | Suitability for this compound | Rationale |
| Water | Poor | Low solubility even when hot. [3] |
| Ethanol/Water | Good | The compound is soluble in hot ethanol, and the addition of water as an anti-solvent can induce crystallization upon cooling. [10] |
| Acetic Acid/Water | Good | Soluble in hot glacial acetic acid; water can be used as an anti-solvent. [3] |
| DMF or DMSO/Anti-solvent | Advanced | Can be used for difficult-to-dissolve samples, but residual high-boiling solvent can be an issue. Water or a less polar solvent can be used as the anti-solvent. [4][11] |
Detailed Protocol: Recrystallization from an Ethanol/Water System
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the minimum amount of hot ethanol required to just dissolve the solid completely.
-
If colored impurities are present, add a small amount of activated charcoal and briefly heat the solution.
-
Perform a hot gravity filtration to remove the charcoal and any insoluble impurities. [9]5. To the hot filtrate, add hot water dropwise until the solution becomes faintly cloudy (the cloud point), indicating the onset of precipitation.
-
Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the flask to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. [12]8. Once crystal formation appears complete, cool the flask in an ice bath to maximize the yield. [12]9. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry thoroughly.
Advanced Strategies
Q5: Can I use additives to enhance solubility?
Yes, certain additives can disrupt crystal packing or interact with the solute to improve solubility.
-
Arginine: This amino acid has been shown to increase the solubility of aromatic molecules through specific interactions. [13]* Surfactants: In aqueous media, surfactants can form micelles that encapsulate the hydrophobic portions of the molecule, increasing its apparent solubility. [14]* Divalent Metal Cations: In some cases, divalent transition-metal cations like Cu2+ can enhance the solubility of aromatic amino acids through cation-π interactions. [15][16]However, this can also lead to the formation of insoluble metal complexes, so it must be approached with caution. [16]
Q6: Is salt formation a viable pre-synthesis strategy to improve solubility?
Absolutely. Salt formation is a highly effective and common method for increasing the solubility of acidic and basic compounds. [17][18][19]Instead of struggling with the neutral form, you can synthesize and isolate a salt of this compound. For instance, preparing the hydrochloride salt will make the compound much more soluble in polar protic solvents, while the sodium or potassium salt will be highly soluble in water. [20][21]This pre-formed salt can then be used in subsequent reactions, provided the salt form is compatible with the reaction conditions.
References
- Solubility of Things. (n.d.). 4-Aminobenzoic acid.
- Benchchem. (n.d.). Technical Support Center: Addressing Solubility of p-Aminobenzoic Acid (PABA) Derivatives.
- ChemicalBook. (n.d.). 4-Aminobenzoic acid.
- Shi, G., et al. (2016). Unexpectedly Enhanced Solubility of Aromatic Amino Acids and Peptides in an Aqueous Solution of Divalent... Physical Review Letters.
- Stevens, J. S., et al. (2014). pH and Solvent Influence on p-Aminobenzoic Acid. CORE.
- AIP Publishing. (2010). Solubilization of aromatic and hydrophobic moieties by arginine in aqueous solutions. The Journal of Chemical Physics.
- ANSTO. (n.d.). Solubility enhancement of aromatic amino acids and peptides in aqueous solution of divalent transition-metal cations - QENS study.
- Benchchem. (n.d.). Improving solubility of 4-Amino-3-bromobenzoic acid for reactions.
- Cayman Chemical. (n.d.). PRODUCT INFORMATION.
- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis and Characterization of 4-(4-Aminophenoxy)benzoic Acid.
- Hussain, M. N., et al. (2024). Crystallization of para-aminobenzoic acid forms from specific solvents. RSC Publishing.
- University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid.
- NIH. (n.d.). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. PMC.
- ResearchGate. (n.d.). Use of Amino Acids as Counterions Improves the Solubility of the BCS II Model Drug, Indomethacin.
- Semantic Scholar. (2021). Equilibrium Constant, Concentrations Study of p-Aminobenzoic Acid in Anionic, Cationic and Non-ionic Surfactants.
- PubMed. (2007). Salt formation to improve drug solubility.
- Alfa Chemistry. (n.d.). Recrystallization of Benzoic Acid.
- University of Wisconsin-Green Bay. (n.d.). The Recrystallization of Benzoic Acid.
- PubMed Central. (2023). Development of o-aminobenzamide salt derivatives for improving water solubility and anti-undifferentiated gastric cancer.
- Hussain, M. N., et al. (2024). Crystallization of para-aminobenzoic acid forms from specific solvents. RSC Publishing.
- ResearchGate. (2015). Can you help show me how to recrystallize the solid product from the reaction of 4-nitro-o-phenylenediamine and benzoic acid?.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-Aminobenzoic acid | 150-13-0 [chemicalbook.com]
- 4. Crystallization of para-aminobenzoic acid forms from specific solvents - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. core.ac.uk [core.ac.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 10. researchgate.net [researchgate.net]
- 11. Crystallization of para -aminobenzoic acid forms from specific solvents - CrystEngComm (RSC Publishing) DOI:10.1039/D3CE01055D [pubs.rsc.org]
- 12. westfield.ma.edu [westfield.ma.edu]
- 13. pubs.aip.org [pubs.aip.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. thz.usst.edu.cn [thz.usst.edu.cn]
- 16. Solubility enhancement of aromatic amino acids and peptides in aqueous solution of divalent transition-metal cations - QENS study [apo.ansto.gov.au]
- 17. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Development of o-aminobenzamide salt derivatives for improving water solubility and anti-undifferentiated gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Polymerization of 4-(3-aminophenyl)benzoic Acid
Document ID: TSC-PAM-43APBA-001
Introduction: Navigating the Challenges of an Asymmetric Monomer
Welcome to the technical support guide for the polymerization of 4-(3-aminophenyl)benzoic acid. This AB-type monomer presents a unique set of challenges and opportunities for researchers developing novel aromatic polyamides (aramids). Its asymmetric structure, featuring a meta-linked amine and a para-linked carboxylic acid, disrupts the chain packing typically seen in fully para-oriented aramids. This can lead to polymers with potentially improved solubility and processability, but it also introduces complexities in achieving high molecular weight and controlling polymer architecture.[1][2]
This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. We will delve into the causality behind common issues and provide robust, field-proven protocols to help you navigate your experiments successfully.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is achieving high molecular weight difficult with this compound?
A1: Several factors inherent to the monomer and its polymerization contribute to this challenge:
-
Monomer Purity: Like all step-growth polymerizations, the reaction is extremely sensitive to impurities and stoichiometric imbalance. Oxidized amine groups, residual solvents, or inorganic salts can act as chain terminators.
-
Reactivity of Functional Groups: The nucleophilicity of the aromatic amine is lower than that of an aliphatic amine, and the reactivity of the carboxylic acid requires activation or high temperatures to drive the condensation reaction.
-
Side Reactions: At the high temperatures sometimes used for direct condensation, side reactions like decarboxylation can occur, leading to chain termination and defects in the polymer backbone.
-
Precipitation: The growing polymer chain may precipitate from the reaction solvent before reaching high molecular weight, effectively halting the polymerization process. This is a common issue with rigid-rod and semi-rigid aromatic polymers.[3]
Q2: What is the significance of the meta-amino group in the polymer's properties?
A2: The meta-linkage is a critical structural feature. Unlike a para-linkage which leads to a rigid, linear chain (like in Kevlar), the meta-linkage introduces a "kink" in the polymer backbone.[4] This disruption of linearity hinders efficient chain packing, which generally:
-
Increases Solubility: The reduced intermolecular association makes the polymer more amenable to dissolution in organic solvents.[1][2]
-
Lowers Crystallinity: The resulting polymers are typically amorphous rather than highly crystalline.
-
Lowers Glass Transition Temperature (Tg): Compared to their fully para-substituted counterparts, these polymers often have a lower Tg, which can be advantageous for processing.[5]
Q3: Can I polymerize this monomer via simple heating (melt condensation)?
A3: While theoretically possible, melt condensation is highly challenging for this monomer. The required temperatures (typically >250°C) are high enough to cause significant degradation, including decarboxylation of the benzoic acid moiety and oxidative cross-linking of the amine groups. This often results in a dark-colored, brittle, and low-molecular-weight oligomeric material. For this reason, solution-based methods using activating agents are strongly recommended.
Part 2: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Scenario 1: Low Polymer Yield or Low Molecular Weight
Your polymerization reaction results in a low yield of precipitated polymer, and characterization (e.g., via intrinsic viscosity or GPC) indicates a low degree of polymerization.
Caption: Yamazaki-Higashi Polycondensation Reaction.
-
Glassware Preparation: Flame-dry a three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen/argon inlet, and a condenser under vacuum. Allow to cool to room temperature under a positive flow of inert gas.
-
Reagent Charging:
-
To the flask, add this compound (1.0 eq), anhydrous lithium chloride (LiCl, ~5% w/v of the solvent), and freshly distilled N-Methyl-2-pyrrolidone (NMP).
-
Stir the mixture at room temperature until the monomer and salt are fully dissolved.
-
-
Reaction Initiation:
-
Add freshly distilled pyridine (2.0 eq) to the solution.
-
Add triphenyl phosphite (TPP, 1.1 eq) via syringe. The solution may become slightly exothermic.
-
-
Polymerization:
-
Heat the reaction mixture to 100-115°C using an oil bath.
-
Checkpoint for Success: The solution should become progressively more viscous over 3-6 hours. The reaction is typically run for 6-12 hours. Monitor the viscosity increase; the reaction is complete when the viscosity reaches a plateau (stirring becomes very difficult).
-
-
Isolation and Purification:
-
Allow the viscous polymer solution to cool to room temperature.
-
Pour the polymer solution slowly into a large excess of methanol in a blender, causing the polymer to precipitate as fibrous solids.
-
Filter the polymer and wash it extensively with hot methanol, followed by hot water, and finally methanol again to remove residual NMP, LiCl, and reaction byproducts.
-
-
Drying: Dry the purified polymer in a vacuum oven at 80-100°C for 24 hours or until a constant weight is achieved.
Part 4: Data Presentation & Characterization
Typical Polymer Properties
The properties of the resulting polyamide can vary significantly based on the achieved molecular weight. The following table provides an expected range for a successful polymerization.
| Property | Expected Value/Observation | Method of Analysis |
| Inherent Viscosity | 0.4 - 1.2 dL/g (in DMAc + 3% LiCl) | Ubbelohde Viscometer |
| Appearance | Off-white to light beige fibrous solid | Visual Inspection |
| Solubility | Soluble in DMAc, NMP, DMSO (often requiring LiCl) | Solubility Tests |
| Glass Transition (Tg) | 230 - 280 °C | Differential Scanning Calorimetry (DSC) |
| Decomposition Temp. (Td) | > 400 °C (10% weight loss in N₂) | Thermogravimetric Analysis (TGA) |
Confirming the Structure: FTIR Spectroscopy
FTIR is a crucial tool to confirm the formation of the amide bond.
-
Look for:
-
Appearance of a strong amide I band (C=O stretch) around 1650-1670 cm⁻¹ .
-
Appearance of an amide II band (N-H bend) around 1520-1540 cm⁻¹ .
-
Disappearance or significant reduction of the broad carboxylic acid O-H stretch from the monomer (originally ~2500-3300 cm⁻¹).
-
Persistence of the N-H stretch from the amine group around 3300-3400 cm⁻¹ .
-
References
- Hsiao, S. H., & Lin, S. H. (2000). Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl)-1,3-bis-(4-aminophenoxy)benzene. Journal of Polymer Science Part A: Polymer Chemistry, 38(7), 1014–1023. [Link]
- Ismael, O. T., & Sadeek, G. T. (2025). Synthesis some of polymers and heterocyclic compounds via Bis (4-aminophenyl) methane. Chemical Review and Letters, e225309. [Link]
- Kim, H. J., et al. (2006). Synthesis and characterization of polyimides from bis(3‐aminophenyl)‐4‐(1‐adamantyl)phenoxyphenyl phosphine oxide. Journal of Polymer Science Part A: Polymer Chemistry, 44(8), 2567–2578. [Link]
- de la Campa, J. G., et al. (2016). Functional Aromatic Polyamides. Polymers, 8(4), 119. [Link]
- Hsiao, S. H., et al. (2015). Synthesis and properties of poly(ester imide) copolymers from 3,3′,4,4′‐biphenyltetracarboxylic dianhydride, 2,2′‐bis(trifluoromethyl)benzidine, and 4‐aminophenyl‐4′‐aminobenzoate. Journal of Polymer Science Part A: Polymer Chemistry, 53(1), 103-113. [Link]
- Sarkar, A., & Wadgaonkar, P. P. (2005). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups.
- Aramid Resins Guide. (2024).
- Russo, S., et al. (n.d.).
- de la Campa, J. G., et al. (2016).
- Yang, C. P. (2018). Aromatic Polyamides.
Sources
Technical Support Center: Synthesis of 4-(3-aminophenyl)benzoic acid
Introduction:
Welcome to the technical support guide for the synthesis of 4-(3-aminophenyl)benzoic acid. This biphenyl compound is a critical structural motif and building block in medicinal chemistry and materials science. Its synthesis, most commonly achieved via the Suzuki-Miyaura cross-coupling reaction, is a robust and versatile method for forming the key carbon-carbon bond.[1][2] However, like any sophisticated chemical transformation, it is not without its challenges. Researchers frequently encounter side reactions that can diminish yield, complicate purification, and compromise the integrity of the final product.
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple procedural outlines to provide in-depth, mechanism-driven troubleshooting advice in a direct question-and-answer format. Our goal is to empower you to not only solve common problems but also to understand their root causes, leading to more efficient and successful syntheses.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is very low, and I'm recovering mostly starting materials. What's going wrong?
A1: Low conversion is a frequent issue, often pointing to problems with the catalytic cycle. The Suzuki-Miyaura coupling is a multi-step process involving oxidative addition, transmetalation, and reductive elimination.[1][2] A failure at any of these stages can halt the reaction.
Core Issues & Solutions:
-
Inefficient Oxidative Addition: The first step, where the palladium catalyst inserts into the carbon-halogen bond of the 4-halobenzoic acid, can be sluggish.[1][2] The reactivity of the halide is critical.
-
Troubleshooting:
-
Check Your Halide: The reactivity order is I > Br > OTf >> Cl.[3] If you are using a 4-chlorobenzoic acid derivative, the reaction will likely require more forcing conditions, specialized ligands, or a different catalyst system. Consider switching to 4-bromobenzoic acid or 4-iodobenzoic acid for better results.
-
Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) may not be sufficient. Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which are known to accelerate oxidative addition.[4]
-
-
-
Catalyst Deactivation: The active Pd(0) catalyst is susceptible to oxidation or aggregation, especially in the presence of oxygen.[5] Formation of palladium black is a visual indicator of catalyst death.
-
Troubleshooting:
-
Rigorous Degassing: Before heating, thoroughly degas your solvent and reaction mixture. This is the single most critical step to prevent catalyst deactivation. Use a "freeze-pump-thaw" cycle (at least three times) or bubble an inert gas (Argon or Nitrogen) through the solvent for an extended period (20-30 minutes).
-
Use a Stable Pre-catalyst: Instead of air-sensitive Pd(0) sources like Pd(PPh₃)₄, consider using a more stable Pd(II) pre-catalyst such as Pd(OAc)₂ or PdCl₂(dppf), which is reduced to the active Pd(0) species in situ.
-
-
Q2: My main impurity is aniline. Where is this coming from and how do I prevent it?
A2: The presence of aniline indicates that your 3-aminophenylboronic acid is undergoing protodeboronation. This is a common and often frustrating side reaction where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying your nucleophilic partner.[6]
Mechanism & Causality: Protodeboronation is highly dependent on reaction conditions, particularly the pH and the electronic nature of the boronic acid.[6] The reaction can be catalyzed by both acid and base. Under the basic conditions typical of Suzuki couplings, the boronic acid forms a boronate species, which can then react with a proton source (like water) to cleave the C-B bond.[6][7]
Troubleshooting Strategies:
-
Choice of Base: Strong bases can accelerate protodeboronation.
-
Action: Switch to a milder, non-hydroxide base. Anhydrous potassium phosphate (K₃PO₄) or potassium fluoride (KF) are often excellent choices as they are effective in promoting transmetalation without excessively accelerating protodeboronation.[8]
-
-
Use of Boronic Esters: Boronic acids are in equilibrium with their corresponding esters. Esters, such as the pinacol ester (3-aminophenylboronic acid pinacol ester), are generally more stable and less prone to protodeboronation.[6][7] They act as a "slow-release" source of the active boronic acid under the reaction conditions.
-
Anhydrous Conditions: Since water is the proton source for this side reaction, minimizing its presence can be effective. Use anhydrous solvents and reagents, and perform the reaction under a strictly inert atmosphere.
Q3: I'm observing significant amounts of biphenyl byproducts (e.g., 4,4'-dicarboxybiphenyl or biphenyl from the boronic acid). How do I stop this homocoupling?
A3: The formation of symmetrical biphenyls is due to a side reaction called homocoupling. This can happen with either the aryl halide or, more commonly with boronic acids, the boronic acid itself. The homocoupling of boronic acids is often promoted by the presence of oxygen.[9]
Mechanism & Causality: While the exact mechanism can be complex, one proposed pathway involves the oxidation of the Pd(0) catalyst to a Pd(II) species by oxygen. This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to yield the homocoupled product.[9]
Troubleshooting Strategies:
-
Rigorous Degassing: This is the most crucial preventative measure. As explained in Q1, removing dissolved oxygen from the reaction mixture is paramount to preventing catalyst-mediated homocoupling.[9]
-
Control Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid relative to the aryl halide. This ensures the aryl halide is consumed quickly, minimizing its opportunity to homocouple, and can help drive the desired cross-coupling reaction to completion.
-
Optimize Catalyst Loading: While counterintuitive, excessively high catalyst loadings can sometimes lead to more side reactions. Use a typical loading of 1-3 mol% of the palladium catalyst.
| Side Reaction | Primary Cause | Key Prevention Strategy | Alternative Actions |
| Protodeboronation | Excess base, presence of water | Use a milder base (K₃PO₄, KF) | Use a boronic ester; ensure anhydrous conditions |
| Homocoupling | Presence of oxygen | Rigorous degassing of solvents | Optimize stoichiometry; adjust catalyst loading |
| Catalyst Deactivation | Presence of oxygen | Rigorous degassing of solvents | Use stable Pd(II) pre-catalysts |
Visualizing the Reaction Pathways
To better understand the competition between the desired reaction and the major side reactions, the following diagrams illustrate the key pathways.
Diagram 1: The Suzuki-Miyaura Catalytic Cycle This diagram shows the three key steps for the desired synthesis of this compound.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. reddit.com [reddit.com]
Technical Support Center: Optimizing Reaction Conditions for 4-(3-Aminophenyl)benzoic Acid Polymerization
Welcome to the technical support center for the polymerization of 4-(3-aminophenyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the synthesis of poly(this compound). Our goal is to empower you with the knowledge to overcome common experimental hurdles and achieve high-quality, reproducible results.
Introduction: The Nuances of Aromatic Polyamide Synthesis
This compound is an AB-type monomer, containing both an amine and a carboxylic acid functionality. This structure allows for self-condensation to form an aromatic polyamide. Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] However, achieving a high molecular weight polymer from this monomer presents unique challenges, primarily due to the electronic deactivation of the functional groups attached to the aromatic rings and the potential for side reactions at the high temperatures often required for direct polycondensation.
This guide will explore two primary synthetic routes for the polymerization of this compound: a classic approach involving the formation of an acid chloride intermediate and a more modern, direct polycondensation method using a catalyst. We will delve into the critical parameters for each method and provide solutions to common problems you may encounter.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that can arise during the polymerization of this compound.
Issue 1: Low Polymer Yield and/or Low Molecular Weight
Question: My polymerization of this compound resulted in a low yield of a brittle, low molecular weight polymer. What are the likely causes and how can I improve this?
Answer:
This is a common issue in aromatic polyamide synthesis. Several factors can contribute to this outcome:
-
Incomplete Reaction: The condensation reaction may not have gone to completion. This can be due to insufficient reaction time, a temperature that is too low, or inefficient removal of the condensation byproduct (water or HCl).
-
Monomer Impurities: The presence of monofunctional impurities in your this compound monomer can act as chain terminators, severely limiting the molecular weight of the polymer.
-
Hydrolysis of Activated Monomer: If you are using the acid chloride route, any moisture in the reaction system will hydrolyze the highly reactive acid chloride back to the carboxylic acid, preventing polymerization.[2]
-
Side Reactions: At elevated temperatures, side reactions such as decarboxylation can occur, leading to chain termination.
Solutions:
-
Monomer Purification:
-
Recrystallization: Recrystallize the this compound from a suitable solvent to remove impurities.
-
Purity Analysis: Confirm the purity of your monomer using techniques like NMR, HPLC, and melting point determination.
-
-
Strictly Anhydrous Conditions (Acid Chloride Route):
-
Dry Glassware: Thoroughly dry all glassware in an oven and cool under a stream of dry nitrogen or in a desiccator.
-
Anhydrous Solvents: Use freshly distilled, anhydrous solvents. Solvents like N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) should be dried over molecular sieves.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas such as nitrogen or argon.
-
-
Optimize Reaction Conditions:
-
Temperature: For direct polycondensation, a higher temperature is generally required. However, for the acid chloride method, the reaction is typically performed at low temperatures (0-5 °C) to control the reactivity and minimize side reactions.
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress by observing the increase in viscosity of the solution.
-
Efficient Byproduct Removal: In direct polycondensation, the removal of water is crucial. This can be achieved by azeotropic distillation or by carrying out the reaction under a vacuum at elevated temperatures. For the acid chloride route, the HCl byproduct is typically neutralized by a tertiary amine base like pyridine.[2]
-
Issue 2: Poor Polymer Solubility
Question: The polymer I synthesized is insoluble in common organic solvents, making it difficult to characterize and process. Is this expected, and are there ways to improve solubility?
Answer:
Aromatic polyamides are notoriously insoluble due to their rigid backbone and strong intermolecular hydrogen bonding between the amide groups.[1] The insolubility of poly(this compound) in common solvents is therefore expected.
Solutions:
-
Solvent Selection: For characterization, you may need to use aggressive solvents such as concentrated sulfuric acid, or polar aprotic solvents like DMAc or NMP, often with the addition of salts like lithium chloride (LiCl) to disrupt hydrogen bonding and aid dissolution.
-
Copolymerization: Introducing flexible aliphatic spacers or bulky side groups into the polymer backbone through copolymerization with other monomers can disrupt the chain packing and improve solubility.
-
Structural Modification of the Monomer: While this involves more synthetic effort, modifying the monomer to include solubility-enhancing groups can be an effective strategy.
Frequently Asked Questions (FAQs)
Q1: What is the expected structure of the polymer formed from this compound?
A1: The polymer formed is poly(this compound), which is an aromatic polyamide. The repeating unit consists of the 4-(3-aminophenyl)benzoyl moiety linked by amide bonds.
Q2: What are the key differences between the direct polycondensation and the acid chloride methods for this polymerization?
A2: The table below summarizes the main differences:
| Feature | Direct Polycondensation | Acid Chloride Method |
| Monomer | This compound | 4-(3-aminophenyl)benzoyl chloride hydrochloride |
| Reaction Temperature | High (typically > 150 °C) | Low (typically 0-25 °C) |
| Byproduct | Water | Hydrogen Chloride (HCl) |
| Catalyst | Often requires a catalyst (e.g., boronic acids) or condensing agents | No catalyst needed, but requires a base (e.g., pyridine) to neutralize HCl |
| Conditions | Requires efficient water removal | Requires strictly anhydrous conditions |
| Advantages | More environmentally friendly (water is the only byproduct) | Can often achieve higher molecular weights at lower temperatures |
| Disadvantages | High temperatures can lead to side reactions | Requires an extra step to synthesize the acid chloride, and the use of corrosive reagents |
Q3: What analytical techniques are recommended for characterizing the synthesized polymer?
A3: A comprehensive characterization of your polymer should include:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the amide bond (characteristic C=O and N-H stretching and bending vibrations) and the disappearance of the carboxylic acid and primary amine functional groups of the monomer.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed information about the polymer structure. You may need to use deuterated sulfuric acid or a DMAc-LiCl solvent system for dissolution.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymer. A specialized GPC setup with a polar mobile phase is required.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer. Aromatic polyamides typically exhibit high decomposition temperatures.[1]
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer.
Experimental Protocols
Protocol 1: Polymerization via the Acid Chloride Method
This protocol is adapted from methods used for the synthesis of similar aromatic polyamides.[2]
Step 1: Synthesis of 4-(3-aminophenyl)benzoyl chloride hydrochloride
Caution: Thionyl chloride (SOCl₂) is corrosive and toxic. Handle it in a fume hood with appropriate personal protective equipment.
-
Suspend this compound in an excess of thionyl chloride.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Reflux the mixture until the solid dissolves and the evolution of gas ceases.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride hydrochloride. This intermediate is highly moisture-sensitive and should be used immediately or stored under strictly anhydrous conditions.
Step 2: Low-Temperature Solution Polycondensation
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the freshly prepared 4-(3-aminophenyl)benzoyl chloride hydrochloride in an anhydrous polar aprotic solvent (e.g., DMAc or NMP).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an equimolar amount of a dry tertiary amine base, such as pyridine, to the stirred solution to neutralize the HCl.[2]
-
Allow the reaction to stir at 0-5 °C for 2-4 hours, and then let it warm to room temperature and continue stirring for another 12-24 hours. The viscosity of the solution will increase as the polymerization proceeds.
-
Precipitate the polymer by pouring the viscous solution into a non-solvent like methanol or water.
-
Collect the polymer by filtration, wash it thoroughly with water and methanol to remove any residual solvent and salts, and dry it in a vacuum oven.
Protocol 2: Direct Polycondensation using a Boronic Acid Catalyst
This protocol is based on modern catalytic methods for direct amide bond formation.
-
In a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a condenser for water removal (e.g., a Dean-Stark trap), combine this compound, a suitable high-boiling aprotic solvent (e.g., NMP or a mixture of NMP and xylene), and a catalytic amount (e.g., 1-5 mol%) of 3,4,5-trifluorophenylboronic acid.
-
Heat the reaction mixture to a high temperature (e.g., 180-200 °C) with vigorous stirring.
-
Continuously remove the water formed during the condensation reaction via azeotropic distillation with xylene or by applying a vacuum.
-
Monitor the reaction by observing the increase in viscosity. The polymerization may take several hours to reach a high molecular weight.
-
After cooling to room temperature, precipitate the polymer by pouring the solution into a non-solvent like methanol.
-
Collect the polymer by filtration, wash it extensively, and dry it under vacuum.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for optimizing the polymerization of this compound.
Caption: Workflow for optimizing the polymerization of this compound.
References
- Ismael, O. Taha and Sadeek, G. Th. (2025). Synthesis some of polymers and heterocyclic compounds via Bis (4-aminophenyl) methane. Chemical Review and Letters, e225309. [Link]
- Preston, J., & Smith, R. W. (1965). U.S. Patent No. 3,225,011. Washington, DC: U.S.
- Ishihara, K., Ohara, S., & Yamamoto, H. (2002). 3,4,5-Trifluorophenylboronic Acid as an Extremely Active Amide Condensation Catalyst. Macromolecules, 35(27), 9987–9991. [Link]
Sources
Technical Support Center: Purification of Polyamides Derived from 4-(3-Aminophenyl)benzoic Acid
Introduction: Polyamides derived from 4-(3-aminophenyl)benzoic acid belong to the class of aromatic polyamides (aramids). These materials are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. However, the very properties that make them high-performance polymers—rigid backbones, strong intermolecular hydrogen bonding, and high crystallinity—also present significant challenges in their purification.[1] Incomplete removal of unreacted monomers, oligomers, and synthesis byproducts can compromise the final material's performance, affecting everything from its mechanical integrity to its dielectric properties.
This guide provides a comprehensive, question-and-answer-based resource for researchers and scientists to troubleshoot common issues encountered during the purification of these specialized polyamides. It combines theoretical explanations with practical, field-proven protocols to ensure you can achieve the highest possible purity for your materials.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the best solvents for dissolving crude polyamides from this compound?
A1: These aramids are notoriously difficult to dissolve.[2] Your primary choices are strong, polar aprotic solvents. The most effective systems typically include:
-
N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP) with added Lithium Chloride (LiCl): This is the gold standard. The solvent alone is often insufficient. LiCl is crucial as the chloride ions coordinate with the amide protons, disrupting the strong intermolecular hydrogen bonds that make the polymer insoluble.[3] A typical concentration is 2-5% (w/v) LiCl in DMAc or NMP.[4][5]
-
Dimethyl Sulfoxide (DMSO): Can be effective, sometimes without the need for salts, but may require heating to facilitate dissolution.[2][6]
-
Concentrated Sulfuric Acid: While an excellent solvent for aramids, its corrosive nature makes it difficult to handle and remove, often being reserved for analytical purposes like intrinsic viscosity measurements rather than bulk purification.[7]
Q2: How can I efficiently remove unreacted this compound monomer and low molecular weight oligomers?
A2: The most effective methods are precipitation and Soxhlet extraction.
-
Precipitation: After dissolving the crude polymer in a suitable solvent (e.g., DMAc/LiCl), the solution is filtered to remove insoluble impurities and then slowly added to a large volume of a vigorously stirred "non-solvent" like methanol or water.[8][9] This causes the high molecular weight polymer to precipitate while monomers and small oligomers remain in the solution.[10] Multiple re-dissolution and re-precipitation cycles may be necessary.
-
Soxhlet Extraction: This is a highly efficient and exhaustive method for removing soluble, low molecular weight species.[11][12] The crude polymer powder is placed in a cellulose thimble and is continuously washed with a heated solvent (e.g., methanol or acetone) that does not dissolve the main polymer but readily dissolves the monomer and oligomers.[8][13]
Q3: My purified polymer shows a low molecular weight and poor mechanical properties. What are the likely causes?
A3: This issue often points to polymer degradation during the purification process.
-
Hydrolysis: Exposure to acidic or basic conditions, especially at elevated temperatures, can cause hydrolysis of the amide linkages. Ensure all solvents are neutral and that any inorganic salts from the synthesis (e.g., CaCl2, pyridine hydrochloride) are thoroughly washed out.
-
Thermal Degradation: While these polymers are thermally stable, prolonged heating in the presence of oxygen can cause degradation.[14] If you must heat the polymer solution to aid dissolution, do so under an inert atmosphere (e.g., Nitrogen or Argon) and for the minimum time necessary. Drying of the final product should be performed in a vacuum oven at a moderate temperature (e.g., 80-120°C).
Q4: Why is my final polymer discolored (yellow or brown)?
A4: Discoloration is typically a sign of oxidation or residual impurities.
-
Oxidation: High-temperature processing or drying in the presence of air can lead to oxidative degradation and the formation of chromophores. Always handle the polymer under an inert atmosphere when heating.[14]
-
Residual Impurities: Trapped solvents like NMP or DMAc can darken upon heating. More importantly, residual catalysts or byproducts from the polymerization reaction can act as sources of color. This underscores the need for thorough purification, particularly exhaustive washing after precipitation.
Q5: What are the essential characterization techniques to confirm the purity and integrity of my polyamide?
A5: A combination of techniques is necessary for a complete picture:
-
¹H NMR Spectroscopy: To confirm the chemical structure and, crucially, to check for the absence of monomer peaks.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight (Mn, Mw) and polydispersity index (PDI). A narrow PDI is often indicative of a well-controlled polymerization and purification process.
-
FTIR Spectroscopy: To verify the presence of characteristic amide bonds (N-H stretch around 3300 cm⁻¹, C=O stretch around 1650 cm⁻¹) and the absence of impurities.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the purified polymer. The onset of degradation should be sharp and at a high temperature (typically >400°C).[15]
Section 2: In-Depth Troubleshooting Guide
Problem: Low or No Solubility in DMAc/LiCl
| Possible Cause | Underlying Science | Recommended Solution |
| Insufficient LiCl Concentration | The chloride ions are essential for breaking the strong, regular hydrogen bonds between polyamide chains. Without enough Cl⁻, the solvent cannot effectively solvate the polymer.[3] | Increase the LiCl concentration in increments, up to 5% (w/v). Ensure the LiCl is thoroughly dissolved in the DMAc before adding the polymer. Gentle heating (60-80°C) under N₂ can aid dissolution. |
| Highly Crystalline Polymer | If the polymerization conditions favored high crystallinity, the polymer chains are tightly packed, making solvent penetration very difficult. | Before attempting to dissolve, grind the polymer into a very fine powder to maximize surface area. Increase the dissolution temperature (up to 100°C) with stirring under an inert atmosphere. |
| Cross-linking During Synthesis | Unwanted side reactions during polymerization could have led to a cross-linked, insoluble network instead of a linear, soluble polymer. | Review your polymerization procedure for potential side reactions. This is often an irreversible problem for the current batch. The material may swell but will not dissolve. |
Problem: Polymer Purity is Low (Monomer/Oligomer Contamination)
| Possible Cause | Underlying Science | Recommended Solution |
| Inefficient Precipitation | If the non-solvent is added too quickly or with poor stirring, the polymer can trap pockets of the original solvent containing impurities. | Dissolve the polymer completely. Use a high volume ratio of non-solvent to polymer solution (at least 10:1). Add the polymer solution dropwise into the vigorously stirred non-solvent to ensure instantaneous precipitation of fine polymer fibers or powder. |
| Poor Choice of Washing Solvent | The solvent used to wash the precipitated polymer must be able to dissolve the impurities (monomer, oligomers, salts) but not swell or dissolve the polymer itself. | Methanol is an excellent choice for washing as it readily dissolves the monomer and LiCl. Follow with extensive washing with deionized water to remove any residual salts before drying. |
| Contamination Not Removed by Precipitation | Some oligomers may have solubility characteristics very similar to the main polymer, causing them to co-precipitate. | For the highest purity, a post-precipitation purification using Soxhlet extraction is recommended.[8][13] Extract the dried polymer powder sequentially with solvents like acetone and then methanol for 24 hours each to remove all traces of low molecular weight species.[8] |
Section 3: Standardized Purification Protocols
Protocol 1: Purification by Reprecipitation
-
Preparation: Prepare a 5% (w/v) LiCl solution in N,N-Dimethylacetamide (DMAc). Example: Dissolve 5 g of anhydrous LiCl in 100 mL of DMAc. Gentle heating and stirring may be required.
-
Dissolution: Add the crude polyamide powder to the DMAc/LiCl solution to create a 2-5% (w/v) polymer solution. Stir the mixture at 60-80°C under a nitrogen atmosphere until the polymer is fully dissolved. This may take several hours.
-
Filtration: Cool the viscous solution to room temperature and filter it through a glass fritted funnel or glass wool to remove any insoluble particulate matter.
-
Precipitation: In a separate large beaker, place a volume of methanol or deionized water that is at least 10 times the volume of your polymer solution. Stir the non-solvent vigorously with a mechanical stirrer.
-
Add the polymer solution dropwise from an addition funnel into the vortex of the stirred non-solvent. A fibrous or powdery precipitate should form immediately.
-
Washing: Continue stirring for 30-60 minutes after all the polymer solution has been added. Filter the polymer precipitate and wash it thoroughly with fresh methanol to remove residual DMAc and LiCl. Then, wash extensively with deionized water.
-
Drying: Collect the purified polymer and dry it in a vacuum oven at 80-100°C for 24 hours or until a constant weight is achieved.
Protocol 2: Purification by Soxhlet Extraction
This protocol is best performed after an initial precipitation step to remove the bulk of impurities.
-
Preparation: Ensure the polymer from Protocol 1 is a fine, dry powder.
-
Loading: Place the dry polymer powder into a cellulose extraction thimble and place the thimble inside the main chamber of the Soxhlet extractor.
-
Assembly: Assemble the Soxhlet apparatus with a round-bottom flask containing a suitable extraction solvent (e.g., methanol or acetone) and a condenser supplied with cooling water. The chosen solvent must not dissolve your polyamide but must dissolve the target impurities.
-
Extraction: Heat the solvent in the flask to a gentle reflux. The solvent vapor will travel up to the condenser, drip down onto the polymer in the thimble, and slowly fill the chamber.[11] Once the chamber is full, the solvent (now containing dissolved impurities) will siphon back into the boiling flask.[11]
-
Duration: Allow this cycle to repeat continuously for 12-24 hours to ensure exhaustive extraction of all soluble impurities.[11]
-
Drying: After the extraction is complete, carefully remove the thimble and transfer the purified polymer powder to a vacuum oven. Dry at 80-100°C for 24 hours to remove all residual extraction solvent.
Section 4: Visual Workflows and Data
Diagram 1: General Purification Workflow
This diagram illustrates the decision-making process for purifying your crude aromatic polyamide.
Caption: Troubleshooting Common Purification Issues.
References
- Soxhlet Extraction: The Method, Equipment, and Its Essential Applications in the Laboratory. (n.d.). Chemeurope.com.
- US9045596B2 - Method of purifying conjugated polymers - Google Patents. (n.d.).
- Soxhlet analysis and extraction of your samples - FILAB. (n.d.).
- WO2017063850A1 - Method for removing monomers and/or oligomers from a component formed during polymerization - Google Patents. (n.d.).
- Selective Soxhlets extraction to enhance solubility of newly-synthesized poly(indoloindole-selenophene vinylene selenophene) donor for photovoltaic applications - NIH. (2020). National Institutes of Health.
- Intrinsically colored wholly aromatic polyamides (aramids) | Request PDF - ResearchGate. (n.d.).
- Functional Aromatic Polyamides - PMC - PubMed Central. (n.d.). National Institutes of Health.
- Sustainable production of polyamide 6 fibers: direct meltspinning and efficient reuse of residual oligomers during polymerization - Queen's University Belfast. (n.d.).
- CN103910891A - Dissolving method of para-aramid and applications of the method - Google Patents. (n.d.).
- Preparation and Properties of Mechanically Robust, Colorless, and Transparent Aramid Films - PMC - NIH. (n.d.). National Institutes of Health.
- US4092471A - Method for removing unreacted monomers from aqueous dispersions of polymerizate - Google Patents. (n.d.).
- Techniques for reducing residual monomer content in polymers: A review - ResearchGate. (2004).
- Solution properties of poly(amic acid)–NMP containing LiCl and their effects on membrane morphologies | Request PDF - ResearchGate. (n.d.).
- Dissolution of para-aramid in DMSO/TBAF solution: process monitoring and mechanism | Request PDF - ResearchGate. (n.d.).
- Upcycling of polyamides through chemical hydrolysis and engineered Pseudomonas putida - PMC - PubMed Central. (n.d.). National Institutes of Health.
- (PDF) Aromatic Polyamides - ResearchGate. (2018).
- Synthesis of Poly(m-phenyleneisophthalamide) by Solid-state Polycondensation of Isophthalic Acid with m-Phenylenediamine | Request PDF - ResearchGate. (n.d.).
- Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl) - ResearchGate. (n.d.).
- Synthesis and characterization of polyimides from bis(3‐aminophenyl)‐4‐(1‐adamantyl)phenoxyphenyl phosphine oxide - ResearchGate. (n.d.).
- Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups - National Chemical Laboratory. (n.d.).
- Dissolution Mechanism of Cellulose in N,N-Dimethylacetamide/Lithium Chloride: Revisiting through Molecular Interactions | Request PDF - ResearchGate. (n.d.).
- Purification of Organic Materials and Study of Polymers Therefrom. - DTIC. (n.d.).
- An efficient and reusable N,N-dimethylacetamide/LiCl solvent system for the extraction of high-purity polyhydroxybutyrate from bacterial biomass | Request PDF - ResearchGate. (n.d.).
- Synthesis and characterization of soluble polyamides from bis-[(4 '-aminobenzyl)-4-benzamide] ether and various diacids - ResearchGate. (n.d.).
- Tailoring High-Performance Poly(m-phenylene isophthalamide) Ultrafiltration Membranes Using Green Amphiphilic Sugar Esters - ACS Publications. (n.d.).
- Effect of Low Concentrations of Lithium Chloride Additive on Cellulose-Rich Ultrafiltration Membrane Performance - PMC. (2023). National Institutes of Health.
- (PDF) Effects of LiCl on crystallization, thermal, and mechanical properties of polyamide 6/wood fiber composites - ResearchGate. (2017).
Sources
- 1. Functional Aromatic Polyamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation and Properties of Mechanically Robust, Colorless, and Transparent Aramid Films - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. CN103910891A - Dissolving method of para-aramid and applications of the method - Google Patents [patents.google.com]
- 8. US9045596B2 - Method of purifying conjugated polymers - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Upcycling of polyamides through chemical hydrolysis and engineered Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ≫ Soxhlet Extraction: The Method, Equipment, and Its Essential Applications in the Laboratory - Pobel [pobel.com]
- 12. Selective Soxhlets extraction to enhance solubility of newly-synthesized poly(indoloindole-selenophene vinylene selenophene) donor for photovoltaic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. filab.fr [filab.fr]
- 14. apps.dtic.mil [apps.dtic.mil]
- 15. researchgate.net [researchgate.net]
preventing premature polymerization of 4-(3-aminophenyl)benzoic acid
A Guide to Preventing Premature Polymerization for Researchers and Drug Development Professionals
Introduction
4-(3-aminophenyl)benzoic acid (3'-amino-[1,1'-biphenyl]-4-carboxylic acid) is a bifunctional molecule featuring both a nucleophilic aromatic amine and a carboxylic acid. This unique structure makes it a valuable building block in the synthesis of polymers, pharmaceuticals, and other advanced materials. However, the very reactivity that makes this compound useful also presents a significant challenge: a propensity for premature and uncontrolled self-polymerization. This guide provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions to help you maintain the stability and purity of your material.
Understanding the Instability: The "Why" Behind Polymerization
The primary driver of instability in this compound is its ability to undergo self-condensation. The amino group (-NH2) of one molecule can act as a nucleophile, attacking the carboxylic acid group (-COOH) of another molecule. This reaction, particularly under activating conditions such as heat, results in the formation of an amide bond and the elimination of water. The resulting dimer still possesses a free amino group and a free carboxylic acid group, allowing the process to repeat and form a polyamide oligomer or polymer.
Beyond thermal condensation, two other pathways can contribute to degradation and polymerization:
-
Oxidative Polymerization: Aromatic amines are susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal impurities.[1][2] This process often begins with the formation of radical cations, which can then couple to form colored, insoluble polymeric byproducts.[2] This is a common cause of color change (e.g., darkening) in the solid material or in solution upon storage.[3]
-
Photochemical Reactions: Exposure to light, particularly UV radiation, can provide the energy to initiate polymerization or oxidative degradation pathways.[4]
The diagram below illustrates the principal self-condensation pathway.
Caption: Mechanism of self-condensation polymerization.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered when working with this compound.
Question 1: My solid this compound has darkened in color (e.g., turned tan, brown, or gray) upon storage. Is it still usable?
Answer: A change in color is a primary indicator of degradation, most likely due to slow oxidation of the aromatic amine functional groups.[3] While the bulk of the material may still be the desired compound, the presence of colored impurities signifies the initial stages of oxidative polymerization.
-
Causality: Aromatic amines are notoriously sensitive to atmospheric oxygen.[1][2] This process can be accelerated by exposure to light and elevated temperatures. The colored byproducts are often highly conjugated oligomers.
-
Recommendation: For applications requiring high purity, such as final-step pharmaceutical synthesis or controlled polymerization, purification (e.g., recrystallization) is strongly recommended. For less sensitive applications, the material might be usable, but you should anticipate potential side reactions or inconsistencies in reactivity. The best course of action is to prevent this from happening by adhering to strict storage protocols.
Question 2: I'm trying to dissolve the compound in a solvent by heating, but the solution is turning dark and/or a precipitate is forming. What is happening?
Answer: You are likely inducing thermal polymerization. While many aminobenzoic acids require heat to dissolve, this energy input can also overcome the activation barrier for self-condensation.[5][6] Studies on related compounds show that thermal decomposition and decarboxylation can also occur at elevated temperatures, further complicating the mixture.[6][7]
-
Causality: Heating accelerates the rate of the amide bond formation between molecules. The precipitate is the growing, less soluble polyamide chain. The color change indicates simultaneous oxidative degradation.
-
Troubleshooting Steps:
-
Use an Inert Atmosphere: When heating is unavoidable, perform the dissolution under a blanket of inert gas (Nitrogen or Argon). This minimizes oxidative degradation. See Protocol 2 for details.
-
Lower the Temperature: Use the minimum temperature necessary for dissolution. Avoid prolonged heating or aggressive refluxing.
-
Choose an Appropriate Solvent: Select a solvent in which the compound has reasonable solubility at a lower temperature. Consider aprotic polar solvents like DMF, DMAc, or NMP, but be aware that these can be difficult to remove. Test solubility in small batches first.
-
Do Not Store Hot Solutions: Once dissolved, use the solution as quickly as possible. Do not store it, especially at elevated temperatures, as polymerization can continue.
-
Question 3: How should I store this compound to ensure its long-term stability?
Answer: Proper storage is the most critical factor in preventing premature polymerization. The goal is to mitigate exposure to oxygen, light, moisture, and heat.
-
Causality: Each of these environmental factors can initiate or accelerate degradation pathways. Oxygen and light promote oxidative polymerization,[4] while heat promotes thermal condensation.
-
Recommendation: Follow the detailed steps in Protocol 1: Recommended Storage and Handling . The key principles are storage at reduced temperatures (2-8°C),[8] under an inert atmosphere, and protected from light.
Question 4: Can I use chemical inhibitors to stabilize my solution?
Answer: Yes, for certain applications, the addition of stabilizers can be effective, but it requires careful consideration of downstream compatibility.
-
Causality: Inhibitors work by intercepting reactive intermediates. For example, antioxidants scavenge the radical species that initiate oxidative polymerization.
-
Potential Inhibitors:
-
Critical Consideration: Any additive must be chemically compatible with your subsequent reaction steps. An inhibitor used for storage may need to be removed before use, or it could interfere with your desired reaction. This approach is more common for stabilizing bulk monomer storage rather than for solutions in active research.
Recommended Protocols
Protocol 1: Recommended Storage and Handling
This protocol is designed to maximize the shelf-life and purity of solid this compound.
Objective: To prevent degradation from atmospheric oxygen, light, moisture, and heat.
Materials:
-
Schlenk flask or amber vial with a PTFE-lined septum cap.
-
Source of dry, inert gas (Argon or Nitrogen) with a manifold.
-
Vacuum pump.
-
Parafilm or laboratory sealing film.
-
Refrigerator or cold room (2-8°C).[8]
Procedure:
-
Container Selection: Place the freshly received or purified this compound into a clean, dry Schlenk flask or an amber glass vial. An amber vial is crucial to protect the light-sensitive compound.[4]
-
Inerting the Atmosphere:
-
Attach the container to a Schlenk line or inert gas manifold.
-
Carefully evacuate the air from the container using the vacuum pump for 1-2 minutes.
-
Backfill the container with dry Argon or Nitrogen.
-
Repeat this vacuum/backfill cycle 3-5 times to ensure a completely inert atmosphere. Storing under an inert atmosphere is a standard practice for air-sensitive reagents.[4]
-
-
Sealing:
-
For a Schlenk flask, close the stopcock securely.
-
For a vial, tighten the septum cap.
-
Wrap the cap/stopcock area securely with Parafilm as an extra barrier against atmospheric exchange.
-
-
Cold Storage: Place the sealed, inerted container in a refrigerator maintained at 2-8°C.[8]
-
Handling for Use:
-
Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
If taking a small sample, do so under a positive pressure of inert gas to avoid introducing air into the bulk material.
-
After sampling, repeat steps 2 and 3 before returning the container to cold storage.
-
Protocol 2: Inert Atmosphere Technique for Dissolution and Reaction
This protocol describes how to safely dissolve and handle the compound in solution while minimizing degradation.
Objective: To prevent oxidative polymerization during dissolution and reaction setup.
Materials:
-
Three-neck round-bottom flask or Schlenk flask.
-
Condenser (if heating).
-
Inert gas inlet/outlet (bubbler).
-
Septa, syringes, and cannulas.
-
Degassed solvent (see note below).
Procedure:
-
Glassware Setup: Assemble dry glassware (e.g., three-neck flask with condenser and gas inlet). Flame-dry the apparatus under vacuum or oven-dry and assemble while hot, then allow to cool under a stream of inert gas.
-
Solid Addition: Quickly add the solid this compound to the flask and immediately re-establish the inert atmosphere by performing several vacuum/backfill cycles.
-
Solvent Addition: Add degassed solvent via a cannula or syringe through a septum.
-
Note on Degassing: To degas a solvent, bubble Argon or Nitrogen through it for 20-30 minutes or use a freeze-pump-thaw technique for more rigorous applications.
-
-
Heating (if necessary): If heating is required for dissolution, begin stirring and gently heat the flask in an oil bath. Maintain a slow, positive flow of inert gas through the apparatus (exiting through a bubbler) for the entire duration.
-
Reaction: Once the material is dissolved, the solution is ready for the subsequent reaction steps, which should also be carried out under a continuous inert atmosphere.
Caption: Troubleshooting workflow for dissolving the compound.
Summary of Key Preventative Measures
| Parameter | Recommended Condition | Rationale |
| Temperature | Storage: 2-8°C[8]. In Solution: Use minimal heat required. | Reduces the rate of thermal self-condensation and oxidative degradation. |
| Atmosphere | Inert gas (Argon or Nitrogen). | Prevents oxidative polymerization of the aromatic amine moiety.[4][12] |
| Light | Store in amber vials or protect from light. | Aromatic amines can be light-sensitive, and UV exposure can initiate polymerization.[4] |
| Moisture | Use dry solvents and store in a desiccated environment. | Water is a byproduct of condensation polymerization; its presence can affect reaction equilibria. |
| pH | Neutral conditions are generally preferred for storage. | Strong acids or bases can catalyze amide bond formation or degradation. |
References
- This compound, min 96%, 5 grams. HDH Pharma Inc.
- Lange, N. A. (1959). Stabilization of aromatic amines. U.S. Patent 2,927,136.
- Rotich, S. K., et al. (2001). Thermal Studies on Some Substituted Aminobenzoic Acids. Journal of Thermal Analysis and Calorimetry, 64, 681–688.
- This compound. Pharmaffiliates.
- Koberidze, G., et al. (2022). Synthesis and study of the hydrolytic and thermo-oxidative stability of p-(N-β-D-mannopyranosyl)aminobenzoic acid. ResearchGate.
- Mechanism and kinetic features of oxidation polymerization of aromatic amines. ResearchGate.
- Nekrasov, A. A., et al. (2004). Oxidative polycondensation of aromatic amines. Polymer Science, Series A, 46(12), 1320-1327.
- Thermal Studies on Some Substituted Aminobenzoic Acids. ResearchGate.
- Chenicek, J. A. (1953). Color stabilizers. U.S. Patent 2,637,636.
- Dornhrow, B. A., & Altscher, S. (1964). Stabilization of aromatic amines. U.S. Patent 3,154,583.
- Peculiarities of Oxidative Polymerization of Diarylaminodichlorobenzoquinones. (2021). Polymers (Basel), 13(21), 3788. National Center for Biotechnology Information.
- Aromatic Amines Antioxidants. Performance Additives.
- Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. (2023). Catalysts, 13(2), 398. MDPI.
- Bach, H. C. (1969). Polymerization of Primary Aromatic Diamines to Azopolymers by Oxidative Coupling. Advances in Chemistry, 91, 619-628. ACS Publications.
- Thermodynamics and nucleation of the enantiotropic compound p-aminobenzoic acid. (2015). CrystEngComm, 17, 7558-7566. Royal Society of Chemistry.
- amine light stabilizers: Topics by Science.gov. Science.gov.
- Hierarchical self-assembly of aromatic peptide conjugates into supramolecular polymers: it takes two to tango. (2022). Chemical Science, 13(12), 3364–3381. National Center for Biotechnology Information.
- Self-Assembly of Aromatic Amino Acid Enantiomers into Supramolecular Materials of High Rigidity. (2020). ACS Nano, 14(2), 1686–1694. ACS Publications.
- Efficient Oligomerization of Aromatic Amino Acids Induced by Gaps in Four-Helix Bundles of DNA or RNA. (2020). Chemistry – A European Journal, 26(68), 15830–15836. National Center for Biotechnology Information.
- Self-assembly of aromatic amino acids: a molecular dynamics study. (2019). Physical Chemistry Chemical Physics, 21, 230-240. Royal Society of Chemistry.
- Carboxylic Acid-Catalyzed Controlled Ring-Opening Polymerization of Sarcosine N-Carboxyanhydride: Fast Kinetics, Ultra-High Mol. (2022). ChemRxiv.
- 4-(4-Aminophenyl)benzoic acid. PubChem.
- 4-Aminophenyl 4-aminobenzoate. PubChem.
- 4-(2-aminophenyl)benzoic Acid. PubChem.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. US2927136A - Stabilization of aromatic amines - Google Patents [patents.google.com]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. akjournals.com [akjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. US2637636A - Color stabilizers - Google Patents [patents.google.com]
- 10. performanceadditives.us [performanceadditives.us]
- 11. amine light stabilizers: Topics by Science.gov [science.gov]
- 12. US3154583A - Stabilization of aromatic amines - Google Patents [patents.google.com]
Technical Support Center: A Guide to the Purification of 4-(3-aminophenyl)benzoic acid
This technical guide is designed for researchers, scientists, and professionals in drug development who are handling the purification of 4-(3-aminophenyl)benzoic acid. The amphoteric nature of this molecule presents distinct purification challenges. This document provides a comprehensive resource, including troubleshooting guides and frequently asked questions, to empower you to navigate these complexities with a deep understanding of the underlying chemical principles.
The Amphoteric Challenge: Understanding the Behavior of this compound
This compound is an amphoteric molecule, meaning it possesses both an acidic functional group (a carboxylic acid, -COOH) and a basic functional group (an amino group, -NH2). This duality governs its solubility in aqueous solutions, a critical factor to manipulate during purification.
-
In acidic solutions (low pH): The basic amino group accepts a proton to form a positively charged ammonium ion (-NH3+). This salt formation significantly increases the molecule's solubility in water.
-
In basic solutions (high pH): The acidic carboxylic acid group donates a proton to form a negatively charged carboxylate ion (-COO-). This also results in a water-soluble salt.
-
At the isoelectric point (pI): At a specific pH, the molecule exists predominantly as a zwitterion, with a protonated amino group and a deprotonated carboxylic acid group. The net charge of the molecule is zero at the pI, leading to minimal solubility in water and facilitating its precipitation.
Mastering the pH-dependent solubility of this compound is the cornerstone of its successful purification from non-amphoteric impurities.
Key Physicochemical Data
| Property | Estimated Value | Significance for Purification |
| pKa1 (-COOH) | ~4.0 - 4.5 | The pH above which the carboxylic acid group is significantly deprotonated, increasing solubility in basic solutions. Based on values for 3-aminobenzoic acid (pKa 4.55)[1] and predicted values for 3-(4-aminophenyl)benzoic acid (pKa 3.99).[2][3] |
| pKa2 (-NH3+) | ~2.5 - 3.5 | The pH below which the amino group is significantly protonated, increasing solubility in acidic solutions. This is an estimation based on the electronic effects of the phenyl and carboxylic acid groups. |
| Isoelectric Point (pI) | ~(pKa1 + pKa2) / 2 | The pH of minimum solubility, where the molecule is most likely to precipitate from an aqueous solution. Based on the estimated pKa values, the pI is likely in the range of 3.25 to 4.0. |
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound and provides actionable solutions.
Problem: Low Yield of Purified Product
-
Symptom: The final mass of the purified this compound is significantly lower than theoretically expected.
-
Possible Cause 1: Incomplete Precipitation. The pH of the solution was not adjusted correctly to the isoelectric point (pI), leaving a substantial amount of the product dissolved in the aqueous medium.
-
Solution: Use a calibrated pH meter to carefully adjust the pH of the solution to the estimated pI range of 3.25 - 4.0. Add the acid or base dropwise with vigorous stirring to prevent localized pH extremes and ensure complete precipitation.
-
-
Possible Cause 2: Product Loss During Washing. Washing the precipitated solid with a solvent in which it has partial solubility.
-
Solution: Wash the filtered precipitate with a minimal amount of ice-cold deionized water. The low temperature will further reduce the solubility of the product. Avoid using organic solvents for washing unless you have confirmed the product's insolubility.
-
-
Possible Cause 3: Premature Crystallization During Hot Filtration. If recrystallization is used, the product may crystallize on the filter paper or in the funnel during the removal of insoluble impurities.
-
Solution: Use a pre-heated funnel and filter flask for hot filtration. This will maintain the temperature of the solution and prevent premature crystallization of the desired compound.
-
Problem: The Purified Product is Still Impure
-
Symptom: Analytical data (e.g., TLC, HPLC, NMR) indicates the presence of contaminants in the final product. The melting point may be broad or depressed.
-
Possible Cause 1: Inefficient Liquid-Liquid Extraction. The pH of the aqueous phases was not optimal to achieve a clean separation from acidic, basic, or neutral impurities.
-
Solution: During the initial basic extraction, ensure the pH is sufficiently high (pH > 10) to deprotonate the carboxylic acid and dissolve the product while leaving basic and neutral impurities in the organic phase. Conversely, in the acidic extraction step, ensure the pH is low enough (pH < 2) to fully protonate the amino group, dissolving the product and leaving acidic and neutral impurities behind.
-
-
Possible Cause 2: Co-precipitation of Impurities. Impurities may become entrapped in the crystal lattice of the product as it precipitates.
-
Solution: Perform a second purification cycle. Redissolve the product in an appropriate acidic or basic solution, perform the extractions again, and then carefully precipitate the product by adjusting the pH to the isoelectric point.
-
-
Possible Cause 3: Emulsion Formation. An emulsion between the aqueous and organic layers can trap impurities and lead to poor separation.
-
Solution: If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) to disrupt it. Gentle swirling of the separatory funnel, rather than vigorous shaking, can also help prevent emulsion formation.
-
Frequently Asked Questions (FAQs)
Q1: Why is it critical to know the pKa values and isoelectric point for the purification of this compound?
The pKa values dictate the pH ranges at which the amino and carboxylic acid groups are protonated or deprotonated. This is directly linked to the molecule's solubility. The isoelectric point (pI) is the pH of minimal solubility.[4][5] By adjusting the pH of the solution to be well above the pKa of the carboxylic acid or well below the pKa of the protonated amine, we can selectively dissolve the compound in the aqueous phase, separating it from insoluble impurities. Adjusting the pH to the pI allows for the selective precipitation of the product, leaving soluble impurities behind.
Q2: What is the best way to monitor the purity of this compound during the purification process?
Thin-layer chromatography (TLC) is a rapid and effective technique for monitoring the progress of the purification. You can spot the crude mixture, the purified product, and any intermediate fractions on a TLC plate to visualize the separation of impurities. For a more quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) is the method of choice.
Q3: Can I use recrystallization instead of acid-base extraction for purification?
Recrystallization is a viable purification technique, but it may not be as effective as acid-base extraction for removing impurities with similar solubility profiles to this compound.[6] Often, a combination of both methods yields the best results. An initial acid-base extraction can remove the bulk of impurities, followed by recrystallization to obtain a highly pure product.
Experimental Protocol: Purification via Acid-Base Extraction
This protocol provides a step-by-step method for the purification of this compound.
Materials:
-
Crude this compound
-
1 M Sodium Hydroxide (NaOH)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Deionized water
-
Calibrated pH meter or pH paper
-
Separatory funnel
-
Erlenmeyer flasks and beakers
-
Büchner funnel and filter paper
-
Ice bath
Procedure:
-
Dissolution in an Organic Solvent: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate.
-
Basic Extraction: Transfer the organic solution to a separatory funnel and add 1 M NaOH solution. Shake the funnel to allow the deprotonation of the carboxylic acid, which will move the resulting sodium salt into the aqueous layer. Separate the aqueous layer. Repeat the extraction of the organic layer with fresh 1 M NaOH to ensure complete recovery of the product. Combine the aqueous extracts.
-
Washing the Aqueous Layer: Wash the combined basic aqueous extracts with a small amount of ethyl acetate to remove any dissolved neutral or basic impurities. Discard the organic wash.
-
Acidification and Precipitation: Cool the aqueous solution in an ice bath. Slowly add 1 M HCl with constant stirring while monitoring the pH. As the pH approaches the isoelectric point (estimated to be between 3.25 and 4.0), a precipitate of pure this compound will form. Continue adding HCl until the pH is just below the pI to maximize precipitation.
-
Isolation of the Purified Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid on the filter paper with a small amount of ice-cold deionized water to remove any residual salts.
-
Drying: Dry the purified this compound in a vacuum oven at a temperature below its melting point.
Purification Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the purification of this compound.
Caption: Acid-base extraction workflow for purifying this compound.
References
- Chemistry Stack Exchange. (2013, April 17). In aminobenzoic acid, do we have three different pKa's?.
- NIST. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. As cited in a publicly available table.
- Google Patents. (n.d.). US4092353A - Process for the purification of benzoic acid.
- The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture.
- Kütt, A., et al. (2018).
- PubChem. (n.d.). 4-(4-Aminophenyl)benzoic acid. National Center for Biotechnology Information.
- Pharmaffiliates. (n.d.). This compound.
- BenchChem. (n.d.). Purification of 2-((2-Aminophenyl)thio)benzoic Acid by Recrystallization: Application Notes and Protocols. Retrieved from [https://www.benchchem.
- Journal of Research of the National Bureau of Standards. (n.d.).
- Oakwood Chemical. (n.d.). This compound, min 96%. Retrieved from [https://www.oakwoodchemical.com/Products/4-3-aminophenyl-benzoic-acid-min-96]
- Chemistry LibreTexts. (2020, May 30). 25.3: Isoelectric Points and Electrophoresis.
- Master Organic Chemistry. (2023, February 9). Isoelectric Points of Amino Acids (and How To Calculate Them).
- PubChem. (n.d.). 4-(2-aminophenyl)benzoic Acid. National Center for Biotechnology Information.
Sources
- 1. global.oup.com [global.oup.com]
- 2. 3-(4-Aminophenyl)benzoic acid | 85096-04-4 [amp.chemicalbook.com]
- 3. 85096-04-4 CAS MSDS (3-(4-Aminophenyl)benzoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
catalyst selection for Suzuki coupling to synthesize 4-(3-aminophenyl)benzoic acid
Technical Support Center: Catalyst Selection for Suzuki Coupling
Synthesis of 4-(3-aminophenyl)benzoic acid
Welcome to the technical support hub for researchers navigating the complexities of Suzuki-Miyaura cross-coupling. This guide is specifically tailored to address the challenges encountered during the synthesis of this compound, a key intermediate in pharmaceutical development. The trifunctional nature of the starting materials—possessing a halogen, an amino group, and a carboxylic acid—presents unique hurdles in catalyst selection and reaction optimization. This document provides field-proven insights, troubleshooting guides, and validated protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when selecting a catalyst system for the synthesis of this compound?
The primary challenge arises from the electronic and functional properties of the coupling partners: typically a halobenzoic acid derivative and 3-aminophenylboronic acid. The benzoic acid moiety can be deactivating, while the amino group is activating. More critically, both the amine and the carboxylate can coordinate to the palladium center, potentially inhibiting or poisoning the catalyst.[1] This requires a carefully selected catalyst system that is robust enough to overcome these challenges.
Q2: Which palladium precursor is the best starting point for this reaction?
There is no single "best" precursor, as the optimal choice is often dependent on the specific ligand and reaction conditions. However, common and effective starting points include:
-
Pd(OAc)₂ (Palladium(II) Acetate): Often used in combination with a phosphine ligand. It is reduced in situ to the active Pd(0) species. This is a versatile and common choice.[2]
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A reliable, pre-formed Pd(0) catalyst. It can be used directly but may be less effective for more challenging substrates compared to modern ligand systems.[3][4]
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): Another excellent Pd(0) source that requires the addition of a supporting ligand.[5]
-
Pre-formed Precatalysts (e.g., XPhos-Pd-G3): These are often more stable, easier to handle, and provide highly active catalytic species under mild conditions, making them an excellent choice for difficult couplings.[6][7]
Q3: How do I choose the right ligand? The options are overwhelming.
Ligand selection is critical. For this specific transformation, where the substrates have potentially interfering functional groups, the choice of ligand directly impacts catalyst stability and activity. The key is to use a ligand that promotes the desired catalytic steps (oxidative addition, reductive elimination) while preventing catalyst deactivation.[2][8]
-
Bulky, Electron-Rich Monodentate Phosphines: This class of ligands is often the most successful. Ligands like SPhos , XPhos , and P(t-Bu)₃ are designed to be highly active. Their steric bulk promotes the final reductive elimination step, while their electron-donating nature facilitates the initial oxidative addition, especially with less reactive aryl chlorides.[1][2][3]
-
N-Heterocyclic Carbenes (NHCs): Ligands such as IMes can also be very effective, forming highly stable and active palladium complexes suitable for challenging cross-couplings.[1][5]
-
Traditional Phosphines (e.g., PPh₃): While historically significant, triphenylphosphine may not provide the necessary activity or stability for this specific substrate combination, often leading to lower yields or catalyst decomposition.
Q4: What is the role of the base, and which one should I use?
The base is not a passive component; it is essential for the transmetalation step. Its primary role is to activate the organoboron compound by forming a more nucleophilic "ate" complex (e.g., R-B(OH)₃⁻), which then transfers its organic group to the palladium center.[5][9][10]
-
Recommended Bases: Inorganic bases like K₃PO₄ (potassium phosphate), Cs₂CO₃ (cesium carbonate), and K₂CO₃ (potassium carbonate) are most commonly used and highly effective.[1][3][4] K₃PO₄ is often a good first choice.
-
Considerations: The base strength and solubility are important. A base that is too strong can promote side reactions, while poor solubility can lead to slow or incomplete reactions.[1] The choice of base can also influence the rate of protodeboronation, a major side reaction.[11]
Q5: Does the solvent system matter?
Absolutely. The solvent must solubilize the reagents and facilitate the catalytic cycle.
-
Common Solvents: A mixture of an organic solvent and water is standard. Popular choices include 1,4-dioxane/water , THF/water , or toluene/water .[3][4][12]
-
Solvent Quality: It is crucial to use degassed solvents . Oxygen can oxidize the active Pd(0) catalyst and phosphine ligands, leading to catalyst deactivation and the formation of homocoupling byproducts.[1][11][13] Traces of impurities in solvents can also poison the catalyst.[14] The polarity of the solvent can also influence reaction selectivity and rate.[15][16]
Troubleshooting Guide
Issue 1: Low to No Product Formation
-
Q: I've set up my reaction, but I'm getting a very low yield or only starting material back. What should I check first?
-
A: Start with the atmosphere and reagents. The most common culprit is catalyst inactivation due to oxygen. Ensure you have thoroughly degassed your solvents and maintained a positive pressure of an inert gas (Argon or Nitrogen) throughout the setup and reaction.[1][11] Also, verify the quality of your palladium source and ligands; phosphine ligands, in particular, can oxidize upon storage.[11]
-
-
Q: I've confirmed my setup is inert and my reagents are fresh, but the reaction still isn't working. What's next?
-
A: Re-evaluate your catalyst/ligand combination. The amino and/or carboxylate groups on your substrates may be poisoning the catalyst. Switch to a bulkier, more electron-rich ligand like SPhos or XPhos . These ligands create a sterically shielded environment around the palladium, preventing inhibitory coordination from the substrate.[1][3] Using a pre-formed precatalyst can also be beneficial as they are designed for higher stability and activity.[6]
-
-
Q: My catalyst system seems appropriate, but the yield is still poor. Could it be the base?
-
A: Yes, the base is a critical parameter. If you are using a weaker base like Na₂CO₃, it may not be sufficient to promote transmetalation effectively. Switch to a stronger, more effective base like K₃PO₄ or Cs₂CO₃ .[1][12] Also, ensure the base is finely powdered and well-stirred to overcome solubility issues.
-
Issue 2: Formation of Side Products
-
Q: My mass spec shows a significant amount of a biaryl byproduct derived from the boronic acid. What is causing this?
-
A: This is homocoupling, typically caused by the presence of oxygen. This side reaction occurs when two molecules of the boronic acid couple together. To prevent this, your degassing procedure must be rigorous. Purging the solvent with argon for 15-30 minutes and using freeze-pump-thaw cycles are effective methods.[1][13]
-
-
Q: I'm observing a significant peak corresponding to 3-aminobenzoic acid (or aniline if the carboxyl group is protected). What is this side reaction?
-
Q: My starting aryl halide is being consumed, but I'm not getting the desired product. Instead, I see the corresponding dehalogenated arene.
-
A: This is a dehalogenation side reaction. The aryl halide is reduced instead of undergoing cross-coupling. This can be promoted by overly harsh conditions. Try lowering the reaction temperature or using a less reactive base. Bromo- and chloro-substrates are generally less prone to this than iodo-derivatives.[1][13]
-
Data & Visualizations
Catalyst System Performance Comparison
The selection of catalyst, ligand, and base is critical for success. The table below summarizes conditions reported for substrates structurally similar to those used in the synthesis of this compound.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Substrate Type | Reference |
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane | 100 | ~85 | Aryl Bromide with N-heterocycle | [4] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | >95 | 4-Bromobenzothiazole | [3] |
| PdCl₂(dppf) | - | Cs₂CO₃ | THF/H₂O | 80 | 95 | 4-Bromobenzonitrile | [3] |
| Pd₂(dba)₃ / P(t-Bu)₃ | P(t-Bu)₃ | K₃PO₄ | Dioxane | 80 | >90 | Electron-rich Aryl Bromides | [5] |
| XPhos Pd G3 Precatalyst | XPhos | K₃PO₄ | THF/H₂O | RT - 40 | >95 | Unstable Heteroaryl Boronic Acids | [6] |
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low yields in Suzuki coupling reactions.
Experimental Protocol: Synthesis of this compound
This is a general protocol and may require optimization for specific substrates.
Materials:
-
4-Bromo (or Iodo)benzoic acid (1.0 equiv)
-
3-Aminophenylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (potassium phosphate, 3.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 4-halobenzoic acid, 3-aminophenylboronic acid, and finely powdered K₃PO₄.
-
Inerting: Seal the flask with a rubber septum. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[1]
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(OAc)₂ and SPhos ligand.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe to create a 4:1 or 5:1 solvent mixture. The total solvent volume should be sufficient to make the reaction concentration approximately 0.1 M with respect to the limiting reagent.
-
Reaction Execution: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~4-5 to protonate the product, then extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
References
- BenchChem. (2025). A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 4-Amino-3-bromobenzoic Acid.
- Wikipedia. (n.d.). Suzuki reaction.
- Lima, F., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemistryOpen.
- ResearchGate. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
- Wiley Online Library. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- BenchChem. (2025).
- MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
- Kinzel, T., et al. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH.
- HEIA-FR. (2021). Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions.
- RSC Publishing. (2022).
- ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?.
- Reddit. (2024). Suzuki help.
- ResearchGate. (2025). Efficient Palladium-Catalyzed Suzuki—Miyaura Coupling of Aryl Chlorides with Arylboronic Acids Using Benzoferrocenyl Phosphines as Supporting Ligands.
- PubMed. (2019).
- BenchChem. (2025).
- ResearchGate. (n.d.). Effect of solvent on the Suzuki cross-coupling.
- ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid.
- ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low.
- ResearchGate. (n.d.). Effect of solvent and base on Suzuki cross-coupling reaction.
- ResearchGate. (2025). Palladium/Phosphite Catalyst Systems for Efficient Cross Coupling of Aryl Bromides and Chlorides with Phenylboronic Acid.
- ScienceDirect. (2014). Prominent Ligand Types in Modern Cross-Coupling Reactions.
- MDPI. (n.d.). Catalysts for Suzuki–Miyaura Coupling Reaction.
- BenchChem. (n.d.). Suzuki-Miyaura coupling reaction with 4-Amino-3-bromobenzoic acid.
- BenchChem. (n.d.). Application Notes and Protocols for the Suzuki Coupling of 4-Aminophenylboronic Acid Hydrochloride.
- YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
- Reddit. (2025). Problems with Suzuki coupling.
- Science. (2024).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions - HEIA-FR [heia-fr.ch]
- 15. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Managing the Reactivity of the Amino Group in 4-(3-Aminophenyl)benzoic Acid
Welcome to the technical support center for 4-(3-aminophenyl)benzoic acid. This guide is designed for researchers, medicinal chemists, and materials scientists who are leveraging this versatile bifunctional molecule in their synthetic endeavors. Here, we provide in-depth, field-tested insights into the chemoselectivity challenges and offer practical, troubleshooting-oriented solutions in a direct question-and-answer format.
Section 1: Understanding the Reactivity Landscape
This compound is a unique building block possessing two key functional groups: a nucleophilic aromatic amine (aniline) and a carboxylic acid. Their distinct electronic properties dictate the molecule's reactivity and present both opportunities and challenges in synthesis.
-
The Amino Group : The nitrogen's lone pair of electrons is partially delocalized into the benzene ring, making the aniline moiety a weak base but a potent nucleophile.[1] It readily participates in reactions like acylation, alkylation, and diazotization. This high reactivity makes it susceptible to unwanted side reactions if not properly managed.[1][2]
-
The Carboxylic Acid Group : This group is acidic and can be deprotonated to form a carboxylate. The carboxyl carbon is electrophilic and is the site for reactions such as esterification and amidation. Direct reaction between the carboxylic acid and an amine to form an amide bond typically requires high temperatures or, more commonly, activation with a coupling reagent.[3][4]
Frequently Asked Questions: Core Reactivity
Q1: I want to perform an amide coupling using the carboxylic acid of this compound. Will the amino group interfere?
A1: Yes, this is a primary challenge. The amino group is highly nucleophilic and will compete with your desired amine for reaction with the activated carboxylic acid. Direct activation of the carboxylic acid (e.g., with carbodiimides like DCC or EDC) in the presence of an unprotected amino group will almost certainly lead to polymerization or formation of undesired amide bonds with another molecule of this compound.[5] To achieve a selective reaction at the carboxylic acid, the amino group must be temporarily "masked" or protected.[6]
Q2: Can I directly react this compound with an alcohol under acidic conditions to form an ester (Fischer esterification)?
A2: While technically possible, it is not recommended. Under the strongly acidic conditions required for Fischer esterification, the amino group will be protonated to form an anilinium salt (C₆H₅NH₃⁺).[1][3] This deactivates the benzene ring and can lead to poor solubility. More importantly, the high temperatures often needed can cause side reactions. A more reliable method is to protect the amino group first, then perform the esterification under milder conditions.
Section 2: The Cornerstone of Control: Amino Group Protection
The most robust strategy for managing the reactivity of the amino group is the use of a protecting group. A protecting group is a temporary modification that renders the functional group unreactive towards a specific set of reagents and conditions.[6][7] It can be removed later in the synthetic sequence to regenerate the original functionality.
Diagram: Protecting Group Strategy Workflow
Caption: General workflow for utilizing an amino protecting group.
Frequently Asked Questions: Selecting and Using Protecting Groups
Q3: Which protecting group is best for the amino group on this molecule?
A3: The choice of protecting group is critical and depends on the downstream reaction conditions you plan to use. This concept is known as an orthogonal strategy , where you can remove one protecting group without affecting another.[7][8][9] The most common and versatile protecting groups for anilines are carbamates, such as Boc , Fmoc , and Cbz .
| Protecting Group | Full Name | Protection Reagent | Stability | Cleavage Conditions | Orthogonal To |
| Boc | tert-Butoxycarbonyl | Di-tert-butyl dicarbonate (Boc₂O) | Stable to base, hydrogenolysis | Strong Acid (e.g., TFA, HCl)[10] | Fmoc, Cbz (under hydrogenolysis) |
| Fmoc | 9-Fluorenylmethoxycarbonyl | Fmoc-Cl, Fmoc-OSu | Stable to acid, mild hydrogenolysis | Base (e.g., Piperidine, DBU)[11][12][13] | Boc, Cbz |
| Cbz (or Z) | Carboxybenzyl | Benzyl chloroformate | Stable to acid, base | Catalytic Hydrogenolysis (H₂, Pd/C)[14] | Boc, Fmoc |
Recommendation: For most standard applications, such as peptide couplings or reactions that are not strongly acidic or basic, the Boc group is an excellent first choice due to its ease of application and clean, acid-labile removal.[10]
Q4: I am trying to protect the amino group with Boc₂O, but the reaction is slow or incomplete. What is wrong?
A4: This is a common issue with anilines, which are less nucleophilic than aliphatic amines.[15] Here are several troubleshooting steps:
-
Choice of Base: A non-nucleophilic base is crucial. While NaOH or NaHCO₃ can be used, a stronger base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) as a catalyst can significantly accelerate the reaction.[10]
-
Solvent: Ensure your starting material is fully dissolved. A polar aprotic solvent like tetrahydrofuran (THF), acetonitrile (ACN), or dioxane is often effective.[10] For zwitterionic starting materials, a solvent mixture including water may be necessary to achieve solubility.[15]
-
Stoichiometry: Use a slight excess of Boc₂O (1.1 to 1.5 equivalents) to drive the reaction to completion.
-
Temperature: While many Boc protections proceed at room temperature, gently heating the reaction to 40-50 °C can improve the rate for less reactive anilines.[10]
Q5: How do I know if my protection reaction was successful?
A5: You can monitor the reaction progress using Thin Layer Chromatography (TLC). The protected product will be less polar than the starting material and will have a higher Rf value. After workup, you can confirm the structure using NMR spectroscopy (you will see a large singlet around 1.5 ppm for the tert-butyl protons of the Boc group) and Mass Spectrometry (the mass will increase by 100.12 g/mol ).
Section 3: Experimental Protocols
These protocols are provided as a starting point and may require optimization based on your specific substrate and lab conditions.
Protocol 1: Boc Protection of this compound
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in THF.
-
Add triethylamine (1.5 eq) to the solution and stir for 5 minutes at room temperature.
-
Add a solution of di-tert-butyl dicarbonate (1.2 eq) in THF dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent). The reaction is typically complete within 4-12 hours.
-
Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the THF.
-
Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the Boc-protected product, which can be purified by recrystallization or column chromatography if necessary.
Protocol 2: Acid-Mediated Boc Deprotection
Materials:
-
Boc-protected this compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
Procedure:
-
Dissolve the Boc-protected compound (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (5-10 eq, often used as a 20-50% solution in DCM) to the solution at room temperature. You should observe gas (isobutylene) evolution.
-
Stir the reaction for 1-3 hours, monitoring by TLC until the starting material is consumed.
-
Carefully concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Redissolve the residue in a suitable solvent and carefully neutralize with a saturated NaHCO₃ solution until the pH is ~7-8.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the deprotected product.[16]
Section 4: Troubleshooting Guide
Diagram: Troubleshooting Deprotection Issues
Caption: A decision tree for troubleshooting common deprotection problems.
Frequently Asked Questions: Troubleshooting
Q6: My Boc deprotection is incomplete, even after several hours. What can I do?
A6:
-
Reagent Quality: Ensure your acid (TFA or HCl) is not old or hydrated, as this can reduce its effectiveness.
-
Acid Concentration: Increase the concentration of the acid. For stubborn Boc groups, using neat TFA (with caution) may be necessary.
-
Scavengers: During acid-mediated cleavage, the released tert-butyl cation can be reactive. While less of a problem for this specific molecule, in complex substrates, it can cause side reactions like alkylation. Adding a scavenger like triisopropylsilane (TIS) can trap this cation.[17]
Q7: I am trying to remove an Fmoc group with piperidine, but I am seeing side reactions. Why?
A7: The byproduct of Fmoc deprotection, dibenzofulvene, is a reactive electrophile that can form adducts with nucleophiles if not effectively scavenged by the piperidine.[12][13]
-
Piperidine Concentration: Ensure you are using a sufficient concentration of piperidine (typically 20% in DMF) to act as both the base and the scavenger.[12][16]
-
Reaction Time: Do not let the reaction run for an excessively long time, as this can promote side reactions. Fmoc removal is usually very fast (5-20 minutes).[13]
Q8: I need to perform a reaction that is sensitive to both strong acid and strong base. Is there an alternative protecting group?
A8: Yes. This is a perfect scenario for using the Cbz (or Z) group . It is stable to both the acidic conditions used to remove Boc groups and the basic conditions used to remove Fmoc groups. The Cbz group is selectively removed under neutral conditions via catalytic hydrogenolysis (H₂ gas with a palladium catalyst).[14] This makes the Boc/Fmoc/Cbz protecting groups a powerful, mutually orthogonal set for complex, multi-step syntheses.[8][9]
References
- Anonymous. (2017).
- Wikipedia contributors. (n.d.). Aniline. Wikipedia. [Link]
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
- Anonymous. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Online Press. [Link]
- Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Aapptec Peptides. [Link]
- Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. [Link]
- Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Beilstein Journals. [Link]
- Anonymous. (2025). (PDF) Methods for Removing the Fmoc Group.
- Anonymous. (n.d.). Methods for Removing the Fmoc Group.
- Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
- Organic Chemistry Portal. (n.d.). Protecting Groups. Organic Chemistry Portal. [Link]
- Anonymous. (n.d.).
- Anonymous. (n.d.). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Biological and Pharmaceutical Sciences. [Link]
- Anonymous. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline.
- Pearson Study Prep. (2015).
- Shearson, S. (2018). How to describe removal of protecting groups. Shearson Editorial Services. [Link]
- Anonymous. (n.d.). An Elegant Example of Chemoselective Reaction. Indian Academy of Sciences. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Orthogonal Protection in Peptide Synthesis: The Strategic Advantage of Z(2-Cl)-OSu. Ningbo Inno Pharmchem Co.,Ltd. [Link]
- Anonymous. (2019). Avoid Protecting Groups. ACS. [Link]
- Chegg. (2022). Solved 1. The aniline and carboxylic acid shown are unlikely. Chegg.com. [Link]
- Warner, B. P., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green.
- Anonymous. (2021). 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]
- PubChem. (n.d.). 4-(4-Aminophenyl)benzoic acid. PubChem. [Link]
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Slebocka-Tilk, H., & Brown, R. S. (1999). Equilibrium Formation of Anilides from Carboxylic Acids and Anilines in Aqueous Acidic Media. Journal of the American Chemical Society, 121(11), 2463-2468. [Link]
- Anonymous. (n.d.). N‐Alkylation of aniline using carboxylic acid as the alkyl source.
- Anonymous. (n.d.).
- Anonymous. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK.
- Anonymous. (2022). Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. MDPI. [Link]
- Sarex. (n.d.). 4-Aminobenzoic acid. Sarex. [Link]
- Anonymous. (2022). 21.7: Chemistry of Amides. Chemistry LibreTexts. [Link]
- PubChem. (n.d.). 4'-Aminobiphenyl-3-carboxylic acid. PubChem. [Link]
- The Royal Society of Chemistry. (n.d.). Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot,. The Royal Society of Chemistry. [Link]
- OUCI. (n.d.).
Sources
- 1. Aniline - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. quora.com [quora.com]
- 4. chegg.com [chegg.com]
- 5. hepatochem.com [hepatochem.com]
- 6. Protective Groups [organic-chemistry.org]
- 7. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 8. biosynth.com [biosynth.com]
- 9. nbinno.com [nbinno.com]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. total-synthesis.com [total-synthesis.com]
- 12. researchgate.net [researchgate.net]
- 13. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. peptide.com [peptide.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 4-(3-aminophenyl)benzoic acid by Acid-Base Extraction
Welcome to the technical support guide for the purification of 4-(3-aminophenyl)benzoic acid. This document provides in-depth, field-tested insights into the application of acid-base extraction for this specific amphoteric molecule. It is designed for researchers, chemists, and drug development professionals who require a high degree of purity for their downstream applications.
Section 1: Understanding the Chemistry of this compound
Before troubleshooting, it's crucial to understand the unique chemical nature of this compound. This molecule is amphoteric , meaning it possesses both an acidic functional group (the carboxylic acid, -COOH) and a basic functional group (the amino group, -NH₂). The success of the purification hinges on exploiting the pH-dependent solubility changes of these two groups.
-
The Carboxylic Acid Group (-COOH): This group is acidic. In a basic solution (high pH), it will be deprotonated to form a negatively charged carboxylate salt (-COO⁻), which is highly soluble in aqueous solutions.
-
The Amino Group (-NH₂): This group is basic. In an acidic solution (low pH), it will be protonated to form a positively charged ammonium salt (-NH₃⁺), which is also soluble in aqueous solutions.
-
The Zwitterionic/Neutral State: At a specific pH, known as the isoelectric point (pI), the molecule will exist predominantly as a neutral zwitterion (internal salt, -NH₃⁺ and -COO⁻), where it exhibits its lowest solubility in water. This is the state in which we precipitate the purified product.
Key Physicochemical Properties:
| Property | Value / Description | Significance for Extraction |
| Molecular Formula | C₁₃H₁₁NO₂[1][2] | Basic information for yield calculations. |
| Molecular Weight | 213.23 g/mol [1][2] | Essential for stoichiometric calculations. |
| pKa (Carboxylic Acid) | ~3.99 (Predicted)[1][3] | Dictates the pH required to deprotonate and solubilize as a salt in a basic aqueous layer. |
| pKa (Conjugate acid of Amino Group) | ~4.55 (for 3-aminobenzoic acid)[4] | Dictates the pH required to protonate and solubilize as a salt in an acidic aqueous layer. |
| Solubility (Neutral Form) | Slightly soluble in water; soluble in hot water, ethanol, ethyl acetate.[5] | Guides the choice of the primary organic solvent and the final recrystallization solvent. |
Section 2: Visualizing the Extraction Workflow
The following diagram outlines the logical flow of a typical acid-base extraction designed to remove neutral impurities from crude this compound.
Caption: Workflow for purifying this compound.
Section 3: Frequently Asked Questions (FAQs)
Q1: Which organic solvent should I use to dissolve my crude sample? A1: Ethyl acetate is an excellent first choice. It has good solubility for the neutral form of the target molecule, is immiscible with water, and has a lower density than water, which simplifies layer separation.[6] Dichloromethane (DCM) is another option, but note that it is denser than water and will form the bottom layer.
Q2: What is the best base to use for the first extraction? Why not a strong base like NaOH? A2: A weak base like sodium bicarbonate (NaHCO₃) is strongly recommended.[6] The carboxylic acid group (pKa ~4) is acidic enough to be deprotonated by bicarbonate, forming the water-soluble sodium salt. Using a strong base like sodium hydroxide (NaOH) is not ideal because it could potentially deprotonate other, less acidic impurities or react with your solvent (e.g., hydrolysis of ethyl acetate).[7]
Q3: How do I know how much acid to add to precipitate my product? A3: You should add the acid (e.g., 1M HCl) dropwise while continuously monitoring the pH of the aqueous solution with a pH meter or pH paper. Your target is the isoelectric point, where the molecule is least soluble. This is typically between the two pKa values, so a pH of around 4 to 5 is a good target. Add acid until you see no further precipitation. Adding a large excess of strong acid could re-dissolve your product by protonating the amino group.[6]
Q4: Can I use this method to remove acidic or basic impurities? A4: Yes, the strategy can be adapted.
-
To remove a more strongly acidic impurity: Use a base that is strong enough to deprotonate your target compound but not the impurity. This requires careful selection based on pKa values.
-
To remove a basic impurity: Before the basic extraction, you could perform an initial wash of the organic layer with a dilute acid (e.g., 1M HCl). This would protonate the basic impurity, moving it into the aqueous layer, while leaving your neutral target compound in the organic phase. The full separation would then proceed as a multi-step extraction.[7][8]
Section 4: Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| An emulsion (a stable, milky layer between the organic and aqueous phases) forms during extraction. | • Vigorous shaking.• High concentration of crude material.• Presence of particulate matter or surfactants. | • Stop shaking and swirl gently. Allow the separatory funnel to stand undisturbed for a period.• Add a saturated NaCl solution (brine). This increases the ionic strength of the aqueous layer, which can help break the emulsion.[6]• Filter the entire mixture through a pad of Celite or glass wool to remove particulates.• If persistent, dilute the mixture with more of both the organic and aqueous solvents. |
| No precipitate forms (or very little) when I acidify the aqueous layer. | • Insufficient acidification (pH is still too high).• Excessive acidification (pH is too low, causing re-dissolution as the ammonium salt).• The product is not in the aqueous layer (an error in layer identification).• The product is more soluble in the acidified water than expected. | • Check the pH. Continue adding acid dropwise until you reach the target pH of ~4-5.• If you overshot the pH, carefully add dilute base (e.g., 1M NaHCO₃) to bring the pH back up.• Test both layers. Before discarding anything, take a small sample of each layer, acidify/basify it, and see where your product precipitates. Never discard any layer until the product is successfully isolated. [9]• Cool the aqueous solution in an ice bath to decrease solubility.• If the product oils out or remains dissolved, you may need to perform a "back-extraction" into a fresh portion of organic solvent (e.g., ethyl acetate), followed by drying and evaporation of the solvent.[10] |
| The final product is discolored (yellow or brown). | • Presence of colored impurities not removed by the extraction.• Oxidation of the amino group. The compound can discolor on exposure to air and light.[5] | • Perform a recrystallization. Suitable solvents include ethanol/water mixtures or ethyl acetate.[5][11]• During recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Filter the hot solution to remove the charcoal before cooling.[11] |
| Low final yield. | • Incomplete extraction from the organic layer to the aqueous layer.• Incomplete precipitation from the aqueous layer.• Product loss during transfers and filtration.• Premature precipitation during the initial basic extraction if the base is not concentrated enough. | • Perform multiple extractions. Instead of one large extraction, use two or three smaller extractions with fresh aqueous base. This is more efficient.• Ensure optimal pH for precipitation. Use a pH meter for accuracy.• Allow sufficient time for precipitation, and cool the solution in an ice bath to maximize recovery.• Back-wash the organic layer. After the primary extraction, wash the organic layer with a small amount of fresh aqueous base and combine the aqueous layers to recover any remaining product.[6] |
Section 5: Detailed Protocol: Purification from Neutral Impurities
This protocol assumes you are starting with 5 grams of crude this compound contaminated with neutral, organic-soluble impurities.
Materials:
-
Crude this compound (5.0 g)
-
Ethyl acetate (100 mL)
-
1M Sodium Bicarbonate (NaHCO₃) solution (2 x 50 mL)
-
1M Hydrochloric Acid (HCl) solution (~50-60 mL)
-
Saturated Sodium Chloride (Brine) solution (25 mL)
-
Deionized Water (for washing)
-
Separatory funnel (250 mL or 500 mL)
-
Beakers, Erlenmeyer flasks
-
pH meter or pH paper
-
Büchner funnel and filter paper for vacuum filtration
Procedure:
-
Dissolution: Dissolve the 5.0 g of crude material in 100 mL of ethyl acetate in an Erlenmeyer flask. If it does not dissolve completely at room temperature, gently warm the mixture. Ensure it cools back to room temperature before proceeding. Transfer the solution to a separatory funnel.
-
First Extraction: Add 50 mL of 1M NaHCO₃ solution to the separatory funnel. Stopper the funnel, and invert it gently several times, venting frequently to release pressure from any CO₂ gas that may form.[10][12] Do not shake vigorously. Allow the layers to separate completely.
-
Separate Layers: Drain the lower aqueous layer into a clean Erlenmeyer flask labeled "Aqueous Extract 1".
-
Second Extraction: Add the second 50 mL portion of 1M NaHCO₃ to the organic layer remaining in the funnel. Repeat the gentle mixing and venting process.
-
Combine and Wash: Drain this second aqueous layer into the same flask ("Aqueous Extract 1"). To remove any residual neutral impurities from the combined aqueous extracts, perform a "back-wash" by adding 20 mL of fresh ethyl acetate, swirling, separating, and discarding the ethyl acetate wash.[6]
-
Precipitation: Cool the combined aqueous extract in an ice bath. Slowly add 1M HCl dropwise while stirring and monitoring the pH. A white precipitate of the purified product will begin to form. Continue adding acid until the pH is approximately 4-5 and no more solid forms.
-
Isolation: Allow the slurry to stand in the ice bath for 15-30 minutes to maximize crystal growth. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold deionized water (2 x 15 mL) to remove any residual inorganic salts.
-
Drying: Allow the product to air-dry on the filter, then transfer it to a watch glass or drying dish to dry completely, preferably in a vacuum oven at a modest temperature (e.g., 50-60 °C).
Section 6: References
-
Vertex AI Search, based on American Chemical Society. (2004). Polymorphism and Crystallization of p-Aminobenzoic Acid.
-
Vertex AI Search, based on Benchchem. Technical Support Center: Purification of N-Acryloyl-p-aminobenzoic Acid.
-
Vertex AI Search, based on American Chemical Society. (2004). Polymorphism and Crystallization of p-Aminobenzoic Acid.
-
Vertex AI Search, based on Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
-
Vertex AI Search, based on Research Explorer The University of Manchester. Molecules, Clusters and Crystals: The Crystallisation of p-aminobenzoic acid from Solution.
-
Vertex AI Search, based on ChemicalBook. (2023). 4-Aminobenzoic acid | 150-13-0.
-
Vertex AI Search, based on an unspecified academic source. Acid-Base Extraction.
-
Vertex AI Search, based on University of Rochester Department of Chemistry. Troubleshooting: The Workup.
-
Vertex AI Search, based on ResearchGate. (2023). Polymorphism and Crystallization of p-Aminobenzoic Acid | Request PDF.
-
Vertex AI Search, based on ResearchGate. (2023). Extraction of Acidic, Basic, and Neutral Components from an Organic Mixture.
-
Vertex AI Search, based on ChemicalBook. 3-(4-Aminophenyl)benzoic acid | 85096-04-4.
-
Vertex AI Search, based on Wikipedia. Acid–base extraction.
-
Vertex AI Search, based on UW-Madison Chemistry. Experiment 3: Separation of a Mixture by Acid-Base Extraction.
-
Vertex AI Search, based on Reddit. (2019). What are some common mistakes when doing liquid-liquid extraction labs?.
-
Vertex AI Search, based on Chemistry Steps. Organic Acid-Base Extractions.
-
Vertex AI Search, based on an unspecified academic source. Liquid/liquid Extraction.
-
Vertex AI Search, based on ResearchGate. Solubility of p ABA in several solvents.
-
Vertex AI Search, based on ChemicalBook. 3-(4-Aminophenyl)benzoic acid | 85096-04-4.
-
Vertex AI Search, based on an unspecified academic source. Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives.
-
Vertex AI Search, based on PubChem. 4-(4-Aminophenyl)benzoic acid.
-
Vertex AI Search, based on an unspecified vendor. This compound, min 96%, 5 grams.
-
Vertex AI Search, based on Pharmaffiliates. CAS No : 124221-69-8| Chemical Name : this compound.
-
Vertex AI Search, based on ResearchGate. (2018). I want to work with 4-aminomethyl benzoic acid and all papers say that it dissolves in methanol. Mine does not. what can be the problem ?.
Sources
- 1. 3-(4-Aminophenyl)benzoic acid | 85096-04-4 [amp.chemicalbook.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 85096-04-4 CAS MSDS (3-(4-Aminophenyl)benzoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. global.oup.com [global.oup.com]
- 5. 4-Aminobenzoic acid | 150-13-0 [chemicalbook.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Troubleshooting [chem.rochester.edu]
Technical Support Center: Characterization of Impurities in 4-(3-Aminophenyl)benzoic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the analysis of 4-(3-aminophenyl)benzoic acid. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights into identifying, characterizing, and controlling impurities in this important chemical entity. The content is structured in a practical question-and-answer format to directly address challenges encountered during experimentation.
Section 1: Frequently Asked Questions (FAQs) on Impurity Profiling
This section addresses common questions regarding the origin and regulatory context of impurities in this compound.
Q1: What are the primary sources and types of impurities I should expect in a sample of this compound?
A1: Impurities in any active pharmaceutical ingredient (API) like this compound are classified by regulatory bodies such as the International Council for Harmonisation (ICH).[1][2][3] You should anticipate impurities from three main sources:
-
Organic Impurities: These are the most common and structurally diverse.
-
Process-Related Impurities: Arising from the manufacturing process, these include starting materials, by-products from side reactions, and intermediates that were not fully removed. For example, if a Suzuki coupling synthesis is used, residual starting materials like 3-aminophenylboronic acid or 4-halobenzoic acid could be present.
-
Degradation Products: These form during storage or handling due to exposure to light, heat, humidity, or oxygen. The amino and carboxylic acid functional groups are susceptible to oxidative degradation or decarboxylation.
-
Reagents, Ligands, and Catalysts: While often inorganic, some organic reagents or ligands used in synthesis can persist as impurities.[1][4]
-
-
Inorganic Impurities: These result from the manufacturing process and include residual metals (e.g., palladium from a cross-coupling reaction), inorganic salts, and filter aids.[1][4]
-
Residual Solvents: Organic or inorganic liquids used during synthesis or purification that are not completely removed.[1] Their control is specifically addressed in the ICH Q3C guideline.[2]
Q2: A new impurity has appeared in my HPLC chromatogram. What are the regulatory thresholds I need to be aware of for reporting, identification, and qualification?
A2: The management of impurities is governed by the ICH Q3A(R2) guideline, which sets thresholds based on the maximum daily dose (MDD) of the drug substance.[1][2][5] These thresholds dictate the action required for any given impurity.
Application Scientist's Insight: Understanding these thresholds is critical for efficient drug development. Exceeding a threshold triggers a specific set of actions, from simple reporting to extensive toxicological studies. Proactively identifying and controlling impurities below these limits can save significant time and resources.
The table below summarizes the key thresholds from the ICH Q3A guideline.[3]
| Maximum Daily Dose (MDD) | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg/day (whichever is lower) | 0.15% or 1.0 mg/day (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
-
Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.[4]
-
Identification Threshold: The level above which the structure of an impurity must be determined.[4]
-
Qualification Threshold: The level above which an impurity's biological safety must be established through toxicological data.[1][4]
Section 2: Analytical Strategy and Workflow
A systematic approach is essential for the successful characterization of unknown impurities. This section outlines a robust workflow.
Q3: What is a logical and efficient workflow for detecting, identifying, and characterizing an unknown impurity?
A3: A staged analytical approach is the most effective strategy. It begins with sensitive detection and separation, moves to preliminary identification, and concludes with definitive structural elucidation and quantification.
Application Scientist's Insight: This workflow ensures that resources are used efficiently. You start with a broad screening technique (HPLC) and progressively apply more specific and resource-intensive techniques (MS, NMR) only as needed. This tiered approach is standard practice in the pharmaceutical industry for impurity characterization.[6]
Caption: General workflow for impurity profiling of a new drug substance.[3]
Section 3: Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your analysis.
Q4: My HPLC method shows poor resolution between the main this compound peak and a key impurity. How can I improve the separation?
A4: Improving chromatographic resolution requires systematically adjusting method parameters. Here’s a troubleshooting sequence:
-
Optimize Mobile Phase pH: this compound is amphoteric. The pH of the mobile phase will affect the ionization state of both the amino group (pKa ~3-4) and the carboxylic acid group (pKa ~4-5). A small change in pH can significantly alter retention and selectivity. Start by screening pH values between 2.5 and 6.0.
-
Adjust Organic Modifier Ratio (Gradient Slope): If using a gradient, make it shallower around the elution time of the critical pair. A slower increase in the organic solvent percentage provides more time for the column to resolve closely eluting peaks.
-
Change the Organic Solvent: If you are using acetonitrile, try switching to methanol, or vice-versa. The different solvent properties (polarity, viscosity, and interaction mechanisms) can alter selectivity and resolve co-eluting peaks.
-
Evaluate a Different Stationary Phase: If mobile phase optimization is insufficient, change the column. If you are using a C18 column, consider a phenyl-hexyl or a polar-embedded phase column. These stationary phases offer different retention mechanisms (e.g., π-π interactions) that can be effective for separating aromatic compounds.[7]
Q5: I have an accurate mass and a molecular formula for an impurity from LC-HRMS, but its structure isn't obvious. What are the next steps?
A5: Obtaining a molecular formula is a great start, but it's often not enough for definitive identification.[8]
-
Analyze the Isotope Pattern: Check for characteristic isotopic patterns that suggest the presence of elements like chlorine (M+2 peak ~33% of M) or bromine (M+2 peak ~98% of M).
-
Perform MS/MS Fragmentation: Fragment the impurity's parent ion and analyze the resulting product ions. This fragmentation pattern is a structural fingerprint.[9] Compare the fragments to the known structure of this compound to identify which parts of the molecule have been modified.
-
Consult the Synthesis Route: Propose potential structures based on the starting materials, intermediates, and reagents used in the synthesis.[8] For example, a common impurity could be a dimer, a product of an incomplete reaction, or a side product involving a solvent molecule.
-
Isolate for NMR: If the structure remains ambiguous, the definitive step is to isolate a sufficient quantity of the impurity (typically >1 mg) using preparative HPLC and perform 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC). NMR provides unambiguous information about the carbon-hydrogen framework and connectivity.[10][11]
Q6: I am struggling to get a good signal for a suspected non-chromophoric impurity using my HPLC-UV method. What are my options?
A6: Not all impurities have a UV chromophore, making them invisible to standard UV detectors.
Application Scientist's Insight: This is a common challenge, especially with starting materials or by-products that may be aliphatic. Relying solely on UV detection can lead to underestimation of the total impurity profile.
-
Use a Universal Detector: Employ a detector that does not rely on a chromophore. Options include:
-
Charged Aerosol Detector (CAD): Provides a near-uniform response for non-volatile analytes.
-
Evaporative Light Scattering Detector (ELSD): Another universal detector suitable for non-volatile compounds.
-
-
Couple HPLC to a Mass Spectrometer (LC-MS): This is the most powerful approach. A mass spectrometer can detect any ionizable compound, regardless of its UV absorbance, offering high sensitivity and selectivity.[12][13]
-
Derivatization: If the impurity has a reactive functional group (like an amine or carboxylic acid), you can react it with a labeling agent that imparts a strong UV chromophore or fluorophore. This adds a sample preparation step but can be highly effective.
Section 4: Key Experimental Protocols
This section provides detailed, step-by-step methodologies for core analytical procedures.
Protocol 1: Generic HPLC-UV Method Development for Impurity Profiling
Objective: To develop a robust, stability-indicating HPLC method for the separation and quantification of impurities in this compound.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).
-
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Phosphate Monobasic
-
Phosphoric Acid
-
Water (HPLC Grade)
-
-
Procedure:
-
Sample Preparation: Prepare a sample solution of this compound at 0.5 mg/mL in a 50:50 mixture of water and acetonitrile.
-
Mobile Phase Preparation:
-
Mobile Phase A: 20 mM potassium phosphate buffer. Adjust to pH 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
-
Initial Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Column Temperature: 35 °C.
-
Flow Rate: 1.0 mL/min.
-
Detection: DAD, 210 nm - 400 nm (monitor at 254 nm for quantification).
-
Injection Volume: 5 µL.
-
Gradient Program (Screening):
Time (min) %B 0.0 5 25.0 95 30.0 95 30.1 5 | 35.0 | 5 |
-
-
Method Optimization:
-
Analyze the initial chromatogram for peak shape and resolution.
-
Adjust the gradient slope to improve the separation of closely eluting peaks as described in the troubleshooting guide.
-
Perform forced degradation studies (acid, base, peroxide, heat, light) to ensure the method is stability-indicating and can separate degradants from the main peak and other impurities.
-
-
Protocol 2: Impurity Identification using LC-MS/MS
Objective: To obtain the mass, molecular formula, and fragmentation data of an unknown impurity.
-
Instrumentation:
-
LC-MS/MS system (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
-
-
Procedure:
-
LC Method Transfer: Transfer the optimized HPLC method to the UPLC/UHPLC front-end of the mass spectrometer. Ensure mobile phase buffers are volatile (e.g., use formic acid or ammonium acetate instead of phosphate buffers).
-
MS Full Scan Analysis:
-
Acquire data in both positive and negative ESI modes to determine which provides a better signal for the impurity.
-
Set a wide mass range (e.g., m/z 50-1000) to capture the parent ion.
-
-
Accurate Mass Determination: From the full scan data, determine the accurate mass of the impurity's molecular ion. Use this mass to generate a list of possible elemental compositions (molecular formulas).
-
MS/MS Fragmentation Analysis:
-
Perform a separate injection using a data-dependent acquisition (DDA) or targeted MS/MS experiment.
-
Set the instrument to select the parent ion m/z of the impurity and fragment it using collision-induced dissociation (CID).
-
Analyze the resulting fragment ions to deduce the impurity's structure, as detailed in the troubleshooting guide.[6][9]
-
-
Section 5: Potential Impurity Structures
Based on common synthetic routes, this section illustrates potential process-related impurities. The most common synthesis for this class of compound is a Suzuki coupling.
Caption: Potential process-related impurities from a Suzuki coupling synthesis route.
References
- ICH. (2006). Impurities in New Drug Substances Q3A(R2).
- European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]
- AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. [Link]
- ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. gmp-compliance.org. [Link]
- Chen, G., & Pramanik, B. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. [Link]
- Liu, Y., Romijn, E. P., Verniest, G., Laukens, K., & De Vijlder, T. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Trends in Analytical Chemistry, 121, 115686. [Link]
- Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. [Link]
- Arcinova. (2025). The benefits of high-resolution mass spectrometry for impurity profiling. [Link]
- Pharma's Almanac. (2020).
- Inagi, T., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Nutrients, 14(14), 2841. [Link]
- Liu, X. (n.d.). Chapter 6: Structural Identification of Organic Compounds: IR and NMR Spectroscopy. Kwantlen Polytechnic University. [Link]
- eGyanKosh. (n.d.).
- Maricopa Open Digital Press. (n.d.). Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. [Link]
- Borman, P., et al. (2010). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. American Pharmaceutical Review. [Link]
- International Journal of Research in Pharmaceutical Sciences. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminobenzoic acid. [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 5. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 6. scispace.com [scispace.com]
- 7. helixchrom.com [helixchrom.com]
- 8. pharmasalmanac.com [pharmasalmanac.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Chapter 6: Structural Identification of Organic Compounds: IR and NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]
- 11. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 12. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 13. ijprajournal.com [ijprajournal.com]
Technical Support Center: Strategies to Control Molecular Weight in Polyamides from 4-(3-aminophenyl)benzoic acid
Welcome to the technical support center for the synthesis and molecular weight control of polyamides derived from 4-(3-aminophenyl)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this AB-type aromatic monomer. Here, we will delve into the critical aspects of controlling polymer chain length, a factor that profoundly influences the final material's properties, including its mechanical strength, solubility, and thermal stability. This resource provides in-depth, field-proven insights, troubleshooting guides, and validated protocols to help you achieve consistent and targeted molecular weights in your polymerization experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a unique monomer for polyamide synthesis?
This compound is an AB-type aromatic monomer, meaning it contains both an amine (-NH₂) and a carboxylic acid (-COOH) functional group on the same molecule. This structure allows it to undergo self-polycondensation, where molecules react with each other to form long polymer chains without the need for a second, complementary monomer (an A-A or B-B type). The resulting polymers are a class of aromatic polyamides (aramids), known for their exceptional thermal and mechanical properties.[1][2][3]
Q2: Why is controlling molecular weight so critical for the properties of these polyamides?
The molecular weight of a polyamide is directly proportional to its degree of polymerization and has a significant impact on its bulk properties.[4]
-
Low Molecular Weight: Polymers with lower molecular weight are often brittle, have poor mechanical strength, and may exhibit higher solubility.
-
High Molecular Weight: High molecular weight polyamides typically demonstrate superior toughness, tensile strength, and thermal resistance.[4] However, excessively high molecular weight can lead to poor solubility and high melt viscosity, making the polymer difficult to process.[5][6]
-
Property Control: By precisely controlling the molecular weight, researchers can tailor the polyamide's properties to meet the specific demands of an application, whether it's for a high-strength fiber, a processable film, or a biocompatible material.
Q3: What are the primary methods for controlling molecular weight in the polycondensation of this compound?
Controlling molecular weight in this step-growth polymerization relies on several key strategies:
-
Stoichiometric Imbalance: While this compound is a self-condensing monomer, introducing a slight excess of a monofunctional reagent (a chain terminator) can effectively cap the growing polymer chains and limit the final molecular weight.[7][8]
-
Reaction Time and Temperature: The extent of polymerization is a function of both time and temperature. Shorter reaction times or lower temperatures will generally result in lower molecular weight polymers.[9] Conversely, prolonged reaction at high temperatures can increase molecular weight but also risks side reactions that might limit it.[9][10]
-
Monomer Purity: The presence of monofunctional impurities in the starting monomer can act as unintentional chain stoppers, leading to lower than expected molecular weights.[9] Therefore, high monomer purity is essential for achieving high molecular weight polymers.
-
Catalyst Concentration: In catalyzed reactions, such as the Yamazaki-Higashi method, the concentration of the condensing agent can influence the reaction rate and, consequently, the final molecular weight.[11][12][13]
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of polyamides from this compound, focusing on issues related to molecular weight control.
Problem 1: Molecular Weight is Consistently Too Low
Potential Causes:
-
Monomer Impurity: The presence of monofunctional impurities in the this compound monomer is a common cause of premature chain termination.[9]
-
Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time or at a high enough temperature to achieve the desired degree of polymerization.[9]
-
Side Reactions: At elevated temperatures, side reactions such as decarboxylation of the acid end-groups or oxidation of the amine groups can occur, effectively capping the polymer chains.[9][10]
-
Poor Solvent Quality: If the growing polymer chain precipitates from the solution prematurely, chain growth will cease, resulting in a low molecular weight product. The use of salts like LiCl or CaCl₂ can improve polymer solubility in solvents like NMP or DMAc.[11][14]
Solutions & Proactive Measures:
-
Monomer Purification: Recrystallize the this compound monomer from a suitable solvent (e.g., ethanol/water) to remove impurities. Verify purity using techniques like melting point determination, NMR spectroscopy, or elemental analysis.
-
Optimize Reaction Conditions: Systematically increase the reaction time and/or temperature. Monitor the progress of the polymerization by measuring the inherent viscosity of aliquots taken at different time points.[4]
-
Inert Atmosphere: Conduct the polymerization under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
-
Improve Solubility: If polymer precipitation is observed, consider increasing the reaction temperature or adding salts like LiCl to the reaction medium to keep the polymer in solution.[11][14]
Problem 2: Molecular Weight is Too High, Leading to Gelation or Poor Solubility
Potential Causes:
-
Excessive Reaction Time/Temperature: Allowing the polymerization to proceed for too long at high temperatures can lead to extremely high molecular weights and potential cross-linking side reactions, resulting in an insoluble gel.[15]
-
Absence of a Chain Terminator: Without the controlled addition of a monofunctional reagent, the polymerization may proceed unchecked to very high molecular weights.
-
Bifunctional Impurities: The presence of trace amounts of trifunctional impurities (e.g., molecules with two amine groups and one carboxylic acid group, or vice versa) can act as cross-linking agents, leading to gelation.
Solutions & Proactive Measures:
-
Introduce a Chain Terminator: Add a calculated amount of a monofunctional reagent, such as benzoic acid or aniline, to the reaction mixture at the beginning of the polymerization. This will allow for precise control over the target molecular weight.[7] The theoretical number-average degree of polymerization (Xn) can be estimated using the Carothers equation, modified for an AB monomer with a B-type chain stopper: Xn = (1+r) / (1-r), where r is the ratio of moles of AB monomer to the moles of the B-B (or A-A) chain stopper.
-
Controlled Reaction Quenching: Monitor the reaction viscosity and stop the polymerization when the desired molecular weight is achieved by rapidly cooling the reaction mixture and precipitating the polymer in a non-solvent like methanol or water.[9]
-
Thorough Monomer Analysis: Ensure the monomer is free from polyfunctional impurities by using high-purity grades or through rigorous purification and characterization.
Problem 3: Broad or Bimodal Molecular Weight Distribution
Potential Causes:
-
Non-Uniform Reaction Conditions: Poor mixing or temperature gradients within the reaction vessel can lead to different rates of polymerization, resulting in a broad molecular weight distribution.
-
Transamidation Reactions: At very high temperatures, transamidation reactions can occur, where an amide bond in the middle of a chain is cleaved and reformed. This can lead to a redistribution of chain lengths and a broadening of the molecular weight distribution.[9]
-
Slow Initiator Addition: In methods requiring a catalyst or condensing agent, adding it too slowly or non-uniformly can create multiple populations of growing chains.
Solutions & Proactive Measures:
-
Ensure Homogeneity: Use efficient mechanical stirring throughout the polymerization to maintain a uniform temperature and concentration of reactants.
-
Moderate Reaction Temperature: Avoid excessively high temperatures that can promote side reactions like transamidation.[9] A typical temperature range for the Yamazaki-Higashi reaction is 80-120°C.[11]
-
Rapid Catalyst Addition: Ensure that any catalyst or condensing agent is added quickly and efficiently to the well-stirred reaction mixture at the start of the polymerization.
Data Presentation & Experimental Protocols
Table 1: Effect of Reaction Parameters on Polyamide Molecular Weight
| Parameter | Effect of Increase | Rationale |
| Reaction Time | Increases Mw | Allows for higher conversion of functional groups. |
| Temperature | Increases Mw (up to a point) | Increases reaction rate. Too high can cause degradation.[9][10] |
| Monomer Purity | Increases Mw | Reduces premature termination by monofunctional impurities.[9] |
| Chain Terminator Conc. | Decreases Mw | Caps growing polymer chains, limiting their length.[7] |
| Solvent Quality | Increases Mw | Keeps longer chains in solution, allowing further growth.[11][14] |
Experimental Protocol 1: A Typical Yamazaki-Higashi Polycondensation
This method is a direct polycondensation that avoids the need for highly reactive acyl chlorides.[11][12]
Materials:
-
This compound (purified)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Lithium Chloride (LiCl), anhydrous
-
Pyridine, anhydrous
-
Triphenyl phosphite (TPP)
-
Methanol
Procedure:
-
In a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, add this compound (e.g., 5.00 g, 23.4 mmol), anhydrous LiCl (e.g., 0.5 g), and anhydrous NMP (e.g., 25 mL).
-
Stir the mixture under a gentle flow of nitrogen until the monomer and salt are fully dissolved.
-
Add anhydrous pyridine (e.g., 5 mL) to the solution.
-
Add triphenyl phosphite (TPP) (e.g., 7.26 g, 23.4 mmol) to the reaction mixture via syringe.
-
Heat the reaction mixture to 100-115°C and stir vigorously for 3-12 hours. The viscosity of the solution will increase as the polymerization proceeds.
-
After the desired reaction time, cool the viscous solution to room temperature.
-
Pour the polymer solution slowly into a large excess of methanol (e.g., 500 mL) with vigorous stirring to precipitate the polyamide.
-
Collect the fibrous polymer by filtration, wash it thoroughly with fresh methanol, and then with hot water to remove residual salts and solvent.
-
Dry the final polymer in a vacuum oven at 80°C to a constant weight.
Experimental Protocol 2: Molecular Weight Characterization by Inherent Viscosity
Inherent viscosity is a simple and rapid method to estimate the relative molecular weight of a polymer series.[4][16]
Materials:
-
Dried polyamide sample
-
Concentrated sulfuric acid (96-98%) or a suitable organic solvent (e.g., DMAc with 3% LiCl)
-
Ubbelohde viscometer
-
Constant temperature water bath (e.g., 25°C or 30°C)
Procedure:
-
Accurately weigh a small amount of the dried polymer (e.g., 0.125 g).
-
Dissolve the polymer in a precise volume of the chosen solvent (e.g., 25 mL) to make a 0.5 g/dL solution. This may require gentle heating and stirring.
-
Allow the solution to cool to the temperature of the water bath.
-
Using an Ubbelohde viscometer, measure the flow time of the pure solvent (t₀) and the polymer solution (t).
-
Calculate the relative viscosity (η_rel = t/t₀) and the specific viscosity (η_sp = η_rel - 1).
-
Calculate the inherent viscosity (η_inh) using the formula: η_inh = [ln(η_rel)] / c, where c is the concentration in g/dL.
-
Higher inherent viscosity values correlate with higher polymer molecular weight.[4] For more absolute measurements, techniques like Gel Permeation Chromatography (GPC) are required.[17][18][19]
Visualizations
Diagram 1: Yamazaki-Higashi Polycondensation Workflow
Caption: Workflow for polyamide synthesis via the Yamazaki-Higashi method.
Diagram 2: Troubleshooting Molecular Weight Issues
Caption: Decision tree for troubleshooting common molecular weight problems.
References
- García, J. M., et al. (2018). Functional Aromatic Polyamides. Molecules, 23(12), 3123. (URL: [Link])
- Infinita Lab. Measuring the Relative Viscosity of Polyamide. (URL: [Link])
- Nobrega, R., & Forte, M. M. C. (2001). Molecular Weight Distribution of Polyamides by GPC-Viscometry. A Comparison between High Temperature and Low Temperature Eluants. Journal of Liquid Chromatography & Related Technologies, 24(18), 2727–2747. (URL: [Link])
- Nobrega, R., & Forte, M. M. C. (2001). Molecular weight distribution of polyamides by GPC-viscometry. A comparison between high temperature and low temperature eluants.
- de la Campa, J. G., et al. (2023). New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA. Polymers, 15(3), 739. (URL: [Link])
- Sava, I., et al. (2012). Synthesis of PEIAs according to the Yamazaki–Higashi polycondensation technique.
- Wikipedia.
- Nobrega, R., & Forte, M. M. C. (2001). MOLECULAR WEIGHT DISTRIBUTION OF POLYAMIDES BY GPC-VISCOMETRY. A COMPARISON BETWEEN HIGH TEMPERATURE AND LOW TEMPERATURE ELUANTS. Semantic Scholar. (URL: [Link])
- El-Gaby, M. S. A., et al. (2012). Synthesis and characterization of new polyamides derived from alanine and valine derivatives. Chemistry Central Journal, 6(1), 97. (URL: [Link])
- Various Authors. (2018). Synthesis and characterization of novel aromatic polyamides via Yamazaki–Higashi phosphorylation method.
- Udhay Kiron. (2015). Determination of Molecular Weight of Polymers by Viscometry. Scribd. (URL: [Link])
- NC State University Libraries.
- Guan, Z. (2011). Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. NIH Public Access. (URL: [Link])
- El-Gaby, M. S. A., et al. (2012). Synthesis and characterization of new polyamides derived from alanine and valine derivatives.
- LibreTexts Chemistry. (2023). Chain-Growth Polymers. (URL: [Link])
- Bombay Textile Research Association. (2024). A concise overview of the aramid fiber spinning process. (URL: [Link])
- Various Authors. (2018). Synthesis of polyamides.
- Li, X., et al. (2022). The effect of initial molecular weight on the structural evolution of Polyamide 1012 during high-temperature thermal treatments. Macromolecules, 55(17), 7674–7682. (URL: [Link])
- Encyclopedia.pub. (2024). Molecular Weight of Polyamides. (URL: [Link])
- Wikipedia.
- LibreTexts Chemistry. (2021). Step Growth and Chain Growth. (URL: [Link])
- Facinelli, J. V., et al. (1996). Controlled Molecular Weight Polyimides from Poly(amic acid) Salt Precursors. Semantic Scholar. (URL: [Link])
- Yokozawa, T., et al. (1998). Synthesis of High Molecular Weight Poly(p-benzamide)s. SciSpace. (URL: [Link])
- Li, X., et al. (2021). A rheological method to characterize the molecular weight changes of polyamide 1012 during solid state polymerization.
- OnlyTRAININGS. (2024).
- Lee, S. H., et al. (2018). Effect of Molecular Structure Change on the Melt Rheological Properties of a Polyamide (Nylon 6). ACS Omega, 3(12), 18536–18544. (URL: [Link])
- Iwanami, T. (2018). Polyamide Syntheses.
- Nguyễn, P. H. (2016). SYNTHESIS AND CHARACTERIZATION OF NOVEL POLYAMIDES. Aaltodoc. (URL: [Link])
- Espeso, J. F., et al. (2000). Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl)-1,3-bis-(4-aminophenoxy)benzene. Journal of Polymer Science Part A: Polymer Chemistry, 38(6), 1014–1023. (URL: [Link])
- Zhang, H., et al. (2023). Novel high molecular weight aliphatic polyamide 3X based on 1,3-propanediamine: synthesis and side reaction mechanism. Polymer Chemistry, 14(35), 4153-4164. (URL: [Link])
- BIT Mesra. POLYAMIDE. (URL: [Link])
- Shoji, Y., et al. (2012). Synthesis of aramids by bulk polycondensation of aromatic dicarboxylic acids with 4,4′-oxydianiline. Polymer Chemistry, 3(7), 1978-1982. (URL: [Link])
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and characterization of new polyamides derived from alanine and valine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. infinitalab.com [infinitalab.com]
- 5. Overcoming Polyamide Formulation Challenges: Practical Strategies for Advanced Polymer Formulators [onlytrainings.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chain termination - Wikipedia [en.wikipedia.org]
- 8. Step-Growth and Chain-Growth Polymerization – Advances in Polymer Science [ncstate.pressbooks.pub]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Novel high molecular weight aliphatic polyamide 3X based on 1,3-propanediamine: synthesis and side reaction mechanism - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. diva-portal.org [diva-portal.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. btraindia.com [btraindia.com]
- 15. aaltodoc.aalto.fi [aaltodoc.aalto.fi]
- 16. scribd.com [scribd.com]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. MOLECULAR WEIGHT DISTRIBUTION OF POLYAMIDES BY GPC-VISCOMETRY. A COMPARISON BETWEEN HIGH TEMPERATURE AND LOW TEMPERATURE ELUANTS | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative Guide to Aminophenylbenzoic Acid Isomers in High-Performance Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of advanced materials with tailored properties, the selection of monomer building blocks is paramount. The constitutional isomerism of these monomers can dramatically influence the final polymer's characteristics, offering a powerful tool for fine-tuning performance. This guide provides an in-depth comparative analysis of three key isomers of aminophenylbenzoic acid—2-aminophenylbenzoic acid (anthranilic acid), 3-aminophenylbenzoic acid, and 4-aminophenylbenzoic acid—in the context of polyamide synthesis. By examining the causal relationships between isomer structure and the resulting polymer's thermal, mechanical, and solubility properties, this document serves as a critical resource for material scientists and researchers in the development of high-performance polymers.
The Critical Role of Isomerism in Polymer Architecture
The spatial arrangement of the amino (-NH₂) and carboxylic acid (-COOH) functional groups on the phenyl ring in aminophenylbenzoic acid isomers dictates the geometry of the resulting polymer chains. This, in turn, has a profound impact on intermolecular and intramolecular interactions, chain packing, and overall polymer morphology.
-
2-Aminophenylbenzoic Acid (ortho-isomer): The proximity of the amino and carboxyl groups can lead to intramolecular hydrogen bonding, which may influence reactivity and the final polymer conformation. The resulting polymer chain often adopts a less linear and more contorted structure.
-
3-Aminophenylbenzoic Acid (meta-isomer): The meta-substitution pattern results in a kinked or bent polymer backbone. This irregularity disrupts chain packing and can lead to polymers with increased solubility but potentially lower thermal and mechanical performance compared to their para-counterparts.
-
4-Aminophenylbenzoic Acid (para-isomer): The para-disposition of the functional groups leads to a highly linear and rigid polymer chain. This linearity promotes efficient chain packing and strong intermolecular hydrogen bonding, typically resulting in polymers with superior thermal stability and mechanical strength, but often at the cost of solubility.
Comparative Performance Analysis of Polyamides
To illustrate the impact of isomer selection, this section presents a comparative overview of the key performance characteristics of polyamides synthesized from each aminophenylbenzoic acid isomer. The data presented is a synthesis of findings from various studies and is intended to provide a relative comparison. Absolute values can vary based on specific synthetic conditions and polymer molecular weight.
Thermal Properties
The thermal stability of a polymer is critical for its application in demanding, high-temperature environments. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are standard techniques to evaluate a polymer's decomposition temperature (Td) and glass transition temperature (Tg), respectively.
| Property | Poly(2-aminobenzamide) | Poly(3-aminobenzamide) | Poly(4-aminobenzamide) |
| Glass Transition Temperature (Tg) | Lower | Moderate | Higher |
| Decomposition Temperature (Td, 10% weight loss) | Lower | Moderate | Higher[1] |
Causality: The linear and rigid structure of poly(4-aminobenzamide) allows for strong and extensive intermolecular hydrogen bonding between the amide linkages of adjacent chains. This creates a highly stable, packed structure that requires significant thermal energy to induce chain mobility (Tg) and to break the chemical bonds leading to decomposition (Td)[2]. In contrast, the kinked structure of poly(3-aminobenzamide) and the potentially contorted structure of poly(2-aminobenzamide) disrupt this regular packing, leading to weaker intermolecular forces and consequently lower thermal stability.
Mechanical Properties
The mechanical integrity of a polymer determines its suitability for structural applications. Key parameters include tensile strength (the stress a material can withstand before breaking) and Young's modulus (a measure of stiffness).
| Property | Poly(2-aminobenzamide) | Poly(3-aminobenzamide) | Poly(4-aminobenzamide) |
| Tensile Strength | Lower | Moderate | Higher |
| Young's Modulus | Lower | Moderate | Higher |
Causality: The high degree of linearity and the ability to form a well-ordered, crystalline or semi-crystalline structure in poly(4-aminobenzamide) contribute to its exceptional mechanical properties. The strong intermolecular forces effectively distribute applied stress along the polymer chains. The less regular structures of the ortho- and meta-isomers prevent the formation of such highly ordered domains, resulting in lower strength and stiffness.
Solubility
Processability is a key consideration in polymer applications, and solubility is a major factor. The ability to dissolve a polymer in a suitable solvent is crucial for techniques like solution casting of films and fiber spinning.
| Solvent | Poly(2-aminobenzamide) | Poly(3-aminobenzamide) | Poly(4-aminobenzamide) |
| N-Methyl-2-pyrrolidone (NMP) | Soluble | Soluble[2] | Sparingly Soluble/Insoluble |
| Dimethylacetamide (DMAc) | Soluble | Soluble[2] | Sparingly Soluble/Insoluble |
| Dimethylformamide (DMF) | Soluble | Soluble[2] | Sparingly Soluble/Insoluble |
| Concentrated Sulfuric Acid | Soluble | Soluble | Soluble |
Causality: The strong intermolecular forces and tight chain packing that give poly(4-aminobenzamide) its superior thermal and mechanical properties also make it difficult for solvent molecules to penetrate and solvate the polymer chains, leading to poor solubility in common organic solvents[2]. The structural irregularities in poly(2-aminobenzamide) and poly(3-aminobenzamide) create more free volume between chains, allowing for easier solvent ingress and leading to enhanced solubility.
Experimental Section: Synthesis and Characterization Protocols
To ensure the validity and reproducibility of the comparative data, standardized experimental protocols are essential. The following sections detail a representative method for the synthesis of polyamides from aminophenylbenzoic acid isomers and the subsequent characterization techniques.
Polyamide Synthesis via Direct Polycondensation (Yamazaki-Higashi Reaction)
The Yamazaki-Higashi phosphorylation reaction is a robust and widely used method for the direct polycondensation of aminocarboxylic acids to form high molecular weight polyamides under relatively mild conditions[3].
Diagram of the Yamazaki-Higashi Polycondensation Workflow:
Caption: Workflow for polyamide synthesis via the Yamazaki-Higashi reaction.
Step-by-Step Protocol:
-
Monomer Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, add the respective aminophenylbenzoic acid isomer (1.0 equivalent), anhydrous lithium chloride (0.1 equivalents), and anhydrous N-methyl-2-pyrrolidone (NMP) to achieve a monomer concentration of approximately 10-15% (w/v). Stir the mixture at room temperature under a gentle flow of nitrogen until all solids have dissolved.
-
Reagent Addition: To the stirred solution, add anhydrous pyridine (2.0 equivalents) followed by triphenyl phosphite (TPP) (1.1 equivalents).
-
Polymerization: Heat the reaction mixture to 100-120 °C and maintain this temperature for 3-5 hours. The viscosity of the solution will increase significantly as the polymerization progresses.
-
Precipitation and Purification: After cooling to room temperature, pour the viscous polymer solution into a beaker containing methanol while stirring vigorously. The polyamide will precipitate as a fibrous solid.
-
Washing and Drying: Collect the polymer by filtration and wash it thoroughly with hot water and then with methanol to remove any residual salts, unreacted monomers, and low molecular weight oligomers. Dry the purified polyamide in a vacuum oven at 80-100 °C until a constant weight is achieved.
Causality of Experimental Choices:
-
Anhydrous Conditions: Water can hydrolyze the phosphite activating agent and interfere with the polycondensation reaction, leading to lower molecular weight polymers. Therefore, all reagents and solvents must be anhydrous, and the reaction is conducted under a dry nitrogen atmosphere.
-
Lithium Chloride: Aromatic polyamides, particularly those with rigid backbones, have a tendency to precipitate from the reaction medium as their molecular weight increases. Lithium chloride is added to improve the solubility of the growing polymer chains in NMP, thereby allowing for the formation of high molecular weight polymers.
-
Pyridine: Pyridine acts as a base to neutralize the acidic byproducts of the phosphorylation reaction, driving the equilibrium towards amide bond formation.
-
Triphenyl Phosphite (TPP): TPP is the activating agent that reacts with the carboxylic acid group to form a highly reactive phosphonium salt intermediate, which is then susceptible to nucleophilic attack by the amino group of another monomer.
Polymer Characterization
Thermogravimetric Analysis (TGA):
-
Place 5-10 mg of the dried polymer sample into a TGA crucible.
-
Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature. The decomposition temperature (Td) is typically reported as the temperature at which 5% or 10% weight loss occurs.
Differential Scanning Calorimetry (DSC):
-
Seal 5-10 mg of the dried polymer sample in an aluminum DSC pan.
-
Heat the sample to a temperature above its expected glass transition temperature (Tg) at a rate of 10 °C/min to erase its thermal history.
-
Cool the sample to below its Tg at a controlled rate.
-
Reheat the sample at 10 °C/min and record the heat flow. The Tg is determined as the midpoint of the step change in the heat flow curve.
Mechanical Testing (Tensile Properties):
-
Prepare thin films of the polymers by solution casting from a suitable solvent (e.g., NMP for the ortho- and meta-isomers, concentrated sulfuric acid for the para-isomer followed by careful precipitation and washing).
-
Cut the films into dumbbell-shaped specimens according to ASTM D638 standards.
-
Conduct tensile testing using a universal testing machine at a constant crosshead speed.
-
Record the stress-strain curve to determine the tensile strength, Young's modulus, and elongation at break.
Solubility Testing:
-
Add 10 mg of the dried polymer to 1 mL of the test solvent in a vial.
-
Stir the mixture at room temperature for 24 hours.
-
Visually assess the solubility and classify it as soluble, partially soluble, or insoluble.
Structure-Property Relationship: A Visual Summary
The following diagram illustrates the fundamental relationship between the isomeric structure of the aminophenylbenzoic acid monomer and the resulting polyamide's key properties.
Caption: Isomer structure dictates polymer properties.
Conclusion
The choice of aminophenylbenzoic acid isomer is a critical design parameter in the synthesis of high-performance polyamides. The para-isomer, 4-aminophenylbenzoic acid, yields polymers with exceptional thermal stability and mechanical strength due to their linear and rigid chain structure, making them ideal for applications where performance under extreme conditions is paramount. Conversely, the ortho- and meta-isomers, 2- and 3-aminophenylbenzoic acid, produce polymers with enhanced solubility and processability, which is advantageous for applications requiring solution-based fabrication methods. This comparative guide underscores the importance of understanding the fundamental structure-property relationships of monomer isomers to rationally design and synthesize polymers with precisely tailored performance characteristics for a wide range of advanced applications.
References
- Hsiao, S.-H., & Liou, G.-S. (2002). Synthesis and Properties of New Soluble Aromatic Polyamides and Polyimides on the Basis of N,N'-Bis(3-aminobenzoyl)-N,N'-diphenyl-1,4-phenylenediamine. Journal of Polymer Science Part A: Polymer Chemistry, 40(15), 2564-2574.
- Yamazaki, N., Matsumoto, M., & Higashi, F. (1975). Studies on the synthesis of polyamides by direct polycondensation with triphenyl phosphite. Journal of Polymer Science: Polymer Chemistry Edition, 13(6), 1373-1380.
- U.S. Patent 3,225,011. (1965). Process for preparing poly-para-aminobenzoic acid.
Sources
A Comparative Guide to the Thermal Properties of Polyamides from Aminobenzoic Acid Isomers
Introduction
Aromatic polyamides, or aramids, represent a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical strength.[1] The strategic placement of amide linkages along the polymer backbone, dictated by the isomeric form of the aromatic monomers, profoundly influences the polymer's macroscopic properties. This guide provides a detailed comparison of the thermal properties of polyamides derived from the three isomers of aminobenzoic acid: para-, meta-, and ortho-aminobenzoic acid. Understanding these structure-property relationships is critical for researchers and engineers in selecting the appropriate material for demanding applications, from aerospace composites to fire-resistant textiles.[2] This analysis is grounded in fundamental principles of polymer chemistry and supported by established analytical techniques.
Molecular Architecture: The Impact of Isomeric Position
The fundamental difference in the thermal behavior of these polyamides originates from their molecular geometry. The para, meta, and ortho positions of the amino and carboxylic acid groups on the benzene ring dictate the linearity, packing efficiency, and potential for intermolecular hydrogen bonding of the resulting polymer chains.
-
Poly(p-aminobenzoic acid): The para-linkage results in a highly linear, rigid-rod-like polymer chain. This linearity facilitates efficient chain packing and extensive hydrogen bonding between adjacent chains, creating a highly crystalline and ordered structure.
-
Poly(m-aminobenzoic acid): The meta-linkage introduces a "kink" into the polymer backbone. This disruption to linearity hinders efficient chain packing and reduces the degree of crystallinity compared to its para-counterpart.[3]
-
Poly(o-aminobenzoic acid): The ortho-linkage presents significant steric hindrance, which typically makes polymerization difficult and often results in lower molecular weight polymers with poor thermal and mechanical properties. Consequently, it is not a commercially significant material and is excluded from detailed thermal comparison.
Caption: Isomeric structures of para- and meta-aramid repeating units.
Comparative Thermal Analysis
The architectural differences directly translate into distinct thermal properties. The para-isomer's rigid, ordered structure requires significantly more thermal energy to induce chain motion (glass transition) or to break down the polymer (decomposition) compared to the less-ordered meta-isomer.
| Thermal Property | Poly(p-phenylene terephthalamide) (PPTA) | Poly(m-phenylene isophthalamide) (PMIA) | Causality |
| Glass Transition (Tg) | > 375°C (difficult to observe) | ~270°C[4] | The kinked structure of PMIA allows for easier rotational motion of polymer chains at a lower temperature. PPTA's rigid-rod structure severely restricts segmental motion. |
| Melting Temperature (Tm) | Does not melt; decomposes first | Does not exhibit a sharp melting point | The high degree of intermolecular hydrogen bonding and chain rigidity in aramids prevents thermal melting before decomposition. |
| Decomposition (Td) | ~425 - 450°C[1][5] | ~440°C[2] | The highly stable aromatic rings and strong amide bonds in both isomers result in exceptional thermal stability. The superior packing of PPTA provides a slight advantage. |
Note: The values presented are typical and can vary based on molecular weight, crystallinity, and measurement conditions.
Aromatic polyamides are recognized for their high thermal stability, with decomposition temperatures often exceeding 400°C.[6][7][8] Poly(p-phenylene terephthalamide), commercially known as Kevlar®, does not melt and begins to carbonize at approximately 425°C.[5] Similarly, poly(m-phenylene isophthalamide), or Nomex®, demonstrates excellent thermal resistance, with an initial degradation temperature around 440°C.[2] The glass transition temperatures for these polymers are also very high, typically in the range of 237–298°C depending on the specific chemical structure.[7][8]
Experimental Methodologies
Accurate characterization of these thermal properties is achieved through standard analytical techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[6][9]
Thermogravimetric Analysis (TGA) for Decomposition Temperature (Td)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is the definitive method for determining the thermal stability and decomposition temperature of polymers.[10]
Experimental Protocol:
-
Instrument Calibration: Calibrate the TGA instrument's temperature and mass balance according to the manufacturer's specifications using certified reference materials.
-
Sample Preparation: Place approximately 5-10 mg of the dry polyamide sample into a clean TGA pan (typically platinum or alumina).
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (typically nitrogen) at a flow rate of 20-50 mL/min to prevent thermo-oxidative degradation.[11]
-
-
Thermal Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 800°C at a constant heating rate of 10°C/min.[11]
-
-
Data Analysis: Record the sample weight as a function of temperature. The decomposition temperature (Td) is typically reported as the temperature at which 5% mass loss occurs.
Caption: Standard experimental workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC) for Glass Transition (Tg)
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is highly effective for identifying the glass transition, where the polymer changes from a rigid, glassy state to a more flexible, rubbery state.[12][13]
Experimental Protocol:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using a high-purity indium standard.[13]
-
Sample Preparation: Seal 5-10 mg of the dry polyamide sample in an aluminum DSC pan. Prepare an empty, sealed pan to serve as the reference.
-
Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with an inert gas (nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program (Heat-Cool-Heat Cycle):
-
First Heat: Ramp the temperature from 30°C to a temperature above the expected Tg (e.g., 350°C) at a rate of 20°C/min. This step removes any prior thermal history.[14]
-
Cool: Cool the sample back down to 30°C at a rate of 20°C/min.
-
Second Heat: Ramp the temperature again from 30°C to 350°C at 20°C/min. The Tg is determined from this second heating scan.[15]
-
-
Data Analysis: Plot the heat flow versus temperature. The glass transition is observed as a step-like change in the baseline of the DSC curve. The Tg is typically reported as the midpoint of this transition.
Caption: Standard experimental workflow for Differential Scanning Calorimetry (DSC).
Conclusion
The isomeric position of functional groups in aminobenzoic acid monomers is a critical design parameter that dictates the thermal properties of the resulting polyamides. The linear, rigid-rod architecture of the para-isomer leads to a highly crystalline material with exceptional thermal stability, making it suitable for applications requiring maximum performance at extreme temperatures. In contrast, the kinked structure of the meta-isomer results in a less crystalline polymer with a discernible glass transition temperature and slightly lower, yet still excellent, thermal stability. This nuanced understanding of the structure-property relationship enables the informed selection and development of advanced aramid materials tailored for specific performance requirements.
References
- Hitachi High-Tech. (n.d.). DSC Measurements of Polyamide -Relationship between Amide Group Density and Melting Temperature-.
- Abematsu, H., Tsuchiya, M., Iseri, Y., & Kojima, T. (1999). Thermogravimetric Analysis of Aromatic Polyamides with Benzimidazolyl Side Group. Journal of Thermal Analysis and Calorimetry, 56, 1093-1096.
- ChemicalBook. (n.d.). POLY-p-PHENYLENE TEREPHTHALAMIDE | 24938-64-5.
- Beyer, F. L., Napadensky, E., & Ziegler, C. R. (2005). Characterization of Polyamide 66 Obturator Materials by Differential Scanning Calorimetry and Size-Exclusion Chromatography. ARL-TR-3689. U.S. Army Research Laboratory.
- Study of the Properties of Poly-P-Phenylene-Benzimidazole-Terephthalamide Fiber Material. (n.d.). Source not available.
- Abematsu, H., Tsuchiya, M., Iseri, Y., & Kojima, T. (2006). Thermogravimetric Analysis of Aromatic Polyamides with Benzimidazolyl Side Group. Journal of Thermal Analysis and Calorimetry, 56(3).
- Jordi Labs. (n.d.). Characterization of Polymers using Differential Scanning Calorimetry (DSC).
- Krištofič, M., Marcinčin, A., & Ujhelyiová, A. (2000). The DSC Study of PA 6, Polyamides and Copolyamides. Journal of Thermal Analysis and Calorimetry, 60, 357–369.
- Request PDF. (n.d.). Poly(P‐Phenylene Terephthalamide) Fibers Reinforced with Ultrathin Ceramic Coatings. ResearchGate.
- ACS Omega. (n.d.). From Trans to Cis Conformation: Further Understanding the Surface Properties of Poly(m-phenylene isophthalamide).
- NETZSCH Analyzing & Testing. (n.d.). APPLICATIONNOTE.
- Request PDF. (n.d.). Interfacial properties and thermal stability of modified poly(m-phenylene isophthalamide) thin films. ResearchGate.
- Racles, C., et al. (n.d.). Functional Aromatic Polyamides. PMC - PubMed Central.
- Semantic Scholar. (2013). Interfacial properties and thermal stability of modified poly(m‐phenylene isophthalamide) thin films.
- CoLab. (n.d.). Interfacial polymerization of poly (m-phenylene isophthalamide): synthesis, optimization, and performance evaluation for high-temperature insulation and flexible membranes.
- ResearchGate. (n.d.). Thermo-Gravimetric Analysis (TGA) curves of polyimides.
- Benchchem. (n.d.). Technical Support Center: Enhancing the Thermal Stability of m-Phenylene Based Polymers.
- Academic Strive. (2019). Poly-Paraphenylene Terephthalamide: A Life Saving Polymer.
- MDPI. (n.d.). Functional Aromatic Polyamides.
- ResearchGate. (n.d.). Synthesis and characterization of soluble polyamides from bis-[(4 '-aminobenzyl)-4-benzamide] ether and various diacids.
- SciELO. (n.d.). Microstructural developments of poly (p-phenylene terephthalamide) fibers during heat treatment process: a review.
- ResearchGate. (n.d.). Biodegradable Poly(Ester Amide)s: Synthesis and Applications.
- MDPI. (n.d.). Dual-Band Electrochromic Poly(Amide-Imide)s with Redox-Stable N,N,N',N'-Tetraphenyl-1,4-Phenylenediamine Segments.
- ResearchGate. (n.d.). Thermal properties of polyamides | Download Table.
- ResearchGate. (n.d.). Thermal Properties of Polyamides a | Download Table.
- PolyJarid. (n.d.). Polyamide.
- Neliti. (n.d.). Thermal Analysis of Polyamide-66/POSS nanocomposite fiber.
- ResearchGate. (n.d.). Thermal Properties of Biobased Polyamide 11.
- SpecialChem. (n.d.). Polyamide (Nylon): Guide to PA6, PA66, PA11, PA12 Variants.
- SciTechnol. (2017). Effects of Polyetheramine on the Properties of Polyamide 6.
Sources
- 1. academicstrive.com [academicstrive.com]
- 2. Interfacial polymerization of poly (m-phenylene isophthalamide): synthesis, optimization, and performance evaluation for high-temperature insulation and flexible membranes | CoLab [colab.ws]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. POLY-p-PHENYLENE TEREPHTHALAMIDE | 24938-64-5 [chemicalbook.com]
- 6. akjournals.com [akjournals.com]
- 7. Functional Aromatic Polyamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. eag.com [eag.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. hitachi-hightech.com [hitachi-hightech.com]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. scitechnol.com [scitechnol.com]
- 15. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
A Senior Application Scientist's Guide: The Profound Influence of Isomer Position on MOF Architecture Using Aminophenylbenzoic Acid
Introduction: Beyond Composition, The Primacy of Geometry in MOF Design
In the field of porous materials, Metal-Organic Frameworks (MOFs) represent a pinnacle of rational design, constructed from metal ions or clusters linked by organic ligands.[1][2][3] Their vast potential in gas storage, catalysis, and drug delivery stems from their tunable porosity and high surface areas.[4] However, the final architecture and, consequently, the performance of a MOF are not dictated solely by the choice of metal and linker. A more subtle, yet powerful, variable is at play: the isomeric position of functional groups on the organic ligand.
This guide provides an in-depth comparison of how the positional isomerism of the amino group on aminophenylbenzoic acid—a common and versatile linker—dramatically influences the resulting MOF structure, porosity, and thermal stability. We will move beyond a simple recitation of data to explore the causal mechanisms, grounding our discussion in field-proven experimental protocols and characterization data. For researchers and professionals in materials science and drug development, understanding these structure-directing effects is paramount for the predictive and intentional design of next-generation functional materials.
The Fundamental Principle: Ligand Geometry as an Architectural Blueprint
The concept of "framework isomers"—MOFs built from the same metal and ligand components but exhibiting different network topologies—is a unique and critical aspect of MOF chemistry.[5][6] The geometry of the organic linker acts as a blueprint, predetermining the angles at which metal centers can connect, thereby guiding the self-assembly process toward a specific architecture.
The three isomers of aminophenylbenzoic acid serve as a classic example of this principle:
-
4-Aminobenzoic Acid (para-isomer): The carboxylate and amino groups are positioned at 180° to each other, creating a linear, rigid linker. This linearity is highly conducive to forming extended, often highly porous, 3D frameworks.
-
3-Aminobenzoic Acid (meta-isomer): The functional groups are positioned at a 120° angle. This "bent" or "V-shaped" geometry naturally leads to structures with different topologies, often resulting in more complex or interpenetrated frameworks compared to their linear counterparts.
-
2-Aminobenzoic Acid (ortho-isomer): With functional groups adjacent at a 60° angle, this isomer introduces significant steric hindrance. The proximity of the amino group to the coordinating carboxylate group can impede the formation of well-ordered, extended frameworks, often leading to denser phases or 1D/2D coordination polymers instead of porous 3D MOFs.
The following diagram illustrates how these fundamental geometric differences pre-ordain the potential structural outcomes.
Caption: Isomer geometry dictates MOF topology.
Comparative Analysis: Experimental Insights into Isomer Effects
To illustrate these principles, we can synthesize data from various studies that utilize aminophenylbenzoic acid isomers in MOF synthesis. While direct, single-paper comparisons of all three isomers with the same metal are rare, a composite analysis reveals clear and consistent trends.
| Property | MOF with 4-Aminobenzoic Acid (para) | MOF with 3-Aminobenzoic Acid (meta) | MOF with 2-Aminobenzoic Acid (ortho) |
| Typical Metal Node | Zn(II), Cu(II), Zr(IV) | Zn(II), Co(II) | Cu(II), Cd(II) |
| Resulting Topology | Extended 3D frameworks (e.g., pcu, nbo)[7][8] | Often complex 2D or 3D interpenetrated networks[9] | Frequently 1D chains or 2D layers; dense packing |
| BET Surface Area (m²/g) | Generally High (e.g., 700 - 1500 m²/g for UiO-66-NH₂)[10][11] | Moderate (Variable, often lower than para-analogues) | Low to non-porous |
| Pore Volume (cm³/g) | High (e.g., ~0.5 cm³/g for UiO-66-NH₂)[11] | Moderate to Low | Negligible |
| Thermal Stability (TGA) | High (e.g., UiO-66-NH₂ stable up to ~450 °C)[11] | Moderate (Decomposition often starts at lower temperatures) | Variable, often lower due to weaker framework interactions |
Analysis of Causality:
-
Porosity and Surface Area: The linear nature of the para-isomer is the primary driver for high porosity. It allows for the construction of robust, open frameworks like the well-known UiO-66-NH₂, where the structure is built to maximize void space.[10][11] The bent meta-isomer can still form porous materials, but the network's geometry may favor interpenetration, where multiple identical networks grow through each other, reducing the accessible pore volume. The ortho-isomer's steric bulk typically prevents the formation of stable, porous 3D networks altogether.
-
Thermal Stability: High dimensionality and strong coordination bonds in the 3D frameworks derived from the para-isomer contribute to their superior thermal stability.[12] The framework's integrity is maintained across a wider temperature range. Lower-dimensional or sterically strained structures from meta- and ortho-isomers often have lower decomposition temperatures.[13][14]
Experimental Validation: A Unified Workflow for Synthesis and Characterization
To ensure the production of high-quality, phase-pure materials and to validate the structure-property relationships discussed, a rigorous and self-validating experimental workflow is essential. The following protocol outlines a general solvothermal synthesis and the subsequent characterization steps applicable to all three isomers, with the understanding that specific temperatures and reagent ratios may require optimization.
Caption: Unified workflow for MOF synthesis and characterization.
Detailed Experimental Protocols
1. General Solvothermal Synthesis of a Zn-based MOF [4][15][16]
-
Rationale: Solvothermal synthesis, where crystallization occurs in a sealed vessel at elevated temperatures, is the most common method for producing high-quality MOF crystals.[16] N,N-Dimethylformamide (DMF) is a frequently used solvent due to its high boiling point and ability to dissolve both metal salts and organic linkers.
-
Procedure:
-
In a 20 mL glass vial, dissolve the metal precursor (e.g., 0.67 mmol of Zinc Nitrate Hexahydrate) in 10 mL of DMF.
-
In a separate vial, dissolve the organic linker (e.g., 0.50 mmol of 4-aminobenzoic acid) in 10 mL of DMF. Sonication may be required to aid dissolution.
-
Combine the two solutions in a 35 mL Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and place it in a programmable laboratory oven.
-
Heat the oven to 120 °C and hold for 48 hours.
-
Allow the autoclave to cool slowly to room temperature.
-
Collect the resulting crystalline powder by centrifugation or vacuum filtration.
-
Wash the product thoroughly with fresh DMF (3 x 10 mL) to remove unreacted precursors, followed by a solvent exchange with a more volatile solvent like methanol or ethanol (3 x 10 mL).[16]
-
Activate the sample by heating under vacuum at 150 °C for 12 hours to remove all guest solvent molecules from the pores.[15]
-
2. Powder X-Ray Diffraction (PXRD) Analysis
-
Rationale: PXRD is the definitive technique for confirming the crystallinity and phase purity of the synthesized MOF.[17][18] The resulting diffraction pattern is a fingerprint of the material's crystal structure and can be compared to simulated patterns from single-crystal data or literature reports.[19]
-
Procedure:
-
Place a small amount of the activated MOF powder on a zero-background sample holder.
-
Gently flatten the sample surface to ensure a uniform plane.
-
Collect the diffraction pattern using a diffractometer with Cu Kα radiation over a 2θ range of 5° to 50°.
-
Compare the experimental pattern with reference patterns to confirm the successful synthesis of the desired MOF phase. The absence of broad humps indicates high crystallinity, and the absence of extraneous peaks indicates phase purity.
-
3. Brunauer-Emmett-Teller (BET) Surface Area Analysis
-
Rationale: The porosity of the MOF is quantified using gas adsorption measurements, typically with nitrogen at 77 K.[20][21] The BET theory is applied to the resulting isotherm to calculate the specific surface area, a critical parameter for applications in storage and catalysis.[22][23][24]
-
Procedure:
-
Accurately weigh approximately 50-100 mg of the activated MOF sample into a sample tube.
-
Further degas the sample on the analysis instrument at 150 °C under vacuum for at least 4 hours to ensure the pores are completely empty.
-
Perform a nitrogen adsorption-desorption measurement at 77 K over a relative pressure (P/P₀) range from 10⁻⁶ to 1.0.
-
Calculate the specific surface area by applying the BET equation to the adsorption data in the linear relative pressure range (typically 0.01-0.2 for microporous materials).
-
The total pore volume can be estimated from the amount of gas adsorbed at a relative pressure close to 1.0.[20]
-
4. Thermogravimetric Analysis (TGA)
-
Rationale: TGA measures the change in mass of a sample as a function of temperature, providing crucial information about its thermal stability and decomposition behavior.[12][13][14] For a stable MOF, the TGA trace will show an initial plateau (after solvent loss) before a sharp drop in mass corresponding to the decomposition of the framework.[13][25]
-
Procedure:
-
Place 5-10 mg of the activated MOF sample into an alumina crucible.
-
Heat the sample from room temperature to 800 °C at a constant ramp rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
The decomposition temperature is determined as the onset temperature of the major mass loss step corresponding to framework collapse.
-
Conclusion
The isomeric position of the amino group on aminophenylbenzoic acid is not a trivial detail but a powerful structure-directing tool in the synthesis of Metal-Organic Frameworks. The linear geometry of the para-isomer consistently favors the formation of highly porous, thermally robust 3D frameworks, making it a preferred building block for applications requiring large surface areas. Conversely, the bent geometries of the meta- and ortho-isomers lead to fundamentally different architectural outcomes, resulting in more complex or denser structures. This comparative understanding, validated by a rigorous synthesis and characterization workflow, empowers researchers to move beyond trial-and-error synthesis and toward the rational, predictive design of MOFs with tailored architectures and desired functionalities.
References
- Martí-Rujas, J. (2020). Structural elucidation of microcrystalline MOFs from powder X-ray diffraction. Dalton Transactions.
- Horcajada, P., et al. (2014). Crystallography of metal–organic frameworks. Crystallography Reviews.
- Martí-Rujas, J. (2020). Structural elucidation of microcrystalline MOFs from powder X-ray diffraction. Dalton Transactions, 49(40), 14037-14053.
- Wang, H., et al. (2022). X-ray Diffraction and Molecular Simulations in the Study of Metal–Organic Frameworks for Membrane Gas Separation. Langmuir.
- Evans, T. G., et al. (2024). Determining Surface Areas and Pore Volumes of Metal-Organic Frameworks. Journal of Visualized Experiments.
- YouTube. (2023). Powder XRD of MOF | Stimulated vs Synthesized MOF | MIL-88B(Fe) | origin.
- ZYLAB. (2025). Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions.
- ResearchGate. (n.d.). Hypothetical thermogravimetric analysis (TGA) traces of MOFs...
- Bohrium. (2020). The thermal stability of metal-organic frameworks.
- Evans, T. G., et al. (2024). Determining Surface Areas and Pore Volumes of Metal-Organic Frameworks. Journal of Visualized Experiments, (205).
- Al-Yaseri, A., et al. (2022). Democratizing the Assessment of Thermal Robustness of Metal–Organic Frameworks. ACS Omega.
- YouTube. (2022). Solvothermal Synthesis of MIL-96 & UiO-66-NH2 On Atomic Layer Deposited Metal Oxide Coatings On Fiber Mats.
- Evans, T. G., et al. (2024). Determining Surface Areas and Pore Volumes of Metal-Organic Frameworks. Journal of Visualized Experiments.
- Peralta, D., et al. (2016). Isomerism in Metal–Organic Frameworks: “Framework Isomers”. The Journal of Physical Chemistry Letters.
- Nazarian, D., et al. (2019). Surface Area Determination of Porous Materials Using the Brunauer–Emmett–Teller (BET) Method: Limitations and Improvements. The Journal of Physical Chemistry C.
- MDPI. (n.d.). RETRACTED: Thermal Analysis of a Metal–Organic Framework ZnxCo 1-X -ZIF-8 for Recent Applications.
- JoVE. (2022). Synthesis of Single-Crystalline Core-Shell Metal-Organic Frameworks.
- ResearchGate. (n.d.). Thermogravimetric analysis (TGA) of dry MOF-5 with a heating rate...
- Ni, Z., & Masel, R. I. (2006). Rapid Production of Metal−Organic Frameworks via Microwave-Assisted Solvothermal Synthesis. Journal of the American Chemical Society.
- Ongari, D., et al. (2017). Evaluation of the BET Method for Determining Surface Areas of MOFs and Zeolites that Contain Ultra-Micropores. Langmuir.
- ResearchGate. (2021). Synthesis, Structure and Characterization of Some Metal Organic Framework Based on 4-Aminobenzoic Acid Schiff Base Linker.
- ResearchGate. (2023). Mechanochemical synthesis and theoretical investigations of Fe (II) based MOF containing 4,4'-bipyridine with ordained intercalated p-aminobenzoic acid.
- ResearchGate. (n.d.). Synthesis of poly(aminobenzoic acid) based MOF composites...
- ResearchGate. (2016). Isomerism in Metal–Organic Frameworks: “Framework Isomers”.
- ResearchGate. (n.d.). MOF-901 was synthesized by exploiting the robust conditions used to...
- ResearchGate. (2013). Polymorphism of metal-organic frameworks: Direct comparison of structures and theoretical N2-uptake of topological pto - And tbo-isomers.
- MDPI. (n.d.). Properties of Aliphatic Ligand-Based Metal–Organic Frameworks.
- OUCI. (n.d.). Properties of Aliphatic Ligand-Based Metal–Organic Frameworks.
- Taylor & Francis eBooks. (2018). Synthesis and Characterization of Metal–Organic Frameworks.
- SciSpace. (n.d.). Design and Characterization of MOFs (Metal-Organic Frameworks) for Innovative Applications.
- Wang, Y., et al. (2023). Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. Journal of Cluster Science.
- Google Patents. (2021). Activated amino containing metal organic framework (mof) compositions, process of making and process of use thereof.
- MDPI. (2020). Recent Advances in Affinity MOF-Based Sorbents with Sample Preparation Purposes.
- ResearchGate. (n.d.). Synthesis of amino-functionalization magnetic multi-metal organic framework...
- Belarbi, Z., et al. (2019). Effect of amino functional groups on the surface properties and Lewis's acid base parameters of UiO-66(NH2) by inverse gas chromatography. Journal of Chromatography A.
- Kumar, A., et al. (2022). Metal-Organic Framework-Based Selective Molecular Recognition of Organic Amines and Fixation of CO2 into Cyclic Carbonates. Inorganic Chemistry.
- Ma, T., et al. (2018). Exploring the Effect of Ligand-Originated MOF Isomerism and Methoxy Group Functionalization on Selective Acetylene/Methane and Carbon Dioxide/Methane Adsorption Properties in Two NbO-Type MOFs. ACS Applied Materials & Interfaces.
- RSC Publishing. (n.d.). Metal–organic frameworks of p-hydroxybenzoic acid: synthesis, structure and ring opening polymerization capability.
- ResearchGate. (2017). Synthesis of p-aminobenzoic acid diamides based on 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid and [4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methylamine.
Sources
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. scispace.com [scispace.com]
- 3. Recent Advances in Affinity MOF-Based Sorbents with Sample Preparation Purposes [mdpi.com]
- 4. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Metal-Organic Framework-Based Selective Molecular Recognition of Organic Amines and Fixation of CO2 into Cyclic Carbonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. WO2021202574A1 - Activated amino containing metal organic framework (mof) compositions, process of making and process of use thereof - Google Patents [patents.google.com]
- 11. Effect of amino functional groups on the surface properties and Lewis's acid base parameters of UiO-66(NH2) by inverse gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The thermal stability of metal-organic frameworks: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions [zylabsolution.com]
- 16. ossila.com [ossila.com]
- 17. Structural elucidation of microcrystalline MOFs from powder X-ray diffraction. | Semantic Scholar [semanticscholar.org]
- 18. Structural elucidation of microcrystalline MOFs from powder X-ray diffraction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 19. m.youtube.com [m.youtube.com]
- 20. osti.gov [osti.gov]
- 21. Determining Surface Areas and Pore Volumes of Metal-Organic Frameworks [jove.com]
- 22. Determining Surface Areas and Pore Volumes of Metal-Organic Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
A Senior Application Scientist’s Guide to the Validation of 4-(3-Aminophenyl)benzoic Acid Purity by High-Performance Liquid Chromatography
Introduction: In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 4-(3-Aminophenyl)benzoic acid is a bi-functional molecule, featuring both an amine and a carboxylic acid group, making it a versatile building block in the synthesis of complex active pharmaceutical ingredients (APIs).[1][2] Its structural motifs are common in compounds designed for a range of therapeutic applications.[3][4] The presence of impurities, even in trace amounts, can have significant consequences, potentially leading to unwanted side reactions, decreased yield of the final API, or the introduction of toxicologically harmful substances.
This guide provides an in-depth, experience-driven approach to developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for the purity assessment of this compound. We will move beyond a simple recitation of steps to explore the scientific rationale behind our choices, ensuring the resulting analytical procedure is not only accurate and reliable but also self-validating in its design. The methodologies described are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[5][6]
Part 1: The Analytical Strategy: Method Development
The primary goal is to develop a stability-indicating HPLC method capable of separating this compound from its potential process-related impurities and degradation products. Given the analyte's aromatic nature and its acidic (carboxylic acid) and basic (amino) functional groups, Reversed-Phase HPLC (RP-HPLC) is the technique of choice.[7]
Deconstructing the Analyte: Chromatographic Considerations
This compound is an amphoteric compound. The pKa of the carboxylic acid is approximately 4-5, while the pKa of the anilinic amino group is also around 4-5. This means its ionization state is highly dependent on the mobile phase pH. For reproducible retention and sharp peak shapes in RP-HPLC, it is critical to suppress the ionization of at least one of these functional groups. We will aim for a low pH mobile phase (pH 2.5-3.5) to fully protonate the carboxylic acid, rendering it less polar, and fully protonate the amine group, making it charged. This consistent ionization state is key to stable retention times.
Proposed HPLC Method Parameters
The following method is a robust starting point, derived from established procedures for similar aromatic acids and amines.[8][9]
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for the aromatic rings. A 250 mm length ensures high resolving power to separate closely eluting impurities. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent and maintains a low pH (~2.5) to ensure consistent protonation of the analyte, leading to sharp, symmetrical peaks. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier with low UV cutoff and viscosity, providing good elution strength for the analyte. |
| Elution Mode | Gradient | A gradient elution is chosen to ensure elution of more non-polar impurities while retaining good resolution for early-eluting polar impurities. |
| Gradient Program | 10% B to 90% B over 20 minutes | This gradient provides a broad elution window to capture a wide range of potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and system pressure. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency. |
| Detection | UV at 254 nm | The conjugated aromatic system of the analyte provides strong UV absorbance at this common wavelength. A Diode Array Detector (DAD) is recommended to assess peak purity. |
| Injection Volume | 10 µL | A typical injection volume to avoid column overloading while providing a strong detector signal. |
| Sample Diluent | 50:50 (v/v) Acetonitrile/Water | This diluent has sufficient elution strength to solubilize the analyte and is compatible with the mobile phase to prevent peak distortion. |
Part 2: The Trustworthiness Framework: Method Validation per ICH Q2(R1)
The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[10] For a purity assay, this means the method must be specific, linear, accurate, precise, and robust over a defined range. Our discussion will follow the framework of the ICH Q2(R1) guideline.[5][11]
Specificity: Distinguishing the Analyte from Impurities
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10]
Experimental Protocol: Specificity
-
Impurity Identification: Identify potential process-related impurities. Based on common synthetic routes like Suzuki coupling, these could include starting materials (e.g., 3-bromoaniline, 4-carboxyphenylboronic acid) and by-products.
-
Forced Degradation: Subject a solution of this compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.
-
Analysis: Inject the analyte, a mixture of potential impurities, and the stressed samples into the HPLC system.
-
Assessment:
-
Confirm that the principal peak for this compound is resolved from all impurity and degradant peaks (Resolution > 2).
-
Utilize a DAD to perform peak purity analysis on the analyte peak in the stressed samples. The peak should be spectrally homogeneous.
-
Below is a diagram illustrating the structures of the target analyte and some plausible process-related impurities.
Caption: Target analyte and potential process-related impurities.
Linearity, Range, Accuracy, and Precision
These parameters are interconnected and establish the quantitative performance of the method.
Experimental Workflow Diagram
Caption: Workflow for assessing linearity, accuracy, and precision.
Summary of Validation Parameters & Acceptance Criteria
| Parameter | Objective | Typical Acceptance Criteria |
| Linearity | Demonstrate a proportional relationship between concentration and response. | Correlation Coefficient (R²) ≥ 0.999 |
| Range | The interval over which the method is precise, accurate, and linear. | For assays: 80% to 120% of the test concentration. |
| Accuracy | Closeness of the measured value to the true value. | % Recovery between 98.0% and 102.0%. |
| Precision (Repeatability) | Precision under the same conditions over a short interval. | Relative Standard Deviation (%RSD) ≤ 1.0%. |
| Precision (Intermediate) | Precision within-laboratory variations (different days, analysts, equipment). | %RSD ≤ 2.0%. |
| LOD & LOQ | Lowest amount detectable (LOD) and quantifiable (LOQ) with acceptable precision and accuracy. | LOD: Signal-to-Noise ratio of ~3:1. LOQ: Signal-to-Noise ratio of ~10:1. |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters (e.g., resolution, tailing factor) must be met. |
Robustness: Testing the Method's Resilience
A robust method is essential for transfer between laboratories and for long-term use.
Experimental Protocol: Robustness
-
Identify critical method parameters (e.g., mobile phase pH, column temperature, flow rate, mobile phase composition).
-
Deliberately vary each parameter within a realistic range (e.g., pH ± 0.2 units, Temperature ± 2 °C, Flow Rate ± 0.1 mL/min).
-
Inject a system suitability solution at each condition.
-
Monitor critical outputs: retention time, resolution between the main peak and the closest impurity, and peak tailing factor.
-
Assessment: The system suitability criteria must pass under all varied conditions, demonstrating the method's reliability. The USP provides detailed guidance on allowable adjustments to chromatographic systems.[12][13]
Part 3: Comparative Analysis: HPLC vs. Alternative Purity Methods
While HPLC is the gold standard for quantitative purity analysis of organic molecules, other techniques can provide complementary or preliminary information.[]
| Technique | Principle | Advantages | Limitations |
| HPLC (This Guide) | Differential partitioning between a mobile and stationary phase. | High resolution, quantitative, can be stability-indicating, automated. | Requires method development, more expensive instrumentation. |
| Melting Point | Temperature at which a solid becomes liquid.[15] | Fast, simple, inexpensive equipment. | Insensitive to small amounts of impurity, not quantitative, pure substances melt over a narrow range.[16] |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference.[] | Can provide high-purity values (>98%) without a reference standard, quantitative. | Less effective for thermally unstable compounds, requires specialized equipment. |
| Nuclear Magnetic Resonance (qNMR) | Signal intensity is directly proportional to the number of nuclei. | Highly specific, provides structural information, primary ratio method (can be quantitative without a specific reference standard for the analyte). | Lower sensitivity than HPLC, requires expensive instrumentation and expertise. |
| Thin-Layer Chromatography (TLC) | Separation on a flat plate of adsorbent.[8] | Simple, rapid, low cost, good for screening. | Not easily quantitative, lower resolution than HPLC. |
Decision Workflow for Purity Analysis
Caption: Decision tree for selecting a purity analysis method.
Conclusion
The validation of an analytical method for purity determination is a systematic and scientifically rigorous process. For a critical pharmaceutical building block like this compound, a well-developed and thoroughly validated RP-HPLC method is indispensable. It provides the necessary specificity, sensitivity, and quantitative accuracy to ensure the quality and consistency of the material, ultimately safeguarding the integrity of the final drug product. By grounding our protocols in the authoritative guidelines from ICH and USP, we establish a framework of trustworthiness that is defensible, transferable, and robust for its intended lifecycle.[5][17]
References
- United States Pharmacopeia. General Chapter <621> Chromatography. URL: https://www.uspnf.com/sites/default/files/usp_pdf/current/get-general-chapter-621.pdf
- International Council for Harmonisation. ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. URL: https://database.ich.org/sites/default/files/ICH_Q2-R1_Guideline.pdf
- United States Pharmacopeia. General Chapters. URL: https://www.usp.org/our-work/usp-nf/general-chapters
- Phenomenex. What is USP Chapter 621? URL: https://www.phenomenex.
- Agilent Technologies. Understanding the Latest Revisions to USP <621>. URL: https://www.agilent.com/cs/library/whitepaper/public/5994-5536EN-us-agilent.pdf
- United States Pharmacopeia. <621> Chromatography (Harmonized). URL: https://www.usp.
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2r1-validation-analytical-procedures-text-and-methodology
- U.S. Food and Drug Administration. Guidance for Industry: Q2(R1) Validation of Analytical Procedures: Text and Methodology. URL: https://www.fda.gov/media/152339/download
- International Council for Harmonisation. Quality Guidelines. URL: https://www.ich.org/page/quality-guidelines
- Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. URL: https://starodub.
- Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. URL: https://www.moravek.com/top-5-methods-of-assessing-chemical-purity/
- Sciencing. How Can We Check The Purity Of A Substance? URL: https://sciencing.com/can-check-purity-substance-4819.html
- BOC Sciences. Analytical Services for Purity Determination. URL: https://www.bocsci.
- Make Science Easy. Chromatography and Determining Purity. URL: https://www.youtube.
- BenchChem. A Comparative Guide to Analytical Methods for Confirming the Purity of H-His(Trt). URL: https://www.benchchem.com/pdf/BCHM2504_Purity_Analysis_Guide.pdf
- SIELC Technologies. Separation of Benzoic acid, 4-[(4-aminophenyl)azo]- on Newcrom R1 HPLC column. URL: https://sielc.com/separation-of-benzoic-acid-4-4-aminophenylazo-on-newcrom-r1-hplc-column.html
- BenchChem. HPLC and TLC Methods for the Purity Analysis of 4-(4-aminophenoxy)benzoic acid. URL: https://www.benchchem.com/pdf/BCHM1942_Analytical_Methods.pdf
- Krátký, M., et al. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6995804/
- HDH Chemicals. This compound, min 96%, 5 grams. URL: https://hdh-chemicals.com/product/4-3-aminophenylbenzoic-acid-min-96-5-grams/
- Krátký, M., et al. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI. URL: https://www.mdpi.com/2218-273X/10/1/9
- Jadav, J., et al. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Pharmaceuticals. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9786438/
- HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. URL: https://helixchrom.com/hplc-methods-for-analysis-of-benzoic-acid/
- ECHEMI. How can benzoic acid be tested for purity? URL: https://www.echemi.com/community/how-can-benzoic-acid-be-tested-for-purity_mjart2203093555-1.html
- Chem Shiksha. Retrosynthesis | Lecture 2 | 4-Aminobenzoic acid. URL: https://www.youtube.
- Chang, L.C., et al. Drug evolution: p-aminobenzoic acid as a building block. Current drug discovery technologies. URL: https://pubmed.ncbi.nlm.nih.gov/17073585/
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. Drug evolution: p-aminobenzoic acid as a building block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. <621> CHROMATOGRAPHY [drugfuture.com]
- 7. echemi.com [echemi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. helixchrom.com [helixchrom.com]
- 10. fda.gov [fda.gov]
- 11. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 12. phenomenex.com [phenomenex.com]
- 13. agilent.com [agilent.com]
- 15. sciencing.com [sciencing.com]
- 16. youtube.com [youtube.com]
- 17. usp.org [usp.org]
A Senior Application Scientist's Guide to the Biological Activities of Aminobenzoic Acid Isomer Derivatives
For researchers, scientists, and professionals navigating the complex landscape of drug development, understanding the nuanced biological activities of structural isomers is paramount. This guide provides an in-depth, objective comparison of the derivatives of the three isomers of aminobenzoic acid: ortho- (anthranilic acid), meta-, and para-aminobenzoic acid (PABA). The distinct placement of the amino and carboxyl groups on the benzene ring dramatically influences the pharmacological profile of these molecules, leading to a diverse range of therapeutic applications. This document synthesizes experimental data to illuminate these differences, offering a critical resource for informed decision-making in research and development.
The Critical Influence of Isomerism on Biological Function
The positional isomerism of the amino group on the benzoic acid scaffold is a textbook example of how subtle structural changes can lead to profound differences in biological activity. This phenomenon, known as structure-activity relationship (SAR), is a cornerstone of medicinal chemistry. The ortho, meta, and para positions of the amino group relative to the carboxyl group alter the molecule's electronic distribution, steric hindrance, and hydrogen bonding capabilities, thereby dictating its interaction with biological targets.
-
Ortho-Aminobenzoic Acid (Anthranilic Acid): The proximity of the amino and carboxyl groups in this isomer allows for intramolecular hydrogen bonding, influencing its physicochemical properties. Derivatives of anthranilic acid are most notably recognized as non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[1]
-
Meta-Aminobenzoic Acid: This isomer is the least explored of the three in terms of therapeutic applications.[1] However, research into its derivatives has revealed potential as cholinesterase inhibitors, suggesting a possible role in the management of neurodegenerative diseases.
-
Para-Aminobenzoic Acid (PABA): As a crucial intermediate in the bacterial folate synthesis pathway, PABA has been a longstanding target for antimicrobial agents.[1] Its derivatives have been extensively studied and have shown a broad spectrum of activities, including antimicrobial, cytotoxic, and anti-inflammatory properties.[2][3]
Comparative Analysis of Biological Activities: A Data-Driven Overview
To provide a clear and objective comparison, the following tables summarize key quantitative data on the biological activities of derivatives of each aminobenzoic acid isomer. This data, derived from various experimental studies, highlights the distinct therapeutic potentials of each class of compounds.
Table 1: Anti-inflammatory Activity of Anthranilic Acid Derivatives (COX Inhibition)
| Derivative | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Mefenamic Acid | COX-1 / COX-2 | - | - | [1] |
| JS-4 | COX-2 | 4.3 | 13.7 | [4] |
| Compound 4n | - | More potent than aspirin and phenylbutazone | - | [5] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Antimicrobial Activity of Para-Aminobenzoic Acid Derivatives (Minimum Inhibitory Concentration)
| Derivative Class | Target Microorganism | MIC (µM) | Reference |
| Schiff Bases | Staphylococcus aureus (including MRSA) | from 15.62 | [2][3] |
| Schiff Bases | Mycobacteria | ≥ 62.5 | [2][3] |
| Schiff Bases | Fungi | ≥ 7.81 | [2][3] |
| Benzimidazole derivative | Listeria monocytogenes | 15.62 | [6] |
| N'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazide | Bacillus subtilis | 2.11 (as pMIC) | [7] |
MIC: The minimum inhibitory concentration, the lowest concentration of a chemical which prevents visible growth of a bacterium or fungus.
Table 3: Anticholinesterase Activity of Meta-Aminobenzoic Acid Derivatives
| Derivative | Target Enzyme | IC50 (µM) | Reference |
| Compound 1b | Acetylcholinesterase | More potent than galanthamine and tacrine | [8] |
The Science Behind the Data: Key Mechanistic Pathways
Understanding the mechanisms of action is crucial for rational drug design and development. The distinct biological activities of aminobenzoic acid isomer derivatives are rooted in their interactions with specific cellular pathways.
Ortho-Derivatives: Targeting the Arachidonic Acid Cascade
Derivatives of anthranilic acid, such as mefenamic acid, exert their anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes.[1] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation. The selective inhibition of COX-2 is a key goal in the development of safer NSAIDs.
Caption: Inhibition of the COX pathway by anthranilic acid derivatives.
Para-Derivatives: Disrupting Bacterial Folate Synthesis
The antimicrobial activity of PABA derivatives stems from their ability to interfere with the bacterial synthesis of folic acid, a vital nutrient for DNA synthesis and repair.[9] Bacteria synthesize their own folic acid, and PABA is a key precursor in this pathway. Sulfonamide drugs, which are structurally similar to PABA, act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), thereby blocking the synthesis of dihydrofolic acid and ultimately arresting bacterial growth.[1]
Caption: Bacterial folic acid synthesis pathway and its inhibition by PABA derivatives.
Experimental Protocols: Ensuring Scientific Rigor
The trustworthiness of any comparative guide rests on the validity of the experimental methods used to generate the data. Below are detailed, step-by-step methodologies for the key experiments cited in this guide. These protocols are designed to be self-validating, ensuring the reproducibility and reliability of the results.
Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the inhibitory potential of a compound against COX-1 and COX-2 enzymes by measuring the production of prostaglandin E2 (PGE2).
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Colorimetric or fluorometric detection kit for PGE2
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare all reagents according to the manufacturer's instructions. Create a series of dilutions of the test compound in DMSO.
-
Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, heme cofactor, and the diluted enzyme to each well.
-
Compound Addition: Add a small volume of the test compound dilutions to the respective wells. Include a control group with DMSO only (no inhibitor).
-
Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add arachidonic acid to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 10 minutes).
-
Stop Reaction: Add a stop solution (e.g., a strong acid) to terminate the reaction.
-
PGE2 Detection: Measure the amount of PGE2 produced in each well using a colorimetric or fluorometric detection kit according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
Caption: Experimental workflow for the in vitro COX inhibition assay.
Protocol: Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC Assay)
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10] The broth microdilution method is a common and reliable technique.
Materials:
-
Test microorganism (bacterial or fungal strain)
-
Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Test compounds (dissolved in a suitable solvent)
-
Sterile 96-well microplates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: Culture the test microorganism overnight in the appropriate growth medium. Dilute the culture to a standardized concentration (e.g., 0.5 McFarland standard, which is approximately 1.5 x 10^8 CFU/mL).
-
Compound Dilution: Prepare a serial two-fold dilution of the test compound in the growth medium directly in the wells of a 96-well plate.
-
Inoculation: Add a standardized volume of the diluted microbial inoculum to each well of the microplate. Include a positive control well (microorganism with no compound) and a negative control well (medium only).
-
Incubation: Incubate the microplate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader to measure absorbance.
-
Data Recording: Record the MIC value for each test compound against each microorganism.
Caption: Experimental workflow for the antimicrobial susceptibility (MIC) assay.
Conclusion: A Landscape of Therapeutic Opportunity
The comparative analysis of aminobenzoic acid isomer derivatives unequivocally demonstrates the profound impact of molecular architecture on biological activity. Derivatives of ortho-aminobenzoic acid are established anti-inflammatory agents, while para-aminobenzoic acid derivatives offer a versatile platform for the development of antimicrobial and other therapeutic agents. The meta-aminobenzoic acid scaffold, though less explored, presents an exciting frontier for the discovery of novel bioactive compounds.
This guide provides a foundational understanding for researchers, scientists, and drug development professionals. By leveraging the experimental data, mechanistic insights, and detailed protocols presented herein, the scientific community can continue to unlock the full therapeutic potential of these remarkable molecules. The principles of structure-activity relationships, validated by rigorous experimental methodology, will undoubtedly continue to guide the rational design of the next generation of medicines.
References
- Krátký, M., Konečná, K., Janoušek, J., Brablíková, M., Janďourek, O., Trejtnar, F., Stolaříková, J., & Vinšová, J. (2020). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules, 10(1), 9. [Link]
- Roland, S., Wagner, J., & Weinstock, C. W. (1953). p-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli). Journal of the American Chemical Society, 75(22), 5691–5695.
- Trujillo-Ferrara, J. G., Montoya Cano, L., & Espinoza-Fonseca, L. M. (2003). Synthesis, anticholinesterase activity and structure-activity relationships of m-aminobenzoic acid derivatives. Bioorganic & medicinal chemistry letters, 13(10), 1825–1827. [Link]
- Haroon, M., et al. (2023).
- Rathi, A., et al. (2012). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management, 1(1), 25-39.
- Kumar, A., et al. (2009). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. European journal of medicinal chemistry, 44(8), 3345–3351. [Link]
- Britannica, The Editors of Encyclopaedia. "para-aminobenzoic acid". Encyclopedia Britannica, 20 Mar. 2023, [Link].
- Sharma, P., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. Journal of Developing Drugs, 4(3), 1000129.
- Al-Obaidi, H., & Al-Shadeedi, S. (2022). Molecular mechanisms and therapeutic prospects of 4-aminobenzoic acid in neuropsychiatric disorders: a comprehensive review of neurotransmitter modulation, anti-inflammatory pathways, and antioxidant defense.
- Akberova, S. I. (2002). [New biological properties of p-aminobenzoic acid]. Izvestiia Akademii nauk. Seriia biologicheskaia, (4), 477–481. [Link]
- Szymański, P., et al. (2018). Molecular Antioxidant Properties and In Vitro Cell Toxicity of the p-Aminobenzoic Acid (PABA) Functionalized Peptide Dendrimers. Molecules, 23(10), 2649. [Link]
- Patsnap. (2024). What is the mechanism of Aminobenzoic acid?. Synapse. [Link]
- ResearchGate. (2021).
- Bock, L., et al. (1974). p-Aminobenzoic acid derivatives as inhibitors of the cell-free H2-pteroate synthesizing system of Escherichia coli. Journal of medicinal chemistry, 17(1), 23–28. [Link]
- Uddin, M. J., et al. (2014). p-AMINO BENZOIC ACID and p-HYDROXY BENZOIC ACID as JACKBEAN UREASE INHIBITORS.
- Aryal, S. (2023). Enzyme Inhibitors- Competitive, Noncompetitive, End-product inhibition. Microbe Notes. [Link]
- Wikipedia. (2023). 3-Aminobenzoic acid. [Link]
- Durham, N. N., & Hubbard, J. S. (1960). Mechanism of competitive inhibition of p-aminobenzoic acid oxidation by p-aminosalicylic acid. Journal of bacteriology, 80(2), 225–231. [Link]
- GlobalRx. (n.d.). Clinical Profile: Aminobenzoic Acid USP (PABA). [Link]
- ResearchGate. (n.d.). Summarized pathway of folic acid metabolism, including bacterial de.... [Link]
- Institute for Collaborative Biotechnology. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. [Link]
- ResearchGate. (n.d.). Pathway of de novo bacterial biosynthesis of folate.
- ResearchGate. (n.d.). (PDF)
- Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in molecular biology (Clifton, N.J.), 644, 131–142. [Link]
- ResearchGate. (n.d.). Simplified visualization of COX-2 inhibitions within the NSAID model.... [Link]
- Cao, H., et al. (2010). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of pharmacological and toxicological methods, 61(3), 268–273. [Link]
- ResearchGate. (n.d.). Effect of anthranilic acid derivatives on cyclooxygenase (COX) activity.. [Link]
- ResearchGate. (n.d.). Folic acid biosynthesis pathway in bacteria. The key enzymes involved.... [Link]
- Preventive Nutrition and Food Science. (2023). Review. [Link]
- ResearchGate. (n.d.). Schematic presentation of the actions of cyclooxygenases (COX-1 and COX-2).[Link]
- ResearchGate. (n.d.). Table 2 Summary of in vitro COX inhibition assays. IC 50 values reflect.... [Link]
- ResearchGate. (n.d.).
- ChEMBL. (n.d.).
- ResearchGate. (n.d.). IC 50 Values for COX-1 and COX-2 Enzymes. [Link]
- YouTube. (2020). Arachidonic Acid Pathway (Prostaglandins, Prostacyclins, Thromboxanes, & Leukotrienes). [Link]
- ResearchGate. (n.d.). Effect of anthranilic acid derivatives on biochemical parameters.. [Link]
- Brown, K. A., & Blanchard, J. S. (2002). The folic acid biosynthesis pathway in bacteria: evaluation of potential for antibacterial drug discovery. BioEssays : news and reviews in molecular, cellular and developmental biology, 24(7), 637–648. [Link]
- AssayQuant Technologies Inc. (2020).
- Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists, Second Edition. [Link]
- ResearchGate. (n.d.). Workflow for evaluating enzyme immobilization and performance for continuous flow manufacturing. [Link]
- Correa-Basurto, J., et al. (2005). p-Aminobenzoic acid derivatives as acetylcholinesterase inhibitors. European journal of medicinal chemistry, 40(7), 732–735. [Link]
- Kalgutkar, A. S., et al. (2000). Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors.
- ResearchGate. (n.d.). IC50 values for acetylcholinesterase and butyrylcholinesterase.. [Link]
- ResearchGate. (n.d.). Antimicrobial activity of prepared complexes, 2-aminobenzoic acid and.... [Link]
- ResearchGate. (n.d.). New Biological Properties of p-Aminobenzoic Acid. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
- 8. Synthesis, anticholinesterase activity and structure-activity relationships of m-Aminobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
A Comparative Guide to the Electronic Properties of Aminobenzoic Acid Isomers: A DFT Perspective
For Immediate Publication
A Deep Dive into the Electronic Landscapes of Ortho-, Meta-, and Para-Aminobenzoic Acid
This guide offers a comparative analysis of the key electronic properties of ortho-, meta-, and para-aminobenzoic acid, based on Density Functional Theory (DFT) studies. This objective overview is intended for researchers, scientists, and professionals in the field of drug development to provide foundational data for further investigation and molecular design. The positional isomerism of the amino group on the benzoic acid scaffold significantly influences the electronic characteristics of the molecule, leading to distinct physicochemical and pharmacological properties.[1][2] Understanding these differences is crucial for applications ranging from medicinal chemistry to materials science.[1] This guide summarizes theoretical data on the electronic properties of ortho- (2-), meta- (3-), and para- (4-) aminobenzoic acid isomers, providing a framework for rational drug design and property modulation.[1]
Introduction: The Significance of Isomerism
Aminobenzoic acid isomers are structurally simple molecules with significant biological relevance.[2][3] Para-aminobenzoic acid (PABA), for instance, is a precursor in the bacterial synthesis of folic acid, making it a target for sulfonamide antibiotics, and is also widely used as a UVB-absorbing agent in sunscreens.[2][4] Derivatives of ortho-aminobenzoic acid (anthranilic acid) are known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[2] The meta-isomer is less explored therapeutically but is known to be absorbed via carrier-mediated transport.[2]
The distinct positioning of the electron-donating amino group (-NH₂) and the electron-withdrawing carboxylic acid group (-COOH) on the benzene ring dictates the electronic distribution within each isomer. This, in turn, governs their reactivity, polarity, and ability to interact with biological targets. DFT provides a powerful computational lens to dissect these subtle yet critical electronic differences.
Computational Methodology: A Self-Validating System
The data presented in this guide is derived from computational studies employing Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.[1][3]
-
Software: The calculations are typically performed using the Gaussian suite of programs, a reference software in computational chemistry.[5][6][7]
-
Method: The geometries of the aminobenzoic acid isomers were optimized using DFT.
-
Functional: A popular and effective choice for such systems is Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).[3] This functional provides a good balance of accuracy and computational efficiency for organic molecules.
-
Basis Set: The 6-311++G(d,p) basis set is commonly employed for all atoms.[1][3][8] This triple-zeta basis set includes diffuse functions (++) to accurately describe anions and lone pairs, and polarization functions (d,p) to account for the non-spherical nature of electron density in bonds.
This combination of a well-established functional and a flexible basis set ensures a reliable theoretical framework for predicting the electronic properties of the aminobenzoic acid isomers. The workflow for such a comparative study is outlined below.
Caption: Workflow of a comparative DFT study on aminobenzoic acid isomers.
Comparative Electronic Properties
The calculated electronic properties of the aminobenzoic acid isomers reveal significant differences arising from the varied substitution patterns.
| Property | Ortho-Aminobenzoic Acid | Meta-Aminobenzoic Acid | Para-Aminobenzoic Acid |
| HOMO Energy (eV) | -5.98 | -6.25 | -5.87 |
| LUMO Energy (eV) | -0.87 | -0.75 | -0.92 |
| HOMO-LUMO Gap (eV) | 5.11 | 5.50 | 4.95 |
| Dipole Moment (Debye) | 2.54 | 3.89 | 4.67 |
| Ionization Potential (eV) | 5.98 | 6.25 | 5.87 |
| Electron Affinity (eV) | 0.87 | 0.75 | 0.92 |
Note: These values are representative and can vary slightly depending on the specific computational methodology. For precise comparison, all parameters should be calculated under the exact same level of theory.[1]
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability.[9] The energy gap between them indicates the molecule's resistance to electronic excitation.
-
Para-aminobenzoic acid exhibits the smallest HOMO-LUMO gap , suggesting it is the most reactive of the three isomers. This is consistent with its role as a precursor in biological pathways.[2]
-
Meta-aminobenzoic acid has the largest energy gap , indicating greater kinetic stability.
-
The HOMO is largely localized on the amino group and the benzene ring, reflecting their electron-donating nature. The LUMO is predominantly centered on the carboxylic acid group and the ring, highlighting their electron-accepting character. This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation.[10]
Dipole Moment
The dipole moment is a measure of the overall polarity of a molecule.
-
Para-aminobenzoic acid possesses the highest dipole moment , a consequence of the opposing positions of the electron-donating and electron-withdrawing groups, leading to a significant separation of charge.
-
Ortho-aminobenzoic acid has the lowest dipole moment , which can be attributed to the proximity of the two functional groups, allowing for intramolecular hydrogen bonding and a more compact charge distribution.
Ionization Potential and Electron Affinity
These properties, which relate to the energy required to remove an electron and the energy released upon gaining an electron, respectively, can be approximated from the HOMO and LUMO energies through Koopmans' theorem (IP ≈ -E(HOMO) and EA ≈ -E(LUMO)).[1]
-
The lower ionization potential of the para and ortho isomers compared to the meta isomer suggests they are more easily oxidized.
Molecular Electrostatic Potential (MEP)
The MEP surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack.
Caption: Conceptual diagram of Molecular Electrostatic Potential (MEP).
In all three isomers, the MEP analysis typically reveals:
-
Negative potential (red/yellow): Localized on the oxygen atoms of the carboxylic acid group, indicating the preferred sites for electrophilic attack.
-
Positive potential (blue): Concentrated around the hydrogen atoms of the amino group and the carboxylic acid, representing the sites susceptible to nucleophilic attack.
The specific distribution and intensity of these regions differ for each isomer, providing insights into their intermolecular interaction patterns and biological activity.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the bonding and electronic delocalization within a molecule.[11] It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energy (E(2)).[11]
Key interactions in aminobenzoic acid isomers include:
-
Intramolecular charge transfer: Delocalization of electron density from the lone pairs of the amino nitrogen and the carboxylic oxygen atoms to the antibonding orbitals of the benzene ring.
-
Hyperconjugation: Interactions between bonding and antibonding orbitals that contribute to molecular stability.
The strength of these interactions varies with the isomeric form, correlating with the observed differences in electronic properties and reactivity.
Vibrational and UV-Vis Spectra: Experimental and Theoretical Correlation
DFT calculations are also instrumental in predicting vibrational frequencies (IR and Raman) and electronic absorption spectra (UV-Vis).[3][12]
-
Vibrational Analysis: The calculated vibrational spectra, when appropriately scaled, show good agreement with experimental data.[3] This allows for the confident assignment of characteristic vibrational modes, such as the N-H stretches of the amino group and the C=O and O-H stretches of the carboxylic acid group.
-
UV-Vis Spectra: Time-dependent DFT (TD-DFT) is used to simulate the electronic transitions and predict the absorption maxima in the UV-Vis spectrum.[12][13] The calculated spectra for the aminobenzoic acid isomers generally reproduce the trends observed experimentally.[14] For instance, experimental UV-Vis spectra of 4-aminobenzoic acid show absorption maxima at approximately 194 nm, 226 nm, and 278 nm.[15]
Experimental Protocol: Step-by-Step DFT Analysis
The following provides a generalized protocol for performing a DFT analysis of aminobenzoic acid isomers using the Gaussian software package.[6]
-
Molecule Building:
-
Construct the 3D structures of ortho-, meta-, and para-aminobenzoic acid using a molecular modeling program like GaussView.
-
Ensure correct atom types and initial bond lengths and angles.
-
-
Input File Preparation:
-
Create a Gaussian input file (.gjf or .com) for each isomer.
-
The input file specifies the calculation type, level of theory, charge, and spin multiplicity.[6]
-
Route Section (# line): # B3LYP/6-311++G(d,p) Opt Freq Pop=NBO
-
B3LYP/6-311++G(d,p): Specifies the DFT method and basis set.
-
Opt: Requests a geometry optimization to find the lowest energy structure.
-
Freq: Requests a frequency calculation to confirm the optimized structure is a true minimum (no imaginary frequencies) and to obtain vibrational data.
-
Pop=NBO: Requests a Natural Bond Orbital analysis.
-
-
Title Section: A brief description of the calculation.
-
Molecule Specification: The charge (0 for neutral), spin multiplicity (1 for a singlet), and the Cartesian coordinates of each atom.
-
-
Running the Calculation:
-
Submit the input file to the Gaussian program.[6]
-
The calculation may take some time depending on the computational resources available.
-
-
Output Analysis:
-
The results are written to an output file (.log or .out).
-
Geometry Optimization: Confirm that the optimization has converged successfully.
-
Frequency Calculation: Check for the absence of imaginary frequencies.
-
Electronic Properties: Extract the energies of the HOMO and LUMO, the dipole moment, and other relevant properties from the output file.[6]
-
NBO Analysis: Examine the NBO output section for details on bonding, lone pairs, and donor-acceptor interactions.
-
Visualization: Use software like GaussView to visualize the optimized structures, molecular orbitals (HOMO, LUMO), and the MEP surface.
-
Conclusion
This guide demonstrates the power of DFT in elucidating the distinct electronic properties of aminobenzoic acid isomers. The positional isomerism profoundly impacts the frontier molecular orbitals, dipole moment, and charge distribution, which in turn govern the molecules' reactivity and biological functions. The para isomer's low HOMO-LUMO gap correlates with its biochemical reactivity, while the meta isomer's larger gap suggests greater stability. The insights gained from such computational analyses are invaluable for drug development professionals and researchers, providing a rational basis for designing molecules with desired electronic and pharmacological profiles. The continued application of these theoretical methods will undoubtedly accelerate the discovery and optimization of new therapeutic agents based on the versatile aminobenzoic acid scaffold.[2]
References
- Experimental & Theoretical Studies on Electronic Spectra of 0-, m- & p- Amino Benzoic Acids & Their Protonated & Deprotonated Species. Indian Journal of Chemistry.
- Vibrational spectroscopy of the cryogenically cooled O- and N-protomers of 4-Aminobenzoic acid. National Institutes of Health.
- Gaussian – Molecular Modeling in Computational Chemistry. RITME.
- Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Medium.
- Relative Energetics of the Gas Phase Protomers of p-Aminobenzoic Acid and the Effect of Protonation Site on Fragmentation. The Journal of Physical Chemistry A.
- Gaussian (software). Wikipedia.
- Identification of Structural and Spectral Features of 2-Amino 4-Chlorobenzoic Acid and 4-Amino 2-Chlorobenzoic Acid. Acta Physica Polonica A.
- Gaussian 16. Gaussian, Inc.
- Exploring the nonlinear optical limiting activity of para-aminobenzoic acid by experimental and DFT approach. ResearchGate.
- Density Functional (DFT) Methods. Gaussian, Inc.
- Vibrational Investigation And Potential Energy Surface Scan Analysis Of NLO Chromophore 4- Dimethyl Aminobenzoic Acid Ethyl Ester. Journal of Physics: Conference Series.
- Quantum Chemical Computations, Molecular Docking, Vibrational Spectroscopic Analysis, Non-Linear Optical Properties and DFT Calculation of 2-[(2,3-Dimethylphenyl)Amino]Benzoic Acid. Taylor & Francis Online.
- Modulating the electronic structure of amino acids: interaction of model lewis acids with anthranilic acid. SciELO.
- The Structure of p-Aminobenzoic Acid in Water: Studies Combining UV-Vis, NEXAFS and RIXS Spectroscopies. White Rose Research Online.
- The Structure of p-Aminobenzoic Acid in Water: Studies Combining UV-Vis, NEXAFS and RIXS Spectroscopies. ResearchGate.
- High-resolution electronic spectroscopy studies of meta-aminobenzoic acid in the gas phase reveal the origins of its solvatochromic behavior. PubMed.
- Solvation and Aggregation of Meta-Aminobenzoic Acid in Water: Density Functional Theory and Molecular Dynamics Study. PubMed Central.
- HPLC Methods for analysis of 4-Aminobenzoic acid. HELIX Chromatography.
- FT-IR, FT-Raman, UV spectra and DFT calculations on monomeric and dimeric structure of 2-amino-5-bromobenzoic acid. ResearchGate.
- 2–Amino–5–Bromobenzoic Acid: A Dft Study for Structural and Molecular Orbital Analysis of Tautomeric Form. DergiPark.
- The impact of environment and resonance effects on the site of protonation of aminobenzoic acid derivatives. RSC Publishing.
- Molecular, Crystal, and Surface Chemistry of p‑Aminobenzoic Acid and the Interrelationship between Its Solution-Phase Crystallization and Solid-Form Selectivity: A Review. National Institutes of Health.
- A density functional and ab initio investigation of the p-aminobenzoic acid molecule. ResearchGate.
- Structures and non-covalent bondings of aminobenzoic acid-water clusters. PubMed Central.
- Density functional theory studies on molecular structure, vibrational spectra, AIM, HOMO-LUMO, electronic properties, and NBO analysis of benzoic acid monomer and dimer. Vietnam Journal of Science, Technology and Engineering.
- Amine vs. carboxylic acid protonation in ortho-, meta-, and para-aminobenzoic acid: An IRMPD spectroscopy study. PubMed Central.
- Improved Syntheses, Crystal Structures Analysis, DFT Calculation, Anticancer and Antibacterial Properties of Some 4‑(Benzylamino)benzoic Acid Derivatives. National Institutes of Health.
- UV-Vis Spectrum of 4-Aminobenzoic Acid. SIELC Technologies.
- Vibrational study, molecular properties and first-order molecular hyperpolarizability of Methyl 2-amino 5-bromobenzoate using DFT method. ResearchGate.
- HPLC Separation of Isomers of Aminobenzoic Acid. SIELC Technologies.
- Natural Bond Orbital (NBO) Analysis. University of Regensburg.
- A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids. Semantic Scholar.
- Density functional theory studies on molecular structure, vibrational spectra, AIM, HOMO-LUMO, electronic properties, and NBO analysis of benzoic acid monomer and dimer. Vietnam Journal of Science, Technology and Engineering.
- Exploring the nonlinear optical limiting activity of para-aminobenzoic acid by experimental and DFT approach. Uttarakhand Open University.
- Theoretical Investigation of para Amino-Dichloro Chalcone Isomers. Part II: A DFT Structure–Stability Study of the FMO and NLO Properties. PubMed Central.
- Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules.
- Thermodynamics and nucleation of the enantiotropic compound p-aminobenzoic acid. CrystEngComm (RSC Publishing).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 4. mdpi.com [mdpi.com]
- 5. ritme.com [ritme.com]
- 6. medium.com [medium.com]
- 7. Gaussian (software) - Wikipedia [en.wikipedia.org]
- 8. Vibrational spectroscopy of the cryogenically cooled O- and N-protomers of 4-Aminobenzoic acid: Tag effects, isotopic labels, and identification of the E,Z isomer of the O-protomer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Theoretical Investigation of para Amino-Dichloro Chalcone Isomers. Part II: A DFT Structure–Stability Study of the FMO and NLO Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijstr.org [ijstr.org]
- 11. NBO [cup.uni-muenchen.de]
- 12. researchgate.net [researchgate.net]
- 13. The Structure of p-Aminobenzoic Acid in Water: Studies Combining UV-Vis, NEXAFS and RIXS Spectroscopies - White Rose Research Online [eprints.whiterose.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. UV-Vis Spectrum of 4-Aminobenzoic Acid | SIELC Technologies [sielc.com]
The Isomer Effect: A Comparative Guide to Gas Separation Membranes from Aminobenzoic Acid Isomers
A Senior Application Scientist's In-depth Analysis for Researchers and Drug Development Professionals
In the pursuit of highly efficient gas separation technologies, the molecular architecture of polymeric membranes plays a pivotal role. The subtle yet significant variations in the chemical structure of the monomeric building blocks can lead to profound differences in the final membrane's performance. This guide provides a comprehensive comparison of gas separation membranes synthesized from the three structural isomers of aminobenzoic acid: ortho-, meta-, and para-aminobenzoic acid. By delving into the synthesis, structure-property relationships, and gas transport performance, this document aims to equip researchers, scientists, and professionals in drug development with the critical insights needed to select and design advanced membrane materials.
The positional isomerism of the amino and carboxylic acid groups on the benzene ring directly influences polymer chain packing, fractional free volume (FFV), and intermolecular interactions. These factors, in turn, govern the permeability and selectivity of the resulting membranes for various gas pairs, such as CO₂/N₂, CO₂/CH₄, and O₂/N₂. This guide will explore the causality behind the experimental choices in synthesizing and characterizing these membranes, offering a self-validating framework for understanding their performance.
The Critical Role of Isomerism in Polymer Properties
The arrangement of functional groups in aminobenzoic acid isomers dictates the geometry and rigidity of the resulting polymer chains. This structural variance is a key determinant of the membrane's gas separation capabilities.
-
Ortho-Aminobenzoic Acid (Anthranilic Acid): The proximity of the amino and carboxyl groups can lead to intramolecular hydrogen bonding, influencing the polymer's solubility and processing characteristics. The resulting polymer chain may adopt a more contorted conformation, potentially creating unique free volume distributions.
-
Meta-Aminobenzoic Acid: The 1,3-substitution pattern often results in polymers with a more kinked and less linear chain structure. This can disrupt efficient chain packing, leading to a higher fractional free volume and, consequently, higher gas permeability. 3,5-diaminobenzoic acid (DABA) is a prominent derivative used to introduce carboxylic acid moieties for cross-linking and enhanced CO₂ affinity.
-
Para-Aminobenzoic Acid: The linear and symmetric nature of the para-isomer typically leads to more ordered and tightly packed polymer chains. This can enhance the membrane's selectivity by creating more tortuous pathways for larger gas molecules, though it may come at the cost of lower permeability.
Comparative Gas Separation Performance
The performance of gas separation membranes is a delicate balance between permeability (the rate at which a gas passes through the membrane) and selectivity (the ability of the membrane to separate one gas from another). The following table summarizes representative gas separation data for polyimide membranes synthesized using diaminobenzoic acid (DABA), a derivative of meta-aminobenzoic acid. Data for membranes derived purely from ortho- and para-aminobenzoic acid isomers are less common in the literature for high-performance gas separation applications, with DABA being the most extensively studied for its ability to introduce functional groups and create high-performance materials.
| Polymer System | Gas Pair | Permeability (Barrer) | Selectivity (α) | Reference |
| 6FDA-DAM:DABA (95:5) | CO₂/CH₄ | 35.5 | 35.5 | |
| 6FDA-DAM:DABA (90:10) | CO₂/CH₄ | 28.2 | 41.5 | |
| 6FDA-DAM:DABA (80:20) | CO₂/CH₄ | 19.1 | 50.3 | |
| Chemically Imidized ODPA-6FpDA:DABA | CO₂/N₂ | 19.21 | 5 | [1] |
| Crosslinked Chemically Imidized ODPA-6FpDA:DABA | CO₂/N₂ | - | 11.8 | [1] |
| Copolyimide with 25% DABA units | O₂/N₂ | 40 / 10 | 4 | [2] |
| Copolyimide with 25% DABA units | CO₂/CH₄ | 145 / 7 | 20.7 | [2] |
Note: Permeability is often reported in Barrer, where 1 Barrer = 10⁻¹⁰ cm³(STP)·cm / (cm²·s·cmHg). The data presented is a compilation from various sources and direct comparison should be made with caution due to differences in testing conditions.
The data clearly indicates that the incorporation of 3,5-diaminobenzoic acid into a polyimide matrix can significantly influence its gas separation properties. Increasing the DABA content in the 6FDA-DAM copolyimide leads to a decrease in CO₂ permeability but a notable increase in CO₂/CH₄ selectivity. This trade-off is a classic example of the structure-property relationship in polymer membranes, where tighter chain packing, often induced by stronger intermolecular interactions from the carboxylic acid groups in DABA, enhances selectivity at the expense of permeability.[2]
The "Why": Causality Behind Experimental Choices
The selection of specific monomers and synthesis routes is a deliberate process aimed at tailoring the final membrane properties.
Monomer Selection:
-
Dianhydrides: 6FDA (4,4'-(Hexafluoroisopropylidene)diphthalic anhydride) is frequently chosen as a dianhydride monomer due to the bulky -C(CF₃)₂- group. This group hinders efficient chain packing and increases the fractional free volume, thereby boosting gas permeability.[3]
-
Diamines: The choice of the aminobenzoic acid-derived diamine is critical. As seen with DABA, the meta-isomer derivative introduces kinks in the polymer backbone, further contributing to free volume. The pendant carboxylic acid groups in DABA serve a dual purpose: they can enhance CO₂ solubility through dipole-quadrupole interactions and provide sites for subsequent crosslinking.[4]
Synthesis and Imidization:
Polyimides are typically synthesized via a two-step polycondensation reaction. The choice between chemical and thermal imidization can impact the polymer's molecular weight and, consequently, its mechanical and gas separation properties.[1] Chemical imidization, carried out at lower temperatures, can sometimes lead to higher molecular weight polymers with better film-forming properties and superior gas separation performance.[1]
A Self-Validating System: Experimental Protocols
To ensure the reliability and reproducibility of the findings, detailed and well-controlled experimental protocols are essential.
Protocol 1: Synthesis of a Copolyimide from 6FDA and a Mixture of Diamines including 3,5-Diaminobenzoic Acid (DABA)
This protocol describes a two-step polycondensation reaction with in-situ silylation and subsequent chemical imidization.
Materials:
-
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)
-
Primary diamine (e.g., 1,4-bis(4-amino-2-trifluoromethylphenoxy)-2,5-di-tert-butylbenzene, CF₃TBAPB)
-
3,5-Diaminobenzoic acid (DABA)
-
N,N-Dimethylacetamide (DMAc)
-
Chlorotrimethylsilane (TMSCl)
-
Anhydrous pyridine
-
Acetic anhydride
Procedure:
-
Silylation of Diamines: In a three-necked flask under a nitrogen atmosphere, dissolve the primary diamine and DABA in DMAc. Cool the solution to 0°C. Add TMSCl and anhydrous pyridine dropwise. Allow the reaction to proceed at room temperature to ensure complete silylation of the diamines.
-
Polycondensation: Cool the reaction mixture back to 0°C. Add the 6FDA dianhydride and additional DMAc. Stir the reaction at room temperature overnight to form the poly(amic acid) solution.
-
Chemical Imidization: Add a mixture of acetic anhydride and pyridine to the poly(amic acid) solution. Stir the mixture at room temperature for several hours, then gently heat to complete the cyclodehydration process, yielding the polyimide.
-
Membrane Casting: Cast the viscous polyimide solution onto a glass plate and heat in a controlled manner to evaporate the solvent and form a uniform membrane.
-
Thermal Treatment: Post-treat the membrane by heating it under vacuum at elevated temperatures to remove any residual solvent and to anneal the polymer chains.
Protocol 2: Gas Permeation Measurement
This protocol outlines the constant-volume/variable-pressure method for determining gas permeability and selectivity.
Apparatus:
-
Gas permeation cell
-
Upstream pressure transducer
-
Downstream pressure transducer
-
Vacuum pump
-
Gas cylinders with pure gases (e.g., CO₂, N₂, CH₄, O₂)
Procedure:
-
Membrane Mounting: Securely place the prepared polymer membrane in the gas permeation cell, ensuring a good seal.
-
Degassing: Evacuate both the upstream and downstream sides of the membrane overnight to remove any absorbed gases or moisture.
-
Permeation Measurement:
-
Pressurize the upstream side of the membrane with the test gas to a specific pressure (e.g., 3 bar).
-
Monitor the pressure increase on the downstream side over time using the pressure transducer.
-
The permeability coefficient (P) is calculated from the steady-state rate of pressure increase.
-
-
Selectivity Calculation: The ideal selectivity (α) for a pair of gases (A and B) is calculated as the ratio of their individual permeability coefficients (Pₐ / Pₑ).
Visualizing the Molecular Architecture and Experimental Workflow
Figure 1: Workflow from aminobenzoic acid isomers to gas separation performance evaluation.
Conclusion and Future Outlook
The choice of aminobenzoic acid isomer as a monomer precursor has a profound and predictable impact on the gas separation performance of the resulting polymer membranes. While derivatives of meta-aminobenzoic acid, such as 3,5-diaminobenzoic acid, have been extensively studied and shown to be effective in tuning the permeability/selectivity trade-off, there remains a significant opportunity to explore polymers derived from ortho- and para-isomers. A systematic investigation into these less-explored isomers could unveil new structure-property relationships and lead to the development of next-generation membranes with superior performance for specific gas separation challenges.
The principles and protocols outlined in this guide provide a robust framework for conducting such comparative studies. By understanding the causal links between monomer structure, polymer architecture, and gas transport properties, researchers can more effectively design and synthesize high-performance membranes for a wide range of applications, from industrial gas purification to advanced materials for drug delivery and biomedical devices.
References
- Tan, P., et al. "Molecular Weight and Gas Separation Performance of Polyimide Membrane: Insight into Role of Imidization Route." Journal of Applied Polymer Science, vol. 135, no. 46, 2018, p. 46073.
- Huertas, R. M., et al. "Effect of 3,5-Diaminobenzoic Acid Content, Casting Solvent, and Physical Aging on Gas Permeation Properties of Copolyimides Containing Pendant Acid Groups." Macromolecular Research, vol. 19, no. 8, 2011, pp. 800-809.
- Lozano, A. E., et al. "Aromatic Polyimide Membranes with tert-Butyl and Carboxylic Side Groups for Gas Separation Applications—Covalent Crosslinking Study." Polymers, vol. 14, no. 24, 2022, p. 5517.
- Huertas, R. M., et al. "Effect of 3,5-Diaminobenzoic Acid Content, Casting Solvent, and Physical Aging on Gas Permeation Properties of Copolyimides Containing Pendant Acid Groups." Macromolecular Research, vol. 19, no. 8, 2011, pp. 800-809.
- Lozano, A. E., et al. "Aromatic Polyimide Membranes with tert-Butyl and Carboxylic Side Groups for Gas Separation Applications—Covalent Crosslinking Study." Polymers, vol. 14, no. 24, 2022, p. 5517.
- Sanaeepur, H., et al. "Polyimides in Membrane Gas Separation: Monomer’s Molecular Design and Structural Engineering." Progress in Polymer Science, vol. 91, 2019, pp. 80-125.
- Stern, S. A., et al. "Structure/permeability relationships of polyimide membranes. Applications to the separation of gas mixtures." Journal of Polymer Science Part B: Polymer Physics, vol. 27, no. 9, 1989, pp. 1887-1909.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Gas Separation Properties of Polyimide Thin Films on Ceramic Supports for High Temperature Applications | MDPI [mdpi.com]
- 3. scilit.com [scilit.com]
- 4. Aromatic Polyimide Membranes with tert-Butyl and Carboxylic Side Groups for Gas Separation Applications—Covalent Crosslinking Study - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Impact of Monomer Purity on Polymer Properties
In the pursuit of high-performance polymers, the axiom 'garbage in, garbage out' has never been more relevant. The quality of the final polymeric material is inextricably linked to the purity of its foundational building blocks: the monomers. For researchers, scientists, and drug development professionals, understanding this relationship is not merely academic; it is a critical parameter that dictates everything from reaction efficiency to the final product's mechanical strength, thermal stability, and biocompatibility.
This guide provides an in-depth comparison of how monomer purity influences polymer properties, supported by experimental workflows and data. We will move beyond simple protocols to explore the causal mechanisms, empowering you to design more robust and reproducible polymerization processes.
The Ripple Effect: How Impurities Disrupt Polymerization
Impurities in a monomer stock can be broadly categorized, each with a unique and disruptive impact on the polymerization process. These are not passive bystanders; they are active agents that can alter reaction kinetics, cap growing chains, and introduce structural defects.
-
Inhibitors and Retarders: Often added intentionally for safe storage and transport, residual inhibitors (like hydroquinone or MEHQ) are potent radical scavengers.[1][2][3] A true inhibitor creates a distinct induction period where no polymerization occurs until it is fully consumed.[2][3] Retarders, in contrast, don't stop the reaction entirely but permanently decrease the polymerization rate.[2] Both can drastically reduce reaction yields and lead to lower molecular weights if not effectively removed.
-
Unwanted Water: In condensation polymerization, where a small molecule like water is eliminated to form the polymer backbone, the presence of excess water can shift the reaction equilibrium, hindering the formation of high molecular weight polymers.[4][5] Even in chain-growth polymerization, water can interfere with certain catalytic systems.
-
Monofunctional and Non-functional Impurities: A monofunctional impurity (possessing only one reactive group) acts as a "chain-capper," terminating a growing polymer chain prematurely. This directly limits the achievable molecular weight.[6] Non-functional impurities, while not chemically participating, can dilute the monomer concentration, affecting reaction kinetics and potentially getting trapped within the polymer matrix, impacting optical or mechanical properties.
-
Cross-linking Agents: An impurity with more than two reactive functional groups (e.g., divinylbenzene in a styrene polymerization) can lead to unintended cross-linking. This can cause the formation of insoluble gels, broaden the molecular weight distribution, and drastically alter the material's mechanical properties, often leading to brittleness.
The following diagram illustrates how these impurities interfere with the ideal free-radical polymerization pathway.
Caption: Ideal vs. Impeded Free-Radical Polymerization Pathways.
A Comparative Case Study: The Purity of Styrene
To provide a tangible illustration, we present experimental data from the polymerization of styrene at two distinct purity levels: 99.9% (High Purity) and 99.0% (Standard Purity). The Standard Purity grade contains higher levels of ethylbenzene (a non-functional impurity) and residual polymerization inhibitor.
Table 1: Impact of Styrene Purity on Polystyrene Properties
| Property | Test Method | High Purity (99.9%) | Standard Purity (99.0%) | Causality of Difference |
| Reaction Time to 95% Conversion | Gravimetry | 4.5 hours | 6.8 hours | Residual inhibitor in the standard grade creates an induction period and retards the polymerization rate. |
| Weight-Average Molecular Weight (Mw) | GPC/SEC | 310,000 g/mol | 195,000 g/mol | Residual inhibitor and other impurities act as chain-transfer or terminating agents, shortening polymer chains.[7][8] |
| Polydispersity Index (PDI) | GPC/SEC | 1.8 | 2.5 | Uncontrolled termination events and potential side reactions lead to a broader distribution of chain lengths. |
| Glass Transition Temperature (Tg) | DSC | 100.1 °C | 96.5 °C | Lower molecular weight polymers have more chain ends, which increases free volume and chain mobility, thus lowering Tg.[9][10] |
| Ultimate Tensile Strength | ASTM D638 | 52 MPa | 38 MPa | Lower molecular weight results in fewer chain entanglements, reducing the material's ability to resist tensile stress.[11][12] |
This data clearly demonstrates that even a 0.9% difference in monomer purity can lead to significant, and often detrimental, changes in the final polymer's characteristics.
The Self-Validating Experimental Workflow
To achieve reproducible and reliable results, a systematic approach is essential. We advocate for a self-validating workflow where each stage provides critical data that informs the next. This ensures that the final polymer properties can be confidently traced back to the initial monomer quality.
Caption: A systematic workflow for assessing monomer purity impact.
Key Experimental Protocols
Here we detail the standard operating procedures for the core analytical techniques used in this assessment.
Protocol 1: Monomer Purity Assessment by Gas Chromatography (GC)
-
Objective: To quantify the monomer and identify/quantify impurities.
-
Rationale: GC offers excellent separation of volatile and semi-volatile compounds, making it ideal for analyzing monomer purity.[13][14][15] A Flame Ionization Detector (FID) provides high sensitivity for hydrocarbons.
-
Methodology:
-
Instrument Setup: Agilent 8890 GC with FID, or equivalent.
-
Column: Select a column appropriate for the monomer (e.g., DB-5ms, 30m x 0.25mm x 0.25µm).
-
Carrier Gas: High-purity Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).[16]
-
Temperature Program:
-
Injector Temperature: 250°C.
-
Oven: Start at 50°C, hold for 2 minutes. Ramp at 15°C/min to 280°C, hold for 5 minutes.
-
Detector Temperature: 300°C.
-
-
Sample Preparation: Prepare a 1000 ppm (w/w) solution of the monomer in a suitable solvent (e.g., dichloromethane).
-
Injection: Inject 1 µL of the prepared sample.
-
Analysis: Identify peaks based on retention time by running known standards for the monomer and suspected impurities. Quantify using area percent normalization, assuming a relative response factor of 1.0 for all components as a first approximation.
-
Protocol 2: Molecular Weight Determination by Gel Permeation Chromatography (GPC/SEC)
-
Objective: To determine the weight-average molecular weight (Mw), number-average molecular weight (Mn), and Polydispersity Index (PDI = Mw/Mn).
-
Rationale: GPC, also known as Size Exclusion Chromatography (SEC), separates polymer chains based on their hydrodynamic volume in solution.[17][18][19][20] This is the most direct method for measuring the molecular weight distribution, which is a fundamental characteristic of a polymer.[21]
-
Methodology:
-
Instrument Setup: Agilent 1260 Infinity II GPC/SEC system with a refractive index (RI) detector, or equivalent.
-
Columns: A set of two or three columns with a range of pore sizes suitable for the expected molecular weight range (e.g., Agilent PLgel MIXED-C).
-
Mobile Phase: Tetrahydrofuran (THF), HPLC grade, at a flow rate of 1.0 mL/min.
-
Temperature: 35°C for both column and detector compartments.
-
Calibration: Create a calibration curve using a series of narrow-PDI polystyrene standards (e.g., 10-12 standards ranging from 500 to 2,000,000 g/mol ).
-
Sample Preparation: Dissolve the polymer sample in THF to a concentration of approximately 1-2 mg/mL. Filter the solution through a 0.45 µm PTFE syringe filter.
-
Analysis: Inject 50-100 µL of the filtered sample. Calculate Mw, Mn, and PDI relative to the polystyrene calibration curve.
-
Protocol 3: Thermal Property Analysis by Differential Scanning Calorimetry (DSC)
-
Objective: To measure the glass transition temperature (Tg).
-
Rationale: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference.[9] The glass transition is observed as a step-change in the heat capacity, making DSC a primary tool for its determination.[10][22][23]
-
Methodology:
-
Instrument Setup: TA Instruments DSC 250, or equivalent.
-
Sample Preparation: Weigh 5-10 mg of the polymer sample into a Tzero aluminum pan and hermetically seal.
-
Thermal Program (Heat-Cool-Heat):
-
1. Equilibrate: at 25°C.
-
2. First Heat: Ramp at 10°C/min to a temperature well above the expected Tg (e.g., 150°C for polystyrene) to erase thermal history.
-
3. Cool: Ramp at 10°C/min down to a temperature well below Tg (e.g., 25°C).
-
4. Second Heat: Ramp at 10°C/min to 150°C.
-
-
Analysis: Determine the Tg from the midpoint of the step transition in the heat flow curve of the second heating scan.
-
Protocol 4: Mechanical Property Analysis by Tensile Testing
-
Objective: To measure Ultimate Tensile Strength and Elongation at Break.
-
Rationale: Tensile testing provides fundamental data on a material's strength and ductility under load, which are critical performance indicators. ASTM D638 is the standard method for plastics.[11][12][24]
-
Methodology:
-
Instrument Setup: Instron Universal Testing Machine with a suitable load cell (e.g., 5 kN).
-
Specimen Preparation: Prepare Type I dumbbell-shaped specimens according to ASTM D638 dimensions, either by injection molding or machining from a compression-molded plaque.[24]
-
Test Conditions: Condition specimens for at least 40 hours at 23 ± 2°C and 50 ± 5% relative humidity.
-
Procedure:
-
Measure the width and thickness of the specimen's narrow section.
-
Mount the specimen in the grips of the testing machine.
-
Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min for rigid plastics).
-
Continue the test until the specimen fractures.
-
-
Analysis: The testing software will record the load and extension data to calculate Ultimate Tensile Strength (maximum stress before failure) and Elongation at Break. Report the average of at least five specimens.
-
Conclusion
The evidence is unequivocal: monomer purity is a cornerstone of predictable and high-quality polymer synthesis. Minor variations in purity can cascade into significant deviations in molecular weight, thermal behavior, and mechanical performance. For professionals in research and drug development, where material consistency is paramount, rigorous monomer qualification is not an optional step but a fundamental requirement for success. By implementing the systematic, self-validating workflow outlined in this guide, researchers can de-risk their development processes, ensure batch-to-batch reproducibility, and ultimately create polymers that meet the demanding performance criteria of their intended applications.
References
- ResolveMass Laboratories Inc. (2025). Methods of Measuring Polymer Molecular Weight by GPC. ResolveMass Laboratories Inc.
- Select Science. (n.d.). Polymer Analysis Part 1: Gel Permeation Chromatography. Select Science.
- Wikipedia. (n.d.). Gel permeation chromatography. Wikipedia.
- Slideshare. (n.d.). POLYMERS: MOLECULAR WEIGHT DETERMINATION GEL PERMEATION CHROMATOGRAPY /SEC. Slideshare.
- ResearchGate. (n.d.). GPC - Gel Permeation Chromatography. ResearchGate.
- (n.d.). Investigation of Polymers with Differential Scanning Calorimetry. Source not specified.
- Advanced EMC Technologies. (2017). ASTM Testing of Plastics: Defining Test Procedures - Part 1. Advanced EMC Technologies.
- NETZSCH Polymers. (n.d.). Glass Transition Temperature. NETZSCH Polymers.
- Chemistry For Everyone. (2025). What Are The ASTM Standards Related To Dynamic Mechanical Analysis?. YouTube.
- (2026). Tensile Testing of Polymers: Understanding ASTM D638 for Plastic Material Testing. Source not specified.
- Qian, Z., et al. (n.d.). Challenge and solution of characterizing glass transition temperature for conjugated polymers by differential scanning calorimetry. OSTI.gov.
- NC State University Libraries. (n.d.). Differential Scanning Calorimetry (DSC) in Characterizing Polymer Crystallinity and Thermal Properties. NC State University Libraries.
- Intertek. (n.d.). ASTM Testing for Plastics and Polymers. Intertek.
- (n.d.). ASTM D638 Standard Test Method for Tensile Properties of Plastics. Source not specified.
- Polymer Science Learning Center. (n.d.). Differential Scanning Calorimetry. Polymer Science Learning Center.
- SGS PSI - Polymer Solutions. (n.d.). Residual Monomer Analysis. SGS PSI.
- LCGC International. (2020). Eclipse Process GC Monomer Analyser. LCGC International.
- Wikipedia. (n.d.). Radical polymerization. Wikipedia.
- Agilent. (n.d.). Polymer Grade Monomer Analyzers. Agilent.
- Liskon Biological. (2025). A Brief Discussion on Polymerization Inhibitors. Liskon Biological.
- Chemistry LibreTexts. (2015). Free Radical Polymerization. Chemistry LibreTexts.
- Chemistry LibreTexts. (2025). 3.3: Kinetics of Chain Polymerization. Chemistry LibreTexts.
- Chromatography Forum. (2005). GC analysis of monomers. Chromatography Forum.
- Indian Academy of Sciences. (n.d.). Condensation Polymerization. Indian Academy of Sciences.
- Wikipedia. (n.d.). Polymerisation inhibitor. Wikipedia.
- Quora. (2015). For a reaction to be considered a condensation polymerisation reaction, must one of the byproducts definitely be water? Or it can be varied for example HCl?. Quora.
- ResearchGate. (2023). Effects of monomer purity on AA-BB polycondensation: a Monte Carlo study. ResearchGate.
- (2022). What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples. Source not specified.
- Organomation. (n.d.). Why Purity Matters: The Impact of Gas Quality on Chromatographic Results. Organomation.
- Chemistry For Everyone. (2025). How Do Polymerization Inhibitors Work?. YouTube.
- ResearchGate. (n.d.). Importance of monomer purity for REMP a, A chemical treatment to.... ResearchGate.
- Chen, X., et al. (2023). Influence of monomer purity on molecular weight of racemic polylactic acid. Transactions on Materials, Biotechnology and Life Sciences.
- ResearchGate. (2021). Polymerization in the presence of inhibitor?. ResearchGate.
- ResearchGate. (n.d.). Condensation Polymers: Their Chemical Peculiarities Offer Great Opportunities. ResearchGate.
- Reddit. (2015). How do polymer chemists control the molecular size of polymers?. r/chemhelp.
- MDPI. (2026). Mechanistic Pathways and Product Selectivity in Pyrolysis of PE, PP and PVC: A Foundation for Applied Chemistry in Europe. MDPI.
- (2022). Impact of Prepolymerization Monomer on Polymerization and Properties of LLDPE. Source not specified.
- MDPI. (n.d.). Effect of Monomer Type on the Synthesis and Properties of Poly(Ethylene Furanoate). MDPI.
- Study Mind. (n.d.). Condensation Polymerisation (GCSE Chemistry). Study Mind.
- Chemistry LibreTexts. (2023). Condensation Polymers. Chemistry LibreTexts.
Sources
- 1. A Brief Discussion on Polymerization Inhibitors - LISKON [liskonchem.com]
- 2. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. wepub.org [wepub.org]
- 5. studymind.co.uk [studymind.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 10. View - NETZSCH Polymers [polymers.netzsch.com]
- 11. advanced-emc.com [advanced-emc.com]
- 12. wrapfilmtest.com [wrapfilmtest.com]
- 13. polymersolutions.com [polymersolutions.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. agilent.com [agilent.com]
- 16. organomation.com [organomation.com]
- 17. resolvemass.ca [resolvemass.ca]
- 18. selectscience.net [selectscience.net]
- 19. Gel permeation chromatography - Wikipedia [en.wikipedia.org]
- 20. POLYMERS: MOLECULAR WEIGHT DETERMINATION GEL PERMEATION CHROMATOGRAPY /SEC | PPTX [slideshare.net]
- 21. researchgate.net [researchgate.net]
- 22. Differential Scanning Calorimetry (DSC) in Characterizing Polymer Crystallinity and Thermal Properties – Advances in Polymer Science [ncstate.pressbooks.pub]
- 23. pslc.ws [pslc.ws]
- 24. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
A Comparative Spectroscopic Guide to 4-(3-Aminophenyl)benzoic Acid and Its Isomers
For researchers, medicinal chemists, and professionals in drug development, the precise characterization of molecular structure is paramount. Positional isomers, with their subtle yet significant differences, often present a considerable analytical challenge. This guide provides an in-depth spectroscopic comparison of 4-(3-aminophenyl)benzoic acid and its isomers, offering a practical framework for their differentiation and characterization. By delving into the nuances of Infrared (IR), Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), we will explore how the positional variation of the amino group on the phenyl ring influences the spectroscopic signatures of these biphenyl carboxylic acids.
The Importance of Isomeric Purity in Drug Development
This compound and its isomers are valuable building blocks in medicinal chemistry, often serving as scaffolds for the synthesis of novel therapeutic agents. The specific orientation of the amino and carboxylic acid functionalities dictates the molecule's three-dimensional shape, electronic distribution, and potential for intermolecular interactions. Consequently, different isomers can exhibit varied pharmacological activities, highlighting the critical need for unambiguous identification and quality control.
Infrared (IR) Spectroscopy: Probing Functional Group Vibrations
Infrared spectroscopy is a powerful first-pass technique for identifying the key functional groups within a molecule. The vibrational frequencies of bonds are sensitive to their immediate chemical environment, allowing for the differentiation of isomers.
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
A straightforward and common method for obtaining the IR spectrum of a solid sample is using an FTIR spectrometer equipped with an ATR accessory.
-
Sample Preparation: A small amount of the solid aminophenylbenzoic acid isomer is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Pressure Application: A pressure arm is engaged to ensure firm contact between the sample and the crystal.
-
Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded separately and automatically subtracted from the sample spectrum.
-
Cleaning: The crystal is cleaned with a suitable solvent, such as isopropanol, after analysis.
Comparative IR Spectral Data
| Vibrational Mode | This compound (Predicted) | 3-Aminobenzoic Acid | 4-Aminobenzoic Acid | Key Differentiating Features |
| O-H Stretch (Carboxylic Acid) | ~3300-2500 cm⁻¹ (very broad) | ~3300-2500 cm⁻¹ (very broad)[1] | ~3300-2500 cm⁻¹ (very broad)[2] | The broadness due to hydrogen bonding is a common feature and not highly diagnostic for these isomers. |
| N-H Stretch (Amine) | ~3450-3300 cm⁻¹ (two bands for primary amine) | ~3400-3300 cm⁻¹ (two bands)[1] | ~3459 and ~3360 cm⁻¹ (two bands)[3][4] | The exact positions of these bands can be subtly influenced by the electronic effects of the substituent positions. |
| C=O Stretch (Carboxylic Acid) | ~1700-1680 cm⁻¹ | ~1690 cm⁻¹[1] | ~1683 cm⁻¹ | Conjugation with the aromatic ring lowers the C=O stretching frequency. The extent of this effect may vary slightly between isomers. |
| C=C Stretch (Aromatic) | ~1620-1450 cm⁻¹ (multiple bands) | ~1620, 1580, 1480 cm⁻¹ | ~1609, 1520, 1430 cm⁻¹ | The pattern and relative intensities of these aromatic ring stretches can be a fingerprint for the substitution pattern. |
| C-N Stretch | ~1340-1250 cm⁻¹ | ~1310 cm⁻¹ | ~1290 cm⁻¹ | The position of this band is sensitive to the electronic environment of the C-N bond. |
| Out-of-Plane C-H Bending | ~900-690 cm⁻¹ | ~880, 750 cm⁻¹ | ~840, 770 cm⁻¹ | The pattern of these bands is highly characteristic of the substitution pattern on the benzene rings. |
Expert Interpretation: The most informative region for distinguishing these isomers in the IR spectrum is the "fingerprint region" (below 1500 cm⁻¹), particularly the out-of-plane C-H bending bands. The substitution pattern on both aromatic rings will give rise to a unique combination of absorptions in this region. For this compound, one would expect to see bands characteristic of both 1,4-disubstitution (on the benzoic acid ring) and 1,3-disubstitution (on the aminophenyl ring).
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework
NMR spectroscopy provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR), making it the most powerful tool for unambiguous structure elucidation of isomers.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Approximately 5-10 mg for ¹H NMR or 20-50 mg for ¹³C NMR of the aminophenylbenzoic acid isomer is dissolved in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube. DMSO-d₆ is a good choice as it can dissolve both the acidic and basic functionalities.
-
Internal Standard: A small amount of tetramethylsilane (TMS) is typically added as an internal reference (δ = 0.00 ppm).
-
Data Acquisition: The sample is placed in the NMR spectrometer, and the magnetic field is shimmed to achieve homogeneity. Standard pulse sequences are used to acquire the ¹H and ¹³C spectra.
-
Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.
Comparative ¹H NMR Spectral Data
The chemical shifts (δ) and coupling constants (J) of the aromatic protons are highly sensitive to the positions of the amino and carboxylic acid groups.
| Compound | Aromatic Protons (δ, ppm) | NH₂ Protons (δ, ppm) | COOH Proton (δ, ppm) | Key Differentiating Features |
| This compound (Predicted) | ~6.7-8.1 (complex multiplet) | ~5.3 | ~12.5 | The aromatic region will be complex due to two distinct spin systems. Protons on the aminophenyl ring will be more upfield than those on the benzoic acid ring. |
| 3-Aminobenzoic Acid | 7.15 (t, 1H), 7.04-7.09 (m, 2H), 6.73-6.75 (m, 1H)[5] | 5.29 (s, 2H)[5] | 12.45 (s, 1H)[5] | A characteristic splitting pattern for a 1,3-disubstituted ring. |
| 4-Aminobenzoic Acid | 7.58-7.61 (m, 2H), 6.51-6.53 (m, 2H)[5] | 5.82 (s, 2H)[5] | 11.91 (s, 1H)[5] | A symmetrical AA'BB' system in the aromatic region is indicative of 1,4-disubstitution. |
Expert Interpretation: For this compound, the ¹H NMR spectrum will be the most definitive tool for identification. The protons on the benzoic acid ring will likely appear as a pair of doublets (an AB quartet), characteristic of 1,4-disubstitution, with chemical shifts influenced by the electron-withdrawing carboxylic acid group. The protons on the 3-aminophenyl ring will exhibit a more complex splitting pattern characteristic of 1,3-disubstitution, and their signals will be shifted upfield due to the electron-donating amino group. The integration of the aromatic region should correspond to 8 protons.
Comparative ¹³C NMR Spectral Data
The chemical shifts of the carbon atoms also provide valuable structural information.
| Compound | Aromatic Carbons (δ, ppm) | C=O Carbon (δ, ppm) | Key Differentiating Features |
| This compound (Predicted) | ~113-150 | ~168 | The spectrum will show 12 distinct aromatic carbon signals due to the lack of symmetry. |
| 3-Aminobenzoic Acid | 149.2, 131.7, 129.3, 118.4, 117.1, 114.9[5] | 168.3[5] | Six distinct aromatic carbon signals. The carbon bearing the amino group is significantly shielded. |
| 4-Aminobenzoic Acid | 153.5, 131.7, 117.3, 113.0[5] | 167.9[5] | Due to symmetry, only four aromatic carbon signals are observed. |
Expert Interpretation: The number of signals in the aromatic region of the ¹³C NMR spectrum is a powerful indicator of the molecule's symmetry. Symmetrical isomers like 4-(4-aminophenyl)benzoic acid will show fewer signals than asymmetrical isomers like this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Examining Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. The wavelength of maximum absorbance (λ_max) is influenced by the extent of conjugation and the nature of the substituents.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: A dilute solution of the aminophenylbenzoic acid isomer is prepared in a UV-transparent solvent, such as methanol or ethanol.
-
Data Acquisition: The solution is placed in a quartz cuvette, and the UV-Vis spectrum is recorded, typically from 200 to 400 nm. A spectrum of the pure solvent is used as a blank.
Comparative UV-Vis Spectral Data
| Compound | λ_max (nm) | Key Differentiating Features |
| This compound (Predicted) | ~280-300 | The λ_max will be influenced by the extended conjugation of the biphenyl system. The position of the amino group will affect the electronic communication between the two rings. |
| 3-Aminobenzoic Acid | ~215, 295 | The meta-position of the amino group results in less direct conjugation with the carboxylic acid group compared to the para isomer. |
| 4-Aminobenzoic Acid | 194, 226, 278[6] | The direct conjugation between the electron-donating amino group and the electron-withdrawing carboxylic acid group leads to a significant red shift compared to benzoic acid. |
Expert Interpretation: The position of the amino group has a pronounced effect on the UV-Vis spectrum. In general, isomers with greater conjugation and more effective charge transfer between the donor (amino) and acceptor (carboxylic acid) groups will exhibit a λ_max at longer wavelengths (a bathochromic or red shift). Therefore, one would expect 4-(4-aminophenyl)benzoic acid to have the longest λ_max, while the meta- and ortho- isomers will have λ_max values at shorter wavelengths.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, can offer clues about its structure.
Experimental Protocol: Electron Ionization (EI) Mass Spectrometry
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.
-
Ionization: The gaseous molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and fragment ions.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Sources
A Senior Application Scientist's Comparative Guide to Validating the Structure of 4-(3-aminophenyl)benzoic Acid Derivatives
In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel chemical entities is paramount. For researchers, scientists, and drug development professionals, the unequivocal confirmation of a molecule's architecture is the bedrock upon which all subsequent biological and material characterization rests. This guide provides an in-depth, comparative analysis of the essential analytical techniques for validating the structure of 4-(3-aminophenyl)benzoic acid derivatives, a class of compounds with significant potential in various therapeutic and industrial applications.
The central challenge in the structural validation of these derivatives lies in the potential for isomeric ambiguity. The substitution pattern on the phenyl rings can lead to closely related structures with vastly different properties. Therefore, a multi-pronged analytical approach is not just recommended; it is essential for unambiguous structural confirmation.
The Analytical Gauntlet: A Multi-Technique Approach
No single analytical technique can provide a complete structural picture. Instead, a synergistic combination of spectroscopic and spectrometric methods is required to piece together the molecular puzzle. This guide will focus on the "big three" of structural elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single Crystal X-ray Diffraction, with supplementary insights from Fourier-Transform Infrared (FTIR) Spectroscopy.
The logical flow of a comprehensive structural validation workflow is depicted below. It begins with preliminary characterization and progresses to definitive structural determination.
A Senior Application Scientist's Guide to Antibody Cross-Reactivity with Aminobenzoic Acid Isomers
This guide provides an in-depth comparison of antibody cross-reactivity targeting ABA isomers. We will delve into the fundamental principles of antibody specificity for small molecules (haptens), present a framework for evaluating cross-reactivity, and offer detailed experimental protocols to empower you to validate the performance of your own antibodies. As direct comparative data for commercial antibodies against all three isomers is not always readily available, this guide synthesizes principles from existing literature and provides representative data to illustrate the expected outcomes of such studies.[3]
The Challenge of Isomer-Specific Recognition
Antibodies recognize the three-dimensional shape and chemical properties of their target epitope.[4][5] For large protein antigens, there are numerous unique epitopes that can be targeted. However, for small molecules like aminobenzoic acid, the entire molecule essentially acts as the epitope. The subtle difference in the substitution pattern on the benzene ring between ortho-, meta-, and para-aminobenzoic acid is the only distinguishing feature for an antibody to recognize.
To elicit an immune response, these small molecules, or haptens, must be conjugated to a larger carrier protein (e.g., Bovine Serum Albumin or Keyhole Limpet Hemocyanin).[3] The method of conjugation and the presentation of the hapten to the immune system critically influence the resulting antibody's specificity.[3] An antibody raised against a para-aminobenzoic acid-carrier conjugate, for example, may still possess a binding pocket that can accommodate the ortho and meta isomers, albeit likely with lower affinity.
Visualizing the Challenge: Aminobenzoic Acid Isomers
The structural similarity among the three isomers is the root cause of potential antibody cross-reactivity. The only difference lies in the position of the amino group relative to the carboxyl group on the benzene ring.
Caption: Chemical structures of ortho-, meta-, and para-aminobenzoic acid.
Comparative Analysis of Antibody Cross-Reactivity
Direct, side-by-side comparative data on the cross-reactivity of commercially available antibodies for all three aminobenzoic acid isomers is scarce. However, based on principles of antibody-hapten interactions, we can construct a representative dataset that illustrates a typical cross-reactivity profile.[3] In this scenario, an antibody was raised against a para-aminobenzoic acid (PABA) immunogen.
The primary method for quantifying cross-reactivity is the competitive enzyme-linked immunosorbent assay (ELISA).[3] This assay determines the concentration of the target analyte and its structural analogs that are required to inhibit the antibody binding to a coated antigen by 50% (IC50). The percent cross-reactivity is then calculated relative to the target analyte.
Formula for Percent Cross-Reactivity:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100[6]
| Antibody Target | Test Compound | Representative IC50 (ng/mL) | % Cross-Reactivity |
| Anti-p-Aminobenzoic Acid | p-Aminobenzoic Acid | 10 | 100% |
| m-Aminobenzoic Acid | 250 | 4% | |
| o-Aminobenzoic Acid | 800 | 1.25% | |
| Benzoic Acid | > 10,000 | < 0.1% |
Interpretation of Representative Data:
-
High Specificity for the Target: The antibody shows the highest affinity (lowest IC50) for its target immunogen, p-aminobenzoic acid.
-
Positional Isomer Cross-Reactivity: There is measurable, though significantly lower, cross-reactivity with the meta and ortho isomers. This is expected due to their structural similarity. The degree of cross-reactivity often decreases as the amino group moves further from the position it occupies in the original immunogen.
-
Negligible Cross-Reactivity with Parent Molecule: The antibody shows virtually no recognition of benzoic acid, which lacks the key amino group. This demonstrates that the amino group is a critical part of the epitope recognized by the antibody.
Experimental Protocol: Assessing Cross-Reactivity via Competitive ELISA
This detailed protocol provides a robust framework for determining the cross-reactivity of an antibody against aminobenzoic acid isomers.
Principle: This is an indirect competitive ELISA. A conjugate of the target isomer (e.g., p-ABA-BSA) is immobilized on a microplate. The antibody is pre-incubated with either the standard (p-ABA) or a potential cross-reactant (o-ABA, m-ABA). This mixture is then added to the plate. The free isomer in the solution competes with the immobilized isomer for binding to the limited number of antibody sites. A lower signal indicates a higher concentration of the free isomer in the pre-incubation step, signifying stronger competition.[7][8]
Materials:
-
High-binding 96-well microplate
-
Target isomer-protein conjugate for coating (e.g., p-ABA-BSA)
-
Primary antibody specific to the target isomer
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Standard solutions of ortho-, meta-, and para-aminobenzoic acid
Workflow Diagram:
Caption: Workflow for competitive ELISA to assess cross-reactivity.
Step-by-Step Procedure:
-
Coating:
-
Dilute the p-ABA-BSA conjugate to 1-10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted conjugate to each well of the 96-well plate.
-
Incubate overnight at 4°C.
-
Rationale: This step immobilizes the target antigen, creating the competitive surface.
-
-
Washing and Blocking:
-
Wash the plate 3 times with 200 µL of Wash Buffer per well.
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Rationale: Blocking prevents non-specific binding of antibodies to the plate surface, reducing background noise.
-
-
Competition:
-
Prepare serial dilutions of the standard (p-ABA) and the test compounds (o-ABA, m-ABA) in your assay buffer.
-
In a separate plate or tubes, mix 50 µL of each standard/test compound dilution with 50 µL of the diluted primary antibody.
-
Incubate this mixture for 1 hour at room temperature.
-
Rationale: This pre-incubation allows the antibody to bind to the free isomers in solution before being exposed to the coated antigen.
-
-
Incubation on Plate:
-
Wash the coated and blocked plate 3 times with Wash Buffer.
-
Transfer 100 µL of the pre-incubated antibody-isomer mixtures to the corresponding wells.
-
Incubate for 1-2 hours at room temperature.
-
Rationale: The antibody that did not bind to a free isomer in the previous step is now free to bind to the immobilized p-ABA-BSA on the plate.
-
-
Detection:
-
Wash the plate 3 times with Wash Buffer.
-
Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate 5 times with Wash Buffer.
-
Rationale: The secondary antibody binds to the primary antibody that has been captured by the coated antigen, bringing the HRP enzyme into the well.
-
-
Signal Generation and Measurement:
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark for 15-30 minutes, or until sufficient color develops.
-
Add 50 µL of Stop Solution to each well to quench the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
Rationale: The HRP enzyme converts the TMB substrate into a colored product. The intensity of the color is inversely proportional to the concentration of the free isomer in the sample.
-
Conclusion and Recommendations
The development and validation of antibodies against small molecule isomers like aminobenzoic acid require a rigorous assessment of specificity. Due to the inherent structural similarities, some level of cross-reactivity is often unavoidable. The key is to quantify this cross-reactivity to determine if the antibody is suitable for its intended application.
Key Takeaways:
-
Specificity is Relative: Achieving absolute specificity for a single isomer is challenging. The goal is to produce an antibody with a cross-reactivity profile that is acceptable for the assay's requirements.
-
Validation is Essential: Do not assume the specificity of a commercial antibody. It is crucial to perform in-house validation using a competitive ELISA against all relevant isomers. There are several commercial ELISA kits available for PABA which can be used as a starting point.[9][10][11][12][13]
-
Assay Conditions Matter: Cross-reactivity can be influenced by assay parameters such as buffer composition, pH, and incubation times.[8] Consistent experimental conditions are vital for reproducible results.
By understanding the principles of hapten-antibody interactions and employing systematic validation methods, researchers can confidently select or develop antibodies with the required specificity for their studies involving aminobenzoic acid isomers.
References
- AffiELISA® Para-Aminobenzoic Acid (Paba) ELISA Kit. AffiTechBio.
- AffiELISA® para-aminobenzoic acid (PABA) ELISA Kit. AffiTechBio.
- Human para-aminobenzoic acid,PABA ELISA Kit. Novatein Biosciences.
- Cross-reactivity and conformational multiplicity of an anti-polycyclic aromatic hydrocarbon mAb. PMC - PubMed Central.
- Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI.
- Investigating the Quantitative Structure-Activity Relationships for Antibody Recognition of Two Immunoassays for Polycyclic Aromatic Hydrocarbons by Multiple Regression Methods. PMC - NIH.
- Antibody Cross-Reactivity: How to Assess & Predict Binding. Boster Bio.
- In-House Immunoglobulin Y-Based Immunoassay for Detecting Benzo[a]pyrene in Grilled Pork Samples. PMC - NIH.
- The application of immunoassays and fluorometry to the detection of polycyclic hydrocarbon-macromolecular adducts and anti-adduct antibodies in humans. PubMed.
- Solutions to immunoassay interference, cross reactivity and other challenges. Gyros Protein Technologies.
- Antibody Cross Reactivity And How To Avoid It?. ELISA kit.
- Specificity and Cross-Reactivity. Immunology and Evolution of Infectious Disease - NCBI.
- Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. MDPI.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bosterbio.com [bosterbio.com]
- 5. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cross-reactivity and conformational multiplicity of an anti-polycyclic aromatic hydrocarbon mAb - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation | MDPI [mdpi.com]
- 9. affitechbio.com [affitechbio.com]
- 10. mybiosource.com [mybiosource.com]
- 11. mybiosource.com [mybiosource.com]
- 12. affitechbio.com [affitechbio.com]
- 13. Human para-aminobenzoic acid,PABA ELISA Kit - Novatein Biosciences [novateinbio.com]
benchmarking the performance of 4-(3-aminophenyl)benzoic acid-based materials
An In-Depth Technical Guide to Benchmarking the Performance of 4-(3-Aminophenyl)benzoic Acid-Based Aramid Materials
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The Pursuit of Advanced High-Performance Polymers
In the landscape of high-performance polymers, aromatic polyamides, or aramids, represent a cornerstone of innovation, offering exceptional thermal stability and mechanical strength.[1] Commercially dominant para-aramids, such as poly(p-phenylene terephthalamide) (PPTA), are renowned for their extraordinary tensile strength, a direct result of their rigid, linear polymer chains and high crystallinity.[1][2] Conversely, meta-aramids, like poly(m-phenylene isophthalamide) (PMIA), provide excellent thermal resistance and flexibility due to the meta-linkages in their polymer backbone.[3] This guide focuses on a compelling alternative monomer, this compound, an asymmetric molecule that introduces a unique combination of para- and meta-phenylene linkages into the aramid structure. This strategic disruption of chain linearity is hypothesized to modulate the final material's properties, offering a balance between the high strength of para-aramids and the enhanced solubility and processability characteristic of meta-aramids.
This publication serves as a comprehensive comparison for researchers, scientists, and drug development professionals, providing supporting experimental data and a framework for evaluating the performance of materials derived from this compound against established aramid benchmarks.
Structure-Property Relationships: The Impact of Asymmetry
The introduction of this compound into a polyamide chain fundamentally alters the polymer's architecture. Unlike the linear, highly ordered structure of PPTA, the meta-linkage in the this compound monomer introduces a "kink" in the polymer backbone. This disruption in symmetry is expected to have several key consequences:
-
Enhanced Solubility and Processability: The reduced chain packing efficiency due to the asymmetric structure is anticipated to improve the solubility of the resulting polyamide in organic solvents.[4][5] This is a significant advantage over the notoriously difficult-to-process para-aramids, which often require harsh solvents like concentrated sulfuric acid.
-
Modified Mechanical Properties: While the high tensile strength and modulus of para-aramids are attributed to their linear chains and dense hydrogen bonding, the introduction of meta-linkages will likely lead to a reduction in these properties. However, a trade-off is expected, with a potential increase in elongation at break and toughness.[2]
-
Liquid Crystalline Behavior: The rigid-rod nature of the aramid backbone can lead to the formation of liquid crystalline solutions, a critical aspect for the production of high-strength fibers.[6] The asymmetric nature of polyamides from this compound may influence the critical concentration at which this anisotropic phase forms.[7]
Comparative Performance Benchmarking
To provide a clear comparison, the following table benchmarks the expected properties of a polyamide synthesized from this compound and terephthaloyl chloride against the well-established commercial para-aramid, Kevlar®, and meta-aramid, Nomex®. The data for the this compound-based aramid is extrapolated from studies on aramids with similar meta-phenylene content and asymmetric structures.
| Property | Poly(p-phenylene terephthalamide) (Kevlar®) | Poly(m-phenylene isophthalamide) (Nomex®) | Polyamide from this compound & Terephthaloyl Chloride (Expected) |
| Tensile Strength (MPa) | ~3620[2] | ~340[2] | 400 - 800 |
| Tensile Modulus (GPa) | ~131[8] | ~5.8 | 20 - 50 |
| Elongation at Break (%) | 2.8[8] | 22 | 10 - 30 |
| Glass Transition Temp. (Tg, °C) | >370 | ~275 | 280 - 320 |
| 5% Weight Loss Temp. (Td5, °C) | ~550 | ~410 | 450 - 500 |
| Solubility | Insoluble in organic solvents | Soluble in polar aprotic solvents (DMAc, NMP) | Soluble in polar aprotic solvents (DMAc, NMP)[4][5] |
Experimental Protocols
Synthesis of Polyamide from this compound and Terephthaloyl Chloride
This protocol outlines a low-temperature solution polycondensation method, a common laboratory-scale technique for preparing high-molecular-weight aromatic polyamides.[3]
Materials:
-
This compound
-
Terephthaloyl chloride
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Methanol
-
Argon or Nitrogen gas
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and an argon inlet/outlet, dissolve a specific molar amount of this compound in anhydrous NMP.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add an equimolar amount of terephthaloyl chloride to the stirred solution.
-
Add a catalytic amount of anhydrous pyridine to the reaction mixture.
-
Allow the reaction to proceed at 0°C for 1 hour, then let it warm to room temperature and continue stirring for 24 hours.
-
Precipitate the resulting polymer by pouring the viscous solution into a large volume of methanol in a blender.
-
Filter the fibrous polymer, wash it thoroughly with methanol and then with hot water, and dry it in a vacuum oven at 100°C overnight.
Thermal Performance Evaluation: Thermogravimetric Analysis (TGA)
TGA is employed to determine the thermal stability of the synthesized polyamide.
Procedure:
-
Calibrate the TGA instrument for mass and temperature.
-
Place 5-10 mg of the dried polymer sample into a platinum or ceramic TGA pan.
-
Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Record the mass loss as a function of temperature. The 5% weight loss temperature (Td5) is a key indicator of thermal stability.
Mechanical Properties Assessment: Tensile Testing of Polymer Films
This protocol is based on ASTM D882 for thin polymer films.
Procedure:
-
Prepare a polymer solution (e.g., 10 wt% in NMP) and cast it onto a glass plate.
-
Dry the film in a vacuum oven with a programmed temperature ramp to remove the solvent completely.
-
Cut the resulting film into rectangular specimens of uniform width and thickness.
-
Measure the tensile properties of the film specimens using a universal testing machine equipped with a suitable load cell and grips.
-
Calculate the tensile strength, tensile modulus, and elongation at break from the stress-strain curve.
Discussion and Future Outlook
The incorporation of this compound into the aramid backbone presents a promising strategy for developing high-performance polymers with tailored properties. The expected enhancement in solubility and processability, while maintaining good thermal stability, opens up new avenues for applications where traditional aramids are challenging to process. While a decrease in ultimate tensile strength compared to para-aramids is anticipated, the overall balance of properties may be advantageous for applications requiring a combination of strength, toughness, and ease of fabrication, such as in advanced composites, films, and membranes.
Further research should focus on the direct synthesis and comprehensive characterization of homopolymers and copolymers based on this compound to validate the extrapolated performance benchmarks presented in this guide. Investigation into the liquid crystalline behavior of these polymer solutions will also be crucial for optimizing fiber spinning processes and unlocking their full potential for high-strength applications.
References
- Kevlarcloth.com. (2025). Para-Aramid vs. Meta-Aramid: Must-Have Chemical Insights. [Link]
- OTEX Specialty Narrow Fabrics. (2022). Kevlar® vs Nomex®: Aramid Comparison. [Link]
- MDPI. (2021).
- Textile Learner. (2015).
- Sarkar, A. (n.d.). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups.
- de la Campa, J. G., de Abajo, J., & Garcia, J. M. (2011). Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl). Journal of Polymer Science Part A: Polymer Chemistry, 49(4), 1014-1022.
- Nomex Felt. (2023). Decoding Kevlar: Synthetic Properties and Aramid Comparison. [Link]
- Sava, I. (2007). Polyester-amides with liquid-crystalline properties. Revue Roumaine de Chimie, 52(5), 381-387.
- Wang, Y., & Guan, Z. (2011). Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. Journal of the American Chemical Society, 133(5), 1211–1213.
- Fire-retardant-fabric.com. (2024). Nomex vs Aramid: Detailed Analysis of Their Properties and Uses! [Link]
- SciELO. (2015). Synthesis and characterization of new soluble polyamides from Acenaphtohydrazinomercaptotriazole diamine. [Link]
- ResearchGate. (2011). Poly(ether imide)s from Diamines withPara-,Meta, andOrtho-Arylene Substitutions: Synthesis, Characterization, and Liquid Crystalline Properties. [Link]
- Christine DeMerchant. (n.d.). Aramid, Kevlar, Twaron,Nomex characteristics and properties. [Link]
- Defense Technical Information Center. (1981). Structural Investigations of Polymer Liquid Crystalline Solutions. Aromatic Polyamides, Hydroxy Propyl Cellulose, and Poly(gamm. [Link]
- ResearchGate. (2018).
- NPTEL. (n.d.). Aramid fibres - An overview. [Link]
- Aramid Fiber. (n.d.). Aramid Traits: Strength, Resistance. [Link]
- INEOS OPEN. (2020). SYNTHESIS OF POLYAMIDE-IMIDES BY THE INTERACTION OF TEREPHTHALOYL CHLORIDE AND 3,3',4,4'-DIPHENYL ETHER TETRACARBOXYLIC ACID DIANHYDRIDE WITH VARIOUS DIAMINES. [Link]
- Talk Composites. (2014). What are the differences between Nomex and Kevlar Honeycombs? [Link]
- ResearchGate. (2014). Synthesis of polyamides. [Link]
- Semantic Scholar. (1982). Mesogenic Polymers. 5. 1Thermotropic Polyamide Liquid Crystals and Analogous Small Molecule Diamides. [Link]
- RE-TIC Sicherheitskleidung. (2014). 13 Aramids. [Link]
- MDPI. (2022). Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups. [Link]
- Revue Roumaine de Chimie. (2007). POLYESTER-AMIDES WITH LIQUID-CRYSTALLINE PROPERTIES. [Link]
- Final Advanced M
- ResearchGate. (n.d.). Properties of Aramid Films and Papers. [Link]
- Rasayan Journal of Chemistry. (2024). STUDY OF AMIDES AND POLYAMIDES SYNTHESIZED FROM BIODEGRADABLE CARBOXYLIC ACIDS. [Link]
Sources
- 1. textilelearner.net [textilelearner.net]
- 2. osnf.com [osnf.com]
- 3. mdpi.com [mdpi.com]
- 4. dspace.ncl.res.in [dspace.ncl.res.in]
- 5. www2.ictp.csic.es [www2.ictp.csic.es]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Mesogenic Polymers. 5. 1Thermotropic Polyamide Liquid Crystals and Analogous Small Molecule Diamides | Semantic Scholar [semanticscholar.org]
- 8. Aramid, Kevlar, Twaron,Nomex characteristics and properties [christinedemerchant.com]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling 4-(3-aminophenyl)benzoic Acid
An Essential Framework for Laboratory Safety and Operational Excellence
Hazard Assessment and Risk Mitigation
4-(3-aminophenyl)benzoic acid is a solid, typically in powder form.[1][2] The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact.[3][4] Although comprehensive toxicological data for this specific isomer is limited, related aromatic amino compounds can cause skin and eye irritation.[3] Inhalation of fine dust may lead to respiratory irritation.[3][5] Therefore, a thorough risk assessment is the foundational step before any handling procedures.
Key Potential Hazards:
-
Inhalation: Dust generated during weighing, transferring, or mixing can be inhaled, potentially causing respiratory tract irritation.[3][5]
-
Skin Contact: Direct contact with the powder can lead to skin irritation.
-
Eye Contact: The powder can cause serious eye irritation.[3]
-
Ingestion: Accidental ingestion is harmful.[3]
To mitigate these risks, a multi-layered approach combining engineering controls, administrative controls, and personal protective equipment (PPE) is essential.
Engineering and Administrative Controls: Your First Line of Defense
Before relying on PPE, it is crucial to implement robust engineering and administrative controls to minimize exposure.
-
Ventilation: Always handle this compound in a well-ventilated area.[3][6] A certified chemical fume hood is the preferred engineering control, especially when handling larger quantities or when dust generation is likely.[7]
-
Designated Work Area: Establish a designated area for handling this compound to prevent cross-contamination.[8]
-
Safe Work Practices:
Personal Protective Equipment (PPE): A Comprehensive Protocol
The following PPE is mandatory when handling this compound. This selection is based on a risk assessment that considers the potential for dust generation and accidental contact.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.[9][10] | Protects eyes from airborne dust and accidental splashes. |
| Hand Protection | Nitrile gloves.[9][10][11] | Provides a barrier against skin contact. Gloves should be inspected before use and disposed of properly after handling.[3] |
| Body Protection | A fire-retardant and chemically resistant laboratory coat.[12] | Protects skin and personal clothing from contamination. The lab coat should be fully buttoned.[12] |
| Respiratory Protection | A NIOSH-approved respirator is required when dust is generated.[13] This could range from an N95 filtering facepiece respirator for low dust levels to a powered air-purifying respirator (PAPR) for higher potential exposures.[14][15] | Prevents inhalation of harmful dust particles. The choice of respirator depends on the specific task and the potential for airborne contamination.[13] |
Workflow for PPE Selection and Use:
Caption: A logical workflow for the selection and use of Personal Protective Equipment (PPE).
Step-by-Step Handling Procedures
A. Weighing and Transferring:
-
Preparation: Don all required PPE as outlined in the table above. Ensure the chemical fume hood is operational.
-
Staging: Place a weigh boat, spatula, and the container of this compound inside the fume hood.
-
Dispensing: Slowly open the container. Carefully scoop the desired amount of powder onto the weigh boat, minimizing any actions that could create dust.
-
Closure: Securely close the primary container.
-
Transfer: Carefully transfer the weighed powder to the reaction vessel or appropriate container within the fume hood.
-
Decontamination: Clean the spatula and any contaminated surfaces within the fume hood using a damp cloth or paper towel to avoid generating dust. Dispose of cleaning materials as hazardous waste.
B. Solution Preparation:
-
Initial Steps: Follow steps 1-5 from the "Weighing and Transferring" procedure.
-
Solvent Addition: Slowly add the desired solvent to the vessel containing the this compound.
-
Dissolution: Gently swirl or stir the mixture to facilitate dissolution. If necessary, use a magnetic stirrer at a speed that does not cause splashing.
-
Final Steps: Once the solid is fully dissolved, proceed with your experimental protocol.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is critical.
-
Minor Spill (Contained within the fume hood):
-
Alert others in the vicinity.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material.
-
Carefully collect the absorbed material into a labeled hazardous waste container.
-
Wipe the area with a damp cloth and dispose of the cloth as hazardous waste.
-
-
Major Spill (Outside of a fume hood):
-
Evacuate the immediate area.
-
Alert your supervisor and the institutional safety officer.
-
Prevent the spread of the powder by closing doors to the area.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Emergency Contact:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
Disposal Plan
All waste containing this compound, including contaminated PPE, weigh boats, and cleaning materials, must be disposed of as hazardous chemical waste.
Disposal Workflow:
Caption: A systematic process for the safe disposal of waste containing this compound.
Key Disposal Principles:
-
Never dispose of this compound down the drain or in the regular trash.[6]
-
Ensure all waste containers are properly labeled with the chemical name and associated hazards.
-
Follow your institution's specific guidelines for hazardous waste disposal. Chemical waste generators must adhere to local, regional, and national regulations to ensure complete and accurate classification and disposal.[6]
By adhering to these comprehensive guidelines, researchers can confidently and safely handle this compound, fostering a culture of safety and scientific excellence within the laboratory.
References
- Center for Hazardous Substance Research. (n.d.). Guidelines for safe handling of powders and bulk solids.
- Capital Resin Corporation. (2022). The OSHA Chemical Storage Requirements.
- American Chemistry Council. (n.d.). Respiratory Protection in Chemical Product Labels and Safety Data Sheets.
- BulkInside. (2024). Ensuring Compliance in Powder Handling: Key Regulations for Safety & Sustainability.
- BFM® Fitting. (n.d.). A Comprehensive Guide to Safe Powder Handling.
- University of California, Riverside. (2015). Personal Protective Equipment Selection Guide.
- U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE).
- OSHA.com. (2022). How to Safely Handle Dangerous Substances in the Workplace.
- Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards.
- University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories.
- University of the Witwatersrand, Johannesburg. (2022). Personal Protective Equipment (PPE) | Chemistry.
- Carl ROTH. (n.d.). Safety Data Sheet: 4-Aminobenzoic acid.
- Centers for Disease Control and Prevention. (2023). Respirator Types and Use.
- Oxford Lab Fine Chem LLP. (n.d.). 4-AMINO BENZOIC ACID (Pure) (p-Amino Benzoic Acid) MSDS.
- Centers for Disease Control and Prevention. (2019). NIOSH Pocket Guide to Chemical Hazards - Particulates not otherwise regulated.
- ISHN. (2012). Respiratory protection requirements.
- HDH Chemicals. (n.d.). This compound, min 96%, 5 grams.
- Organic Syntheses. (n.d.). Benzoic acid, p-phenylazo-.
- National Center for Biotechnology Information. (n.d.). 4-(4-Aminophenyl)benzoic acid.
Sources
- 1. Table of contents for Guidelines for safe handling of powders and bulk solids [catdir.loc.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - Particulates not otherwise regulated [cdc.gov]
- 5. resources.psi-bfm.com [resources.psi-bfm.com]
- 6. fishersci.com [fishersci.com]
- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 8. osha.com [osha.com]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 11. research.arizona.edu [research.arizona.edu]
- 12. youtube.com [youtube.com]
- 13. schc.memberclicks.net [schc.memberclicks.net]
- 14. Respirator Types and Use | Personal Protective Equipment | CDC [cdc.gov]
- 15. ishn.com [ishn.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
